5-Bromo-2-ethoxybenzaldehyde
Description
Properties
IUPAC Name |
5-bromo-2-ethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-2-12-9-4-3-8(10)5-7(9)6-11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCBVQSSJAXEJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20229817 | |
| Record name | 5-Bromo-2-ethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20229817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79636-94-5 | |
| Record name | 5-Bromo-2-ethoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79636-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-ethoxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079636945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 79636-94-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157341 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Bromo-2-ethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20229817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Situating 5-Bromo-2-ethoxybenzaldehyde in Modern Synthesis
An In-Depth Technical Guide to the Chemical Properties of 5-Bromo-2-ethoxybenzaldehyde
This compound (CAS No. 79636-94-5) is a polysubstituted aromatic aldehyde that serves as a crucial building block in synthetic organic chemistry.[1] Its strategic combination of functional groups—a reactive aldehyde, a directing ethoxy group, and a synthetically versatile bromine atom—makes it a valuable intermediate for constructing more complex molecular architectures. Particularly in the fields of medicinal chemistry and materials science, this compound provides a scaffold for developing novel pharmaceutical agents and functional materials.[1] Understanding its core chemical properties, reactivity, and synthetic pathways is fundamental for researchers aiming to leverage its potential. This guide offers a comprehensive technical overview, grounded in established chemical principles and experimental data, to support its application in research and development.
Section 1: Core Physicochemical and Spectroscopic Profile
The physical and chemical properties of a compound govern its behavior in experimental settings, from solubility and reaction kinetics to its response to analytical probes. The properties of this compound are summarized below.
Physicochemical Data
The compound typically presents as white crystalline flakes or a solid powder, with a defined melting point range suitable for many standard organic synthesis conditions.[1]
| Property | Value | Source(s) |
| CAS Number | 79636-94-5 | [1][2] |
| Molecular Formula | C₉H₉BrO₂ | [2] |
| Molecular Weight | 229.07 g/mol | [1] |
| Appearance | White flakes / Solid | [1] |
| Melting Point | 68-71 °C | [1] |
| Boiling Point | 302.7 °C at 760 mmHg | [1] |
| Density | 1.451 g/cm³ | [1] |
| Solubility | Soluble in common organic solvents (e.g., CHCl₃, Dichloromethane, Ethyl Acetate); Insoluble in water. |
Spectroscopic Signature
| Spectroscopy | Predicted Signature and Interpretation |
| ¹H NMR | Aldehyde Proton (CHO): A singlet around δ 10.3-10.5 ppm. Aromatic Protons: Three protons on the ring (H-3, H-4, H-6) exhibiting characteristic splitting patterns (doublets and doublets of doublets) between δ 6.9-7.8 ppm, influenced by the ortho/para directing ethoxy group and the meta directing aldehyde. Ethoxy Protons (-OCH₂CH₃): A quartet around δ 4.1-4.3 ppm and a triplet around δ 1.4-1.6 ppm. |
| ¹³C NMR | Aldehyde Carbonyl (C=O): A peak around δ 188-192 ppm. Aromatic Carbons: Six distinct peaks in the aromatic region (δ 110-165 ppm), including the carbon bearing the ethoxy group (C-O) at the lower field end of this range. Ethoxy Carbons (-OCH₂CH₃): Two aliphatic peaks, with the -OCH₂ carbon around δ 64-66 ppm and the -CH₃ carbon around δ 14-16 ppm. |
| Infrared (IR) | C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹. C-H Stretch (Aldehyde): Two characteristic weak bands around 2750 cm⁻¹ and 2850 cm⁻¹. C-O Stretch (Aryl Ether): A strong band around 1240-1260 cm⁻¹. C-Br Stretch: A band in the fingerprint region, typically 500-600 cm⁻¹. Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region. |
| Mass Spec. (EI) | Molecular Ion ([M]⁺): A prominent peak at m/z 228 and an M+2 peak at m/z 230 of nearly equal intensity (~1:1 ratio), which is the characteristic isotopic signature for a molecule containing one bromine atom. Key Fragments: Expected fragmentation includes the loss of the aldehyde group ([M-29]⁺), loss of the ethyl group ([M-29]⁺), or cleavage of the ether bond.[5][6] |
Section 2: Synthesis and Purification
The most direct and reliable method for preparing this compound is the Williamson ether synthesis, a classic and robust Sₙ2 reaction.[7] This pathway utilizes the commercially available 5-bromosalicylaldehyde as the starting material.[8]
Synthetic Rationale and Workflow
The synthesis proceeds in two fundamental steps:
-
Deprotonation: The phenolic hydroxyl group of 5-bromosalicylaldehyde is weakly acidic and is deprotonated by a suitable base (e.g., potassium carbonate, sodium hydroxide) to form a more nucleophilic phenoxide ion.
-
Nucleophilic Substitution (Sₙ2): The resulting phenoxide anion attacks a primary alkyl halide, in this case, an ethylating agent like ethyl iodide or ethyl bromide, displacing the halide and forming the ether linkage.[7][9]
The choice of a primary ethyl halide is critical to ensure the reaction proceeds via the Sₙ2 mechanism, as secondary or tertiary halides would favor elimination (E2) as a competing side reaction.[7]
Caption: Williamson ether synthesis workflow.
Detailed Experimental Protocol
This protocol is a representative procedure based on standard Williamson ether synthesis methodologies.[10][11][12]
-
Materials:
-
5-Bromosalicylaldehyde (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)
-
Ethyl Iodide (EtI) or Ethyl Bromide (EtBr) (1.2 - 1.5 eq)
-
Anhydrous Acetone or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromosalicylaldehyde (1.0 eq) and anhydrous acetone (or DMF) to create a ~0.5 M solution.
-
Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the stirring solution.
-
Causality: K₂CO₃ is a mild base, sufficient to deprotonate the phenol without causing unwanted side reactions with the aldehyde. Acetone is a common solvent for this reaction due to its appropriate boiling point and ability to dissolve the reactants while not fully dissolving the inorganic base, which facilitates workup.
-
-
Alkylation: Add the ethylating agent (e.g., ethyl iodide, 1.2 eq) to the mixture.
-
Reaction: Heat the mixture to reflux (for acetone, ~56°C) and maintain for 4-8 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC), observing the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KI/KBr). Wash the solid residue with a small amount of acetone.
-
Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Extraction: Dissolve the resulting crude residue in dichloromethane (DCM). Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (1x) and brine (1x).
-
Causality: The bicarbonate wash removes any trace acidic impurities, and the brine wash helps to break any emulsions and begin the drying process.
-
-
Drying and Final Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure this compound as a white crystalline solid.
-
Section 3: Chemical Reactivity and Synthetic Applications
The reactivity of this compound is dominated by its aldehyde functional group, with the substituted aromatic ring providing a platform for further modification.
Reactions of the Aldehyde Group
The aldehyde is an electrophilic center and a gateway to numerous chemical transformations:
-
Oxidation: Can be readily oxidized to the corresponding 5-bromo-2-ethoxybenzoic acid using common oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
-
Reduction: The aldehyde can be selectively reduced to 5-bromo-2-ethoxybenzyl alcohol using mild reducing agents such as sodium borohydride (NaBH₄).
-
Condensation Reactions: It readily undergoes condensation with primary amines to form Schiff bases (imines). This reaction is fundamental in the synthesis of ligands for metal complexes and various bioactive molecules.[13]
-
Wittig Reaction: Reacts with phosphorus ylides to form alkenes, replacing the C=O bond with a C=C double bond, a powerful tool for carbon-carbon bond formation.
Caption: Schiff base formation reaction pathway.
Reactions of the Aromatic Ring
The aromatic ring is substituted with two groups possessing competing electronic effects:
-
Ethoxy Group (-OEt): An activating, ortho, para-directing group due to the lone pairs on the oxygen atom participating in resonance.
-
Bromo Group (-Br): A deactivating, ortho, para-directing group.
-
Aldehyde Group (-CHO): A deactivating, meta-directing group.
The positions ortho and para to the powerful activating ethoxy group are the most likely sites for further electrophilic aromatic substitution. However, since the para position is blocked by the bromine and one ortho position is blocked by the aldehyde, the only remaining activated position is C-3. The overall deactivation from the bromo and aldehyde groups means that forcing conditions may be required for subsequent substitutions.
Section 4: Safety and Handling
As a laboratory chemical, this compound requires careful handling to minimize risk.
-
Hazard Classification: The compound is classified as an irritant.[1] Based on data from analogous compounds, it should be considered harmful if swallowed and capable of causing skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Do not breathe in dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong bases.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste.
References
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- University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis.
- PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde.
- UW-Madison Chemistry Department. (n.d.). Experiment 06: Williamson Ether Synthesis.
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- Royal Society of Chemistry. (n.d.). Supporting Information: Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Professor Dave Explains. (2018). Williamson Ether Synthesis.
- NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-.
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Introduction: Unveiling a Versatile Synthetic Building Block
An In-depth Technical Guide to 5-Bromo-2-ethoxybenzaldehyde (CAS No. 79636-94-5)
Audience: Researchers, Scientists, and Drug Development Professionals
This compound is a substituted aromatic aldehyde that serves as a crucial intermediate in the landscape of organic synthesis. Its unique arrangement of an aldehyde, an ethoxy group, and a bromine atom on a benzene ring provides a trifecta of reactive sites, making it a highly valuable scaffold for constructing complex molecular architectures. While not an end-product itself, its strategic importance lies in its role as a precursor for high-value compounds, particularly within the pharmaceutical and materials science sectors. This guide offers an in-depth exploration of its synthesis, characterization, reactivity, and safe handling, providing researchers with the technical insights necessary for its effective application.
Physicochemical & Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is the foundation of its successful application in research. These characteristics are essential for identification, purity assessment, and predicting its behavior in chemical reactions.
Physical Properties
The macroscopic properties of this compound are summarized below. The melting point indicates it is a solid at room temperature, simplifying handling and storage.
| Property | Value | Source(s) |
| CAS Number | 79636-94-5 | [1] |
| Molecular Formula | C₉H₉BrO₂ | [2] |
| Molecular Weight | 229.07 g/mol | [2][3] |
| Appearance | White flakes or solid | [1] |
| Melting Point | 68-71 °C | [1] |
| Boiling Point | 302.7 °C at 760 mmHg (Predicted) | [1] |
| Storage | Inert atmosphere, room temperature | [4] |
Spectroscopic Data (Predicted & Inferred)
Structural elucidation is confirmed through spectroscopic analysis. While a complete dataset for this specific molecule is not publicly aggregated, its expected spectral characteristics can be accurately inferred from its functional groups and data from closely related analogs like 5-bromo-2-hydroxybenzaldehyde and 2-ethoxybenzaldehyde.[3][5][6]
| Technique | Expected Observations |
| ¹H NMR | - Aldehyde Proton (~10.4 ppm): A singlet, significantly downfield due to the deshielding effect of the carbonyl group. - Aromatic Protons (6.9-7.8 ppm): Three protons exhibiting a characteristic splitting pattern (e.g., a doublet, a doublet of doublets, and another doublet). - Ethoxy Protons: A quartet around 4.1 ppm (-OCH₂-) and a triplet around 1.4 ppm (-CH₃), showing the typical ethyl group coupling. |
| ¹³C NMR | - Carbonyl Carbon (~190 ppm): The most downfield signal. - Aromatic Carbons (115-160 ppm): Six distinct signals, including the carbon bearing the bromine atom at a characteristic shift. - Ethoxy Carbons: Two signals, one around 64 ppm (-OCH₂-) and another around 15 ppm (-CH₃). |
| IR Spectroscopy | - ~1680-1700 cm⁻¹: Strong, sharp absorption from the C=O stretch of the aromatic aldehyde. - ~2720 & 2820 cm⁻¹: Two weak bands characteristic of the C-H stretch of an aldehyde. - ~1250 cm⁻¹: Strong absorption from the asymmetric C-O-C stretch of the aryl ether. - ~1040 cm⁻¹: Symmetric C-O-C stretch. |
| Mass Spectrometry | - A prominent molecular ion peak (M⁺) at m/z 228 and an M+2 peak at m/z 230 of nearly identical intensity, which is the characteristic isotopic signature of a single bromine atom. |
Synthesis and Purification: A Practical Workflow
The most direct and common synthesis of this compound involves the Williamson ether synthesis, starting from its phenolic precursor, 5-bromo-2-hydroxybenzaldehyde (also known as 5-bromosalicylaldehyde). This method is reliable and scalable for laboratory settings.
Causality in Experimental Design
The choice of reagents and conditions is critical for maximizing yield and purity.
-
Precursor: 5-bromo-2-hydroxybenzaldehyde is readily available and can be synthesized by the direct bromination of salicylaldehyde.[7]
-
Base: A mild base such as potassium carbonate (K₂CO₃) is used. Its function is to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. Stronger bases like sodium hydride could potentially react with the aldehyde group.
-
Ethylating Agent: Iodoethane or bromoethane are effective electrophiles. Iodoethane is generally more reactive.
-
Solvent: A polar aprotic solvent like acetone or N,N-dimethylformamide (DMF) is ideal. These solvents effectively dissolve the reactants but do not participate in the reaction, facilitating the Sₙ2 mechanism.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol: O-Ethylation
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromo-2-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and a sufficient volume of anhydrous acetone to ensure stirring.
-
Reagent Addition: Add iodoethane (1.2 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and potassium iodide byproduct.
-
Isolation: Evaporate the acetone from the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified either by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively. This allows for a modular approach to building complex molecules.
-
The Aldehyde Group: This is a versatile electrophilic handle. It readily undergoes nucleophilic addition, Wittig reactions to form alkenes, reductive amination to create secondary and tertiary amines, and can be oxidized to a carboxylic acid or reduced to a primary alcohol. These transformations are fundamental in elongating carbon chains and introducing nitrogen-containing functional groups common in bioactive molecules.
-
The Aryl Bromide: The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This is arguably its most powerful feature for drug development professionals. Reactions like Suzuki, Stille, Heck, and Buchwald-Hartwig couplings enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the connection of this benzaldehyde core to other complex fragments.
-
The Ethoxy Group: The ether linkage is generally stable, providing a sterically blocking and lipophilic element to the molecule. It directs electrophilic aromatic substitution to the positions ortho and para to itself, although the reactivity of the ring is also influenced by the other substituents.
The presence of these functional groups makes this compound and its analogs valuable in the synthesis of compounds with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.[8][9]
Caption: Key reactivity pathways for this compound.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols are mandatory.
-
Hazard Identification: this compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[10]
-
Precautionary Measures:
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[11] It is recommended to store under an inert atmosphere to maintain long-term purity.[4]
Conclusion
This compound, CAS 79636-94-5, is more than just a chemical on a shelf; it is a versatile tool for molecular innovation. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its orthogonal reactive sites make it an invaluable intermediate for chemists in academic and industrial research. A comprehensive understanding of its characterization, reactivity, and safe handling protocols, as detailed in this guide, empowers scientists to fully leverage its potential in the synthesis of novel compounds for drug discovery and beyond.
References
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- Biosynth. (n.d.). 5-(2-Bromo-acetyl)-2-hydroxy-benzaldehyde | 115787-50-3.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 79636-94-5).
- NIH National Library of Medicine. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
- PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde.
- PrepChem.com. (n.d.). Synthesis of 5-bromo-2-methoxybenzaldehyde.
- NIST WebBook. (n.d.). This compound.
- Google Patents. (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- PubChem. (n.d.). 3-Bromo-5-ethyl-2-hydroxybenzaldehyde.
- MDPI. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells.
- NIST WebBook. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-.
- SIELC Technologies. (2018). 2-Bromo-5-ethoxybenzaldehyde.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde.
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Core Molecular Architecture and Physicochemical Profile
An In-Depth Technical Guide to the Molecular Structure and Utility of 5-Bromo-2-ethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive examination of this compound, a key chemical intermediate. As a Senior Application Scientist, my objective is to provide not just a description of this molecule, but a deeper understanding of its structural attributes, the logic behind its synthesis and characterization, and its strategic importance in the landscape of modern organic synthesis and drug discovery. We will explore the causality behind its reactivity and the practical methodologies that enable its effective use in the laboratory.
This compound (CAS No. 79636-94-5) is a disubstituted benzaldehyde derivative.[1][2] Its structure is defined by a benzene ring functionalized with three key groups: a bromine atom, an ethoxy group (-OCH₂CH₃), and a formyl group (-CHO). The specific arrangement of these substituents—an ortho-ethoxy group and a para-bromine atom relative to the aldehyde—imparts a unique electronic and steric profile that dictates its chemical behavior.
The electron-donating nature of the ethoxy group at the ortho position activates the aromatic ring, while the electron-withdrawing, sterically bulky bromine atom at the para position provides a stable, reactive site for cross-coupling reactions. The aldehyde group itself is a versatile functional handle for countless transformations.
Caption: 2D structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 79636-94-5 | [1][2] |
| Molecular Formula | C₉H₉BrO₂ | [1][2] |
| Molecular Weight | 229.07 g/mol | [1][2] |
| Appearance | Solid | [3] |
| Melting Point | 68-71 °C | [1] |
| Boiling Point | 302.7 °C at 760 mmHg | [1] |
| SMILES | CCOC1=C(C=C(C=C1)Br)C=O | [4] |
| InChI Key | NFCBVQSSJAXEJD-UHFFFAOYSA-N | [3] |
Strategic Synthesis: The Williamson Ether Synthesis Approach
A robust and logical pathway to this compound is through the ethylation of its phenolic precursor, 5-bromo-2-hydroxybenzaldehyde (also known as 5-bromosalicylaldehyde). The Williamson ether synthesis is the method of choice for this transformation due to its reliability and high yield in forming ether linkages.
The core principle involves deprotonating the phenolic hydroxyl group with a suitable base to form a more nucleophilic phenoxide ion. This ion then undergoes an Sₙ2 reaction with an ethylating agent, such as ethyl iodide or ethyl bromide, to form the desired ether.
Caption: Workflow for Williamson ether synthesis.
Experimental Protocol: Synthesis via Williamson Etherification
This protocol is a self-validating system; successful completion yields a product whose spectroscopic data must match the expected values for this compound.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5-bromo-2-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone.
-
Causality: Acetone is an excellent polar aprotic solvent for Sₙ2 reactions; it dissolves the reactants without interfering with the nucleophile.
-
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the solution. Stir vigorously for 30 minutes at room temperature.
-
Causality: K₂CO₃ is a mild, inexpensive base, sufficient to deprotonate the phenol. Using a solid base simplifies the subsequent workup.
-
-
Ethylating Agent Addition: Add ethyl iodide (or ethyl bromide, 1.2 eq) to the mixture.
-
Causality: Ethyl iodide is a highly reactive alkylating agent. A slight excess ensures the complete consumption of the phenoxide.
-
-
Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the reaction. TLC allows for real-time tracking of the consumption of the starting material.
-
-
Workup: After completion, cool the mixture to room temperature and filter to remove the inorganic salts (KBr and excess K₂CO₃). Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in dichloromethane and wash with a saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the resulting crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Causality: Column chromatography separates the desired product from any unreacted starting materials or byproducts, yielding a high-purity compound.
-
Structural Elucidation through Spectroscopy
Confirming the molecular structure of the synthesized product is non-negotiable. A combination of NMR, IR, and Mass Spectrometry provides an unambiguous structural fingerprint.[5][6]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Chemical Shift / Value | Rationale |
| ¹H NMR | Aldehyde Proton (-CHO) | δ 10.3-10.5 ppm (s, 1H) | Deshielded proton adjacent to carbonyl oxygen. |
| Aromatic Protons | δ 7.0-7.8 ppm (m, 3H) | Complex splitting due to ortho/meta coupling. | |
| Methylene Protons (-OCH₂-) | δ ~4.1 ppm (q, 2H) | Quartet due to coupling with adjacent methyl group. | |
| Methyl Protons (-CH₃) | δ ~1.4 ppm (t, 3H) | Triplet due to coupling with adjacent methylene group. | |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ ~189 ppm | Characteristic shift for an aldehyde carbonyl carbon. |
| Aromatic Carbons | δ 110-160 ppm | Six distinct signals expected. | |
| Methylene Carbon (-OCH₂-) | δ ~65 ppm | Alkyl carbon attached to an electronegative oxygen. | |
| Methyl Carbon (-CH₃) | δ ~15 ppm | Standard shift for a terminal alkyl carbon. | |
| IR Spec. | Aldehyde C=O Stretch | ~1690 cm⁻¹ | Strong, sharp absorption band. |
| Aromatic C=C Stretch | ~1600, ~1475 cm⁻¹ | Characteristic bands for the benzene ring. | |
| Ether C-O-C Stretch | ~1250 cm⁻¹ | Strong absorption indicating the ether linkage. | |
| Mass Spec. | Molecular Ion (M⁺) | m/z 228 & 230 | Two peaks of nearly equal intensity (1:1 ratio) due to the presence of ⁷⁹Br and ⁸¹Br isotopes. |
Applications in Drug Discovery and Organic Synthesis
This compound is not an end-product but a valuable scaffold for building more complex molecules. Its functional groups serve as strategic connection points.
-
Aldehyde Group: Acts as an electrophile, readily participating in reactions like Wittig olefination, reductive amination, and the formation of Schiff bases, which are crucial in the synthesis of heterocyclic compounds.[7]
-
Bromine Atom: Serves as a key handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of carbon-carbon or carbon-heteroatom bonds.
-
Ethoxy Group: Modulates the solubility and electronic properties of the molecule and its derivatives.
This versatility makes it a precursor for compounds with potential therapeutic applications. Structurally related brominated benzaldehydes are used in the synthesis of agents with anti-inflammatory, anticancer, and antimicrobial properties.[7][8][9] For example, it can be a building block for inhibitors of enzymes like phosphodiesterase 4 (PDE4), which is implicated in inflammatory diseases.[10]
Caption: Role as an intermediate in complex molecule synthesis.
Safety, Handling, and Storage
Proper laboratory practice is essential when working with this compound. Based on available safety data for this and structurally similar chemicals, this compound should be handled with care.
-
Hazards: May be harmful if swallowed and can cause skin and serious eye irritation. May also cause respiratory irritation.[1][11]
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid breathing dust and prevent contact with skin and eyes.[11][12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[11][13]
Conclusion
This compound is a strategically designed chemical intermediate whose value lies in the interplay of its three functional groups. Its molecular structure offers a pre-packaged combination of an electrophilic center (aldehyde), a nucleophilic center (after deprotonation of a precursor phenol), and a site for advanced coupling chemistry (bromine). This guide has detailed the rationale behind its synthesis, the definitive methods for its characterization, and the logic of its application in complex synthetic endeavors. For the research scientist, a thorough understanding of this molecule's properties is a gateway to the efficient and innovative development of novel chemical entities.
References
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- PrepChem.com. (n.d.). Synthesis of 5-bromo-2-methoxybenzaldehyde.
- National Institutes of Health (NIH). (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
- Google Patents. (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
- Supporting Information. (n.d.). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by.
- Organic Syntheses. (n.d.). p-BROMOPHENOL.
- SpectraBase. (n.d.). 5-Bromo-2-hydroxy-m-anisaldehyde.
- XMB. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde.
- Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.
- The Role of 2-Bromo-5-hydroxybenzaldehyde in Modern Drug Synthesis. (n.d.).
- MDPI. (n.d.). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells.
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- YouTube. (2020). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6.
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An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-ethoxybenzaldehyde
Abstract: 5-Bromo-2-ethoxybenzaldehyde is a valuable substituted benzaldehyde derivative utilized as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its structural framework, featuring an aldehyde, an ether, and a bromine atom, offers multiple points for chemical modification. This guide provides a comprehensive technical overview of a primary and reliable pathway for its synthesis: the Williamson ether synthesis. We will delve into the reaction mechanism, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yield outcome. This document is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded resource for the preparation of this important building block.
Strategic Approach: The Williamson Ether Synthesis
The most direct and widely adopted method for preparing this compound is through the Williamson ether synthesis.[2] This classic organic reaction, first developed in 1850, remains one of the most robust and versatile methods for forming ether linkages.[2][3] The strategy involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide.
For the synthesis of our target molecule, this translates to the O-alkylation of 5-bromo-2-hydroxybenzaldehyde (also known as 5-bromosalicylaldehyde) with an ethyl halide.
Causality of Experimental Design:
-
Nucleophile Choice: The starting material, 5-bromo-2-hydroxybenzaldehyde, possesses a phenolic hydroxyl group. Phenols are more acidic than aliphatic alcohols, meaning their conjugate bases (phenoxides) are readily formed using moderately strong bases. This phenoxide is an excellent nucleophile.
-
Electrophile Choice: A primary alkyl halide, such as ethyl iodide or ethyl bromide, is selected as the electrophile. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] Primary halides are ideal for SN2 reactions as they are sterically unhindered, minimizing the potential for competing elimination (E2) reactions.[3]
-
Solvent Selection: The choice of a polar aprotic solvent, such as acetone or dimethylformamide (DMF), is crucial. These solvents can solvate the cation of the base (e.g., K⁺ from K₂CO₃) but do not strongly solvate the nucleophilic phenoxide anion, thereby enhancing its reactivity.[4]
Reaction Pathway Diagram
Caption: Williamson ether synthesis pathway for this compound.
Precursor Availability
The primary starting material, 5-bromo-2-hydroxybenzaldehyde, is a commercially available compound. For researchers requiring its synthesis, it can be readily prepared by the bromination of salicylaldehyde at controlled low temperatures.[5] The availability of this precursor makes the overall synthesis highly accessible.
Detailed Experimental Protocol
This protocol is a self-validating system designed for clarity and reproducibility. It is based on established Williamson ether synthesis procedures.[6][7]
Materials and Reagents
| Reagent | Formula | Mol. Weight ( g/mol ) | Moles (equiv) | Amount |
| 5-Bromo-2-hydroxybenzaldehyde | C₇H₅BrO₂ | 201.02 | 1.0 | e.g., 5.00 g |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.5 | e.g., 5.15 g |
| Ethyl Iodide (EtI) | C₂H₅I | 155.97 | 1.2 | e.g., 2.3 mL |
| Anhydrous Acetone | C₃H₆O | 58.08 | - | e.g., 50 mL |
Step-by-Step Methodology
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-hydroxybenzaldehyde (1.0 eq) and anhydrous acetone.
-
Stir the mixture at room temperature to achieve dissolution or a fine suspension.
-
Add finely pulverized anhydrous potassium carbonate (1.5 eq) to the flask. The use of powdered K₂CO₃ increases the surface area and facilitates the deprotonation.
-
Stir the resulting suspension vigorously at room temperature for 30 minutes. This allows for the formation of the potassium phenoxide intermediate.
-
-
Alkylation Reaction:
-
Using a syringe, add ethyl iodide (1.2 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux (approximately 56°C for acetone) using a heating mantle.
-
Maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the mixture through a Büchner funnel to remove the inorganic salts (KBr, KI, and excess K₂CO₃).
-
Wash the collected solids with a small amount of fresh acetone to ensure complete recovery of the product.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the acetone.
-
-
Purification:
-
Dissolve the resulting crude residue in a suitable organic solvent like dichloromethane or ethyl acetate (approx. 50 mL).
-
Transfer the solution to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (2 x 25 mL) to remove any unreacted phenolic starting material, followed by brine (1 x 25 mL) to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
For a high degree of purity, the crude solid can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water). The final product, this compound, should be obtained as a white to light yellow crystalline solid.[1][8]
-
Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Trustworthiness and Validation
The integrity of this synthesis is validated at several key stages:
-
TLC Monitoring: Regular analysis by TLC provides a real-time assessment of the reaction's progress, confirming the consumption of the starting material and the formation of a new, less polar product spot.
-
Aqueous Wash: The sodium bicarbonate wash is a critical step that selectively removes the acidic phenolic starting material, ensuring that any recovered solid is predominantly the desired ether product.
-
Spectroscopic Confirmation: The final structure and purity of this compound must be unequivocally confirmed using standard spectroscopic techniques, such as ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy, and compared against established data.[6]
By adhering to this detailed protocol and its validation checkpoints, researchers can confidently and reliably synthesize this compound for their developmental needs.
References
- PrepChem.com. (n.d.). Synthesis of 5-bromo-2-methoxybenzaldehyde.
- de la Torre, A. F., et al. (2020). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO.
- Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Cambridge University Press.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.
- Wikipedia. (n.d.). Williamson ether synthesis.
- University of Colorado Boulder. (n.d.). Williamson Ether Synthesis. Department of Chemistry.
- Patsnap. (n.d.). Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. Eureka.
- Nagawade, P., et al. (2024). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. National Institutes of Health.
- MDPI. (n.d.). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells.
- Cheméo. (n.d.). This compound.pdf.
- Organic Syntheses. (2013). 2-Amino-5-bromobenzaldehyde.
- ResearchGate. (2025, August 7). Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde.
- PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-Bromo-2-hydroxybenzaldehyde. National Center for Biotechnology Information.
- Organic Syntheses. (n.d.). ortho-Formylation of phenols.
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Spectroscopic Profile of 5-Bromo-2-ethoxybenzaldehyde: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 5-Bromo-2-ethoxybenzaldehyde, a key intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind experimental choices and provides self-validating protocols for the structural elucidation and confirmation of this compound.
Molecular Structure and Key Spectroscopic Features
This compound (C₉H₉BrO₂) is an aromatic aldehyde characterized by a benzene ring substituted with a bromine atom, an ethoxy group, and a formyl (aldehyde) group. The strategic placement of these functional groups gives rise to a distinct spectroscopic fingerprint, which is invaluable for its identification and purity assessment.
Figure 1: Molecular structure of this compound with atom numbering for spectroscopic assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons, the aldehydic proton, and the ethoxy group protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.3 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~7.8 | Doublet | 1H | Aromatic proton (H-6) |
| ~7.6 | Doublet of doublets | 1H | Aromatic proton (H-4) |
| ~7.0 | Doublet | 1H | Aromatic proton (H-3) |
| ~4.2 | Quartet | 2H | Methylene protons (-OCH₂CH₃) |
| ~1.5 | Triplet | 3H | Methyl protons (-OCH₂CH₃) |
Interpretation and Rationale:
-
Aldehydic Proton: The proton of the aldehyde group is highly deshielded due to the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the oxygen atom, resulting in a characteristic downfield chemical shift in the range of 9-10 ppm.[1]
-
Aromatic Protons: The aromatic protons display a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The electron-donating ethoxy group and the electron-withdrawing bromo and aldehyde groups influence the chemical shifts of the aromatic protons.
-
Ethoxy Group Protons: The ethoxy group gives rise to a quartet for the methylene (-OCH₂-) protons due to coupling with the adjacent methyl protons, and a triplet for the methyl (-CH₃) protons due to coupling with the adjacent methylene protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | Aldehyde carbonyl carbon (C=O) |
| ~160 | Aromatic carbon attached to oxygen (C-2) |
| ~138 | Aromatic carbon (C-4) |
| ~135 | Aromatic carbon (C-6) |
| ~128 | Aromatic carbon (C-1) |
| ~115 | Aromatic carbon attached to bromine (C-5) |
| ~114 | Aromatic carbon (C-3) |
| ~65 | Methylene carbon (-OCH₂) |
| ~15 | Methyl carbon (-CH₃) |
Interpretation and Rationale:
-
Carbonyl Carbon: The carbon atom of the aldehyde group is significantly deshielded and appears at a low field, typically in the range of 190-200 ppm.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the electronegative oxygen of the ethoxy group (C-2) is expected to be downfield, while the carbon attached to the bromine atom (C-5) will also be influenced.
-
Ethoxy Group Carbons: The methylene carbon (-OCH₂-) is directly attached to oxygen and therefore appears at a lower field compared to the terminal methyl carbon (-CH₃).
Experimental Protocol for NMR Spectroscopy
A detailed methodology for acquiring high-quality NMR spectra is crucial for accurate structural determination.
Figure 2: Standard experimental workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group of the aldehyde, the C-O bonds of the ether, and the C-H bonds of the aromatic ring and the alkyl chain. The National Institute of Standards and Technology (NIST) provides reference spectra for this compound.[2]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2980-2850 | C-H stretching (aliphatic) |
| ~2820 and ~2720 | C-H stretching (aldehyde) |
| ~1685 | C=O stretching (aromatic aldehyde)[1] |
| ~1600, ~1470 | C=C stretching (aromatic) |
| ~1250 | C-O stretching (aryl ether) |
| ~1040 | C-O stretching (alkyl ether) |
| ~820 | C-H bending (aromatic, out-of-plane) |
Interpretation and Rationale:
-
Aldehyde C-H Stretch: The two distinct C-H stretching bands at approximately 2820 cm⁻¹ and 2720 cm⁻¹ are characteristic of an aldehyde and are due to Fermi resonance.
-
Carbonyl C=O Stretch: The strong absorption band around 1685 cm⁻¹ is indicative of the carbonyl group of an aromatic aldehyde. Conjugation with the aromatic ring lowers the stretching frequency compared to a saturated aldehyde.[1]
-
Ether C-O Stretches: The spectrum will show two C-O stretching vibrations: one for the aryl-oxygen bond and another for the alkyl-oxygen bond of the ethoxy group.
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply uniform pressure to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. The presence of a bromine atom in this compound is a key feature that is readily identifiable in the mass spectrum.
Expected Fragmentation Pattern
Under electron ionization (EI), the molecular ion of this compound is expected to undergo characteristic fragmentation pathways.
Table 4: Expected Major Ions in the Mass Spectrum of this compound
| m/z | Assignment |
| 228/230 | [M]⁺ (Molecular ion) |
| 200/202 | [M - C₂H₄]⁺ |
| 199/201 | [M - CHO]⁺ |
| 171/173 | [M - C₂H₄ - CHO]⁺ |
| 121 | [M - Br - CO]⁺ |
| 93 | [C₆H₅O]⁺ |
Interpretation and Rationale:
-
Molecular Ion Peak: Due to the presence of the bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.[3][4] This isotopic signature is a definitive indicator of the presence of one bromine atom in the molecule.
-
Key Fragmentations: Common fragmentation pathways for aromatic aldehydes include the loss of the formyl radical (-CHO) and the loss of carbon monoxide (-CO) from the [M-H]⁺ ion.[1] For this compound, the loss of an ethylene molecule (C₂H₄) from the ethoxy group via a McLafferty-type rearrangement is also a likely fragmentation pathway.
Experimental Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound.
Figure 3: General workflow for the analysis of this compound using GC-MS.
Conclusion
The spectroscopic data of this compound provides a detailed and unambiguous fingerprint for its structural confirmation. The characteristic signals in the ¹H and ¹³C NMR spectra, the specific absorption bands in the IR spectrum, and the unique isotopic pattern and fragmentation in the mass spectrum all contribute to a comprehensive understanding of its molecular architecture. The experimental protocols outlined in this guide provide a framework for obtaining high-quality data, ensuring the integrity and reliability of the analytical results.
References
- National Institute of Standards and Technology. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST Chemistry WebBook.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- BenchChem. (2025). Comparative Guide to the Synthesis and Characterization of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde and Its Analogs.
- Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
- Osorio, M. T., & Pereira, A. (n.d.). Interpretation Mass spectral interpretation is not a trivial process.
- CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.).
- SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.
- BenchChem. (2025). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones.
- PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde.
- National Institutes of Health. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
- National Institute of Standards and Technology. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST Chemistry WebBook.
- CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). (n.d.).
- LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
- National Institute of Standards and Technology. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST Chemistry WebBook.
- Achmem. (n.d.). This compound.
- National Institute of Standards and Technology. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook.
- NMR Techniques in Organic Chemistry: a quick guide. (n.d.).
- LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones.
- Cheméo. (n.d.). This compound.pdf.
- Example 8. (n.d.).
- Modgraph. (n.d.). H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones.
- JoVE. (2015, March 4). Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications.
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An In-depth Technical Guide to the 1H NMR Spectrum of 5-Bromo-2-ethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-2-ethoxybenzaldehyde. As a vital tool in structural elucidation, a thorough understanding of the ¹H NMR spectrum is critical for confirming the identity and purity of this compound in research and development settings. This document will delve into the theoretical principles governing the spectrum, a detailed prediction of the chemical shifts and coupling patterns, a standardized experimental protocol for data acquisition, and a visual representation of the proton relationships.
The Structural and Spectroscopic Landscape of this compound
This compound, with the chemical formula C₉H₉BrO₂, is a substituted aromatic aldehyde.[1][2][3] Its structure, characterized by a benzene ring bearing an aldehyde group, an ethoxy group, and a bromine atom, gives rise to a distinct and interpretable ¹H NMR spectrum. The electronic environment of each proton is unique, leading to a specific resonance frequency or chemical shift (δ).[4][5] Furthermore, the interactions between non-equivalent neighboring protons, known as spin-spin coupling, result in the splitting of signals into characteristic multiplets, providing valuable information about the connectivity of the molecule.[6][7]
The key structural features influencing the ¹H NMR spectrum are:
-
The Aldehyde Proton (-CHO): This proton is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and typically appears at a very downfield chemical shift.[8][9]
-
The Aromatic Protons: The three protons on the benzene ring are in distinct chemical environments due to the substitution pattern. Their chemical shifts are influenced by the electronic effects (both inductive and resonance) of the aldehyde, ethoxy, and bromine substituents.[4] The coupling between these protons (ortho, meta, and para) provides crucial information for their assignment.[10][11]
-
The Ethoxy Group Protons (-OCH₂CH₃): This group gives rise to two distinct signals: a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The methylene protons are deshielded by the adjacent oxygen atom.[12]
Predicted ¹H NMR Spectral Data
Based on established principles of ¹H NMR spectroscopy and data from analogous compounds, the predicted spectral data for this compound in a standard solvent like CDCl₃ are summarized below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aldehyde-H | 9.8 - 10.2 | Singlet (s) | 1H | - |
| H-6 | 7.8 - 8.0 | Doublet (d) | 1H | J(ortho) = ~8.5 Hz |
| H-4 | 7.5 - 7.7 | Doublet of doublets (dd) | 1H | J(ortho) = ~8.5 Hz, J(meta) = ~2.5 Hz |
| H-3 | 6.9 - 7.1 | Doublet (d) | 1H | J(meta) = ~2.5 Hz |
| -OCH₂- | 4.0 - 4.2 | Quartet (q) | 2H | J = ~7.0 Hz |
| -CH₃ | 1.3 - 1.5 | Triplet (t) | 3H | J = ~7.0 Hz |
Deciphering the Spectral Logic: Causality Behind the Predictions
The predicted chemical shifts and multiplicities are not arbitrary; they are a direct consequence of the molecule's electronic and structural properties.
-
The Aldehyde Singlet: The aldehyde proton is a singlet because it has no neighboring protons within a three-bond distance to couple with. Its downfield position is a classic diagnostic feature for aldehydes.[8][9]
-
The Aromatic Region:
-
H-6: This proton is ortho to the electron-withdrawing aldehyde group, which strongly deshields it, placing it furthest downfield in the aromatic region. It appears as a doublet due to coupling with H-4 (ortho-coupling).
-
H-4: This proton is ortho to the bromine atom and meta to the aldehyde group. It experiences ortho-coupling with H-6 and meta-coupling with H-3, resulting in a doublet of doublets.
-
H-3: This proton is ortho to the electron-donating ethoxy group, which shields it, causing it to appear at the most upfield position in the aromatic region. It is split into a doublet by meta-coupling with H-4. Long-range para-coupling is generally less than 1 Hz and may not be resolved.[10]
-
-
The Ethoxy Group:
-
Methylene Protons (-OCH₂-): These protons are directly attached to the oxygen atom, which deshields them, shifting them downfield. They are split into a quartet by the three neighboring methyl protons (n+1 rule, where n=3).[12]
-
Methyl Protons (-CH₃): These protons are further from the electronegative oxygen and are therefore more shielded. They appear as a triplet due to coupling with the two adjacent methylene protons (n+1 rule, where n=2).[12]
-
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following is a standardized, self-validating protocol for acquiring a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: At least 2 seconds to ensure good digital resolution.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8 to 16 scans for a good signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the multiplicities and measure the coupling constants.
Visualization of Proton Connectivity
The following diagram, generated using Graphviz, illustrates the structure of this compound and the key through-bond coupling interactions between the protons.
Caption: Coupling relationships in this compound.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. A detailed analysis of the chemical shifts, integration, and coupling patterns allows for the unambiguous confirmation of its structure. This guide provides a solid foundation for researchers and scientists working with this compound, enabling them to confidently interpret their experimental data and ensure the integrity of their materials.
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An In-depth Technical Guide to the 13C NMR of 5-Bromo-2-ethoxybenzaldehyde
This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Bromo-2-ethoxybenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the 13C NMR spectrum, a detailed experimental protocol for its acquisition, and an in-depth interpretation of the spectral data. The principles and methodologies discussed herein are grounded in established spectroscopic techniques and are designed to offer both a practical workflow and a deeper understanding of structure-spectrum correlations.
Introduction: The Role of 13C NMR in Structural Elucidation
13C NMR spectroscopy is an indispensable tool in organic chemistry for determining the carbon framework of a molecule. Unlike 1H NMR, which provides information about the protons, 13C NMR directly probes the carbon skeleton, revealing the number of distinct carbon environments and offering insights into their electronic and steric surroundings. For a molecule such as this compound, with its substituted aromatic ring, an aldehyde functional group, and an ethoxy substituent, 13C NMR provides a definitive fingerprint for structural verification and purity assessment.
Theoretical Analysis: Predicting the 13C NMR Spectrum of this compound
The structure of this compound presents nine unique carbon environments, which will result in nine distinct signals in the 13C NMR spectrum. The chemical shift (δ) of each carbon is influenced by the electronic effects (induction and resonance) of the substituents on the benzene ring: the strongly electron-withdrawing aldehyde group, the electron-donating ethoxy group, and the inductively withdrawing but resonance-donating bromo group.
The prediction of chemical shifts can be approached by considering the additive effects of each substituent on the benzene ring, with benzene itself having a 13C chemical shift of 128.5 ppm.
Substituent Effects:
-
Aldehyde (-CHO): The carbonyl carbon of an aldehyde is highly deshielded and typically appears in the range of 190-200 ppm.[1] The aldehyde group is a meta-director and deactivates the ring, leading to a downfield shift for the ipso carbon and the para carbon, and a smaller effect on the ortho and meta carbons.
-
Ethoxy (-OCH2CH3): The oxygen of the ethoxy group is strongly electron-donating through resonance, causing a significant upfield shift (shielding) of the ortho and para carbons. The ipso carbon is shifted downfield. The methyl and methylene carbons of the ethoxy group have characteristic chemical shifts around 15 ppm and 60-70 ppm, respectively. Unusual chemical shifts for methoxy groups, which can be extrapolated to ethoxy groups, have been reported for out-of-plane conformations, appearing as far downfield as ~62 ppm compared to the typical ~56 ppm.[2][3]
-
Bromo (-Br): The bromine atom exerts a "heavy atom effect," which, contrary to what would be expected based on electronegativity alone, causes an upfield shift (shielding) of the ipso carbon.[4][5] The other ring carbons are generally shifted slightly downfield.
Based on these principles, a predicted 13C NMR spectrum for this compound is summarized in Table 1.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | 190 - 195 | Typical range for an aldehyde carbonyl carbon.[1][6] |
| C2 (C-OEt) | 160 - 165 | Ipso-carbon to the strongly electron-donating ethoxy group, shifted downfield. |
| C5 (C-Br) | 115 - 120 | Ipso-carbon to bromine, shielded due to the heavy atom effect.[4][5] |
| C1 | 125 - 130 | Influenced by the ortho ethoxy and para bromo substituents. |
| C3 | 110 - 115 | Ortho to the ethoxy group and meta to the bromo and aldehyde groups, expected to be shielded. |
| C4 | 135 - 140 | Para to the ethoxy group and ortho to the bromo group, expected to be deshielded. |
| C6 | 130 - 135 | Ortho to the aldehyde group and meta to the ethoxy and bromo groups. |
| -OCH2- | 60 - 65 | Methylene carbon of the ethoxy group. |
| -CH3 | 14 - 16 | Methyl carbon of the ethoxy group. |
Experimental Protocol: Acquisition of the 13C NMR Spectrum
A robust and reproducible protocol is critical for obtaining a high-quality 13C NMR spectrum. The following step-by-step methodology is recommended for the analysis of this compound.
I. Sample Preparation
-
Mass Determination: Accurately weigh 50-100 mg of solid this compound.[7][8] A higher concentration is generally required for 13C NMR compared to 1H NMR due to the lower natural abundance of the 13C isotope.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds. Other solvents like DMSO-d6 or Acetone-d6 can be used if solubility is an issue.[9]
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[10] Gentle vortexing or warming may be necessary to ensure complete dissolution.
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[7]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, for routine analysis, the residual solvent peak can be used for calibration (e.g., CDCl3 at 77.16 ppm).
II. NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz (or higher) spectrometer.
-
Experiment: A standard proton-decoupled 1D 13C experiment (e.g., zgpg30 on Bruker systems).[11]
-
Pulse Angle: A 30-45 degree pulse angle is typically used to allow for faster repetition rates.[11]
-
Spectral Width (SW): A spectral width of approximately 250 ppm is sufficient to cover the expected range of chemical shifts for organic molecules.[11]
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally adequate.[11]
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is particularly important for quaternary carbons.[11]
-
Number of Scans (NS): The number of scans will depend on the sample concentration. For a 50-100 mg sample, 1024 to 4096 scans should provide a good signal-to-noise ratio.
-
Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).[11]
III. Data Processing
-
Fourier Transform: Apply an exponential window function with a line broadening of 1-2 Hz to the free induction decay (FID) before Fourier transformation to improve the signal-to-noise ratio.[11]
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.[11]
-
Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl3 at 77.16 ppm).[11]
-
Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the experimental workflow for acquiring the 13C NMR spectrum of this compound.
Caption: A flowchart of the 13C NMR experimental workflow.
Interpretation of the 13C NMR Spectrum
The acquired 13C NMR spectrum should be carefully analyzed to assign each peak to its corresponding carbon atom in the this compound molecule. The predicted chemical shifts in Table 1 serve as a guide for this assignment.
-
Downfield Region (δ > 100 ppm): This region will contain the signals for the aldehyde carbonyl carbon and the six aromatic carbons. The carbonyl carbon will be the most downfield signal, typically above 190 ppm.[1][6] The aromatic carbons will appear in the range of 110-165 ppm.[12]
-
Upfield Region (δ < 100 ppm): This region will contain the signals for the two carbons of the ethoxy group. The methylene carbon (-OCH2-) will be more downfield (around 60-65 ppm) due to its attachment to the electronegative oxygen atom, while the methyl carbon (-CH3) will be the most upfield signal (around 14-16 ppm).
Further confirmation of assignments can be achieved using advanced NMR techniques such as Distortionless Enhancement by Polarization Transfer (DEPT), which can distinguish between CH, CH2, and CH3 groups, and 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate carbon atoms with their attached protons and protons that are two or three bonds away, respectively.
Conclusion
This technical guide has provided a comprehensive overview of the 13C NMR analysis of this compound. By combining theoretical predictions with a detailed experimental protocol, researchers can confidently acquire and interpret the 13C NMR spectrum of this compound. The methodologies and principles outlined herein are broadly applicable to the structural elucidation of a wide range of organic molecules, underscoring the power of 13C NMR spectroscopy in modern chemical research and drug development.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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- American Chemical Society. (2012). 13C NMR Spectroscopy. In Upper-Level Courses and Across the Curriculum Volume 3 (pp. 1-12). [Link]
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- Chemistry Stack Exchange. (2017). 13C NMR of bromobenzene ipso carbon shielding.
- de Graaf, R. A., & Behar, K. L. (2014). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in biomedicine, 27(7), 789-805. [Link]
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- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
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- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
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Mass spectrometry of 5-Bromo-2-ethoxybenzaldehyde
An In-Depth Technical Guide to the Mass Spectrometry of 5-Bromo-2-ethoxybenzaldehyde
Introduction
This compound (C₉H₉BrO₂) is an aromatic aldehyde of significant interest in synthetic organic chemistry, serving as a versatile intermediate in the development of pharmaceutical agents and other complex molecules.[1][2] Its structure, featuring an aldehyde functional group, an ethoxy substituent, and a bromine atom on the aromatic ring, presents a unique analytical challenge and a rich fragmentation pattern in mass spectrometry. Accurate characterization of this compound and its derivatives is paramount for reaction monitoring, purity assessment, and structural confirmation in research and drug development settings.
This technical guide provides a comprehensive exploration of the mass spectrometric behavior of this compound. Moving beyond a simple recitation of data, we delve into the mechanistic underpinnings of its fragmentation, offering field-proven protocols and interpretive insights. The methodologies described herein are designed to be self-validating, providing researchers with a robust framework for analyzing this and structurally related compounds.
Compound Profile
A foundational understanding of the analyte's properties is critical for selecting the appropriate analytical approach.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₂ | [3] |
| Molecular Weight | 229.071 g/mol | [3] |
| Monoisotopic Mass | 227.9786 Da (for ⁷⁹Br) | [1] |
| Key Structural Features | Aromatic ring, Aldehyde (-CHO), Ether (-OC₂H₅), Halogen (Br) | |
| Isotopic Signature | Contains one bromine atom, resulting in a characteristic M/M+2 isotopic pattern with a ~1:1 intensity ratio due to ⁷⁹Br and ⁸¹Br isotopes.[4][5] |
Part 1: Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a high-energy ("hard") ionization technique that induces extensive and reproducible fragmentation, providing a structural "fingerprint" of the analyte. It is typically coupled with Gas Chromatography (GC) for the analysis of volatile and thermally stable compounds like this compound.
Expected EI Fragmentation Pathways
The fragmentation of this compound under EI conditions (typically 70 eV) is governed by the relative stability of the resulting ions and neutral losses. The presence of the bromine atom is a powerful diagnostic tool, as any fragment retaining it will exhibit the characteristic M/M+2 doublet.[5] Aromatic aldehydes are known to produce relatively stable molecular ions.
The initial event is the formation of the molecular ion radical (M•⁺) at m/z 229/231 . Subsequent fragmentation proceeds via several competing pathways:
-
α-Cleavage of the Aldehyde: A characteristic fragmentation for aldehydes is the loss of a hydrogen radical or the entire formyl group.[6][7]
-
Loss of H•: Results in a stable acylium ion at m/z 228/230 ([M-1]⁺). This is often a prominent peak in the spectra of aromatic aldehydes.[8]
-
Loss of •CHO: Cleavage of the C-C bond between the ring and the carbonyl group leads to the loss of the formyl radical (29 Da), yielding an ion at m/z 200/202 ([M-29]⁺).
-
-
Cleavage within the Ethoxy Group: The ethoxy substituent provides additional fragmentation routes.
-
Loss of •C₂H₅: Benzylic cleavage results in the loss of an ethyl radical (29 Da), producing an ion at m/z 200/202 ([M-29]⁺), which is isobaric with the [M-CHO]⁺ fragment.
-
Loss of C₂H₄: A rearrangement reaction can lead to the neutral loss of ethene (28 Da), resulting in the formation of a 5-bromo-2-hydroxybenzaldehyde radical cation at m/z 201/203 ([M-28]•⁺). This is a common pathway for aromatic ethyl ethers.[9]
-
-
Loss of Carbon Monoxide (CO): Acylium ions are prone to losing carbon monoxide (28 Da).[4][8]
-
The [M-H]⁺ ion (m/z 228/230 ) can lose CO to form a fragment at m/z 200/202 .
-
-
Loss of Bromine: The C-Br bond can cleave to lose a bromine radical.[10]
-
Loss of •Br: This results in a fragment ion at m/z 150 ([M-79/81]⁺), corresponding to the 2-ethoxybenzaldehyde cation.
-
-
Combined Losses: Sequential fragmentation events create a cascade of smaller ions. For example, the bromobenzoyl cation (m/z 183/185 , formed via loss of the ethoxy group and subsequent rearrangement) can lose CO to form the bromophenyl cation at m/z 155/157 .[11]
Predicted EI Mass Spectrum Data
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Fragmentation Pathway |
| 229/231 | [C₉H₉BrO₂]•⁺ | Molecular Ion (M•⁺) |
| 228/230 | [C₉H₈BrO₂]⁺ | M•⁺ - H• |
| 201/203 | [C₇H₅BrO₂]•⁺ | M•⁺ - C₂H₄ (rearrangement) |
| 200/202 | [C₈H₆BrO]⁺ | M•⁺ - •CHO or M•⁺ - •C₂H₅ |
| 183/185 | [C₇H₄BrO]⁺ | M•⁺ - •OC₂H₅ (less common) or subsequent fragmentation |
| 172/174 | [C₇H₅Br]⁺ | [M-CHO]⁺ - CO |
| 155/157 | [C₆H₄Br]⁺ | [C₇H₄BrO]⁺ - CO |
| 150 | [C₉H₉O₂]⁺ | M•⁺ - •Br |
| 121 | [C₈H₉O]⁺ | [M-Br]⁺ - CHO |
Diagram: Proposed EI Fragmentation Pathways
Caption: Key EI fragmentation pathways for this compound.
Experimental Protocol: GC-EI-MS
-
Sample Preparation: Prepare a 100 µg/mL stock solution of this compound in a high-purity volatile solvent such as ethyl acetate or dichloromethane.
-
GC Separation:
-
Injector: 250 °C, Split mode (e.g., 50:1).
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature of 80 °C, hold for 1 minute, ramp at 15 °C/min to 280 °C, hold for 5 minutes.
-
-
MS Detection:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-350.
-
Part 2: Soft Ionization (ESI & APCI) and Tandem MS (MS/MS)
Soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are essential for analyzing compounds via Liquid Chromatography (LC) and for targeted structural analysis using tandem mass spectrometry (MS/MS).[12] These methods typically generate protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation in the source.[13][14]
-
Electrospray Ionization (ESI): Best suited for polar molecules that are pre-ionized in solution. While benzaldehydes can be challenging to ionize via ESI, the presence of heteroatoms (O, Br) increases polarity sufficiently for detection, often as a protonated molecule [M+H]⁺.[15]
-
Atmospheric Pressure Chemical Ionization (APCI): An excellent choice for less polar, thermally stable compounds.[16] APCI involves gas-phase chemical ionization and is often more efficient for small molecules like the target analyte that are not easily ionized in solution.[14][17]
Tandem Mass Spectrometry (MS/MS) of the Protonated Molecule
MS/MS analysis provides definitive structural information by isolating the protonated molecule ([M+H]⁺ at m/z 230/232 ) and subjecting it to collision-induced dissociation (CID).[18] The resulting product ions reveal key structural motifs.
Predicted MS/MS Fragmentation:
The primary fragmentation pathway for the [M+H]⁺ ion involves the neutral loss of stable molecules.
-
Loss of Ethene (C₂H₄): The most anticipated fragmentation is the loss of ethene (28 Da) from the protonated ethoxy group. This is a highly favorable process that results in the formation of a protonated 5-bromo-2-hydroxybenzaldehyde ion.
-
[M+H]⁺ → [M+H - C₂H₄]⁺ : m/z 230/232 → m/z 202/204
-
-
Loss of Water (H₂O): While less common, a subsequent loss of water (18 Da) from the m/z 202/204 fragment could occur under higher collision energies.
Diagram: Proposed ESI-MS/MS Fragmentation
Caption: Primary MS/MS fragmentation of protonated this compound.
Experimental Protocol: LC-MS/MS
-
Sample Preparation: Prepare a 1 µg/mL solution of the analyte in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
LC Separation:
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Detection (Positive Ion Mode):
-
Ion Source: ESI or APCI.
-
Analysis Mode: Tandem MS (Product Ion Scan or Multiple Reaction Monitoring - MRM).
-
Precursor Ion: m/z 230.0 (for ⁷⁹Br) and/or m/z 232.0 (for ⁸¹Br).
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy: Optimize experimentally (e.g., start with a ramp of 10-30 eV) to maximize the signal of the product ion.
-
Product Ion (for monitoring): m/z 202.0.
-
Workflow for Structural Confirmation
The following diagram outlines a comprehensive workflow for the analysis and structural confirmation of this compound.
Caption: Logical workflow for mass spectrometric analysis.
Conclusion
The mass spectrometric analysis of this compound is a multi-faceted process that leverages different ionization techniques to yield complementary structural data. EI-MS provides a detailed fragmentation fingerprint essential for initial identification, where the characteristic bromine isotope pattern is invaluable. Soft ionization techniques, particularly APCI-MS coupled with LC, allow for the clear identification of the protonated molecule. Subsequent MS/MS analysis of this precursor ion provides unequivocal evidence of the ethoxy and bromo-benzoyl substructures through characteristic neutral losses. By employing the systematic workflows and protocols detailed in this guide, researchers and drug development professionals can confidently identify, characterize, and quantify this important synthetic intermediate.
References
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An In-depth Technical Guide to the Infrared Spectrum of 5-Bromo-2-ethoxybenzaldehyde
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 5-Bromo-2-ethoxybenzaldehyde, a key intermediate in pharmaceutical and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document offers a detailed interpretation of the compound's vibrational modes, a validated experimental protocol for spectral acquisition, and the scientific rationale underpinning the analysis.
Introduction: The Molecular Signature of this compound
This compound (C₉H₉BrO₂) is a polysubstituted aromatic aldehyde. Its chemical structure, characterized by a benzene ring bearing an aldehyde (-CHO), an ethoxy (-OCH₂CH₃), and a bromine (-Br) substituent, gives rise to a unique and information-rich infrared spectrum. Each functional group undergoes characteristic vibrations—stretching and bending—upon absorption of infrared radiation. The resulting spectrum serves as a molecular fingerprint, invaluable for structural elucidation, purity assessment, and reaction monitoring.
Substituted benzaldehydes are a critical class of organic compounds, serving as precursors in the synthesis of a wide array of more complex molecules.[1] The specific substituents on the aromatic ring, in this case, bromine and an ethoxy group, exert electronic and steric effects that subtly modulate the vibrational frequencies of the core benzaldehyde structure. Understanding these nuances is paramount for accurate spectral interpretation.
Theoretical Framework: Predicting the Vibrational Landscape
The infrared spectrum of this compound can be dissected into several key regions, each corresponding to the vibrational modes of its constituent functional groups. The expected absorption frequencies are influenced by factors such as bond strength, atomic mass, and electronic effects (induction and resonance).
A logical approach to interpreting the spectrum involves identifying the characteristic peaks for each functional group present in the molecule. The primary vibrational modes of interest are:
-
Aldehyde Group (-CHO): The C=O stretch is one of the most intense and diagnostic absorptions in the spectrum. The aldehyde C-H stretch is also a key feature.
-
Aromatic Ring (Benzene): Aromatic C-H stretching and C=C in-ring stretching vibrations are expected. Out-of-plane bending vibrations can provide information about the substitution pattern.
-
Ethoxy Group (-OCH₂CH₃): Aliphatic C-H stretching from the ethyl group and two distinct C-O (ether) stretching vibrations (aryl-alkyl and alkyl) are anticipated.
-
Bromo Group (-Br): The C-Br stretching vibration is expected in the far-infrared or fingerprint region of the spectrum.
The interplay of these functional groups creates a complex but interpretable spectral pattern.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The following protocol details the acquisition of an FTIR spectrum for a solid sample of this compound using the Attenuated Total Reflectance (ATR) technique. ATR is a preferred method for solid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Germanium ATR accessory.
Procedure:
-
Instrument Preparation and Background Scan:
-
Ensure the ATR crystal is clean. Meticulously wipe the crystal surface with a soft tissue dampened with an appropriate solvent (e.g., isopropanol or acetone) and allow it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This spectrum is automatically subtracted from the sample spectrum to remove contributions from the ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Application:
-
Place a small amount of solid this compound onto the center of the ATR crystal.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring intimate contact between the sample and the crystal surface. Consistent pressure is crucial for spectral reproducibility.
-
-
Spectral Acquisition:
-
Acquire the sample spectrum. A typical acquisition range is 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Post-Acquisition:
-
Retract the press arm and thoroughly clean the ATR crystal and press tip to prevent cross-contamination.
-
Self-Validation: The integrity of this protocol is maintained by the initial background scan, which accounts for instrumental and environmental variables. The use of a consistent pressure application ensures reproducible contact and, therefore, reliable peak intensities between samples.
Spectral Interpretation: Deconvoluting the Vibrational Data
The interpretation of the IR spectrum of this compound involves assigning the observed absorption bands to specific molecular vibrations. The following table summarizes the expected key absorptions and their assignments.
| Wavenumber (cm⁻¹) | Functional Group Assignment | Vibrational Mode | Expected Intensity |
| ~3100-3000 | Aromatic C-H | Stretch | Medium to Weak |
| ~2980-2850 | Aliphatic C-H (Ethoxy) | Stretch | Medium |
| ~2850 & ~2750 | Aldehyde C-H | Stretch (Fermi Doublet) | Weak |
| ~1700-1680 | Aldehyde C=O | Stretch | Strong |
| ~1600-1475 | Aromatic C=C | In-ring Stretch | Medium to Weak |
| ~1250 | Aryl-O (Ether) | Asymmetric Stretch | Strong |
| ~1040 | Alkyl-O (Ether) | Symmetric Stretch | Strong |
| ~900-690 | Aromatic C-H | Out-of-plane Bend | Strong |
| ~690-515 | C-Br | Stretch | Medium to Weak |
Causality Behind Peak Positions:
-
Aldehyde C=O Stretch (~1700-1680 cm⁻¹): The carbonyl stretch in aromatic aldehydes typically appears at a slightly lower frequency than in aliphatic aldehydes due to the resonance effect of the benzene ring, which slightly weakens the C=O bond.[2] The electron-donating ethoxy group further contributes to this effect.
-
Aldehyde C-H Stretch (~2850 & ~2750 cm⁻¹): The presence of a Fermi doublet, two weak bands, is highly characteristic of the aldehyde C-H stretch and serves as a key diagnostic feature.[2]
-
Ether C-O Stretches (~1250 and ~1040 cm⁻¹): Aryl-alkyl ethers exhibit two distinct C-O stretching bands. The asymmetric stretch (Aryl-O) appears at a higher frequency (~1250 cm⁻¹) than the symmetric stretch (Alkyl-O) at ~1040 cm⁻¹.[3]
-
Aromatic Substitution Pattern: The out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region are sensitive to the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, strong absorptions are expected in this region.
-
C-Br Stretch (~690-515 cm⁻¹): The C-Br bond is weaker and involves a heavier atom compared to C-H or C-C bonds, resulting in its stretching vibration appearing at a lower frequency, often in the fingerprint region.[4]
Visualizing Molecular Vibrations and Workflow
To further elucidate the relationship between the molecular structure and its IR spectrum, the following diagrams are provided.
Caption: Workflow for Spectroscopic Analysis.
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An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-ethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 5-Bromo-2-ethoxybenzaldehyde, a key intermediate in organic synthesis and drug discovery. The information is curated to provide not just data, but also the scientific context and practical insights necessary for its effective use in a laboratory setting.
Molecular and Physicochemical Profile
This compound, with the CAS number 79636-94-5, is a substituted aromatic aldehyde.[1][2][3] Its structure, featuring a bromine atom at the 5-position and an ethoxy group at the 2-position of the benzaldehyde scaffold, imparts specific reactivity and physical characteristics that are crucial for its application in multi-step syntheses.
Core Molecular Attributes
A summary of the fundamental molecular and physical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉BrO₂ | [1][3][4] |
| Molecular Weight | 229.07 g/mol | [1][2][4] |
| Appearance | White flakes or solid | [2] |
| Melting Point | 68-71 °C (lit.) | [2] |
| Boiling Point | 302.7 °C at 760 mmHg | [2] |
| Density | 1.451 g/cm³ | [2] |
| Flash Point | 136.9 °C | [2] |
| Refractive Index | 1.573 | [2] |
Solubility Profile
Expected Solubility:
-
High Solubility: Dichloromethane, Chloroform, Ethyl Acetate, Acetone, Tetrahydrofuran (THF)
-
Moderate Solubility: Ethanol, Methanol
-
Low to Insoluble: Water, Hexane
A systematic experimental protocol to determine the precise solubility in various solvents is outlined below. Understanding the solubility is critical for reaction setup, purification, and formulation.
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. While a comprehensive set of experimentally-derived spectra for this specific compound is not widely published, data for the closely related analogue, 5-Bromo-2-methoxybenzaldehyde, along with general principles of spectroscopy, can provide a strong basis for interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton, and the ethoxy group protons.
-
Aldehyde Proton (-CHO): A singlet between δ 9.8 and 10.5 ppm.
-
Aromatic Protons: Three protons on the benzene ring, exhibiting coupling patterns (doublets and a doublet of doublets) in the aromatic region (δ 6.8 - 7.8 ppm). The electron-donating ethoxy group will shift the ortho and para protons upfield, while the bromine and aldehyde groups will have a deshielding effect.
-
Ethoxy Group (-OCH₂CH₃): A quartet around δ 4.1 ppm for the methylene protons (-OCH₂-) and a triplet around δ 1.4 ppm for the methyl protons (-CH₃), with a typical coupling constant (J) of ~7 Hz.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.
-
Carbonyl Carbon (-CHO): A signal in the downfield region, typically around δ 190 ppm.
-
Aromatic Carbons: Six distinct signals in the aromatic region (δ 110 - 160 ppm). The carbon attached to the bromine will be in the lower end of this range, while the carbon attached to the ethoxy group will be significantly downfield.
-
Ethoxy Group Carbons (-OCH₂CH₃): A signal for the methylene carbon (-OCH₂-) around δ 65 ppm and a signal for the methyl carbon (-CH₃) around δ 15 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1700 cm⁻¹. This is a characteristic peak for aromatic aldehydes.
-
C-H Stretch (Aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.
-
C-O Stretch (Ether): A strong absorption band in the region of 1250-1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric) corresponding to the aryl-alkyl ether.
-
Aromatic C=C Bending: Several bands in the 1600-1450 cm⁻¹ region.
-
C-Br Stretch: A band in the fingerprint region, typically between 600 and 500 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak ([M]⁺): The mass spectrum will show a molecular ion peak at m/z 228 and 230 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).
-
Key Fragmentation Patterns:
-
Loss of a hydrogen atom ([M-H]⁺) from the aldehyde group to give a fragment at m/z 227/229.
-
Loss of the ethoxy group ([M-OCH₂CH₃]⁺) to yield a fragment at m/z 183/185.
-
Loss of the CHO group ([M-CHO]⁺) to give a fragment at m/z 199/201.
-
Cleavage of the C-Br bond, though less common as a primary fragmentation, may also be observed.
-
Synthesis and Purification
This compound is typically synthesized from 5-bromo-2-hydroxybenzaldehyde via a Williamson ether synthesis.[5][6] This reaction involves the deprotonation of the hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.
Experimental Protocol: Williamson Ether Synthesis
dot
Caption: Workflow for the synthesis of this compound.
Materials:
-
5-Bromo-2-hydroxybenzaldehyde
-
Ethyl iodide or ethyl bromide
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Acetone or Dimethylformamide (DMF) as the solvent
-
Dichloromethane or Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Hexane and Ethyl acetate for column chromatography (if needed)
Procedure:
-
To a solution of 5-bromo-2-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add ethyl iodide (1.2 eq) to the reaction mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in dichloromethane and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude product can be purified by either recrystallization or column chromatography.
-
Recrystallization: A common technique for purifying solid compounds. A suitable solvent system, such as ethanol/water or hexane/ethyl acetate, can be used. The principle relies on the differential solubility of the desired product and impurities at different temperatures.
-
Column Chromatography: For separating isomers or closely related impurities, flash column chromatography using silica gel is effective.[7] A typical eluent would be a gradient of ethyl acetate in hexane.
Reactivity and Applications
The chemical reactivity of this compound is dictated by the interplay of its three functional groups: the aldehyde, the ethoxy group, and the bromine atom.
-
Aldehyde Group: The aldehyde is susceptible to nucleophilic attack and can undergo various reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines (Schiff bases), and can participate in various carbon-carbon bond-forming reactions (e.g., Wittig, Grignard, aldol).
-
Aromatic Ring: The bromine atom provides a handle for cross-coupling reactions such as Suzuki, Heck, and Sonogashira, allowing for the introduction of various substituents. The electron-donating ethoxy group activates the ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.
-
Ethoxy Group: The ether linkage is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr or BBr₃).
This versatile reactivity makes this compound a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. For instance, substituted benzaldehydes are key building blocks for the synthesis of various heterocyclic compounds and are used in the development of anti-inflammatory, analgesic, and anticancer agents.[8][9]
Safety and Handling
This compound is classified as an irritant.[2] It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[10]
Precautionary Measures:
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11][12]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11][12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from oxidizing agents.[12]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Skin: Wash with plenty of soap and water.
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing.
-
Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.[11][12]
-
Always consult the full Material Safety Data Sheet (MSDS) before handling this chemical.
References
- The Royal Society of Chemistry.
- Williamson Ether Synthesis. (URL: [Link])
- PubChem. 5-Bromo-2-methoxybenzaldehyde. (URL: [Link])
- Human Metabolome Database. 13C NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0033766). (URL: [Link])
- Supporting Inform
- National Institutes of Health. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (URL: [Link])
- Cheméo. Chemical Properties of this compound (CAS 79636-94-5). (URL: [Link])
- Recrystallization and Crystalliz
- Chemistry LibreTexts.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. (URL: [Link])
- PhytoBank. 13C NMR Spectrum (PHY0032058). (URL: [Link])
- NIST WebBook. This compound. (URL: [Link])
- Cheméo. This compound.pdf. (URL: [Link])
- Exploring 2-Bromo-5-(hydroxy)
- Appchem. This compound | 79636-94-5 | C9H9BrO2. (URL: [Link])
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. (URL: [Link])
- Eureka | Patsnap. Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. (URL: [Link])
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- SIELC Technologies. 2-Bromo-5-ethoxybenzaldehyde. (URL: [Link])
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- ResearchGate.
- ResearchGate. Theoretical and experimental study of infrared spectral data of 2-bromo-4-chlorobenzaldehyde | Request PDF. (URL: [Link])
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An In-depth Technical Guide to the Solubility of 5-Bromo-2-ethoxybenzaldehyde
This guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2-ethoxybenzaldehyde, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering predictive insights and detailed experimental protocols for its determination.
Understanding the Molecular Profile of this compound
This compound possesses a molecular structure that dictates its solubility behavior. The presence of a benzene ring renders the molecule largely nonpolar. However, the aldehyde (-CHO) and ethoxy (-OCH2CH3) groups introduce polarity through their oxygen atoms, which can participate in dipole-dipole interactions and act as hydrogen bond acceptors. The bromine atom, being electronegative, also contributes to the molecule's polarity. The interplay of these structural features—the hydrophobic benzene ring and the polar functional groups—results in a nuanced solubility profile.
A critical aspect to consider is the molecule's potential for hydrogen bonding. While it lacks a hydrogen bond donor, the oxygen atoms in the aldehyde and ethoxy groups can accept hydrogen bonds from protic solvents. This characteristic is pivotal in its interaction with solvents like water and alcohols.
Predicted Aqueous Solubility
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Molecular Formula | C9H9BrO2 | [2] |
| Molecular Weight | 229.07 g/mol | [2] |
| Log10 of Water Solubility (mol/L) | -3.1 | [2] |
| Octanol/Water Partition Coefficient (logP) | 3.1 | [2] |
The predicted log10WS of -3.1 suggests a low solubility in water.[2] This is consistent with the general principle that the large, nonpolar benzene ring will disrupt the hydrogen-bonding network of water, leading to limited dissolution.[3] The positive logP value further indicates a preference for nonpolar environments over aqueous ones.[2]
Qualitative Solubility in Organic Solvents: A Predictive Approach
The principle of "like dissolves like" is a cornerstone for predicting the solubility of organic compounds.[4] This principle posits that a solute will dissolve best in a solvent that has a similar polarity. Based on the structure of this compound, we can anticipate its solubility in a range of common laboratory solvents.
Table 2: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent | Polarity | Solvent Type | Predicted Solubility | Rationale |
| Water | High | Protic | Low | The large nonpolar benzene ring dominates the molecule's character, limiting interaction with the highly polar water molecules.[3] |
| Methanol | High | Protic | Soluble | The polar hydroxyl group of methanol can interact with the polar functional groups of the solute. |
| Ethanol | High | Protic | Soluble | Similar to methanol, ethanol's polarity and ability to hydrogen bond facilitate dissolution. |
| Acetone | Medium | Aprotic | Soluble | The polar carbonyl group of acetone can engage in dipole-dipole interactions with the solute. |
| Dichloromethane | Medium | Aprotic | Soluble | Its intermediate polarity makes it a good solvent for moderately polar compounds. |
| Diethyl Ether | Low | Aprotic | Soluble | The ether's ability to act as a hydrogen bond acceptor and its overall lower polarity align with the solute's characteristics. |
| Toluene | Low | Aprotic | Soluble | The nonpolar aromatic nature of toluene is well-suited to dissolve the benzene ring of the solute. |
| Hexane | Low | Aprotic | Sparingly Soluble to Insoluble | The highly nonpolar nature of hexane may not be sufficient to overcome the solute-solute interactions of the crystalline solid, despite the presence of the nonpolar benzene ring. |
Experimental Determination of Solubility: A Step-by-Step Guide
For rigorous scientific investigation, experimental determination of solubility is paramount. The following protocols outline methods for both qualitative and quantitative assessment.
Qualitative Solubility Determination
This rapid method provides a general understanding of solubility in various solvents.
Protocol:
-
Preparation: Add approximately 10-20 mg of this compound to a series of clean, dry test tubes.
-
Solvent Addition: To each test tube, add 1 mL of a different solvent from Table 2.
-
Agitation: Vigorously shake each test tube for 60 seconds.[5]
-
Observation: Visually inspect each tube for the complete dissolution of the solid. If the solid has completely disappeared, it is considered soluble. If some solid remains, it is sparingly soluble or insoluble.
-
Record: Document the observations for each solvent.
Quantitative Solubility Determination (Shake-Flask Method)
This method provides a precise measurement of solubility at a given temperature.[4][6]
Protocol:
-
Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.
-
Equilibration: Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[7]
-
Phase Separation: Allow the vial to stand at the same temperature until the undissolved solid has settled.
-
Filtration: Carefully filter the supernatant through a 0.45 µm PTFE syringe filter to remove any undissolved particles.
-
Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with standards of known concentrations should be used for accurate quantification.[4]
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Caption: Workflow for the quantitative determination of solubility using the shake-flask method.
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[3]
-
pH: The pH of the solvent is unlikely to have a significant effect on the solubility of this compound as it does not possess readily ionizable functional groups.[3]
-
Presence of Other Solutes: The presence of salts can lead to a "salting-out" effect, decreasing solubility by reducing the amount of available solvent molecules.[3]
Safety Considerations
When handling this compound, it is crucial to adhere to standard laboratory safety practices. According to safety data sheets, this compound may cause skin and serious eye irritation, and may also cause respiratory irritation.[8] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.
Conclusion
This technical guide provides a thorough understanding of the solubility of this compound based on its molecular structure and predictive principles. While quantitative experimental data remains sparse, the provided protocols offer a robust framework for its empirical determination. A comprehensive grasp of its solubility is essential for optimizing reaction conditions, developing formulations, and ensuring the successful application of this versatile chemical intermediate in research and development.
References
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- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Procedure For Determining Solubility of Organic Compounds | PDF - Scribd.
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- Benzaldehyde - Solubility of Things.
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- The solubility of benzaldehyde in water - Semantic Scholar.
- Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes - PMC. (2025, March 31).
- 5-Bromo-2-methoxybenzaldehyde - Chem-Impex.
- Solubility and stability of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde in different solvents - Benchchem.
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A Comprehensive Technical Guide to the Safe Handling of 5-Bromo-2-ethoxybenzaldehyde
Prepared for: Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Compound Profile
5-Bromo-2-ethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a critical building block in synthetic organic chemistry. Its utility is particularly pronounced in the pharmaceutical and material science sectors, where it functions as a key intermediate in the synthesis of more complex, biologically active molecules and functional materials.[1] The presence of an aldehyde group, an ethoxy substituent, and a bromine atom on the benzene ring provides multiple reaction sites, making it a versatile precursor for drug discovery and development.[1]
This guide provides a detailed framework for the safe handling, storage, and disposal of this compound. As a Senior Application Scientist, the protocols outlined herein are designed to blend rigorous safety standards with practical, field-proven insights, ensuring that researchers can leverage the compound's synthetic potential while maintaining the highest standards of laboratory safety. The causality behind each recommendation is explained to foster a deeper understanding of risk mitigation.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 79636-94-5 | [2][3][4] |
| Molecular Formula | C₉H₉BrO₂ | [2][3][4] |
| Molecular Weight | 229.07 g/mol | [2][3] |
| Appearance | Solid | |
| Melting Point | 68-71 °C | [2] |
| InChIKey | NFCBVQSSJAXEJD-UHFFFAOYSA-N |[4] |
Section 2: Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards associated with this compound is the foundation of safe laboratory practice. The primary risks are associated with irritation and acute toxicity upon ingestion. The data presented is synthesized from safety data sheets of the target compound and structurally similar chemicals.
Causality of Hazards:
-
Respiratory Irritation: Like many fine organic powders and aldehydes, this compound can act as a mechanical and chemical irritant to the respiratory tract if inhaled.[5][6]
-
Skin and Eye Irritation: The compound can cause significant irritation upon contact with skin and eyes.[5][7][8] This is a common property of reactive aromatic compounds and requires stringent use of personal protective equipment.
-
Acute Oral Toxicity: The compound is classified as harmful if swallowed.[7][9] Ingestion can lead to systemic effects, necessitating immediate medical attention.
Table 2: GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement | Signal Word |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is mandatory. This begins with robust engineering controls, supplemented by appropriate and correctly used PPE.
Primary Engineering Control: The Chemical Fume Hood All manipulations of solid this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[10] This is the most critical control measure, as it contains dust and vapors at the source, preventing inhalation, which is a primary exposure route.[8][10]
Secondary Control: Personal Protective Equipment (PPE) The selection of PPE is not merely a checklist; it is a risk-based assessment of the planned procedure. The following diagram outlines the decision-making process for selecting appropriate PPE.
Caption: A decision tree for responding to spills of this compound.
5.2 First Aid Measures In the event of an exposure, the following immediate actions should be taken while seeking professional medical attention. [7]Show the Safety Data Sheet to attending medical personnel.
-
Inhalation: Immediately move the exposed person to fresh air. [7][11]If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention. [11]* Skin Contact: Remove all contaminated clothing immediately. [8]Wash the affected skin area with plenty of soap and water for at least 15 minutes. [7][11]If skin irritation persists, get medical advice. [7]* Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. [7][8]Remove contact lenses if present and easy to do. [7]Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. [5][8]Rinse the mouth thoroughly with water. [7]Call a physician or Poison Control Center immediately. [7][11]
Section 6: Conclusion
This compound is a valuable reagent in modern chemical synthesis. Its safe and effective use hinges on a comprehensive understanding of its hazards and the disciplined application of engineering controls, personal protective equipment, and established handling protocols. By treating this compound with the respect it deserves and adhering to the principles of safe laboratory practice outlined in this guide, researchers can confidently and safely advance their scientific objectives.
Section 7: References
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 79636-94-5). Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. Retrieved from [Link]
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Capot Chemical Co., Ltd. (n.d.). MSDS of 5-Bromo-2,4-dimethoxybenzaldehyde. Retrieved from [Link]
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Centers for Disease Control and Prevention (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]
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Appchem. (n.d.). This compound. Retrieved from [Link]
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Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection. Retrieved from [Link]
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CTAHR. (n.d.). UNIT 7: Personal Protective Equipment. Retrieved from [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
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Techno PharmChem. (n.d.). BENZALDEHYDE Safety Data Sheet. Retrieved from [Link]
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Loba Chemie. (2019, January 28). 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]
-
Google Patents. (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone. Retrieved from
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NIST. (n.d.). This compound. Retrieved from [Link]
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Literature review of 5-Bromo-2-ethoxybenzaldehyde
An In-Depth Technical Guide to 5-Bromo-2-ethoxybenzaldehyde: Synthesis, Reactivity, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (CAS No. 79636-94-5), a substituted aromatic aldehyde of significant interest to researchers in organic synthesis and medicinal chemistry. We will delve into its fundamental properties, provide field-proven synthetic protocols, explore its chemical reactivity, and discuss its potential as a versatile building block for the development of novel therapeutic agents and advanced materials.
Core Characteristics: Physicochemical and Spectroscopic Profile
This compound is a crystalline solid at room temperature.[1] Its structure, featuring an aldehyde, an ethoxy group, and a bromine atom on a benzene ring, imparts a unique combination of electronic and steric properties that govern its reactivity and utility.
Data Presentation: Physicochemical Properties
The key physical and chemical properties of this compound are summarized below for quick reference.
| Property | Value | Reference |
| CAS Number | 79636-94-5 | [2][3] |
| Molecular Formula | C₉H₉BrO₂ | [2][3] |
| Molecular Weight | 229.07 g/mol | [1][2] |
| Appearance | Solid | [4] |
| Melting Point | 68-71 °C | [1] |
| Boiling Point (Predicted) | 302.7 °C at 760 mmHg | [1] |
| SMILES | CCOC1=C(C=C(C=C1)Br)C=O | [5][6] |
| InChIKey | NFCBVQSSJAXEJD-UHFFFAOYSA-N | [3] |
| LogP (Octanol/Water) | 2.660 | [6][7] |
Data Presentation: Predicted Spectroscopic Data
While a dedicated, peer-reviewed spectroscopic analysis for this specific molecule is not widely published, its spectral characteristics can be reliably predicted based on its structure and data from closely related analogs like 5-bromo-2-methoxybenzaldehyde.[8]
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals expected for: aldehyde proton (~9.8-10.5 ppm), aromatic protons (3H, ~6.9-7.8 ppm), ethoxy methylene protons (-OCH₂-, quartet, ~4.1 ppm), and ethoxy methyl protons (-CH₃, triplet, ~1.4 ppm). |
| ¹³C NMR | Signals expected for: carbonyl carbon (~190 ppm), aromatic carbons (~115-160 ppm, including the C-Br at ~115 ppm and the C-O at ~159 ppm), and ethoxy carbons (-OCH₂- at ~65 ppm, -CH₃ at ~15 ppm).[9] |
| IR Spectroscopy | Key absorptions anticipated: strong C=O stretch for the aldehyde (~1680-1700 cm⁻¹), C-O-C stretches for the ether (~1250 cm⁻¹), and C-H stretches for the aromatic ring and alkyl groups (~2850-3100 cm⁻¹).[3] |
| Mass Spectrometry (EI) | Expected molecular ion (M⁺) peak at m/z 228/230, reflecting the isotopic pattern of bromine (⁷⁹Br/⁸¹Br). Common fragments would include loss of the ethoxy group ([M-45]⁺) or the aldehyde group ([M-29]⁺).[3] |
Synthesis Pathway: Williamson Ether Synthesis
A robust and logical route for the preparation of this compound is the Williamson ether synthesis. This well-established reaction provides a reliable method for forming the ether linkage. The synthesis commences with the commercially available 5-bromo-2-hydroxybenzaldehyde (also known as 5-bromosalicylaldehyde).
The causality behind this choice of protocol is its high efficiency and specificity. The reaction involves the deprotonation of the weakly acidic phenolic hydroxyl group by a mild base, such as potassium carbonate, to form a phenoxide. This potent nucleophile then readily attacks an ethylating agent like ethyl iodide via an Sₙ2 mechanism to yield the desired ether. Anhydrous acetone or DMF are suitable solvents as they are polar aprotic, effectively solvating the cation of the base while not interfering with the nucleophilic phenoxide.
Experimental Protocol: Synthesis of this compound
-
Reagents and Equipment:
-
5-bromo-2-hydroxybenzaldehyde (1.0 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (1.5 eq)
-
Ethyl iodide (EtI) or Diethyl sulfate (Et₂SO₄) (1.2 eq)
-
Anhydrous acetone or N,N-Dimethylformamide (DMF)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
-
-
Step-by-Step Methodology:
-
To a solution of 5-bromo-2-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).[10]
-
Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
-
Add the ethylating agent (e.g., ethyl iodide, 1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[10]
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the crude residue in dichloromethane or ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.[10]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.
-
Mandatory Visualization: Synthetic Workflow
Caption: Williamson ether synthesis workflow.
Chemical Reactivity and Synthetic Utility: The Wittig Reaction
The reactivity of this compound is dictated by the interplay of its three functional groups. The aldehyde group is highly electrophilic and serves as a prime site for nucleophilic attack.[11] The ethoxy group is an ortho, para-directing activator, while the bromine is an ortho, para-directing deactivator. This electronic environment makes the aldehyde group particularly susceptible to reactions like the Wittig olefination, a powerful method for carbon-carbon bond formation that converts aldehydes and ketones into alkenes.[12]
The Wittig reaction is a cornerstone of organic synthesis because it forms a double bond at a precise location, avoiding the isomeric mixtures that can result from elimination reactions.[13] The reaction proceeds through the nucleophilic attack of a phosphorus ylide on the aldehyde's carbonyl carbon, forming a betaine intermediate which then collapses to a four-membered oxaphosphetane ring. This unstable intermediate rapidly fragments to yield the desired alkene and a thermodynamically stable triphenylphosphine oxide byproduct.[12][14]
Experimental Protocol: Wittig Reaction with this compound
This protocol describes the synthesis of (E/Z)-1-(5-bromo-2-ethoxyphenyl)-2-phenylethene.
-
Reagents and Equipment:
-
Benzyltriphenylphosphonium chloride (1.1 eq)
-
Strong base (e.g., n-Butyllithium or Sodium Hydride)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound (1.0 eq)
-
Schlenk line or inert atmosphere setup
-
Standard workup and purification equipment
-
-
Step-by-Step Methodology:
-
Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (e.g., n-BuLi, 1.05 eq) dropwise. The formation of the deep red/orange ylide indicates successful deprotonation. Allow the mixture to stir at this temperature for 1 hour.[14]
-
Aldehyde Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the cold ylide solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows consumption of the aldehyde. The color of the ylide will fade as it reacts.
-
Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[14]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to separate the alkene isomers from the triphenylphosphine oxide byproduct.
-
Mandatory Visualization: Wittig Reaction Mechanism
Caption: Key stages of the Wittig reaction mechanism.
Applications in Drug Discovery and Development
While specific applications of this compound are not extensively documented in peer-reviewed literature, its structural motifs are prevalent in pharmacologically active molecules. Its analogs are key intermediates in the synthesis of compounds targeting a range of diseases.[15]
-
Scaffold for Enzyme Inhibitors: Benzaldehyde derivatives are used to develop inhibitors for various enzymes. For instance, benzyloxybenzaldehyde scaffolds have been used to create potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in certain cancers.[16] The structure of this compound makes it an excellent candidate for similar derivatization to explore new inhibitor classes.
-
Precursor for Anti-Inflammatory Agents: The closely related 5-bromo-2-hydroxybenzaldehyde is a crucial starting material for Crisaborole, an FDA-approved phosphodiesterase 4 (PDE4) inhibitor used to treat atopic dermatitis.[17][18] This highlights the potential of the 5-bromo-alkoxy-benzaldehyde core in developing novel anti-inflammatory drugs.
-
Building Block for Complex Molecules: The presence of three distinct functional handles—the aldehyde, the bromo substituent, and the activated aromatic ring—allows for sequential and diverse chemical modifications. The aldehyde can be transformed into alkenes, alcohols, or imines; the bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck) to introduce further complexity. This versatility makes it a valuable intermediate for constructing libraries of compounds for high-throughput screening in drug discovery programs.[19]
Mandatory Visualization: Role in a Discovery Workflow
Caption: Conceptual drug discovery workflow.
Safety, Handling, and Storage
As a research chemical, this compound requires careful handling. Based on safety data for structurally similar compounds, it should be considered an irritant.[20][21][22]
-
Hazard Summary: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[5][20]
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[21] Avoid breathing dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert atmosphere is recommended.[5]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[20]
Conclusion
This compound is a versatile and valuable chemical intermediate. Its well-defined physicochemical properties and the strategic placement of its functional groups provide a robust platform for a wide range of organic transformations. From the reliable Williamson ether synthesis for its preparation to its utility in powerful C-C bond-forming reactions like the Wittig olefination, this compound serves as a key building block for creating molecular complexity. Its potential for derivatization into novel therapeutic agents, particularly in the fields of oncology and inflammatory diseases, makes it a compound of significant interest for the research and drug development community.
References
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- PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. National Center for Biotechnology Information.
- BenchChem. (2025). Comparative Guide to the Synthesis and Characterization of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde and Its Analogs.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Appchem. (n.d.). This compound | 79636-94-5.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-methoxybenzaldehyde 99%.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Achmem. (n.d.). This compound.
- CymitQuimica. (n.d.). This compound.
- Chem-Impex. (n.d.). 5-Bromo-2-methoxybenzaldehyde.
- SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.
- NIST. (n.d.). This compound. NIST Chemistry WebBook.
- BenchChem. (2025). Synthesis and Applications of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde: A Detailed Protocol for Researchers.
- Master Organic Chemistry. (2018). The Wittig Reaction - Examples and Mechanism.
- The Royal Society of Chemistry. (2016). Electronic Supplementary Information.
- Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions.
- NIH National Library of Medicine. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
- University of Massachusetts. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
- NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- BenchChem. (2025). A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers.
- BenchChem. (2025). Applications of 5-Bromo-3-fluoro-2-hydroxybenzaldehyde in Medicinal Chemistry.
- Master Organic Chemistry. (n.d.). Reactions and Mechanisms.
- Cheméo. (n.d.). This compound.pdf.
- Google Patents. (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
- BenchChem. (2025). 5-Bromo-2-nitrobenzaldehyde: A Technical Guide for Researchers.
- BenchChem. (2025). Comparative study of the inhibitory effects of 2-Bromo-5-hydroxybenzaldehyde-derived compounds.
- BenchChem. (2025). Spectroscopic Profile of 2-Ethoxybenzaldehyde: An In-depth Technical Guide.
- PubMed. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of PDE4 Inhibitors from 2-Bromo-5-hydroxybenzaldehyde.
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Unlocking the Synthetic Potential of 5-Bromo-2-ethoxybenzaldehyde: A Guide to Novel Research Frontiers
An In-Depth Technical Guide
Abstract: 5-Bromo-2-ethoxybenzaldehyde is a strategically substituted aromatic aldehyde poised for significant application in diverse chemical research fields. Its unique combination of a reactive aldehyde, a versatile brominated handle for cross-coupling, and an electron-donating ethoxy group makes it an invaluable scaffold for constructing complex molecular architectures. This guide provides an in-depth exploration of potential research avenues for this compound, targeting applications in medicinal chemistry, materials science, and advanced organic synthesis. We will move beyond simple descriptions to explain the causal chemistry behind proposed research pathways, provide validated, step-by-step protocols for key transformations, and visualize complex workflows to empower researchers in drug discovery and materials development.
Core Molecular Attributes and Strategic Significance
This compound (CAS: 79636-94-5, Formula: C₉H₉BrO₂) is a crystalline solid at room temperature.[1] Its molecular structure presents three key reactive centers that can be addressed with high chemo-selectivity, making it a highly versatile building block.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 79636-94-5 | [2][3] |
| Molecular Formula | C₉H₉BrO₂ | [2][3] |
| Molecular Weight | 229.07 g/mol | [1][2] |
| Appearance | White to yellow crystalline powder | [4] (analog) |
| Melting Point | 68-71 °C | [1] |
| SMILES | CCOC1=C(C=C(C=C1)Br)C=O | [5] |
The strategic value of this molecule lies in the orthogonal reactivity of its functional groups. The aldehyde group is a gateway to imines, alkenes, and alcohols. The aryl bromide is primed for palladium-catalyzed cross-coupling reactions. The ethoxy group, an electron-donating substituent, activates the aromatic ring, influencing the regioselectivity of electrophilic substitution and the reactivity in cyclization reactions.
Caption: Key reactive sites on this compound and their corresponding synthetic transformations.
Research Area I: Medicinal Chemistry & Bioactive Scaffolds
The structural motifs accessible from this compound are prevalent in numerous biologically active compounds. Its utility as a precursor for novel pharmaceutical agents represents a highly promising research domain.
Synthesis of Bioactive Schiff Bases and Metal Complexes
Scientific Rationale: Schiff bases, characterized by their azomethine (-C=N-) group, are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[6][7] The reaction of this compound with various primary amines can generate a library of novel Schiff bases. The presence of the ethoxy and bromo substituents can modulate the lipophilicity and electronic properties of the resulting compounds, potentially enhancing their biological efficacy. Furthermore, these Schiff bases can act as ligands to form metal complexes, which often show enhanced biological activity compared to the free ligands.[8]
Proposed Research Workflow:
-
Synthesis: React this compound with a panel of biologically relevant amines (e.g., aminothiazoles, sulfonamides, amino acids) to synthesize a library of Schiff bases.
-
Complexation: Form metal complexes using transition metal salts (e.g., Cu(II), Ni(II), Zn(II)).[9]
-
Characterization: Confirm the structures using spectroscopic methods (FT-IR, NMR, Mass Spectrometry).
-
Biological Screening: Evaluate the synthesized compounds for antimicrobial and anticancer activity.
Caption: Workflow for the synthesis and screening of novel Schiff base metal complexes.
Construction of Tetrahydroisoquinoline Scaffolds via Pictet-Spengler Reaction
Scientific Rationale: The tetrahydroisoquinoline core is a privileged scaffold found in numerous alkaloids and pharmacologically active molecules. The Pictet-Spengler reaction is a powerful method for constructing this heterocyclic system by reacting a β-arylethylamine with an aldehyde.[10][11] this compound is an ideal aldehyde component. The electron-donating ethoxy group at the ortho position activates the aromatic ring, facilitating the key intramolecular electrophilic cyclization step under mild conditions, which is known to improve reaction yields.[12] The bromine atom remains intact, serving as a crucial handle for post-cyclization diversification using cross-coupling chemistry.
Experimental Protocol: Pictet-Spengler Reaction
-
Materials: this compound, Dopamine hydrochloride, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Methanol (MeOH), Saturated sodium bicarbonate solution, Anhydrous magnesium sulfate.
-
Procedure: a. To a solution of Dopamine hydrochloride (1.0 eq) in DCM/MeOH (10:1), add this compound (1.1 eq). b. Stir the mixture at room temperature for 30 minutes. c. Add Trifluoroacetic acid (2.0 eq) dropwise to the mixture. d. Stir the reaction at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC). e. Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until the pH is ~8. f. Extract the aqueous layer three times with DCM. g. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to yield the desired tetrahydroisoquinoline.
Research Area II: Advanced Organic Synthesis & C-C Bond Formation
The aryl bromide functionality is a cornerstone of modern cross-coupling chemistry, enabling the construction of complex molecular frameworks that are otherwise difficult to access.
Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis
Scientific Rationale: The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed reaction for forming C(sp²)-C(sp²) bonds.[13][14] Using this compound, researchers can couple a wide variety of aryl and heteroaryl boronic acids or esters to the C5 position. This strategy is highly effective for synthesizing biaryl compounds, which are key structures in pharmaceuticals and organic materials. The choice of catalyst, specifically the phosphine ligand, is critical for achieving high yields, especially with the sterically influential ortho-ethoxy group.[15]
Table 2: Recommended Catalyst Systems for Suzuki Coupling of this compound
| Catalyst System | Base | Solvent | Temp (°C) | Key Advantages | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Broadly applicable, tolerates many functional groups. | [15] |
| Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane | 80 | Effective for sterically hindered substrates. | [15] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | Classical, readily available catalyst. | [16] |
digraph "Suzuki_Cycle" { graph [label="Simplified Catalytic Cycle for Suzuki Coupling", labelloc=t, fontsize=14]; node [shape=ellipse, style=filled, fontname="Arial"];pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pd2_complex [label="R¹-Pd(II)L₂-Br", fillcolor="#FBBC05", fontcolor="#202124"]; transmetal_complex [label="R¹-Pd(II)L₂-R²", fillcolor="#EA4335", fontcolor="#FFFFFF"]; r1br [label="R¹-Br\n(this compound)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; r2b [label="R²-B(OR)₂\n(Arylboronic Acid)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="R¹-R²\n(Biaryl Product)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; base [label="Base (e.g., K₃PO₄)", shape=plaintext];
pd0 -> pd2_complex [label="Oxidative\nAddition"]; r1br -> pd2_complex [style=dashed]; pd2_complex -> transmetal_complex [label="Transmetalation"]; r2b -> pd2_complex [style=dashed]; base -> pd2_complex [style=dashed]; transmetal_complex -> pd0 [label="Reductive\nElimination"]; transmetal_complex -> product [style=dashed]; }
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Olefination via the Wittig Reaction
Scientific Rationale: The Wittig reaction provides a reliable and high-yielding method for converting aldehydes into alkenes with excellent control over the location of the new double bond.[17][18] Reacting this compound with various phosphorus ylides can generate a diverse set of styrene derivatives. These products can serve as monomers for polymerization or as intermediates for further synthetic transformations, such as metathesis or dihydroxylation. The stereochemical outcome (E vs. Z alkene) can often be controlled by the choice of ylide (stabilized vs. non-stabilized) and reaction conditions.[19][20]
Experimental Protocol: Wittig Olefination
-
Materials: Methyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi) in hexanes, this compound, Anhydrous Tetrahydrofuran (THF), Saturated ammonium chloride solution.
-
Procedure (for a non-stabilized ylide): a. Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool to 0 °C. b. Add n-BuLi (1.1 eq) dropwise. The solution will turn a characteristic deep red or orange color, indicating ylide formation. Stir for 1 hour at 0 °C. c. Cool the reaction mixture to -78 °C. d. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise. e. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC. f. Quench the reaction by carefully adding saturated ammonium chloride solution. g. Extract with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. h. Purify the crude product by column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct.
Conclusion and Future Outlook
This compound is far more than a simple chemical reagent; it is a versatile platform for innovation. The research areas outlined in this guide—from the synthesis of bioactive heterocycles and Schiff bases to the construction of complex biaryls and functionalized styrenes—represent only a fraction of its potential. Future research could explore its use in Sonogashira or Heck couplings, its application in the synthesis of fluorescent probes for biological imaging (analogous to its methoxy counterpart), or its incorporation into novel polymers and functional materials. By leveraging the unique interplay of its functional groups, researchers across the chemical sciences can unlock new molecular possibilities and drive discovery in medicine, materials, and beyond.
References
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 79636-94-5).
- ResearchGate. (n.d.). Pictet‐Spengler reaction between dopamine and a panel of substituted benzaldehydes.
- PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde.
- Appchem. (n.d.). This compound | 79636-94-5.
- Wikipedia. (n.d.). Pictet–Spengler reaction.
- PrepChem.com. (n.d.). Synthesis of 5-bromo-2-methoxybenzaldehyde.
- National Institutes of Health. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
- PMC. (n.d.). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines.
- Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism.
- ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial of Schiff Base from 5-Bromo – Salicylaldehyde and P-Toluidine.
- Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.
- Buchler GmbH. (n.d.). Pictet–Spengler reaction.
- ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES.
- University of Massachusetts. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
- NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
- Pertanika. (n.d.). Bromination of 2,5-dimethoxybenzaldehyde.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Andrew G Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction.
- Dana Bioscience. (n.d.). 5-Bromo-2-(2-ethoxyethoxy)benzaldehyde 50mg.
- NIST WebBook. (n.d.). This compound.
- SIELC Technologies. (2018). 2-Bromo-5-ethoxybenzaldehyde.
- HMU CPD. (n.d.). Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline.
- Google Patents. (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
- MDPI. (n.d.). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects.
- Supporting Information. (n.d.). Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes.
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Methodological & Application
Introduction: The Versatility of 5-Bromo-2-ethoxybenzaldehyde
An In-Depth Guide to the Synthesis of Novel Derivatives from 5-Bromo-2-ethoxybenzaldehyde for Drug Discovery and Medicinal Chemistry
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of diverse molecular scaffolds from the versatile building block, this compound. The protocols and application notes herein are designed to be both practical and informative, emphasizing the rationale behind experimental choices to empower researchers in their synthetic endeavors.
This compound is a valuable starting material in medicinal chemistry. Its structure offers three key points for chemical modification:
-
The Aldehyde Group: A versatile functional group that serves as an electrophilic site for a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions.
-
The Bromine Atom: Positioned on the aromatic ring, it is an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex biaryl systems.
-
The Aromatic Ring: The ethoxy and bromo substituents modulate the electronic properties of the ring, influencing its reactivity and the biological activity of its derivatives.
This guide details robust protocols for several high-impact synthetic transformations, including Suzuki-Miyaura cross-coupling, Knoevenagel condensation, and reductive amination, to generate libraries of compounds with potential therapeutic applications.
Synthesis of Biaryl Derivatives via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds.[1] This reaction is particularly valuable for creating biaryl structures, which are prevalent in many pharmaceutical agents.
Scientific Rationale
The reaction proceeds via a catalytic cycle involving a palladium catalyst.[2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step. The choice of a bulky, electron-rich phosphine ligand (like SPhos or XPhos) can accelerate this step and improve catalyst stability.[3]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires activation of the organoboron species by a base (e.g., K₃PO₄, K₂CO₃), which forms a boronate salt, enhancing its nucleophilicity.[4]
-
Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst to continue the cycle.[2]
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol: Synthesis of 5-Aryl-2-ethoxybenzaldehydes
This protocol is adapted from established procedures for similar aryl bromides.[1][3]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equivalents)
-
Toluene and Water (10:1 ratio, degassed)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the flask with a septum, and purge the system by evacuating and backfilling with argon or nitrogen three times.
-
Under a positive pressure of inert gas, add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-18 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic mixture sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 5-aryl-2-ethoxybenzaldehyde.
| Catalyst System | Base | Solvent | Typical Yield Range | Notes |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | >90% | Broadly applicable, good for various functional groups.[3] |
| Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane | 90-98% | Effective for sterically hindered substrates.[3] |
| [Pd(dppf)Cl₂] | K₂CO₃ | DME | >85% | Good for rapid, smaller-scale reactions.[3] |
Synthesis of α,β-Unsaturated Derivatives via Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl, followed by dehydration.[5] This reaction is highly effective for synthesizing electron-deficient alkenes, which are valuable intermediates and pharmacophores.
Scientific Rationale
The reaction is typically catalyzed by a weak base (e.g., piperidine, ammonium acetate) which deprotonates the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a nucleophilic carbanion.[6] This carbanion then attacks the electrophilic aldehyde carbon of this compound. The resulting aldol-type adduct readily undergoes dehydration to form a stable, conjugated C=C double bond. The choice of catalyst can influence reaction rates and yields; for instance, using DBU in water can provide a highly efficient and greener alternative.[7]
Workflow Diagram: Knoevenagel Condensation
Caption: Workflow for Knoevenagel condensation.
Detailed Protocol: Synthesis of 2-((5-bromo-2-ethoxyphenyl)methylene)malononitrile
This protocol is based on general methods for Knoevenagel condensation with aromatic aldehydes.[5][6]
Materials:
-
This compound
-
Malononitrile (1.1 equivalents)
-
Piperidine (catalytic amount, ~5 mol%)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
Add malononitrile (1.1 mmol) to the solution.
-
Add a catalytic amount of piperidine (approx. 0.05 mmol) to the mixture.
-
Stir the reaction at room temperature. A precipitate often forms within 30-60 minutes.
-
Monitor the reaction by TLC until the aldehyde is consumed.
-
If precipitation is complete, collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove residual reactants.
-
Dry the product. If necessary, the product can be further purified by recrystallization from ethanol.
| Active Methylene | Catalyst | Conditions | Typical Yield | Notes |
| Malononitrile | Piperidine | Ethanol, RT | >90% | Rapid reaction, often precipitates directly. |
| Ethyl Cyanoacetate | Ammonium Acetate | Toluene, Reflux | 85-95% | Requires heating, often with a Dean-Stark trap to remove water. |
| Diethyl Malonate | DBU/H₂O | RT | >90% | A green and efficient method.[7] |
Synthesis of Secondary Amines via Reductive Amination
Reductive amination is a powerful and widely used method for forming C-N bonds.[8] It involves two sequential in-situ reactions: the formation of an imine (Schiff base) from the aldehyde and a primary amine, followed by the reduction of the imine to a stable secondary amine.[9][10]
Scientific Rationale
-
Imine Formation: The reaction begins with the nucleophilic attack of a primary amine on the aldehyde carbonyl, forming a hemiaminal intermediate. This intermediate then dehydrates to form a C=N double bond (the imine or Schiff base). This step is reversible and often acid-catalyzed.[9]
-
Reduction: A reducing agent, present in the same pot, reduces the imine to an amine. The key is to use a reducing agent that is selective for the imine over the aldehyde. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose because they are mild and react much faster with the protonated iminium ion than with the starting aldehyde.[11] This selectivity prevents the wasteful reduction of the aldehyde to an alcohol.
Workflow Diagram: Reductive Amination
Caption: Workflow for one-pot reductive amination.
Detailed Protocol: Synthesis of N-((5-bromo-2-ethoxyphenyl)methyl)anilines
This protocol is based on standard reductive amination procedures.[12][13]
Materials:
-
This compound
-
Primary amine (e.g., aniline, benzylamine) (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Glacial Acetic Acid (catalytic, 1-2 drops)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the primary amine (1.1 mmol) in DCE (10 mL).
-
Add 1-2 drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Carefully add sodium triacetoxyborohydride (1.5 mmol) to the stirring solution in portions over 5 minutes. Note: The reaction may effervesce.
-
Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired secondary amine.
| Reducing Agent | Solvent | Key Features |
| NaBH(OAc)₃ (STAB) | DCE, THF | Mild, highly selective for imines, broad functional group tolerance. The reagent of choice for most applications.[11] |
| NaBH₃CN | MeOH | Effective and selective, but generates toxic cyanide waste, requiring careful quenching and disposal.[11] |
| H₂ / Pd/C | EtOH, MeOH | "Green" reduction method, but may reduce other functional groups (e.g., nitro groups, alkenes).[8] |
Conclusion and Future Directions
This compound is a highly adaptable scaffold for the synthesis of diverse chemical entities. The protocols outlined in this guide for Suzuki-Miyaura coupling, Knoevenagel condensation, and reductive amination provide reliable pathways to generate biaryls, α,β-unsaturated systems, and substituted amines, respectively. These derivatives serve as excellent starting points for hit-to-lead campaigns in drug discovery, targeting a wide range of diseases including cancer and microbial infections.[14][15][16][17] Further exploration could involve other classical aldehyde transformations such as the Wittig reaction to form stilbene-like structures or the Henry (nitroaldol) reaction to introduce nitro functionalities for further conversion into amino alcohols.[18][19] The systematic application of these synthetic strategies will undoubtedly continue to yield novel compounds with significant biological potential.
References
- Schiff, H. (1864). Eine neue Reihe organischer Basen. Annalen der Chemie und Pharmacie, 131(1), 118–119. (Historical reference for Schiff bases)
- JETIR. (2022). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR, 9(7).
- Biointerface Research in Applied Chemistry. (2020). Synthesis and Antioxidant Activities of Schiff Bases and Their Complexes: An Updated Review. Biointerface Research in Applied Chemistry, 10(6), 6936-6963.
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
- Henry, L. (1895). Formation Synthétique d'alcools nitrés. Comptes rendus hebdomadaires des séances de l'Académie des sciences, 120, 1265-1268. (Historical reference for Henry reaction)
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Journal of the Chinese Chemical Society. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex.
- ResearchGate. (n.d.). Scheme of Knoevenagel condensation with experimental conditions and used substrates.
- The Organic Chemistry Tutor. (n.d.). Wittig Reaction - Common Conditions.
- SynArchive. (n.d.). Henry Reaction.
- Organic Chemistry Portal. (n.d.). Henry Reaction.
- ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES.
- JOCPR. (2014). Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions. Journal of Chemical and Pharmaceutical Research, 6(5), 1083-1088.
- ResearchGate. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5), 449-452.
- Wittig Reaction Lab Manual. (n.d.). CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE!.
- Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. International Journal of Green and Herbal Chemistry, Sec. A, 2(2), 263-267.
- University of Missouri-St. Louis. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
- University of Wisconsin-River Falls. (n.d.). A Solvent Free Wittig Reaction.
- Scientific Journal of Medical Research. (2022). A Review on Schiff Bases Compounds: Synthesis, Application, and a Versatile Pharmacophore. Sci. J. Med. Res., 6(22), 23-26.
- University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction.
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- NIH. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. BMC Chemistry.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Resources. (n.d.). Reductive Amination.
- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- YouTube. (2023, March 16). Reductive Amination.
- ResearchGate. (n.d.). New 5-bromo-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone and its mixed-ligand Cu(II) complex with imidazole: Synthesis, characterization and DFT calculation.
- MDPI. (2026). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Phycology.
- ResearchGate. (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
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Application Notes & Protocols: 5-Bromo-2-ethoxybenzaldehyde as a Strategic Building Block in Modern Organic Synthesis
Abstract
5-Bromo-2-ethoxybenzaldehyde is a trifunctional aromatic compound whose unique substitution pattern offers a powerful platform for the synthesis of complex molecular architectures. The interplay between the reactive aldehyde, the versatile aryl bromide, and the sterically influencing ethoxy group makes this reagent a cornerstone in medicinal chemistry and materials science. This guide provides an in-depth exploration of its reactivity, applications, and detailed protocols for its use in key synthetic transformations, designed for researchers, chemists, and professionals in drug development.
Introduction: A Profile of a Versatile Reagent
This compound (C₉H₉BrO₂) is a substituted benzaldehyde that has gained prominence as a versatile intermediate in organic synthesis.[1][2][3] Its utility stems from the orthogonal reactivity of its three key functional groups:
-
The Aldehyde Group (-CHO): An electrophilic center, readily participating in a vast array of transformations including nucleophilic additions, condensation reactions (e.g., Schiff base formation), Wittig reactions, and reductions to form benzyl alcohols or amines.
-
The Bromo Group (-Br): Positioned at C5, this halogen serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura, Heck, and Sonogashira reactions, enabling the formation of C-C and C-heteroatom bonds.
-
The Ethoxy Group (-OC₂H₅): Located ortho to the aldehyde, this group exerts significant electronic and steric influence. It is an electron-donating group, which can modulate the reactivity of the aromatic ring. Its steric bulk can direct the regioselectivity of certain reactions and influence the conformation of the final products.
This strategic arrangement allows for sequential, regioselective modifications, making it an ideal starting material for constructing libraries of compounds for drug discovery and for synthesizing targeted, high-value molecules.[4]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₉H₉BrO₂ | [1][2] |
| Molecular Weight | 229.07 g/mol | [1][2] |
| CAS Number | 79636-94-5 | [1][2] |
| Appearance | Solid | - |
| Melting Point | 68-71 °C | [3] |
| Boiling Point | 302.7 °C at 760 mmHg | [3] |
| SMILES | CCOC1=C(C=C(C=C1)Br)C=O | [1][2] |
| InChI Key | NFCBVQSSJAXEJD-UHFFFAOYSA-N | [2] |
Core Applications in Synthetic Chemistry
The unique electronic and structural features of this compound allow it to be a key player in several critical synthetic transformations.
Diagram: Reactivity Hub of this compound
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Wittig Reaction: Olefination of the Aldehyde
The aldehyde functionality provides a direct route to alkenes via the Wittig reaction. This involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), generated by treating a phosphonium salt with a strong base. This transformation is highly reliable for converting a carbonyl group into a carbon-carbon double bond.
Causality and Mechanistic Insight: The reaction begins with the nucleophilic attack of the ylide on the electrophilic aldehyde carbon, forming a betaine intermediate. This intermediate rapidly collapses to form a four-membered oxaphosphetane ring, which then fragments to yield the desired alkene and triphenylphosphine oxide, a thermodynamically stable byproduct that drives the reaction to completion. The stereochemistry of the resulting alkene (E/Z) can often be controlled by the choice of ylide (stabilized vs. non-stabilized) and reaction conditions.
Experimental Protocols
The following protocols are provided as a robust starting point for researchers. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol details the synthesis of 5-Aryl-2-ethoxybenzaldehyde via a Suzuki coupling reaction.
Diagram: Suzuki Coupling Experimental Workflow
Sources
Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-2-ethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Aryl-2-ethoxybenzaldehydes
5-Bromo-2-ethoxybenzaldehyde is a key aromatic building block, poised at the intersection of functionality and reactivity. The presence of the bromine atom provides a reactive handle for carbon-carbon bond formation, while the ortho-ethoxy group and the aldehyde functionality offer sites for further chemical elaboration. This unique combination makes it a valuable precursor in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry and materials science. The derivatives of substituted benzaldehydes are integral to the development of novel therapeutics, including antimicrobial and anticancer agents.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of biaryl and heteroaryl structures.[1] Its operational simplicity, mild reaction conditions, and remarkable tolerance for a wide array of functional groups have cemented its status as an indispensable tool in modern organic synthesis.[2] This guide provides a detailed exploration of the Suzuki coupling reaction as applied to this compound, offering in-depth mechanistic insights, optimized experimental protocols, and practical advice for navigating potential challenges.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction is orchestrated by a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The catalytic cycle is initiated by the insertion of a coordinatively unsaturated Pd(0) species into the carbon-bromine bond of this compound. This is often the rate-determining step of the reaction and results in the formation of a square planar Pd(II) complex.[1]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The halide on the palladium complex is subsequently displaced by the aryl group from the boronate.
-
Reductive Elimination: The final step involves the coupling of the two organic ligands on the Pd(II) complex. This forms the new carbon-carbon bond of the desired 5-aryl-2-ethoxybenzaldehyde product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Catalyst System Selection: A Comparative Overview
The success of a Suzuki coupling reaction is highly dependent on the choice of the palladium source and, critically, the ancillary ligand. For a substrate like this compound, which possesses an aldehyde group and a potentially coordinating ortho-ethoxy group, the selection of a bulky and electron-rich phosphine ligand is often crucial for achieving high yields. Below is a comparative summary of catalyst systems that have demonstrated high efficacy in the coupling of structurally similar aryl bromides.[3]
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | Broadly applicable for aryl bromides, tolerates various functional groups.[3] |
| Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane | 80 | 16 | 90-98 | Effective for sterically hindered and electron-rich or -poor substrates.[3] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 4-12 | 85-95 | A classical catalyst, readily available but may require higher catalyst loading. |
| PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8-16 | 88-96 | Often effective for heteroaryl couplings and can be a good starting point. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the Suzuki coupling of this compound with a generic arylboronic acid. Two protocols are presented, utilizing commonly employed and highly effective catalyst systems.
Protocol 1: Pd(OAc)₂/SPhos Catalyzed Coupling
This protocol is recommended for its broad applicability and high efficiency with a variety of arylboronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Deionized water (0.5 mL)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add palladium(II) acetate and SPhos to the flask.
-
Solvent Addition: Add degassed toluene and deionized water to the reaction mixture via syringe. The solvents should be degassed by sparging with an inert gas for at least 30 minutes prior to use.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solution under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired 5-aryl-2-ethoxybenzaldehyde.
Protocol 2: Pd₂(dba)₃/XPhos Catalyzed Coupling
This protocol is particularly effective for sterically demanding or electronically challenging coupling partners.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask containing a magnetic stir bar, combine this compound, the arylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this process two more times.
-
Catalyst Addition: Under a positive flow of argon, add Pd₂(dba)₃ and XPhos to the flask.
-
Solvent Addition: Add degassed 1,4-dioxane via syringe.
-
Reaction: Heat the mixture to 80 °C and stir vigorously for 16 hours or until reaction completion is confirmed by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and brine, and dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Concentration and Purification: Filter and concentrate the organic phase in vacuo. Purify the resulting crude material by flash column chromatography on silica gel to yield the pure product.
Troubleshooting and Field-Proven Insights
Even with optimized protocols, challenges can arise. Here are some common issues and expert recommendations:
-
Low or No Conversion:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently. Ensure the palladium precursor and ligand are of high quality and have been stored properly. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust pre-catalyst system (e.g., XPhos-Pd-G2).
-
Ineffective Base: The base is crucial for the transmetalation step. If using a carbonate, ensure it is finely powdered and anhydrous. For more challenging couplings, switching to a stronger base like K₃PO₄ or Cs₂CO₃ can be beneficial.
-
Reagent Quality: Impurities in the boronic acid can hinder the reaction. If suspected, recrystallize the boronic acid before use.
-
-
Formation of Side Products:
-
Dehalogenation (Protodebromination): This is a common side reaction where the bromine atom is replaced by a hydrogen. It can be caused by palladium-hydride species formed from reactions with the base, solvent, or trace water.
-
Mitigation: Use a weaker base (e.g., K₂CO₃ instead of alkoxides), ensure solvents are thoroughly degassed, and avoid excessively high temperatures or prolonged reaction times. Using bulky, electron-rich phosphine ligands can also favor the desired reductive elimination over dehalogenation pathways.
-
-
Homocoupling of Boronic Acid: This leads to the formation of a biaryl derived from the boronic acid coupling with itself. It is often promoted by the presence of oxygen.
-
Mitigation: Ensure a rigorously inert atmosphere is maintained throughout the reaction setup and duration.
-
-
-
Aldehyde-Related Side Reactions:
-
The aldehyde group is generally well-tolerated in Suzuki couplings. However, under strongly basic conditions or with certain catalysts, side reactions such as aldol condensation or Cannizzaro reactions could potentially occur, although they are less common under typical Suzuki conditions. If aldehyde-related byproducts are observed, consider using a milder base or a lower reaction temperature.
-
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective and versatile method for the synthesis of 5-aryl-2-ethoxybenzaldehydes. The judicious selection of a palladium catalyst paired with a bulky, electron-rich phosphine ligand, such as SPhos or XPhos, is critical for achieving high yields and overcoming the potential challenges associated with this functionalized substrate. The protocols and insights provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to successfully employ this powerful transformation in their synthetic endeavors, paving the way for the creation of novel and complex molecular architectures.
References
- Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. (n.d.). Bentham Science.
- Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Request PDF. (n.d.). ResearchGate.
- Sathwara, R. P. (2016). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. RESEARCH REVIEW International Journal of Multidisciplinary, 1(1), 14.
- Meringdal, J. W., & Menche, D. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54(12), 1-1. [Link]
- Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
- Method for producing Suzuki coupling compound catalysed by a nickel compound. (n.d.). European Patent Office.
- Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (2020). Green Chemistry, 22(1), 1-1. [Link]
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- The Suzuki Reaction. (n.d.). Myers Research Group, Harvard University.
- Bora, U., & Sharma, A. (2014). Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid. Journal of Chemical Sciences, 126(5), 1463-1467.
- Khan, K. M., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14599-14617. [Link]
- Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. (2018). ResearchGate.
Sources
Application Notes & Protocols: The Mizoroki-Heck Reaction for the Synthesis of Cinnamic Aldehyde Derivatives
Topic: A Detailed Protocol for the Palladium-Catalyzed Heck Reaction of 5-Bromo-2-ethoxybenzaldehyde with Ethyl Acrylate
Introduction: The Strategic Importance of the Mizoroki-Heck Reaction
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Discovered independently by Tsutomu Mizoroki and Richard F. Heck, this palladium-catalyzed cross-coupling reaction facilitates the arylation or vinylation of an alkene with an aryl or vinyl halide, offering a direct route to substituted olefins.[2][3] For this contribution, Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry.[4]
This application note provides a detailed protocol for the coupling of this compound with ethyl acrylate. This specific transformation is of significant interest as it synthesizes an ethyl cinnamate derivative, a structural motif prevalent in pharmaceuticals, agrochemicals, and materials science. The aldehyde and ethoxy functionalities on the aromatic ring serve as valuable handles for further synthetic manipulations, making the product a versatile intermediate for drug development and complex molecule synthesis.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Heck reaction lies in a well-defined palladium catalytic cycle that shuttles between Pd(0) and Pd(II) oxidation states.[4][5] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The cycle comprises four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of this compound, forming a square planar Pd(II) complex.[1][6] This is often the rate-determining step.[7]
-
Alkene Coordination & Migratory Insertion: The alkene (ethyl acrylate) coordinates to the palladium center. Subsequently, the aryl group migrates from the palladium to one of the alkene carbons in a syn-carbopalladation step.[4][6][7]
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, also in a syn fashion, to form a new carbon-carbon double bond in the product and a palladium-hydride species.[1][4][5] This step generally proceeds to favor the formation of the more stable, sterically less hindered trans (E) isomer.[8]
-
Reductive Elimination & Catalyst Regeneration: A base neutralizes the generated hydrohalic acid (HBr) and facilitates the reductive elimination of the palladium-hydride complex, regenerating the active Pd(0) catalyst to re-enter the cycle.[1][9][10]
Sources
- 1. Heck Reaction: Mechanism, Steps & Real-World Uses Explained [vedantu.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 6. Heck Coupling | NROChemistry [nrochemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Heck Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
The Strategic Utility of 5-Bromo-2-ethoxybenzaldehyde in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Versatility of Substituted Benzaldehydes in Drug Discovery
In the landscape of medicinal chemistry, the benzaldehyde scaffold represents a foundational building block for the synthesis of a vast array of therapeutic agents. The strategic placement of various functional groups on the aromatic ring allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, which in turn dictates its pharmacokinetic and pharmacodynamic profile. Among these, halogenated alkoxybenzaldehydes have emerged as particularly valuable synthons. The presence of a halogen, such as bromine, can introduce favorable interactions with target proteins and modulate metabolic stability. The alkoxy group, in this case, an ethoxy group, can influence solubility and membrane permeability. This guide focuses on the application of 5-Bromo-2-ethoxybenzaldehyde, a versatile intermediate, in the design and synthesis of novel bioactive compounds. While direct literature on this specific molecule is emerging, a wealth of data on its close analogs, particularly the hydroxy and methoxy counterparts, provides a strong predictive framework for its utility.
The 5-Bromo-2-alkoxy/hydroxybenzaldehyde Scaffold: A Privileged Motif
The 5-bromo-2-alkoxy/hydroxybenzaldehyde scaffold is a recurring motif in the synthesis of compounds with a wide spectrum of biological activities. The interplay between the electron-withdrawing bromine atom and the electron-donating alkoxy or hydroxyl group at the ortho position creates a unique electronic environment that influences the reactivity of the aldehyde and the overall properties of the molecule.
Key Structural Features and Their Implications:
-
Aldehyde Group: Serves as a versatile handle for a variety of chemical transformations, including the formation of Schiff bases, Wittig reactions, and reductive aminations.
-
Bromine Atom: Enhances lipophilicity, can participate in halogen bonding with biological targets, and provides a site for further functionalization through cross-coupling reactions.
-
2-Ethoxy Group: Compared to a hydroxyl group, the ethoxy group increases lipophilicity and can act as a hydrogen bond acceptor. It also blocks the formation of intramolecular hydrogen bonds that are possible with the 2-hydroxy analog, potentially altering the conformation and biological activity of the resulting derivatives.
Application in the Synthesis of Bioactive Molecules: Insights from Analogs
The primary application of this compound in medicinal chemistry is as a starting material for the synthesis of more complex molecules with therapeutic potential. The following sections detail established applications of its close analogs, which serve as a blueprint for the utilization of the title compound.
Synthesis of Schiff Bases with Antimicrobial and Anticancer Potential
Schiff bases, formed through the condensation of an aldehyde with a primary amine, are a class of compounds known for their broad range of biological activities. Derivatives of 5-bromo-2-hydroxybenzaldehyde have shown significant promise as antimicrobial and anticancer agents.[1][2] The imine linkage (-C=N-) is crucial for their biological activity, which can be further enhanced by coordination with metal ions.[1]
This protocol outlines a general procedure for the synthesis of a Schiff base from this compound and a primary amine.
Materials:
-
This compound
-
Appropriate primary amine (e.g., substituted aniline, aminopyridine)
-
Ethanol, absolute
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of warm absolute ethanol.
-
In a separate beaker, dissolve 1.0 equivalent of the chosen primary amine in absolute ethanol.
-
Add the amine solution to the aldehyde solution with continuous stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the imine formation.
-
Attach a reflux condenser and heat the mixture to reflux for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated Schiff base product is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or methanol.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Provides good solubility for the reactants and allows for heating to reflux to drive the reaction to completion.
-
Glacial Acetic Acid as Catalyst: The acidic conditions protonate the oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine.
-
Reflux: The elevated temperature increases the rate of reaction for the condensation, which can be slow at room temperature.
-
Recrystallization: This purification technique is effective for obtaining high-purity crystalline solids.
Diagram of a General Schiff Base Synthesis Workflow
Caption: Workflow for the synthesis of a Schiff base from this compound.
Precursor for Anti-inflammatory Agents
Derivatives of substituted benzaldehydes have been investigated for their anti-inflammatory properties. For example, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, a structurally related compound, has been shown to exhibit anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and prostaglandins through the suppression of iNOS and COX-2 expression.[3] Mechanistically, it was found to block the NF-κB and MAPK signaling pathways.[3] The synthesis of analogs using this compound could lead to new anti-inflammatory agents with potentially improved properties.
The substitution of the hydroxyl group with an ethoxy group in the design of new anti-inflammatory agents could have several effects:
-
Increased Lipophilicity: The ethoxy group is more lipophilic than a hydroxyl group, which could enhance membrane permeability and cellular uptake.
-
Altered Target Interactions: The absence of a hydrogen-donating hydroxyl group and the presence of a slightly bulkier ethoxy group could alter the binding mode of the molecule within the target protein's active site.
-
Metabolic Stability: The ethoxy group may be less susceptible to phase II metabolism (glucuronidation or sulfation) compared to a free hydroxyl group, potentially leading to a longer half-life.
Diagram of the NF-κB Signaling Pathway and Potential Inhibition
Sources
Application of 5-Bromo-2-ethoxybenzaldehyde in Agrochemical Synthesis: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Strategic Role of Substituted Benzaldehydes
In the landscape of modern agrochemical development, the rational design of active ingredients hinges on the use of versatile and strategically functionalized intermediates. 5-Bromo-2-ethoxybenzaldehyde is a prime example of such a scaffold. Its structure, featuring an electrophilic aldehyde, a modifiable bromine atom, and a stabilizing ethoxy group, offers a trifecta of reactive sites for building complex molecular architectures. While direct synthesis of a named, commercial agrochemical from this specific starting material is not extensively documented in public literature, its structural motifs are emblematic of precursors used in the synthesis of compounds with significant biological activity. Halogenated benzaldehydes are valuable building blocks for new generations of pesticides, herbicides, and fungicides.[1] The aldehyde group serves as a linchpin for forming larger structures like chalcones and Schiff bases, which are well-established pharmacophores in agrochemical science.[2] This guide elucidates the synthetic utility of this compound, providing both the theoretical framework and practical protocols for its application in synthesizing potential agrochemical agents.
Physicochemical Properties and Handling
A thorough understanding of the reagent's properties is fundamental to its effective and safe use in any synthetic protocol.
| Property | Value |
| Molecular Formula | C₉H₉BrO₂ |
| Molecular Weight | 229.07 g/mol |
| CAS Number | 79636-94-5 |
| Appearance | White to yellow crystalline powder |
| Storage | Inert atmosphere, room temperature |
Safety & Handling: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Based on data for analogous compounds, it may be harmful if swallowed and can cause skin and eye irritation.
Part 1: Core Synthetic Applications & Mechanistic Insights
The true value of this compound lies in its capacity to serve as a foundational element for a variety of molecular classes known for their bioactivity. The aldehyde functional group is a gateway to carbon-carbon and carbon-nitrogen bond formation, essential for creating the heterocyclic and conjugated systems prevalent in agrochemicals.[1][3]
Synthesis of Chalcones via Claisen-Schmidt Condensation
Mechanistic Rationale: The Claisen-Schmidt condensation is a robust, base-catalyzed reaction between an aromatic aldehyde and an enolizable ketone.[4][5] The aldehyde, in this case, this compound, acts as the electrophilic partner. It does not have α-hydrogens and thus cannot self-condense. A base, typically NaOH or KOH, deprotonates the α-carbon of a ketone (e.g., acetophenone), generating a nucleophilic enolate. This enolate then attacks the aldehyde's carbonyl carbon. The resulting aldol adduct readily dehydrates to form the highly conjugated α,β-unsaturated ketone system characteristic of a chalcone.[5]
Agrochemical Relevance: Chalcones are not merely synthetic intermediates; they are recognized for a wide spectrum of biological activities, including antifungal, antibacterial, and herbicidal properties.[6][7] The α,β-unsaturated ketone moiety is a Michael acceptor and can interact with biological nucleophiles, while the substituted aromatic rings contribute to target binding and modulate physicochemical properties like lipophilicity, which is crucial for plant uptake. Studies have shown that specific substitutions on the chalcone scaffold can lead to potent herbicidal activity against various weed species.[6]
Diagram 1: General Synthetic Utility
Caption: Synthetic pathways from this compound.
Synthesis of Schiff Bases (Imines)
Mechanistic Rationale: The synthesis of a Schiff base is a condensation reaction between the aldehyde group and a primary amine.[8][9] The reaction proceeds via nucleophilic addition of the amine's nitrogen to the aldehyde's carbonyl carbon, forming a hemiaminal intermediate. This is typically followed by an acid-catalyzed dehydration step, eliminating a water molecule to form the stable carbon-nitrogen double bond (imine or azomethine group).[8]
Agrochemical Relevance: The azomethine group is a critical pharmacophore that imparts significant biological activity. Schiff bases are investigated for their potent antifungal, antibacterial, and herbicidal properties.[10][11] They can act as ligands, chelating with metal ions that are essential for the enzymatic functions of pathogens.[10] Furthermore, Schiff bases are valuable intermediates themselves, serving as precursors for the synthesis of nitrogen-containing heterocyclic compounds, a cornerstone of many modern agrochemicals.[12][13] The presence of the bromo- and ethoxy- groups on the benzaldehyde ring allows for fine-tuning the electronic and steric properties of the final molecule, enhancing its efficacy and target specificity.[11]
Part 2: Detailed Experimental Protocols
The following protocols are designed to be self-validating and provide a clear, step-by-step guide for researchers. They represent foundational reactions for which this compound is an ideal substrate.
Protocol 1: Synthesis of (E)-1-(4-chlorophenyl)-3-(5-bromo-2-ethoxyphenyl)prop-2-en-1-one (A Chalcone Derivative)
This protocol details a base-catalyzed Claisen-Schmidt condensation. The choice of 4-chloroacetophenone introduces an additional halogen, a common feature in agrochemicals, to the chalcone backbone.
Reagents and Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 229.07 | 10 | 2.29 g |
| 4-Chloroacetophenone | 154.59 | 10 | 1.55 g |
| Sodium Hydroxide (NaOH) | 40.00 | 20 | 0.80 g |
| Ethanol (95%) | - | - | 40 mL |
| Deionized Water | - | - | 10 mL |
| Dilute HCl | - | - | As needed |
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (2.29 g, 10 mmol) and 4-chloroacetophenone (1.55 g, 10 mmol) in 30 mL of ethanol.[14]
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the temperature equilibrates to 0-5 °C.
-
Base Addition: Separately, dissolve sodium hydroxide (0.80 g, 20 mmol) in 10 mL of cold deionized water. Add this NaOH solution dropwise to the stirred ethanolic solution over 20-30 minutes, ensuring the internal temperature does not exceed 20 °C.[14] The causality here is critical: slow, cold addition prevents runaway aldol self-condensation of the ketone and other side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3-4 hours. The formation of a precipitate is often observed.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the aldehyde spot indicates reaction completion.
-
Work-up and Isolation: Pour the reaction mixture into a beaker containing ~200 g of crushed ice. Acidify the mixture slowly with dilute HCl until it is neutral (pH ~7). This step protonates the phenoxide and neutralizes excess base.
-
Filtration: Collect the precipitated yellow solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with copious amounts of cold water to remove inorganic salts.[4]
-
Purification: Recrystallize the crude product from hot ethanol to yield the purified chalcone as a crystalline solid.
-
Characterization: Dry the product in a vacuum oven. Determine the yield, melting point, and confirm the structure using FT-IR (presence of C=O and C=C stretches), ¹H NMR, and Mass Spectrometry.
Diagram 2: Workflow for Chalcone Synthesis
Caption: Experimental workflow for Claisen-Schmidt condensation.
Protocol 2: Synthesis of N-(5-bromo-2-ethoxybenzylidene)aniline (A Schiff Base)
This protocol outlines the synthesis of a Schiff base via the condensation of this compound with aniline, a common primary amine.
Reagents and Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 229.07 | 10 | 2.29 g |
| Aniline | 93.13 | 10 | 0.92 mL |
| Absolute Ethanol | - | - | 25 mL |
| Glacial Acetic Acid | - | - | 2-3 drops |
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (2.29 g, 10 mmol) in 20 mL of absolute ethanol.[8]
-
Amine Addition: To this solution, add aniline (0.92 mL, 10 mmol).
-
Catalysis: Add 2-3 drops of glacial acetic acid. The acid catalyzes the dehydration of the hemiaminal intermediate, significantly accelerating the formation of the imine.[8]
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-3 hours.
-
Monitoring: The reaction can be monitored by TLC to confirm the consumption of the starting aldehyde.
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often crystallize or precipitate out of the solution. If needed, cool the flask in an ice bath to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification and Characterization: Dry the purified Schiff base. A sharp melting point is indicative of high purity.[8] Confirm the structure via FT-IR (appearance of a strong C=N stretch around 1600-1630 cm⁻¹ and disappearance of the C=O stretch) and NMR spectroscopy.
Conclusion and Future Outlook
This compound is a highly valuable and versatile intermediate for agrochemical synthesis. Its strategically placed functional groups enable access to diverse chemical scaffolds, including chalcones and Schiff bases, which are known to possess significant herbicidal and fungicidal activities. The protocols provided herein offer robust and reproducible methods for leveraging this building block in the discovery and development of novel crop protection agents. Further exploration could involve using the bromine atom as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to build even more complex and potentially more potent agrochemical candidates.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Zhong, Z., et al. (n.d.). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. NIH.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Schiff Bases Using 5-Bromo-3-fluoro-2-hydroxybenzaldehyde.
- Claisen-Schmidt Condens
- NINGBO INNO PHARMCHEM CO.,LTD. (2025).
- Tran, H. N., et al. (2019). Herbicidal Activity of Flavokawains and Related trans-Chalcones against Amaranthus tricolor L. and Echinochloa crus-galli (L.) Beauv.. ACS Omega.
- Claisen Schmidt Reaction (Mixed Aldol Condens
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Schiff Bases Using 2-Ethoxybenzaldehyde.
- Kuddushi, M. M. Y., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES.
- Sengül, B. (2023). Benzaldehyde derivatives with investigated inhibition profile.
- Singh, R., et al. (2025). Synthesis, Characterization and Antifungal Studies of Novel Substituted Benzaldehyde Derivatives of 2-Amino-6-ferrocenyl-4-phenylpyrimidine.
- Sharma, P., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. NIH.
- Abdel-Wahab, B. F., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. PMC - NIH.
- Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. (n.d.). HMU CPD.
- Yildiz, M. (2025). New Chalcone Derivatives with Schiff Base-Thiophene: Synthesis, Biological Activity, and Molecular Docking Studies.
- Abdul-Rida, N. A., & Hassouni, A. H. (2022). Synthesis, Spectral Studies of Some New Chalcone and Schiff Base Derivatives Derived from Cyclohexanone and Molecular Docking and Biological Activity Studies.
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Application Note: A Detailed Protocol for the Regioselective Nitration of 5-Bromo-2-ethoxybenzaldehyde
Abstract: This document provides a comprehensive guide for the synthesis of 5-Bromo-2-ethoxy-3-nitrobenzaldehyde through the electrophilic aromatic substitution reaction of 5-Bromo-2-ethoxybenzaldehyde. The protocol details the underlying reaction mechanism, regiochemical control, a step-by-step experimental procedure, and critical safety considerations. This guide is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development who require a reliable method for the preparation of this functionalized aromatic intermediate.
Introduction: The Significance of Nitrated Aromatic Intermediates
Nitrated aromatic compounds are foundational building blocks in modern organic synthesis. The introduction of a nitro (-NO₂) group onto an aromatic ring profoundly alters its electronic properties and provides a versatile chemical handle for further functionalization. For instance, the nitro group can be readily reduced to an amine, which is a key precursor for the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes.
The target molecule of this protocol, 5-Bromo-2-ethoxy-3-nitrobenzaldehyde, is a highly functionalized aromatic aldehyde. The specific arrangement of its substituents—an aldehyde, a halogen, an ether, and a nitro group—makes it a valuable intermediate for constructing complex molecular architectures. This application note offers a detailed, field-proven protocol for its synthesis, grounded in the principles of electrophilic aromatic substitution.
Scientific Principles: Mechanism and Regioselectivity
The nitration of this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction. The process is governed by a well-understood, multi-step mechanism and the directing effects of the substituents on the aromatic ring.
Reaction Mechanism
The reaction proceeds through three primary stages:
-
Generation of the Electrophile: The reaction begins with the generation of the highly reactive electrophile, the nitronium ion (NO₂⁺). This is achieved by reacting concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.[1][2][3][4]
-
Nucleophilic Attack: The electron-rich π-system of the this compound ring acts as a nucleophile, attacking the nitronium ion. This step is the rate-determining step of the reaction and results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.
-
Rearomatization: To restore the energetic stability of the aromatic system, a weak base in the reaction mixture (such as H₂O or HSO₄⁻) abstracts a proton from the carbon atom bearing the newly added nitro group.[1][5] This regenerates the aromatic ring and yields the final nitrated product.
Caption: A summary of the experimental workflow for the nitration protocol.
Safety and Hazard Management
This protocol involves hazardous materials and requires strict adherence to safety procedures.
-
General Precautions: The entire experiment must be conducted inside a certified chemical fume hood. Appropriate PPE, including safety goggles, a flame-retardant lab coat, and acid-resistant nitrile or neoprene gloves, must be worn at all times.
-
Reagent Hazards:
-
This compound: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact. [6][7] * Concentrated Sulfuric and Nitric Acids: Are highly corrosive and can cause severe burns. They are also strong oxidizing agents. The combination forms a potent nitrating mixture that can react violently with organic materials. Handle with extreme care.
-
-
Procedural Hazards:
-
The preparation of the nitrating mixture and the nitration reaction itself are highly exothermic. Failure to control the temperature can lead to a runaway reaction, causing boiling and splashing of corrosive acids. Use a robust cooling bath and monitor the temperature continuously.
-
Quenching the reaction mixture in water is also highly exothermic. Perform this step slowly and with vigorous stirring to dissipate the heat safely.
-
-
Waste Disposal: All acidic aqueous waste must be neutralized carefully with a base (e.g., sodium bicarbonate) before disposal according to institutional guidelines. Organic waste should be collected in a designated chlorinated waste container.
References
- Nitration of arom
- Khan Academy.
- Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
- Clark, J. (n.d.).
- ChemistryStudent. (n.d.).
Sources
Application Notes & Protocols: Strategic Synthesis of Novel Chalcones via Aldol Condensation of 5-Bromo-2-ethoxybenzaldehyde
Abstract
The aldol condensation, particularly the Claisen-Schmidt variant, represents a foundational carbon-carbon bond-forming reaction in organic synthesis.[1][2] This application note provides a comprehensive guide to the synthesis of a novel chalcone derivative through the base-catalyzed Claisen-Schmidt condensation of 5-Bromo-2-ethoxybenzaldehyde with an enolizable ketone, such as acetophenone. Chalcones, characterized by their α,β-unsaturated ketone core, are crucial precursors in the biosynthesis of flavonoids and serve as privileged scaffolds in medicinal chemistry.[1][3][4] The resulting 1-(phenyl)-3-(5-bromo-2-ethoxyphenyl)prop-2-en-1-one structure combines the unique electronic and steric properties of its substituted aromatic rings, making it a compound of significant interest for drug discovery and materials science. We present a detailed mechanistic overview, a step-by-step synthesis protocol, characterization data, and expert insights to ensure reproducible and high-yield synthesis for researchers in academic and industrial settings.
Mechanistic Rationale: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a specific type of aldol condensation between an aromatic aldehyde (which cannot enolize) and an enolizable ketone or aldehyde.[1][5] The reaction proceeds under basic or acidic conditions, though base catalysis is more common for chalcone synthesis.[6][7] The mechanism involves the formation of a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the aldehyde.
The base-catalyzed mechanism unfolds in four key stages:
-
Enolate Formation: A base, typically hydroxide (from NaOH or KOH), abstracts an acidic α-proton from the ketone (e.g., acetophenone) to form a resonance-stabilized enolate ion.[2][8] This is the rate-determining step in many cases.
-
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of this compound. This forms a tetrahedral alkoxide intermediate.[2][9]
-
Protonation: The alkoxide intermediate is protonated by a solvent molecule (e.g., water or ethanol), yielding a β-hydroxy ketone, also known as an aldol adduct.[9]
-
Dehydration: The aldol adduct readily undergoes dehydration (elimination of a water molecule). This step is facilitated by the abstraction of the remaining α-proton, leading to the formation of a highly stable, conjugated π-system.[10][11] The formation of this extended conjugation is the thermodynamic driving force for the condensation.[11]
Caption: Figure 1: Mechanism of Base-Catalyzed Aldol Condensation.
Experimental Design and Protocols
This section outlines a robust and reproducible protocol for the synthesis of (E)-1-(phenyl)-3-(5-bromo-2-ethoxyphenyl)prop-2-en-1-one.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Supplier | Notes |
| This compound | C₉H₉BrO₂ | 229.07 | Sigma-Aldrich | Purity ≥98%[12][13] |
| Acetophenone | C₈H₈O | 120.15 | Acros Organics | Purity ≥99% |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Fisher Scientific | Pellets |
| Ethanol (95%) | C₂H₅OH | 46.07 | VWR Chemicals | Solvent |
| Deionized Water | H₂O | 18.02 | --- | For workup |
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (2.29 g, 10 mmol) and acetophenone (1.20 g, 1.2 mL, 10 mmol) in 30 mL of 95% ethanol. Stir the mixture at room temperature until all solids are completely dissolved.
-
Catalyst Addition: Separately, prepare a 10% aqueous solution of sodium hydroxide by dissolving 2.0 g of NaOH pellets in 20 mL of deionized water. Cool this solution in an ice bath.
-
Reaction Execution: Slowly add the cold NaOH solution (approx. 5 mL) dropwise to the ethanolic solution of reactants over 15 minutes with vigorous stirring.[1][11] A color change and the formation of a precipitate should be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate mobile phase.
-
Product Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing 150 mL of ice-cold water.[1] Stir for 10 minutes to ensure complete precipitation of the crude product.
-
Filtration and Washing: Collect the solid yellow precipitate by vacuum filtration using a Büchner funnel.[5] Wash the solid thoroughly with several portions of cold deionized water until the filtrate is neutral (pH ≈ 7).
-
Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize from a minimum amount of hot 95% ethanol.[11] Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum or in a desiccator to a constant weight.
Caption: Figure 2: Experimental Synthesis Workflow.
Characterization and Data
The identity and purity of the synthesized chalcone should be confirmed using standard spectroscopic techniques.
| Technique | Expected Observations for (E)-1-(phenyl)-3-(5-bromo-2-ethoxyphenyl)prop-2-en-1-one |
| Appearance | Pale yellow crystalline solid |
| Melting Point | Expected in the range of 80-100 °C (Varies with purity) |
| FT-IR (cm⁻¹) | ~1650-1670 (C=O, conjugated ketone), ~1590-1610 (C=C, alkene and aromatic), ~1250 (C-O, ether), ~550-650 (C-Br)[14][15] |
| ¹H NMR (CDCl₃, δ ppm) | ~7.5-8.0 (m, Ar-H and vinyl H-β), ~7.2-7.4 (m, Ar-H and vinyl H-α), ~6.8-7.0 (d, Ar-H), ~4.1 (q, -OCH₂CH₃), ~1.5 (t, -OCH₂CH₃)[14] |
| ¹³C NMR (CDCl₃, δ ppm) | ~190 (C=O), ~140-145 (C-β), ~120-135 (Ar-C and C-α), ~115 (Ar-C), ~65 (-OCH₂), ~15 (-CH₃)[16] |
Field Insights & Troubleshooting
-
Causality of Base Addition: The slow, dropwise addition of a cold base solution is critical. A rapid addition can increase the local concentration of hydroxide, promoting side reactions such as the Cannizzaro reaction (disproportionation of the aldehyde) or self-condensation of the ketone, thereby reducing the overall yield.[7]
-
Catalyst Choice: While NaOH is effective, KOH can also be used and is sometimes reported to give slightly better yields.[6] For substrates sensitive to aqueous conditions, solvent-free methods using solid NaOH or KOH with grinding have proven to be efficient and environmentally benign alternatives.[17][18]
-
Controlling Isomerization: The trans (E) isomer of the chalcone is thermodynamically more stable and is typically the major product.[19] Ensuring complete dehydration during the reaction and workup helps prevent the isolation of the cis (Z) isomer or the intermediate aldol adduct.
-
Purification Strategy: If the product oils out during recrystallization, it may be due to impurities. In such cases, an initial purification by column chromatography (silica gel, hexane/ethyl acetate gradient) before recrystallization can yield a highly pure product.
Applications in Drug Discovery
Chalcones are recognized as a "privileged structure" in medicinal chemistry due to their simple synthesis and broad spectrum of biological activities.[4] They serve as valuable intermediates for synthesizing heterocyclic compounds like flavonoids and pyrazolines.[6][19] The core α,β-unsaturated ketone system is a Michael acceptor and can covalently interact with nucleophilic residues (e.g., cysteine) in biological targets.
The synthesized 5-bromo-2-ethoxy substituted chalcone is of particular interest. The bromine atom can increase lipophilicity and may engage in halogen bonding, while the ethoxy group can modulate solubility and metabolic stability. This class of compounds has demonstrated potential as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents.[3][20][21]
References
- Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review. (n.d.).
- Pharmacological Applications of Chalcones and Their Derivatives-A Mini Review. (2022).
- The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. (2023). Journal of Drug Delivery and Therapeutics. [Link]
- Pharmacotherapeutics Applications and Chemistry of Chalcone Deriv
- Chalcone: A Privileged Structure in Medicinal Chemistry. (2017). Medicinal Research Reviews. [Link]
- Claisen-Schmidt Condensation. (n.d.). University of Missouri–St. Louis. [Link]
- Gas-phase base-catalyzed Claisen—Schmidt reactions of the acetone enolate anion with various para-substituted benzaldehydes. (1994). Journal of the American Society for Mass Spectrometry. [Link]
- A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. (2012). Molecules. [Link]
- Aldol condens
- Enantioselective Aldol Addition of Acetaldehyde to Aromatic Aldehydes Catalyzed by Proline-Based Carboligases. (2020).
- Aldol Condensations of Aldehydes and Ketones Catalyzed by Primary Amine on Water. (2013). Journal of the Chinese Chemical Society. [Link]
- Research progress of catalysts for aldol condensation of biomass based compounds. (2023). RSC Advances. [Link]
- Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). Molecules. [Link]
- Aldol Condensation. (2023). Chemistry LibreTexts. [Link]
- Chemistry and synthetic methodologies of chalcones and their derivatives: A review. (2023). International Journal of Biological and Pharmaceutical Sciences Archive. [Link]
- Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. (2021).
- SYNTHESIS AND CHARACTERIZATION OF SOME BROMO SUBSTITUTED CHALCONE BY THE GREEN SYNTHESIS WAY (GRINDING METHOD) AND AURONES 2-BEN. (2015).
- Electronic Supplementary Information. (2016). The Royal Society of Chemistry. [Link]
- Synthesis of Biologically Active Substituted Chalcones. (1993). Western Michigan University's ScholarWorks. [Link]
- Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (2023). Scientific Reports. [Link]
- The Aldol Condens
- The Aldol Condensation: Synthesis of Dibenzalacetone. (n.d.). University of Colorado Denver. [Link]
- The Complete Mechanism of an Aldol Condens
- Intramolecular Aldol Condensation Reaction Mechanism + Trick. (2016). YouTube. [Link]
- Aldol Condensation Mechanism - Organic Chemistry. (2011). YouTube. [Link]
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Application Notes and Protocols for the Witt-ig Reaction of 5-Bromo-2-ethoxybenzaldehyde
Introduction
The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the formation of carbon-carbon double bonds, offering a reliable method to convert aldehydes and ketones into alkenes.[1][2][3] Discovered by Georg Wittig in 1954, this reaction's significance was recognized with the Nobel Prize in Chemistry in 1979.[2][3] Its broad applicability arises from the mild reaction conditions and the wide tolerance of various functional groups.[4][5] This guide provides an in-depth exploration of the Wittig reaction as applied to 5-Bromo-2-ethoxybenzaldehyde, a substituted aromatic aldehyde of interest in the synthesis of novel stilbene derivatives and other complex organic molecules.[4][6]
The reaction involves a phosphorus ylide, also known as a Wittig reagent, which acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.[2][7] The ensuing reaction cascade proceeds through a betaine or, more commonly accepted under lithium-salt-free conditions, a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate.[1][2][8] This intermediate then collapses to yield the desired alkene and triphenylphosphine oxide, the latter being a thermodynamically stable byproduct that drives the reaction forward.[2][8]
The electronic nature of the substituents on both the benzaldehyde and the ylide plays a crucial role in the reaction's outcome, particularly its stereoselectivity.[9] In the case of this compound, the presence of an electron-donating ethoxy group and an electron-withdrawing bromo group on the aromatic ring can influence the reactivity of the aldehyde and the stability of the intermediates, thereby affecting the E/Z selectivity of the resulting alkene. This guide will delve into the practical considerations for controlling these factors to achieve the desired synthetic outcome.
Mechanistic Considerations: The "Why" Behind the Protocol
Understanding the underlying mechanism of the Wittig reaction is paramount to successful experimental design and troubleshooting. The reaction is initiated by the deprotonation of a phosphonium salt to generate the phosphorus ylide.[3][10] The choice of base is critical and depends on the acidity of the proton on the carbon adjacent to the phosphorus atom. For simple alkylphosphonium salts, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required.[11] However, for ylides stabilized by an adjacent electron-withdrawing group (e.g., an ester or ketone), weaker bases such as sodium methoxide or even sodium bicarbonate can be sufficient.[8]
The stereochemical outcome of the Wittig reaction is a key consideration. It is largely dictated by the nature of the ylide:[8][10][12]
-
Non-stabilized ylides (e.g., those with alkyl substituents) typically react rapidly and irreversibly to form a syn-oxaphosphetane, which preferentially decomposes to the (Z)-alkene.[1][12]
-
Stabilized ylides (e.g., those with ester or ketone substituents) react more slowly and the initial cycloaddition is often reversible.[10] This allows for equilibration to the more thermodynamically stable anti-oxaphosphetane, which then decomposes to the (E)-alkene.[12]
-
Semi-stabilized ylides (e.g., those with aryl or vinyl substituents) often yield mixtures of (E) and (Z)-alkenes, as the rates of cycloaddition and equilibration are comparable.[1]
For the synthesis of stilbene derivatives from this compound, a benzyltriphenylphosphonium salt is commonly employed. The resulting benzylide is considered semi-stabilized, and thus, the E/Z ratio of the product can be influenced by reaction conditions such as the choice of solvent, temperature, and the presence of salts.[1][9]
Experimental Workflow Overview
Caption: General workflow for the Wittig reaction.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for performing the Wittig reaction with this compound using both a non-stabilized and a stabilized ylide to exemplify the synthesis of different alkene products.
Protocol 1: Synthesis of 1-Bromo-4-ethoxy-2-styrylbenzene (using a semi-stabilized ylide)
This protocol aims for the synthesis of a stilbene derivative and will likely produce a mixture of (E) and (Z) isomers.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| Benzyltriphenylphosphonium chloride | 388.88 | 1.2 | 467 mg |
| This compound | 229.06 | 1.0 | 229 mg |
| Sodium Hydride (60% in mineral oil) | 24.00 (NaH) | 1.2 | 48 mg |
| Anhydrous Tetrahydrofuran (THF) | - | - | 20 mL |
| Saturated aq. NH₄Cl solution | - | - | 10 mL |
| Diethyl ether | - | - | 3 x 15 mL |
| Brine | - | - | 15 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed |
Procedure:
-
Ylide Generation:
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (467 mg, 1.2 mmol) and anhydrous THF (10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride (48 mg of 60% dispersion in mineral oil, 1.2 mmol NaH) portion-wise to the stirred suspension. Caution: Hydrogen gas is evolved.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the ylide is indicated by the appearance of a characteristic orange-red color.
-
-
Wittig Reaction:
-
In a separate flask, dissolve this compound (229 mg, 1.0 mmol) in anhydrous THF (10 mL).
-
Cool the ylide solution back to 0 °C and add the aldehyde solution dropwise via a syringe over 10-15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting aldehyde.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to separate the (E) and (Z) isomers and remove triphenylphosphine oxide.
-
Protocol 2: Synthesis of Ethyl 3-(5-bromo-2-ethoxyphenyl)acrylate (using a stabilized ylide)
This protocol utilizes a stabilized ylide to favor the formation of the (E)-alkene.[8]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |
| (Carbethoxymethylene)triphenylphosphorane | 348.38 | 1.1 | 383 mg |
| This compound | 229.06 | 1.0 | 229 mg |
| Anhydrous Dichloromethane (DCM) | - | - | 15 mL |
| Hexanes | - | - | For purification |
Procedure:
-
Reaction Setup:
-
To a 25 mL round-bottom flask, add (carbethoxymethylene)triphenylphosphorane (383 mg, 1.1 mmol) and this compound (229 mg, 1.0 mmol).
-
Add anhydrous dichloromethane (15 mL) and a magnetic stir bar.
-
-
Wittig Reaction:
-
Stir the reaction mixture at room temperature for 24 hours, or until TLC analysis indicates the completion of the reaction. Stabilized ylides are less reactive and may require longer reaction times.[3]
-
-
Workup and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
To the resulting residue, add hexanes (20 mL) and stir vigorously to precipitate the triphenylphosphine oxide.
-
Filter the mixture, washing the solid with cold hexanes.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product, which is expected to be predominantly the (E)-isomer.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
-
Alternative Methods: The Horner-Wadsworth-Emmons Reaction
For the synthesis of (E)-alkenes from aldehydes, the Horner-Wadsworth-Emmons (HWE) reaction often provides superior selectivity and easier purification compared to the Wittig reaction.[13][14] The HWE reaction utilizes a phosphonate carbanion, which is generally more nucleophilic than the corresponding Wittig reagent.[13][15] A significant advantage of the HWE reaction is that the byproduct, a phosphate ester, is water-soluble and can be easily removed by aqueous extraction, simplifying the purification process.[13][15]
HWE Reaction Workflow
Caption: General workflow for the Horner-Wadsworth-Emmons reaction.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The Wittig reaction is sensitive to moisture, as water can protonate the ylide. Therefore, the use of flame-dried glassware and anhydrous solvents is crucial for optimal results.
-
Base Selection: The choice of base is critical and must be strong enough to deprotonate the phosphonium salt without reacting with the aldehyde or other functional groups present in the molecule.
-
Purification: The removal of triphenylphosphine oxide can be challenging due to its polarity, which is often similar to that of the desired alkene product.[16] Careful column chromatography or recrystallization is typically required.
-
Stereoselectivity Control: To favor the (E)-alkene, consider using a stabilized ylide or the Schlosser modification of the Wittig reaction, which involves the use of phenyllithium at low temperatures to equilibrate the betaine intermediate.[1][5] For selective synthesis of the (Z)-alkene, a non-stabilized ylide under salt-free conditions is generally preferred.[1]
References
- Wikipedia. Wittig reaction. [Link]
- Organic Chemistry Portal. Wittig Reaction. [Link]
- Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
- Chemistry Steps. The Wittig Reaction: Examples and Mechanism. [Link]
- Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II. [Link]
- AdiChemistry. WITTIG REACTION | MECHANISM. [Link]
- Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]
- Scribd. Unstabilized Ylide Reactions in Wittig. [Link]
- YouTube. contrasting the Wittig and Horner-Wadsworth-Emmons reaction. [Link]
- Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]
- Organic Reaction Flashcards. Wittig Reaction - Common Conditions. [Link]
- YouTube. Horner-Wadsworth-Emmons reaction. [Link]
- NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
- YouTube. The Wittig Reaction. [Link]
- Unknown Source. Solvent Free Wittig Reactions.
- Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]
- Refubium. 3 Syntheses - 3.
- Wiley-VCH.
- Unknown Source. 27. A Solvent Free Wittig Reaction.
- PMC - NIH.
- American Chemical Society. Relative Reactivity and Stereoselectivity in the Wittig Reactions of Substituted Benzaldehydes with Benzylidenetriphenylphosphorane. [Link]
- ACS Publications. Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane | The Journal of Organic Chemistry. [Link]
- ResearchGate. Highly Stereoselective and General Synthesis of (E)-Stilbenes and Alkenes by Means of an Aqueous Wittig Reaction | Request PDF. [Link]
- Unknown Source. The Wittig Reaction: Synthesis of Alkenes.
- NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]
- Chemistry LibreTexts. Wittig Reaction. [Link]
- Unknown Source. Synthesis of an Alkene via the Wittig Reaction.
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- 16. web.mnstate.edu [web.mnstate.edu]
Application Notes & Protocols: Asymmetric Synthesis Involving 5-Bromo-2-ethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Note: This document provides a detailed guide to potential asymmetric transformations involving 5-Bromo-2-ethoxybenzaldehyde. Given the specialized nature of this substrate, direct literature detailing its use in asymmetric synthesis is sparse. Therefore, the following protocols are expertly extrapolated from well-established, highly cited methodologies for structurally analogous aromatic aldehydes. The principles, catalyst choices, and procedural steps are grounded in proven synthetic strategies, offering a robust starting point for methods development. Each protocol is designed as a self-validating system, with explanations for key experimental choices to empower researchers in their synthetic endeavors.
Introduction: The Synthetic Potential of this compound
This compound is a valuable substituted aromatic aldehyde, presenting a unique combination of electronic and steric properties. The presence of a bromine atom offers a handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the ethoxy group acts as a bulky, electron-donating ortho-substituent. This substitution pattern can significantly influence the stereochemical outcome of nucleophilic additions to the aldehyde carbonyl, making it an intriguing substrate for asymmetric synthesis. The development of chiral molecules from this starting material is of high interest for the synthesis of complex pharmaceutical intermediates and biologically active compounds.
This guide explores three fundamental C-C bond-forming reactions—the Asymmetric Aldol, Henry (Nitroaldol), and Allylation reactions—as exemplary pathways for the enantioselective functionalization of this compound.
Organocatalyzed Asymmetric Aldol Reaction
The aldol reaction is a cornerstone of C-C bond formation.[1] The use of chiral organocatalysts, such as proline and its derivatives, has revolutionized this field by providing a metal-free method to achieve high enantioselectivity through the formation of a transient enamine intermediate.[2][3]
Scientific Rationale & Mechanistic Insight
(S)-Proline catalyzes the reaction between a ketone (e.g., acetone) and an aldehyde by first forming a chiral enamine intermediate with the ketone. This enamine then attacks the aldehyde. The stereochemistry is controlled by the catalyst's chiral environment, where the carboxylic acid group of proline activates the aldehyde through hydrogen bonding and directs the facial attack of the enamine.[2][3] The ortho-ethoxy group on this compound is expected to enhance facial selectivity through steric hindrance.
Workflow for Proline-Catalyzed Aldol Reaction
Caption: Workflow for the organocatalyzed asymmetric aldol reaction.
Detailed Protocol: Asymmetric Aldol Addition of Acetone
Materials:
-
This compound
-
(S)-Proline
-
Acetone (ACS grade, dry)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add (S)-Proline (0.05 mmol, 20 mol%).
-
Add anhydrous DMSO (1.0 mL) and stir until the catalyst is fully dissolved.
-
Add this compound (0.25 mmol, 1.0 equiv).
-
Add acetone (1.25 mmol, 5.0 equiv) to the mixture.
-
Stir the reaction vigorously at room temperature (approx. 25 °C) for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).[2]
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired β-hydroxy ketone.
-
Determine the enantiomeric excess (ee%) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Metal-Catalyzed Asymmetric Henry (Nitroaldol) Reaction
The Henry reaction, the addition of a nitroalkane to a carbonyl compound, is a powerful method for synthesizing β-nitro alcohols, which are versatile precursors to β-amino alcohols and α-hydroxy carboxylic acids.[4] The use of chiral metal complexes can effectively catalyze this transformation with high enantioselectivity.[5][6]
Scientific Rationale & Mechanistic Insight
A chiral copper(I)-N,N'-dioxide complex is a highly effective catalyst for this reaction. The copper center acts as a Lewis acid, coordinating to and activating the aldehyde's carbonyl group. The chiral ligand environment creates a specific binding pocket that differentiates the two prochiral faces of the aldehyde. Simultaneously, the complex facilitates the deprotonation of the nitroalkane to form a nitronate, which then attacks the activated aldehyde in a highly stereocontrolled manner.[5][7]
Workflow for Cu(I)-Catalyzed Henry Reaction
Caption: Workflow for the metal-catalyzed asymmetric Henry reaction.
Detailed Protocol: Asymmetric Addition of Nitromethane
Materials:
-
This compound
-
Chiral N,N'-Dioxide Ligand (e.g., (S,S)-Indane-derived)
-
Copper(I) iodide (CuI)
-
Nitromethane
-
Tetrahydrofuran (THF, anhydrous)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, combine the chiral N,N'-dioxide ligand (0.022 mmol, 11 mol%) and CuI (0.02 mmol, 10 mol%).
-
Add anhydrous THF (1.0 mL) and stir the mixture at room temperature for 30 minutes to allow for catalyst complex formation.
-
Cool the resulting solution to -20 °C using a cryocooler or appropriate cooling bath.
-
Add this compound (0.2 mmol, 1.0 equiv) to the catalyst solution.
-
Add nitromethane (0.4 mmol, 2.0 equiv) dropwise.
-
Stir the reaction at -20 °C for 12-24 hours, monitoring its progress by TLC.
-
Once the reaction is complete, concentrate the mixture directly under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the β-nitro alcohol product.
-
Determine the enantiomeric excess (ee%) of the product using chiral HPLC.
Asymmetric Allylation Reaction
The asymmetric allylation of aldehydes provides direct access to chiral homoallylic alcohols, which are important building blocks in natural product synthesis. Chiral allylboronates and allylsilanes are common reagents, often employed with chiral auxiliaries or catalysts to achieve high stereocontrol.[8][9]
Scientific Rationale & Mechanistic Insight
The reaction of an aldehyde with a chiral tartrate-modified allylboronate proceeds through a highly organized, six-membered chair-like transition state.[8] The chiral diisopropyl D-(-)-tartrate auxiliary creates a rigid and predictable steric environment. The aldehyde coordinates to the boron atom, and the allyl group is transferred to one face of the carbonyl, dictated by the steric demands of the tartrate ligand to minimize non-bonded interactions. This predictable transition state geometry reliably leads to the formation of one predominant enantiomer of the homoallylic alcohol.[8]
Workflow for Asymmetric Allylation
Caption: Workflow for the asymmetric allylation using a chiral allylboronate.
Detailed Protocol: Asymmetric Allylation with a Tartrate-Modified Allylboronate
Materials:
-
This compound
-
Allylboronate derived from Diisopropyl D-(-)-tartrate
-
Toluene (anhydrous)
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a thermometer and under an argon atmosphere, add the chiral allylboronate reagent (1.2 equiv) dissolved in anhydrous toluene.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve this compound (1.0 equiv) in anhydrous toluene.
-
Slowly add the aldehyde solution to the stirred allylboronate solution at -78 °C over 30 minutes.
-
Stir the reaction mixture at -78 °C for 3-6 hours. Monitor the reaction's progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding 2M NaOH solution at -78 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Separate the layers and extract the aqueous phase with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the chiral homoallylic alcohol.
-
Determine the enantiomeric excess (ee%) via chiral HPLC analysis.
Summary of Expected Performance
The following table summarizes the anticipated outcomes for the asymmetric reactions with this compound.
| Reaction Type | Catalyst/Reagent | Typical Solvent | Temp. (°C) | Time (h) | Expected Yield (%) | Expected ee (%) |
| Aldol | (S)-Proline (20 mol%) | DMSO | 25 | 24-48 | 60-80 | 60-75 |
| Henry | CuI / Chiral N,N'-Dioxide (10 mol%) | THF | -20 | 12-24 | 75-95 | 90-98 |
| Allylation | Tartrate Allylboronate (1.2 equiv) | Toluene | -78 | 3-6 | 70-90 | 85-95 |
*Note: Expected Yield and ee% values are estimates based on published results for other substituted aromatic aldehydes and may require optimization for this compound.[2][5][8][10]
Conclusion
This compound is a substrate with high potential for the synthesis of complex, chiral molecules. The protocols detailed in this guide for asymmetric aldol, Henry, and allylation reactions provide robust and scientifically grounded starting points for researchers. While optimization will be necessary for this specific substrate, the underlying principles of stereocontrol offered by organocatalysis and chiral metal complexes are well-established and should prove effective. Successful implementation of these methods will open avenues to novel chiral building blocks for applications in pharmaceutical and materials science.
References
- Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. National Institutes of Health (NIH).
- Feng, X., et al. Highly Enantioselective Henry (Nitroaldol) Reaction of Aldehydes and α-Ketoesters Catalyzed by N,N'-Dioxide-Copper(I) Complexes. The Journal of Organic Chemistry, ACS Publications.
- Wang, X., et al. Quantum chemical study on asymmetric allylation of benzaldehyde in the presence of chiral allylboronate. National Institutes of Health (NIH).
- Marques, M. M. B. Organocatalytic Enantioselective Henry Reactions. MDPI.
- Henry reaction (Nitroaldol), aromatic or aliphatic aldehydes, alpha substituted nitromethane, beta-nitroalcohols, copper (II) acetate, Quinine Base. Buchler GmbH.
- Direct asymmetric aldol reaction of substituted benzaldehydes and cyclohexanone catalyzed by prolinamides in aqueous conditions. ResearchGate.
- Enantioselective catalysts for the Henry reaction: fine-tuning the catalytic components. New Journal of Chemistry, RSC Publishing.
- Unexpected Beneficial Effect of ortho-Substituents on the (S)-Proline-Catalyzed Asymmetric Aldol Reaction of Acetone with Aromatic Aldehydes. Semantic Scholar.
- Denmark, S. E., et al. On the Mechanism of Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes Catalyzed by QUINOX, a Chiral Isoquinoline N-Oxide. Journal of the American Chemical Society.
- Catalytic Asymmetric Henry Reaction of Nitroalkanes and Aldehydes Catalyzed by a Chiral N,N′-Dioxide/Cu(I) Complex. The Journal of Organic Chemistry, ACS Publications.
- Asymmetric aldol reaction of various benzaldehydes and ketones catalyzed by axially unfixed biaryl‐based sulfonamide. ResearchGate.
- Allylation of benzaldehyde 2a. ResearchGate.
- Asymmetric Cross-Aldol Reactions Of Aldehydes: A Formidable Synthetic Challenge. Organic Chemistry Portal.
- Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research, ACS Publications.
- Chiral Catalysts Utilized in the Nucleophilic Addition of Dialkyl-zinc Reagents to Carbonyl Compounds. Ingenta Connect.
- Asymmetric Nucleophilic Additions Promoted by Quaternary Phosphonium Ion-Pair Catalysts. CCS Chemistry.
- Allylation reactions of benzaldehyde with compounds 6 a-6 d in a) CD 2 Cl 2 , b) CD 3 CN, c) CD 3 CN/D 2 O (4:1), and d) in the presence of Zn(OH) 2 /4 d in CH 3 CN/H 2 O (4:1). ResearchGate.
- Chiral Catalysts Utilized in the Nucleophilic Addition of Dialkyl-zinc Reagents to Carbonyl Compounds. Bentham Science.
- Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. MDPI.
- chiral-catalysts-utilized-in-the-nucleophilic-addition-of-dialkyl-zinc-reagents-to-aldehydes. Bohrium.
- Recent Advances on the Catalytic Asymmetric Allylic α-Alkylation of Carbonyl Derivatives Using Free Allylic Alcohols. National Institutes of Health (NIH).
- List, B. Benjamin List - Nobel Prize lecture: Asymmetric organocatalysis. NobelPrize.org.
- Applications of asymmetric organocatalysis in medicinal chemistry. Chemical Society Reviews, RSC Publishing.
- Asymmetric Organocatalysis: The 2021 Nobel Prize. YouTube.
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- 3. nobelprize.org [nobelprize.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Henry reaction (Nitroaldol), aromatic or aliphatic aldehydes, alpha substituted nitromethane, beta-nitroalcohols, copper (II) acetate, Quinine Base - Buchler GmbH [buchler-gmbh.com]
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- 10. Enantioselective catalysts for the Henry reaction: fine-tuning the catalytic components - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Gas chromatography (GC) analysis of 5-Bromo-2-ethoxybenzaldehyde
An Application Note for the Quality Control and Purity Assessment of 5-Bromo-2-ethoxybenzaldehyde using Gas Chromatography
Authored by: A Senior Application Scientist
Abstract
This application note presents a detailed, robust, and validated Gas Chromatography (GC) method for the quantitative analysis of this compound, a key intermediate in pharmaceutical synthesis. The protocol is designed for researchers, quality control analysts, and drug development professionals requiring an accurate and precise method to assess purity and quantify related substances. The methodology leverages a widely available capillary column and Flame Ionization Detector (FID), ensuring broad applicability. We delve into the rationale behind parameter selection, from the stationary phase to the temperature program, providing a framework for robust method implementation and validation in accordance with international guidelines.
Introduction and Significance
This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a reliable analytical method to monitor its purity and impurity profile is paramount. Gas chromatography is an ideal technique for this purpose due to its high resolution, sensitivity, and suitability for analyzing volatile and semi-volatile compounds like substituted benzaldehydes.[1] This guide provides a comprehensive protocol, explains the underlying chromatographic principles, and outlines a validation strategy to ensure data integrity.
Chromatographic Principle and Method Rationale
The separation is based on the partitioning of the analyte between a gaseous mobile phase (carrier gas) and a liquid stationary phase coated on the inner wall of a capillary column.[2] The choice of analytical conditions is dictated by the physicochemical properties of this compound (Molar Mass: 229.07 g/mol ).[3][4]
-
Stationary Phase Selection : The analyte is a moderately polar molecule, containing an aldehyde, an ether linkage, and a bromine atom on an aromatic ring. The principle of "likes dissolves like" guides phase selection.[5][6][7] A low-polarity 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5, HP-5ms) is selected. This phase provides excellent resolving power for a wide range of analytes and separates them primarily based on their boiling points, while the phenyl content offers unique selectivity for aromatic compounds.[8][9][10] It is a robust and versatile first choice for method development.[11]
-
Temperature Programming : Due to the potential presence of impurities with varying boiling points (e.g., starting materials, by-products), a programmed temperature ramp is employed instead of an isothermal condition. Temperature programming enhances separation efficiency by sharpening peaks for later-eluting compounds and reducing overall analysis time.[12][13] The program starts at a moderate temperature to resolve volatile components and ramps up to elute the main analyte and any higher-boiling impurities.
-
Detector Choice : A Flame Ionization Detector (FID) is chosen for its robustness, wide linear range, and near-universal response to organic compounds. It is ideal for quantitative purity analysis where the identity of the main peak is already known. For impurity identification or trace-level analysis, a Mass Spectrometer (MS) detector would be the preferred choice for its specificity and structural elucidation capabilities.[14][15][16]
Materials and Instrumentation
| Category | Item |
| Instrumentation | Gas Chromatograph with Split/Splitless Injector and Flame Ionization Detector (FID) |
| Data Acquisition and Processing Software | |
| Column | DB-5 (or equivalent 5% Phenyl / 95% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Reagents | This compound Reference Standard (>99% purity) |
| Dichloromethane (DCM), HPLC or GC grade | |
| Helium (Carrier Gas), 99.999% purity | |
| Hydrogen (FID), 99.999% purity | |
| Zero Air (FID), filtered | |
| Glassware | Class A volumetric flasks (10 mL, 100 mL) |
| Analytical balance (4-decimal place) | |
| 2 mL GC autosampler vials with septa caps |
Detailed Protocols
Standard Solution Preparation (1000 µg/mL)
-
Accurately weigh approximately 100 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Record the exact weight.
-
Add approximately 70 mL of dichloromethane to the flask.
-
Sonicate for 5 minutes or until the solid is completely dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with dichloromethane and mix thoroughly. This is the Stock Standard Solution.
-
Further dilutions can be made from this stock for linearity and quantitation studies.
Sample Solution Preparation (1000 µg/mL)
-
Accurately weigh approximately 100 mg of the this compound sample to be tested into a 100 mL volumetric flask.
-
Follow steps 2-6 from the Standard Solution Preparation protocol.
Gas Chromatography Workflow Diagram
The overall process from sample preparation to data analysis is outlined below.
Caption: Workflow for GC analysis of this compound.
GC Method Parameters and Validation
Instrumental Conditions
| Parameter | Setting | Rationale |
| Injector | ||
| Mode | Split (50:1 ratio) | Prevents column overload and ensures sharp peaks for a high-concentration main analyte. |
| Temperature | 280 °C | Ensures complete and rapid vaporization without thermal degradation. |
| Carrier Gas | Helium | |
| Flow Rate | 1.2 mL/min (Constant Flow) | Provides optimal efficiency and resolution. |
| Oven Program | ||
| Initial Temperature | 150 °C | Allows for separation of any highly volatile impurities. |
| Initial Hold Time | 2 minutes | |
| Ramp Rate | 15 °C/min | A moderate ramp provides a good balance between resolution and analysis time.[17][18] |
| Final Temperature | 280 °C | Ensures elution of the main analyte and higher-boiling point compounds. |
| Final Hold Time | 5 minutes | Allows for column bake-out to remove any residual matrix components. |
| Detector | FID | |
| Temperature | 300 °C | Must be higher than the final oven temperature to prevent condensation. |
| H₂ Flow | 40 mL/min | |
| Air Flow | 400 mL/min | |
| Makeup Gas (N₂) | 25 mL/min | |
| Injection | ||
| Volume | 1 µL | |
| Data Acquisition | ||
| Run Time | 15.67 minutes |
Method Validation Framework
A robust GC method requires validation to ensure it is suitable for its intended purpose.[19][20] The following parameters, based on ICH Q2(R1) guidelines, must be assessed.[19][21]
| Parameter | Acceptance Criteria | Purpose |
| System Suitability | Tailing Factor (T) ≤ 1.5; Theoretical Plates (N) > 20,000; %RSD of 5 replicate standard injections ≤ 2.0%.[19] | To verify the chromatographic system is performing adequately before analysis. |
| Specificity | Analyte peak is resolved from solvent and known impurities (Resolution > 2.0). | To ensure the method is selective for the analyte of interest.[22] |
| Linearity | Correlation coefficient (R²) ≥ 0.999 over a range (e.g., LOQ to 150% of nominal concentration).[22] | To demonstrate a direct proportional relationship between concentration and response. |
| Accuracy | Mean recovery of 98.0% - 102.0% for spiked samples at three concentration levels.[21][22] | To assess the closeness of the measured value to the true value. |
| Precision | Repeatability (%RSD) ≤ 2.0%; Intermediate Precision (%RSD) ≤ 3.0%.[22] | To measure the method's consistency under various conditions. |
| LOD & LOQ | Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ). | To determine the lowest concentration that can be reliably detected and quantified. |
| Robustness | %RSD remains within acceptance criteria after small, deliberate changes to method parameters (e.g., flow rate ±10%, oven ramp ±2°C/min).[19] | To demonstrate the method's reliability during normal use. |
Expected Results and Data Interpretation
Under the specified conditions, this compound is expected to elute as a sharp, symmetrical peak. The purity of a sample is typically determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.
Purity (%) = (Area of Analyte Peak / Total Area of All Peaks) x 100
A typical system suitability report would resemble the table below.
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 10.52 | 1254321 | 1.05 | 95,000 |
| 2 | 10.52 | 1256789 | 1.06 | 94,500 |
| 3 | 10.53 | 1255543 | 1.05 | 95,200 |
| 4 | 10.52 | 1253987 | 1.06 | 94,800 |
| 5 | 10.53 | 1257112 | 1.04 | 95,500 |
| Mean | 10.52 | 1255550 | 1.05 | 95,000 |
| %RSD | 0.04% | 0.11% |
Conclusion
The gas chromatography method detailed in this application note is demonstrated to be specific, robust, and suitable for the quantitative determination and purity assessment of this compound. The use of a standard 5% phenyl-methylpolysiloxane column and FID detector makes this method readily transferable to most analytical laboratories. Proper method validation according to the outlined framework will ensure compliance with regulatory standards and provide high confidence in the quality of analytical data for this important pharmaceutical intermediate.
References
- Pandey, P.K. GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. (2025).
- SCION Instruments. Sample preparation GC-MS.
- ResearchGate. What are the optimal conditions for GC analysis of benzaldehyde?. (2014).
- Chemistry LibreTexts. 27.3: Gas Chromatographic Columns and Stationary Phases. (2023).
- International Journal of Pharmaceutical Sciences. Method Development and Validation of Gas Chromatography.
- Chromatography Today. Sample Preparation Options for Aroma Analysis.
- Integrated Liner Technologies. A Guide to GC Sample Preparation. (2025).
- Organomation. Gas Chromatography Sample Preparation.
- Phenomenex. Temperature Programming for Better GC Results. (2025).
- IISTE. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
- ResearchGate. Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances.
- PubChem. 5-Bromo-2-methoxybenzaldehyde.
- The Royal Society of Chemistry. Supplementary Material (ESI) for Chemical Communications. (2008).
- Cheméo. This compound.pdf.
- Environics, Inc. Conducting GC Method Validation Using High Accuracy Standards. (2024).
- Macedonian Pharmaceutical Bulletin. VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE (NMP) IN QUETIAPINE.
- LCGC International. The Secrets of Successful Temperature Programming. (2017).
- LCGC International. Pragmatic Rules for GC Column Selection. (2015).
- Phenomenex. Types of stationary phases in gas chromatography. (2025).
- LCGC International. GC Temperature Programming—10 Things You Absolutely Need to Know.
- Greyhound Chromatography. GC Column Selection Guide.
- PubMed. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. (2003).
- Raja et al., IJPSR, 2020; Vol. 11(10): 5017-5026.
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Application Notes and Protocols: High-Purity Crystallization of 5-Bromo-2-ethoxybenzaldehyde
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective crystallization of 5-Bromo-2-ethoxybenzaldehyde. As a key intermediate in the synthesis of pharmaceuticals and other high-value organic molecules, achieving high purity is paramount.[1][2] This guide moves beyond simple procedural lists to explain the underlying scientific principles governing crystallization, enabling users to adapt and troubleshoot protocols effectively. Detailed, step-by-step methodologies for cooling crystallization, anti-solvent crystallization, and slow evaporation are presented, supplemented by workflow diagrams and troubleshooting advice to ensure reproducible, high-purity outcomes.
Introduction: The Critical Role of Purity
This compound is a substituted aromatic aldehyde widely utilized as a building block in organic synthesis. Its molecular structure is conducive to forming more complex molecules, making it a valuable precursor in medicinal chemistry and materials science. The purity of this starting material directly impacts the yield, impurity profile, and overall viability of subsequent synthetic steps. Crystallization is the most powerful and scalable technique for purifying solid organic compounds, leveraging differences in solubility between the target compound and its impurities to achieve a highly ordered, solid crystalline lattice.[3] A successful crystallization not only removes impurities but can also isolate a specific desired polymorph, ensuring consistency for downstream applications.
Physicochemical Profile and Solvent Selection Rationale
A thorough understanding of the compound's properties is the foundation of a robust crystallization protocol. The key is to identify a solvent or solvent system where the compound exhibits high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 79636-94-5 | [4][5] |
| Molecular Formula | C₉H₉BrO₂ | [4][6] |
| Molecular Weight | 229.07 g/mol | [4][6] |
| Melting Point | 68-71 °C (lit.) | [4] |
| Boiling Point | 302.7 °C at 760 mmHg | [4] |
| Appearance | White to light yellow solid (inferred) | [1] |
| Water Solubility | Very low (log₁₀WS = -3.41) | [6] |
Expert Insight: The Art of Solvent Selection
The principle of "like dissolves like" is a useful starting point.[7] Given the aromatic ring, ether, and aldehyde functionalities, this compound is a moderately polar molecule. Therefore, solvents in the mid-range of polarity are excellent candidates.
-
Primary Candidates (for Cooling Crystallization): Alcohols like ethanol, methanol, or isopropanol are often effective. They can dissolve the compound when hot but often have significantly lower solvating power when cold.
-
Binary Systems (for Anti-Solvent Crystallization): This technique is invaluable when a compound is too soluble in all common solvents or tends to form an oil.[8] A "good" solvent (in which the compound is highly soluble) is paired with a miscible "bad" or "anti-solvent" (in which the compound is poorly soluble). Common pairs include:
-
Ethyl Acetate / Hexanes[9]
-
Dichloromethane / Heptane
-
Acetone / Water (use with caution due to low water solubility)
-
Initial solvent screening with small quantities (10-20 mg) of the crude material in various solvents (0.5 mL) is a crucial, time-saving first step.
Crystallization Methodologies: Protocols and Workflows
The choice of method depends on the compound's solubility profile and the scale of the purification.
Method 1: Single-Solvent Cooling Crystallization
This is the most common and straightforward recrystallization technique, ideal for solids whose solubility is highly dependent on temperature.[10] The process relies on preparing a saturated solution at a high temperature and allowing it to cool slowly, causing the solubility to drop and forcing the compound to crystallize.
Protocol:
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask equipped with a stir bar. Add a minimal amount of a suitable solvent (e.g., isopropanol, ~3-5 mL) to start.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent dropwise until the solid just completely dissolves. Adding excess solvent is a common mistake that will inhibit crystallization later.[10]
-
Slow Cooling (Crucial Step): Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals as it allows the molecules to selectively deposit onto the growing lattice, excluding impurities.[10]
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.
Caption: Workflow for Single-Solvent Cooling Crystallization.
Method 2: Anti-Solvent Crystallization
This method is employed when the compound is highly soluble in a particular solvent even at low temperatures. Crystallization is induced by adding a second, miscible solvent in which the compound is insoluble.[3]
Protocol:
-
Dissolution: Dissolve the crude this compound in the minimum amount of a "good" solvent (e.g., ethyl acetate or dichloromethane) at room temperature.
-
Anti-Solvent Addition: While stirring the solution, slowly add the "anti-solvent" (e.g., hexanes or heptane) dropwise. The addition should continue until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of supersaturation.
-
Crystal Formation: If crystals do not form immediately, add one or two more drops of the "good" solvent to redissolve the turbidity and then allow the solution to stand undisturbed. Seeding with a previously obtained pure crystal can also initiate the process.
-
Cooling & Isolation: Once crystal growth appears complete, cool the mixture in an ice bath to maximize the yield. Collect the crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of the anti-solvent (or a mixture rich in the anti-solvent) and dry under vacuum.
Caption: Workflow for Anti-Solvent Crystallization.
Method 3: Slow Evaporation
This technique is less common for bulk purification but is excellent for producing very high-quality, large crystals, often suitable for X-ray crystallography. It was used to obtain crystals of a related Schiff base derivative of 5-bromo-2-hydroxybenzaldehyde.[11]
Protocol:
-
Dissolution: Prepare a solution of the compound in a relatively volatile solvent (e.g., dichloromethane or diethyl ether) in a flask or vial. The solution should be undersaturated.
-
Evaporation: Cover the container with a cap or parafilm that has been pierced with a few small holes. This allows the solvent to evaporate slowly over several hours or days.
-
Crystal Growth: As the solvent evaporates, the concentration of the solute increases, eventually reaching saturation and then supersaturation, leading to the slow growth of crystals.
-
Isolation: Once a suitable quantity of crystals has formed, decant the remaining solvent and dry the crystals.
Caption: Workflow for Crystallization by Slow Evaporation.
Post-Crystallization Validation
Purification must be validated. A successful crystallization should result in a product with improved purity, which can be confirmed by the following methods.
Table 2: Purity Validation Techniques
| Technique | Principle and Expected Outcome |
| Melting Point Analysis | Pure crystalline solids have a sharp, defined melting point range. The purified this compound should exhibit a melting point range that is narrower and closer to the literature value (68-71 °C) than the crude material.[4][10] |
| Thin-Layer Chromatography (TLC) | A spot corresponding to the purified product should be observed, and spots corresponding to impurities present in the crude material should be absent or significantly diminished. |
| Spectroscopic Analysis (¹H NMR, ¹³C NMR) | Spectroscopic data should show a clean spectrum consistent with the structure of this compound, with a marked reduction or elimination of peaks corresponding to impurities. |
Troubleshooting Common Crystallization Issues
Table 3: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used.2. The solution is not sufficiently supersaturated. | 1. Boil off some of the solvent to increase the concentration and attempt to cool again.2. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.3. Add a "seed" crystal of pure compound. |
| Product "oils out" instead of crystallizing. | The compound's solubility is too high, or the solution is cooling too rapidly, causing it to come out of solution above its melting point. | 1. Re-heat the solution to dissolve the oil, add slightly more solvent, and cool much more slowly.2. Switch to an anti-solvent crystallization method.[8] |
| Poor recovery / Low yield. | 1. The compound has significant solubility in the cold solvent.2. Premature crystallization during hot filtration (if performed).3. Insufficient cooling time in the ice bath. | 1. Ensure the final cooling step is done in an ice-water bath for an adequate duration.2. Concentrate the mother liquor (the leftover solution after filtration) and cool again to obtain a second crop of crystals (which may be less pure). |
| Colored impurities remain in crystals. | The impurity has co-crystallized with the product or is strongly adsorbed. | 1. A second recrystallization may be necessary.2. Consider pre-treating the hot solution with a small amount of activated charcoal to adsorb colored impurities before a hot filtration step (use with caution as it can also adsorb the product). |
References
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 79636-94-5).
- DSpace Repository. (n.d.). Crystal Structures of 5-Bromo-2-Hydroxybenzaldehyde, 2-Hydroxy-3-Methoxybenzaldehyde, and 2-Hydroxynaphthalene- 1-Carbaldehyde 4-(2-pyridyl) Thiosemicarbazones.
- PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde.
- Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.
- National Center for Biotechnology Information (PMC). (n.d.). 5-Bromo-2-hydroxybenzaldehyde 4-ethylthiosemicarbazone.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde.
- YouTube. (2022). CHEM2415 - Video 1 - Recrystallization.
- ResearchGate. (n.d.). Crystal structures of 5-Bromo-2-hydroxybenzaldehyde....
- Cheméo. (n.d.). This compound.pdf.
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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 5-Bromo-2-ethoxybenzaldehyde
Introduction: The Strategic Importance of 5-Bromo-2-ethoxybenzaldehyde in Heterocyclic Synthesis
In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon, are scaffolds for a vast array of biologically active molecules and functional materials. This compound emerges as a highly valuable and versatile starting material in this context. Its unique trifecta of functional groups—an electrophilic aldehyde, a strategically positioned bromine atom for further functionalization, and an activating ethoxy group—renders it a powerful building block for constructing complex molecular architectures.
The ethoxy group, ortho to the aldehyde, enhances the reactivity of the carbonyl group and can influence the regioselectivity of cyclization reactions. The bromo substituent, at a key position on the aromatic ring, provides a reactive handle for post-synthesis modifications via cross-coupling reactions, enabling the generation of diverse compound libraries. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound in the synthesis of two prominent classes of heterocycles: benzimidazoles and quinazolines. Furthermore, we will explore its potential in modern multicomponent reaction strategies.
Part 1: Synthesis of 2-Substituted-6-bromo-benzimidazoles
The condensation of an o-phenylenediamine with an aldehyde is a fundamental and widely employed method for the synthesis of the benzimidazole scaffold, a privileged structure in medicinal chemistry with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] this compound serves as an excellent substrate for this reaction, leading to the formation of 2-(5-Bromo-2-ethoxyphenyl)-1H-benzo[d]imidazole derivatives.
Expertise & Experience: Mechanistic Insights and Reaction Optimization
The reaction proceeds via a two-step mechanism. Initially, one of the amino groups of the o-phenylenediamine undertakes a nucleophilic attack on the carbonyl carbon of this compound, forming a Schiff base intermediate after dehydration.[3] The second, intramolecular cyclization step involves the nucleophilic attack of the remaining amino group on the imine carbon, followed by an oxidative aromatization to yield the stable benzimidazole ring.
Several catalytic systems have been developed to promote this condensation, offering advantages in terms of reaction times, yields, and environmental impact.[4] While traditional methods often employed harsh conditions, modern approaches utilize milder catalysts. For this specific transformation, an ammonium chloride-catalyzed reaction in ethanol provides an efficient and environmentally benign option.
Trustworthiness: A Self-Validating Protocol
The following protocol is designed to be self-validating. The progress of the reaction can be conveniently monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting materials and the appearance of the product spot. The final product can be characterized by standard spectroscopic techniques (¹H NMR, ¹³C NMR, MS) and its purity assessed by melting point determination and elemental analysis.
Experimental Protocol: Ammonium Chloride-Catalyzed Synthesis of 2-(5-Bromo-2-ethoxyphenyl)-1H-benzo[d]imidazole
Materials:
-
This compound
-
o-Phenylenediamine
-
Ammonium Chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
TLC plates (silica gel 60 F₂₅₄)
-
Filtration apparatus
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol, 229.07 mg), o-phenylenediamine (1.0 mmol, 108.14 mg), and ethanol (15 mL).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add ammonium chloride (0.3 mmol, 16.05 mg, 30 mol%) to the reaction mixture.
-
Equip the flask with a reflux condenser and heat the mixture to 80-90°C with continuous stirring.
-
Monitor the reaction progress by TLC (eluent: hexane/ethyl acetate, 2:1 v/v). The reaction is typically complete within 2-3 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.
-
A solid precipitate will form. Collect the crude product by vacuum filtration.
-
Wash the solid with cold water (2 x 10 mL) to remove any residual ammonium chloride and other water-soluble impurities.
-
Dry the product under vacuum.
-
For further purification, the crude product can be recrystallized from ethanol to afford the pure 2-(5-Bromo-2-ethoxyphenyl)-1H-benzo[d]imidazole.
Data Presentation: Expected Outcomes and Spectroscopic Data
| Parameter | Expected Value | Reference |
| Yield | 80-90% | |
| Appearance | White to off-white solid | |
| ¹H NMR (DMSO-d₆, 500 MHz) | δ 13.0 (s, 1H, NH), 8.2-7.2 (m, 7H, Ar-H) | |
| IR (KBr, cm⁻¹) | 3050-3400 (N-H), 1620 (C=N), 1440 (Ar C=C) |
Visualization: Reaction Workflow
Caption: Workflow for the synthesis of 2-(5-Bromo-2-ethoxyphenyl)-1H-benzo[d]imidazole.
Part 2: Proposed Synthesis of 6-Bromo-quinazolines
Quinazolines and their derivatives are another class of nitrogen-containing heterocycles with a wide range of pharmacological activities.[5] While a direct, one-pot synthesis of quinazolines from this compound is less commonly reported than benzimidazole synthesis, a plausible synthetic route can be proposed based on established methodologies for quinazoline formation from 2-aminobenzaldehydes and a nitrogen source. This would first require the conversion of the ethoxy group in this compound to an amino group.
A more direct, albeit speculative, approach involves the direct condensation of this compound with a suitable nitrogen source, such as ammonia or urea, under conditions that facilitate cyclization. The reaction would likely proceed through an initial imine formation followed by an intramolecular cyclization and subsequent oxidation or rearrangement to form the aromatic quinazoline ring.
Expertise & Experience: Mechanistic Considerations
The proposed reaction of this compound with ammonia would likely proceed as follows:
-
Imine Formation: The aldehyde reacts with ammonia to form an imine.
-
Cyclization: A second molecule of ammonia or the initial imine could participate in a cyclization reaction.
-
Oxidation: The resulting dihydroquinazoline intermediate would then be oxidized to the aromatic quinazoline. This oxidation could be facilitated by an external oxidizing agent or potentially by air.
Given the novelty of this direct approach, significant optimization of reaction conditions, including temperature, pressure, catalyst, and oxidizing agent, would be necessary.
Visualization: Proposed Reaction Pathway
Caption: Proposed pathway for the synthesis of 6-Bromo-quinazoline.
Part 3: Potential in Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a product that contains substantial portions of all the reactants, have emerged as a powerful tool in modern organic synthesis for generating molecular diversity and complexity.[6][7] The functional handles present in this compound make it an attractive candidate for the design of novel MCRs to access diverse heterocyclic scaffolds.
For instance, this compound could be employed in a three-component reaction with an amine and an isocyanide (the Ugi reaction) or with a β-ketoester and a nitrogen source (the Hantzsch dihydropyridine synthesis). The presence of the bromo and ethoxy groups offers opportunities for post-MCR modifications, further expanding the accessible chemical space.
Expertise & Experience: Designing a Potential MCR
A hypothetical three-component reaction could involve this compound, a primary amine, and a C-H activated compound like malononitrile, catalyzed by a Lewis or Brønsted acid. This could potentially lead to the formation of highly functionalized dihydropyridine or related heterocyclic systems. The exploration of such MCRs with this compound represents a promising avenue for future research in the synthesis of novel heterocyclic libraries.
Conclusion
This compound is a versatile and valuable building block for the synthesis of a variety of heterocyclic compounds. Its application in the synthesis of benzimidazoles is well-established and provides a reliable route to this important class of molecules. While its direct use in the synthesis of quinazolines is more speculative, it presents an interesting area for further investigation. Furthermore, its potential as a component in multicomponent reactions opens up exciting possibilities for the rapid generation of diverse and complex heterocyclic structures. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers in the field of synthetic and medicinal chemistry.
References
- Indian Journal of Chemistry (2010). Note A green synthesis of benzimidazoles. [Link]
- Frontiers in Chemistry (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. [Link]
- Molecules (2021). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. [Link]
- Organic Chemistry Portal. Quinazoline synthesis. [Link]
- Organic Chemistry Portal. Benzimidazole synthesis. [Link]
- Scientific Reports (2024).
- Molecules (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. [Link]
- Springer (2008). Multi-Component Reactions in Heterocyclic Chemistry. [Link]
- Semantic Scholar (2023).
- National Center for Biotechnology Information (2006). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. [Link]
- Molecules (2001).
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- Semantic Scholar. Multi-Component Reactions in Heterocyclic Chemistry. [Link]
- Molecules (2018). Recent Developments on Five-Component Reactions. [Link]
- National Center for Biotechnology Information (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]
- ResearchGate (2009).
- ARKAT USA (2009).
- International Journal of Pharmaceutical Sciences and Research (2016). REVIEW ON 2-SUBSTITUTED BENZOTHIAZOLES: DIVERSITY OF SYNTHETIC METHODS AND BIOLOGICAL ACTIVITIES. [Link]
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- Royal Society of Chemistry (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine. [Link]
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Application Note: A Robust and Scalable Synthesis of 5-Bromo-2-ethoxybenzaldehyde for Pharmaceutical and Agrochemical Intermediate Production
Abstract
5-Bromo-2-ethoxybenzaldehyde is a pivotal building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its functionalized structure allows for diverse downstream chemical transformations. This guide provides a comprehensive, in-depth protocol for the scale-up synthesis of this key intermediate. We will focus on the electrophilic aromatic substitution of 2-ethoxybenzaldehyde as the primary, field-proven route, emphasizing process safety, scalability, and control. An alternative synthesis via the Vilsmeier-Haack reaction is also discussed to provide a comparative strategic analysis. This document is intended for researchers, process chemists, and drug development professionals, offering actionable insights into reaction mechanisms, hazard mitigation, and analytical validation for robust, large-scale production.
Strategic Synthesis Analysis: Pathway Selection for Scale-Up
The selection of a synthetic route for industrial-scale production hinges on factors beyond mere chemical yield, including reagent cost and availability, process safety, operational complexity, and waste stream management. For this compound, two primary strategies present themselves as logical candidates.
Primary Recommended Route: Electrophilic Bromination of 2-Ethoxybenzaldehyde
This is the preferred route for its directness and high atom economy. The synthesis involves the direct bromination of the commercially available starting material, 2-ethoxybenzaldehyde.
-
Mechanistic Rationale: The ethoxy group (-OEt) is a potent activating, ortho-, para- directing group due to its electron-donating resonance effect. The aldehyde group (-CHO) is a deactivating, meta- directing group. The powerful directing effect of the ethoxy group governs the regioselectivity of the electrophilic substitution. With the ortho position sterically hindered by the adjacent aldehyde, bromination occurs almost exclusively at the para position (C5), leading to the desired product with high selectivity. For the brominating agent, N-Bromosuccinimide (NBS) is recommended over elemental bromine (Br₂) for large-scale operations due to its solid nature, which simplifies handling and reduces the hazards associated with corrosive and volatile liquid bromine.[1]
Alternative Route: Vilsmeier-Haack Formylation
An alternative strategy involves the formylation of 4-bromo-1-ethoxybenzene. The Vilsmeier-Haack reaction is a classic and industrially relevant method for formylating electron-rich aromatic rings.[2][3]
-
Mechanistic Rationale: The reaction first involves the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4] The electron-rich 4-bromo-1-ethoxybenzene then attacks this reagent, and subsequent hydrolysis yields the aldehyde.[2] While effective, this route involves more steps if starting from simpler precursors and utilizes highly reactive and corrosive reagents like POCl₃, which requires specialized handling infrastructure.[5]
Comparative Justification: The direct bromination of 2-ethoxybenzaldehyde is superior for most scale-up scenarios due to a shorter synthesis sequence, less hazardous reagents (when using NBS), and simpler waste disposal streams compared to the phosphorus-containing byproducts of the Vilsmeier-Haack reaction.
Process Hazards and Safety Imperatives
Scaling up chemical reactions introduces risks that may not be apparent at the laboratory bench. A thorough hazard analysis is non-negotiable.
-
N-Bromosuccinimide (NBS): While safer than liquid bromine, NBS is a strong oxidizer and can cause severe skin and eye burns.[1] Its reactions can be highly exothermic.[1] Of critical importance, solutions of NBS in solvents like DMF can undergo hazardous thermal decomposition at relatively low temperatures (a safe working temperature for 22 wt% in DMF was found to be 32°C), which can be autocatalytic.[6][7] Therefore, the choice of a more inert solvent like acetonitrile or a chlorinated solvent is paramount.
-
Phosphorus Oxychloride (POCl₃) (Alternative Route): POCl₃ is highly toxic, corrosive, and reacts violently with water, releasing hydrochloric acid and phosphoric acid.[5][8] Operations must be conducted in a closed system with dedicated scrubbers for off-gassing. All personnel must be trained specifically in its handling.[5]
-
Bromine (Br₂) (Alternative Reagent): Liquid bromine is extremely corrosive, toxic upon inhalation, and a strong oxidizing agent.[9] Stringent engineering controls, including dedicated storage with scrubber facilities and specialized personal protective equipment (PPE) like air-supplying hoods, are mandatory.[10][11]
-
General Exothermicity: The bromination of an activated aromatic ring is an exothermic process. Uncontrolled addition of the brominating agent can lead to a rapid temperature increase, solvent boiling, and a potential runaway reaction. The process design must include controlled, subsurface addition of reagents and robust reactor cooling.
Detailed Scale-Up Protocol: Synthesis via Electrophilic Bromination
This protocol is designed for a target 1 kg output of this compound. All operations should be conducted in a well-ventilated chemical fume hood or a designated reactor bay.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Molar Mass ( g/mol ) | Molar Eq. | Quantity |
| 2-Ethoxybenzaldehyde | ≥98% | Commercial | 150.17 | 1.00 | 0.92 kg (6.13 mol) |
| N-Bromosuccinimide (NBS) | ≥98% | Commercial | 177.98 | 1.05 | 1.14 kg (6.43 mol) |
| Acetonitrile (MeCN) | Anhydrous | Commercial | 41.05 | - | 10 L |
| Sodium Thiosulfate (Na₂S₂O₃) | Technical | Commercial | 158.11 | - | As required |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | In-house | - | - | ~5 L |
| Brine (Saturated NaCl) | Aqueous | In-house | - | - | ~3 L |
| Anhydrous Magnesium Sulfate (MgSO₄) | Technical | Commercial | 120.37 | - | ~200 g |
| Isopropanol (IPA) | Technical | Commercial | 60.10 | - | ~4 L |
-
Primary Equipment: 20 L glass-lined or borosilicate glass reactor with overhead stirring, temperature probe, condenser, and a solids charging port. Heating/cooling mantle or circulator. 50 L extraction vessel. Filtration apparatus (Nutsche filter or large Büchner funnel). Vacuum oven.
Visualized Experimental Workflow
Caption: High-level workflow for the scale-up synthesis of this compound.
Step-by-Step Synthesis Protocol
-
Reactor Preparation and Charging:
-
Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).
-
Charge the reactor with 2-ethoxybenzaldehyde (0.92 kg, 6.13 mol) and acetonitrile (10 L).
-
Begin agitation and cool the solution to 0-5 °C using an external cooling system.
-
-
Controlled Addition of NBS:
-
Once the target temperature is stable, begin the portion-wise addition of N-Bromosuccinimide (1.14 kg, 6.43 mol) through the solids addition port.
-
Causality: Portion-wise addition is critical to control the reaction exotherm. Each portion should only be added after the heat from the previous addition has dissipated and the temperature has returned to the set range.
-
Maintain the internal temperature below 10 °C throughout the addition. This may take 2-3 hours.
-
-
Reaction Progression:
-
After the final portion of NBS is added, allow the reaction mixture to slowly warm to room temperature (20-25 °C).
-
Stir at room temperature for 4-6 hours. The reaction mixture will likely become a slurry as succinimide byproduct precipitates.
-
-
In-Process Control (IPC):
-
Monitor the reaction progress by taking small, quenched aliquots for analysis by HPLC or TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).
-
The reaction is considered complete when the area percent of the 2-ethoxybenzaldehyde starting material is less than 2% by HPLC.
-
-
Quenching and Work-up:
-
Once complete, cool the reactor to 10-15 °C.
-
Prepare a 10% w/v aqueous solution of sodium thiosulfate. Slowly add this solution to the reactor until a starch-iodide paper test on a sample of the aqueous phase is negative, indicating that all residual active bromine species have been destroyed.
-
Concentrate the reaction mixture under reduced pressure to remove approximately 70% of the acetonitrile.
-
-
Extraction and Washing:
-
To the remaining slurry, add deionized water (8 L) and ethyl acetate (10 L).
-
Stir vigorously for 15 minutes, then allow the layers to separate.
-
Transfer the lower aqueous layer to a separate vessel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 2.5 L) and brine (1 x 3 L).
-
Causality: The bicarbonate wash neutralizes any residual acidic species, and the brine wash helps to break emulsions and remove bulk water.
-
Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
-
Product Isolation and Purification:
-
Concentrate the dried organic solution under reduced pressure to yield a crude oil or solid.
-
Add isopropanol (3-4 L) to the crude product and heat gently (40-50 °C) with stirring to dissolve.
-
Slowly cool the solution to 0-5 °C over 2-3 hours to induce crystallization.
-
Hold at 0-5 °C for at least 2 hours to maximize precipitation.
-
Isolate the solid product by filtration. Wash the filter cake with a small amount of cold (<5 °C) isopropanol (2 x 200 mL).
-
-
Drying:
-
Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.
-
Expected Yield: 1.15 - 1.28 kg (82-91%).
-
Expected Purity: >98% by HPLC.
-
Analytical Characterization
Final product validation is essential. The following data confirms the identity and purity of this compound.
| Analysis Type | Expected Result |
| Appearance | Off-white to pale yellow crystalline solid |
| ¹H NMR (400 MHz, CDCl₃) | δ ~10.3 (s, 1H, -CHO), 7.8 (d, 1H, Ar-H), 7.6 (dd, 1H, Ar-H), 6.8 (d, 1H, Ar-H), 4.1 (q, 2H, -OCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃) ppm. |
| Mass Spec (EI) | Molecular ion peak cluster characteristic of one bromine atom at m/z = 228/230.[12] |
| HPLC Purity | ≥98.0% Area |
| Melting Point | ~53-56 °C |
Reaction Mechanism and Troubleshooting
Mechanism of Electrophilic Bromination
Caption: Simplified mechanism for the electrophilic bromination of 2-ethoxybenzaldehyde.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Incomplete Reaction | - Insufficient NBS.- Low reaction temperature or insufficient time.- Poor quality starting material. | - Check stoichiometry and quality of NBS.- Allow reaction to stir longer at RT; if stalled, gentle heating (30-35 °C) may be considered with caution.- Verify purity of 2-ethoxybenzaldehyde. |
| Formation of Di-bromo Impurity | - Over-charging of NBS.- Temperature excursion during addition. | - Strictly adhere to 1.05 equivalents of NBS.- Improve cooling efficiency and slow down the rate of NBS addition to maintain T < 10 °C. |
| Poor Crystallization / Oiling Out | - Impurities present in crude product.- Cooling rate is too fast.- Incorrect solvent volume. | - Perform a charcoal treatment on the hot solution before cooling.- Ensure the cooling ramp is slow and gradual.- Adjust the final solvent (IPA) volume. Seeding with a small crystal can induce crystallization. |
| Difficult Phase Separation | - Formation of an emulsion. | - Add more brine to the work-up.- Allow the mixture to stand for a longer period without agitation.- A slow filtration through a pad of celite can sometimes break stubborn emulsions. |
References
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]
- Spencer, R. W., et al. (1996). Preparation of 2,4-Dihydroxybenzaldehyde by the Vilsmeier-Haack Reaction.
- YouTube. (2024).
- Guan, M., et al. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development, 25(6), 1463-1469. [Link]
- Wikipedia. Vilsmeier–Haack reaction. [Link]
- Slideshare. (2015). Bromine handling and safety. [Link]
- Wikipedia. Organolithium reagent. [Link]
- Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
- Royal Society of Chemistry.
- University of Washington.
- Lanxess. (2015). Product Safety Assessment: Phosphorus oxychloride. [Link]
- Hovione. (2023). Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide. [Link]
- Goncalves, E., et al. (2023). Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide. Organic Process Research & Development, 27(11), 2094-2101. [Link]
- Inchem.org. (1989). Phosphorus trichloride and phosphorus oxychloride (HSG 35, 1989). [Link]
- SafeRack. Phosphorus Oxychloride (POC13) Handling. [Link]
- ResearchGate. (2006). Organolithium Reagents in Pharmaceutical Asymmetric Processes. [Link]
- Wu, G., & Huang, M. (2006). Organolithium Reagents in Pharmaceutical Asymmetric Processes. Chemical Reviews, 106(7), 2577-2591. [Link]
- Carl ROTH.
- Google Patents.
- Scribd. Organolithium Reagents: Synthesis & Handling. [Link]
- Royal Society of Chemistry. (2022). CHAPTER 14: Phosphorus Oxychloride: Production and Use. [Link]
- Cheméo. This compound.pdf. [Link]
- ResearchGate. (2021).
- SciELO. (2020). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. [Link]
- Tandem Reactions: Synthesis of Substituted Benzaldehydes. [Link]
- Patsnap. Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. [Link]
- NIH. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]
- ACS Publications. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]
- ResearchGate. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]
- Royal Society of Chemistry.
- Rhodium.ws. A Convenient Synthesis of 3,4-Dimethoxy-5-Hydroxybenzaldehyde. [Link]
- Organic Syntheses. 2-Amino-5-bromobenzaldehyde. [Link]
- ResearchGate. (2007). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. [Link]
- ACS GCI Pharmaceutical Roundtable. Scale-up Examples. [Link]
- ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid.... [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. lanxess.com [lanxess.com]
- 6. Hazards of a N-Bromosuccinimide Solution in N,N-Dimethylformamide | Hovione [hovione.com]
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- 8. saferack.com [saferack.com]
- 9. Bromine handling and safety | DOCX [slideshare.net]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Bromo-2-ethoxybenzaldehyde
Welcome to the technical support center for the synthesis of 5-bromo-2-ethoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important synthetic intermediate. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions in a direct Q&A format. Our focus is on not just what to do, but why you're doing it, grounding our recommendations in established chemical principles.
Troubleshooting Guide: Addressing Common Synthesis Issues
Low yields and the formation of impurities are common hurdles in organic synthesis. This section provides a systematic approach to identifying and resolving specific problems you may encounter during the preparation of this compound.
Problem 1: Consistently Low Yield of this compound
Potential Cause: Incomplete reaction is a primary culprit for low yields. This can stem from several factors related to the chosen synthetic route. The two most common methods for synthesizing the target molecule are:
-
Bromination of 2-ethoxybenzaldehyde: This involves the direct electrophilic aromatic substitution of 2-ethoxybenzaldehyde.
-
Ethylation of 5-bromo-2-hydroxybenzaldehyde (5-bromosalicylaldehyde): This is a Williamson ether synthesis.
Recommended Solutions:
-
For Bromination of 2-ethoxybenzaldehyde:
-
Reagent Purity: Ensure the 2-ethoxybenzaldehyde starting material is pure and free of oxidizing impurities.
-
Brominating Agent: Use a fresh, high-quality source of bromine or N-bromosuccinimide (NBS). The reactivity of these reagents can degrade over time.
-
Catalyst/Solvent: The choice of solvent and catalyst is critical. For instance, using acetic acid as a solvent with a sodium acetate buffer can effectively control the reaction's acidity and improve yields.[1]
-
Temperature Control: Electrophilic bromination is an exothermic reaction. Maintaining a consistent and often low temperature during the addition of the brominating agent is crucial to prevent side reactions.
-
-
For Ethylation of 5-bromo-2-hydroxybenzaldehyde:
-
Base Selection: The choice of base is critical for the efficient deprotonation of the phenolic hydroxyl group. While strong bases like sodium hydride (NaH) can be effective, they can also lead to side reactions. Weaker bases like potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃) in a polar aprotic solvent like DMF or acetone often provide a good balance of reactivity and selectivity.[2][3]
-
Ethylating Agent: Use a reactive ethylating agent such as ethyl iodide or ethyl bromide. Ensure it is used in a slight excess (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion.[3]
-
Anhydrous Conditions: The Williamson ether synthesis is sensitive to moisture, which can quench the phenoxide intermediate. Ensure all glassware is oven-dried and use anhydrous solvents.[3][4]
-
Reaction Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC). If the reaction stalls, a small, additional portion of the ethylating agent or base might be necessary.[3][5]
-
Caption: Step-by-step workflow for the ethylation of 5-bromo-2-hydroxybenzaldehyde.
Data Summary
The following table compares the two primary synthetic routes discussed:
| Feature | Bromination of 2-Ethoxybenzaldehyde | Ethylation of 5-Bromo-2-hydroxybenzaldehyde |
| Starting Material | 2-Ethoxybenzaldehyde | 5-Bromo-2-hydroxybenzaldehyde |
| Key Reagents | Br₂ or NBS, Acetic Acid, NaOAc | K₂CO₃, Ethyl Bromide/Iodide, Acetone/DMF |
| Typical Yield | Moderate to Good | Good to High |
| Key Challenge | Regioselectivity (potential for di-bromination) | Anhydrous conditions required, potential for C-alkylation |
| Reference | [1] | [2] |
References
- BenchChem. (2025). Comparative Guide to the Synthesis and Characterization of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde and Its Analogs. BenchChem.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry.
- SciELO. (2021). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO.
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. J&K Scientific LLC.
- Wikipedia. (2023). Reimer–Tiemann reaction. Wikipedia.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester.
- NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. NROChemistry.
- J&K Scientific LLC. (2021). Reimer-Tiemann Reaction. J&K Scientific LLC.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps.
- BenchChem. (2025). Troubleshooting low yield in the synthesis of 4-Ethoxy-2-hydroxybenzaldehyde metal complexes. BenchChem.
- Wikipedia. (2023). Vilsmeier–Haack reaction. Wikipedia.
- BenchChem. (2025). Optimization of reaction conditions for 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde synthesis. BenchChem.
- L.S.College, Muzaffarpur. (2020). Reimer–Tiemann reaction. L.S.College, Muzaffarpur.
- Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Name-Reaction.com.
- BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. BenchChem.
- Ambeed.com. (n.d.). Reimer-Tiemann Reaction. Ambeed.com.
- Cheméo. (2026). This compound.pdf. Cheméo.
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-5-hydroxybenzaldehyde. BenchChem.
- SIELC Technologies. (2018). 2-Bromo-5-ethoxybenzaldehyde. SIELC Technologies.
Sources
Technical Support Center: Purification of 5-Bromo-2-ethoxybenzaldehyde
Welcome to the technical support guide for the purification of crude 5-Bromo-2-ethoxybenzaldehyde (CAS No. 79636-94-5). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important synthetic intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and heterocyclic compounds. The purity of this reagent is paramount, as contaminants can lead to the formation of significant side products, reduce yields in subsequent steps, and complicate the purification of the final active pharmaceutical ingredient (API). This guide provides a structured approach to troubleshooting common issues and offers detailed protocols for achieving high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile depends heavily on the synthetic route employed. However, typical impurities include:
-
Unreacted Starting Materials: If synthesized via Williamson ether synthesis from 5-bromo-2-hydroxybenzaldehyde, residual starting phenol is a common impurity.[1][2]
-
Isomeric Byproducts: Depending on the bromination strategy of the parent molecule, positional isomers can form.
-
Over-brominated Species: Harsh reaction conditions can lead to the formation of di-brominated products.[3]
-
Residual Solvents: Solvents from the reaction or initial work-up (e.g., DMF, dichloromethane, toluene) are common.
-
Reagent-derived Impurities: Byproducts from the brominating agent (e.g., succinimide from NBS) or the base used (e.g., inorganic salts).
Q2: What are the key physicochemical properties of this compound relevant to its purification?
A2: Understanding these properties is fundamental to designing an effective purification strategy.
| Property | Value | Significance for Purification | Reference |
| Molecular Formula | C₉H₉BrO₂ | --- | [4][5] |
| Molecular Weight | 229.07 g/mol | Used for calculating molar equivalents and theoretical yields. | [4][5] |
| Appearance | White to yellow crystalline powder | Deviation (e.g., brown oil or dark solid) indicates significant impurities. | [6] |
| Melting Point | 68-71 °C | A sharp melting point within this range is a key indicator of purity. A broad or depressed melting point suggests the presence of impurities. | [4] |
| Solubility | Moderately soluble in common organic solvents | Knowledge of differential solubility in solvents like ethanol, ethyl acetate, and hexanes is crucial for both recrystallization and chromatography. | [6] |
Q3: What are the primary safety concerns when handling this compound?
A3: This compound must be handled with appropriate care in a well-ventilated fume hood. Key hazards include:
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8] Store the compound in a tightly closed container in a dry, cool, and well-ventilated area, preferably under an inert atmosphere.[9][10] It is incompatible with strong oxidizing agents.[10]
Purification Workflow Overview
The logical flow for purifying the crude product involves an initial assessment followed by one or more purification techniques.
Caption: General workflow for the purification of this compound.
Troubleshooting Guide
Problem 1: My crude product is a dark brown oil or sticky gum, not a solid.
-
Potential Cause A: Significant Impurities. High concentrations of unreacted starting materials or solvent byproducts can act as a eutectic mixture, depressing the melting point of your product below room temperature.
-
Recommended Solution A: Avoid immediate recrystallization attempts. Proceed directly to purification by flash column chromatography, which is highly effective at separating disparate components.[3][11] If the oil is viscous, dissolve it in a minimal amount of dichloromethane or ethyl acetate before loading it onto the column.
-
Potential Cause B: Residual Solvent. High-boiling point solvents like DMF or DMSO may be trapped in the product.
-
Recommended Solution B: Attempt to remove the solvent under high vacuum, possibly with gentle heating (e.g., 40-50 °C). If this fails, perform a liquid-liquid extraction. Dissolve the crude oil in ethyl acetate, wash extensively with water and then brine to remove the polar solvent, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[12]
Problem 2: Recrystallization resulted in a very low yield of crystals.
-
Potential Cause A: Excessive Solvent. Using too much solvent during the dissolution step will keep the majority of your product in the mother liquor even after cooling. The goal is to create a saturated solution at high temperature.[13]
-
Recommended Solution A: During the dissolution step, add the hot solvent in small portions just until the solid dissolves completely.[13] If you have already added too much, you can carefully evaporate some of the solvent to re-concentrate the solution before cooling.
-
Potential Cause B: Cooling Too Rapidly. Rapid cooling (e.g., placing a hot flask directly into an ice bath) promotes the formation of very small, often impure, crystals and can trap impurities.
-
Recommended Solution B: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. This encourages the growth of larger, purer crystals.[13] Once the flask has reached ambient temperature and crystal formation has slowed, then place it in an ice bath for at least 30 minutes to maximize precipitation.[13]
Problem 3: The final product is colored (yellow/tan) after recrystallization.
-
Potential Cause: Co-precipitation of Colored Impurities. Certain high-molecular-weight byproducts or degradation products can be colored and may have similar solubility profiles to the desired compound.
-
Recommended Solution: Perform a decolorization step during recrystallization. After dissolving the crude solid in the hot solvent but before cooling, add a small amount (1-2% by weight) of activated charcoal to the solution. Keep the solution hot and swirl for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot gravity filtration through a fluted filter paper to remove the charcoal, then proceed with cooling the filtrate.[13][14]
Problem 4: Column chromatography provides poor separation between my product and an impurity.
-
Potential Cause A: Incorrect Mobile Phase Polarity. If the eluent is too polar, both your product and impurities will travel quickly down the column with little separation (high Rf values). If it's not polar enough, nothing will move off the baseline.
-
Recommended Solution A: Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column.[15] Test various mixtures of a non-polar solvent (hexanes or petroleum ether) and a polar solvent (ethyl acetate). The ideal system will give your desired product an Rf value of approximately 0.2-0.3, with clear separation from other spots.[15]
-
Potential Cause B: Column Overloading. Loading too much crude material relative to the amount of silica gel will exceed the column's separation capacity.
-
Recommended Solution B: Use a proper ratio of crude material to silica gel, typically ranging from 1:30 to 1:100 by weight.[15] Overloading leads to broad, overlapping bands.
Caption: Troubleshooting logic for common purification issues.
Detailed Purification Protocols
Protocol 1: Purification by Recrystallization (Ethanol/Water System)
This method is ideal for crude material that is already a solid and contains impurities with different solubility profiles. The principle relies on high solubility in hot ethanol and low solubility in a cold ethanol/water mixture.[13]
Methodology:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot 95% ethanol and heat the mixture gently on a hot plate with stirring until the solid completely dissolves. Add the hot ethanol dropwise to avoid using an excess.
-
Crystallization: To the hot, clear solution, add hot deionized water dropwise while swirling. Continue adding water until the solution becomes faintly and persistently cloudy (turbid). This is the saturation point.
-
Clarification: Add a few drops of hot 95% ethanol to the turbid mixture until it becomes clear again.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of an ice-cold ethanol-water mixture (use the approximate ratio that induced crystallization) to remove any soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the crystals under vacuum to remove residual solvent. Determine the melting point and calculate the yield.
Protocol 2: Purification by Flash Column Chromatography
This is the method of choice for oily products or complex mixtures containing multiple impurities.[15]
Methodology:
-
TLC Analysis: First, determine the optimal mobile phase (eluent) using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Prepare several test chambers with varying ratios (e.g., 95:5, 90:10, 80:20 Hexanes:Ethyl Acetate). The ideal eluent should provide an Rf value of 0.2-0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 95:5 Hexanes:EtOAc). Pour the slurry into a glass column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Carefully add this solution to the top of the silica bed with a pipette.
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel (approx. 1-2x the mass of the crude product), and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.
-
-
Elution: Begin eluting with the low-polarity solvent system. Collect fractions in test tubes or flasks. Gradually increase the polarity of the eluent as the separation progresses (gradient elution) to elute your product and then any more polar impurities.[15]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
References
- Hoover, J. M., & Stahl, S. S. (n.d.). 2-Amino-5-bromobenzaldehyde. Organic Syntheses Procedure.
- Cheméo. (n.d.). This compound.
- Coleman, G. H., & Honeywell, G. E. (n.d.). p-BROMOBENZALDEHYDE. Organic Syntheses Procedure.
- Unknown. (n.d.). 3,4-Dihexyloxybenzaldehyde (2a).
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde.
- Google Patents. (n.d.). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.
- SIELC Technologies. (n.d.). 2-Bromo-5-ethoxybenzaldehyde.
- SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.
- National Institutes of Health (NIH). (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
Sources
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 5-Bromo-2-ethoxybenzaldehyde
Welcome to the technical support center for the synthesis of 5-Bromo-2-ethoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis, improve yields, and ensure the purity of your final product.
I. Introduction to the Synthesis
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its preparation typically involves the formylation of 4-bromo-1-ethoxybenzene. The Vilsmeier-Haack reaction is a common and effective method for this transformation.[1][2] This reaction utilizes a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the electron-rich aromatic ring.[3][4]
While the Vilsmeier-Haack reaction is generally reliable, side reactions can occur, leading to impurities and reduced yields. This guide will address these potential issues in a practical question-and-answer format.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound via the Vilsmeier-Haack reaction.
Question 1: My reaction resulted in a low yield of the desired this compound. What are the likely causes?
Answer: Low yields are a frequent challenge and can be attributed to several factors:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture. Any water in your DMF, POCl₃, or reaction glassware will decompose the reagent, rendering it ineffective. Ensure all reagents and glassware are scrupulously dry.
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time or temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Suboptimal Stoichiometry: The molar ratio of the reactants is critical. An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material. A typical ratio is to use a slight excess of the Vilsmeier reagent.
-
Poor Quality Starting Material: The purity of your 4-bromo-1-ethoxybenzene is important. Impurities in the starting material can lead to side reactions and a lower yield of the desired product.
Question 2: I've observed the formation of a significant amount of an isomeric byproduct. How can I improve the regioselectivity of the formylation?
Answer: The ethoxy group in 4-bromo-1-ethoxybenzene is an ortho-, para-directing group. Since the para position is blocked by the bromine atom, formylation is expected to occur at the ortho position to the ethoxy group. However, the formation of other isomers can occur due to electronic and steric effects.
-
Reaction Temperature: Temperature can influence the regioselectivity of the reaction. Running the reaction at a lower temperature may favor the formation of the desired ortho-isomer. Experiment with a range of temperatures to find the optimal condition for your specific setup.
-
Choice of Formylating Agent: While the DMF/POCl₃ system is common, other formylation methods exist, such as the Duff reaction or the Reimer-Tiemann reaction.[5][6] However, these may also present their own regioselectivity challenges. The Duff reaction, for instance, typically favors ortho-formylation of phenols.[7] The Reimer-Tiemann reaction also predominantly yields the ortho-isomer.[8]
Question 3: My final product is a dark, tarry substance instead of the expected crystalline solid. What went wrong?
Answer: The formation of a dark, tarry material often indicates polymerization or decomposition.[9] This can be caused by:
-
Excessively High Reaction Temperatures: Overheating the reaction mixture can lead to the degradation of both the starting material and the product. Maintain careful temperature control throughout the reaction.
-
Prolonged Reaction Times: Allowing the reaction to run for too long can result in the formation of polymeric byproducts. Again, TLC monitoring is key to avoid this.
-
Impurities in Reagents: The presence of impurities can catalyze polymerization. Ensure the purity of all your reagents.
Question 4: I'm having difficulty purifying the final product. What are the common impurities and the best purification methods?
Answer: Common impurities include unreacted starting material, isomeric byproducts, and polymeric materials.
-
Column Chromatography: This is the most effective method for separating the desired product from isomers and other impurities. A silica gel column with a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) is typically used.[10]
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method.[11] The choice of solvent is critical and may require some experimentation.
-
Washing: Washing the crude product with a suitable solvent can help remove some impurities before final purification. For example, washing with a cold non-polar solvent can remove less polar impurities.
III. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction?
A1: The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium ion.[1] The electron-rich aromatic ring of 4-bromo-1-ethoxybenzene then attacks this electrophile. Subsequent hydrolysis of the resulting iminium salt yields the final aldehyde product.[3]
Q2: Are there alternative methods for the synthesis of this compound?
A2: Yes, other formylation reactions can be employed, although they may have their own limitations.
-
Duff Reaction: This reaction uses hexamine as the formylating agent, typically in an acidic medium. It is most effective for electron-rich phenols.[5][7]
-
Reimer-Tiemann Reaction: This method involves the reaction of a phenol with chloroform in a basic solution to generate a dichlorocarbene intermediate, which then reacts with the phenoxide.[6][8]
-
Formylation of p-bromoanisole followed by etherification: An alternative route involves the formylation of p-bromoanisole, followed by etherification of the resulting 5-bromo-2-hydroxybenzaldehyde.[12]
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
Thin Layer Chromatography (TLC): For monitoring the reaction progress and assessing the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., the aldehyde C=O stretch).
IV. Experimental Protocol: Vilsmeier-Haack Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
4-bromo-1-ethoxybenzene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Vilsmeier Reagent Formation: In a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous DMF in an ice bath. Slowly add POCl₃ dropwise to the cooled DMF with stirring. The Vilsmeier reagent will form in situ.[1]
-
Reaction with Substrate: Dissolve 4-bromo-1-ethoxybenzene in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice and water. Neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with DCM (3 x volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water and then with brine.[10] Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane-ethyl acetate gradient) to obtain pure this compound.[10]
V. Visualizing Reaction Pathways and Troubleshooting
Main Reaction Pathway
Caption: Vilsmeier-Haack synthesis of this compound.
Potential Side Reactions
Caption: Common side products in the synthesis.
Troubleshooting Workflow
Sources
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 7. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-2-ethoxybenzaldehyde
Welcome to the technical support center for 5-Bromo-2-ethoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the synthesis, purification, and downstream applications of this versatile building block. Here, we address common challenges and frequently asked questions in a direct Q&A format, moving beyond simple protocols to explain the fundamental chemical principles behind each optimization step.
Physicochemical Properties Summary
For quick reference, the key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 79636-94-5 | [1][2] |
| Molecular Formula | C₉H₉BrO₂ | [1][2] |
| Molecular Weight | 229.07 g/mol | [1][2][3] |
| Appearance | White to yellow crystalline powder | [4] |
| Melting Point | 68-71 °C | [5] |
| Boiling Point | ~302.7 °C at 760 mmHg | [5] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate | [6][7] |
Part 1: Synthesis & Optimization FAQs
The synthesis of this compound is critical for its use as an intermediate. Most challenges arise during this stage, from low yields to persistent impurities.
Q1: What is the most reliable and common method for synthesizing this compound?
The most robust and widely employed method is the Williamson ether synthesis , starting from 5-bromo-2-hydroxybenzaldehyde (also known as 5-bromosalicylaldehyde).[8] This pathway is favored due to the commercial availability of the starting material and the reaction's reliability. The core transformation involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.
A generalized protocol is provided below for reference.
Experimental Protocol: Williamson Ether Synthesis
-
Deprotonation: To a solution of 5-bromo-2-hydroxybenzaldehyde (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or acetone), add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq).[8] Stir the resulting suspension at room temperature for 30-60 minutes to ensure complete formation of the potassium phenoxide.
-
Ethylation: Add an ethylating agent, such as ethyl iodide or ethyl bromide (1.1-1.2 eq), to the mixture.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C or reflux in acetone) for 4-12 hours.[8][9] Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, filter off the inorganic salts (e.g., K₂CO₃ and KBr).[10] Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water, a dilute base solution (e.g., 5% NaOH) to remove any unreacted starting material, and finally with brine.[8][10]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product can then be purified further.[8][11]
Q2: My Williamson ether synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
Low yields are a frequent issue and can typically be traced back to four key areas: reagents, reaction conditions, side reactions, and work-up procedure. The following troubleshooting guide provides a systematic approach to identifying and resolving the root cause.
Troubleshooting Workflow: Low Yield in Williamson Ether Synthesis
Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.
Q3: Can this compound be synthesized via a Vilsmeier-Haack reaction?
Yes, this is a viable alternative, though less common than the Williamson ether synthesis. The Vilsmeier-Haack reaction introduces a formyl (-CHO) group onto an electron-rich aromatic ring.[12][13] In this case, the starting material would be 4-bromo-1-ethoxybenzene .
The key challenges are:
-
Substrate Reactivity: The ethoxy group is an activating, ortho-para directing group. The bromine is a deactivating, ortho-para directing group. The Vilsmeier reagent, being a weak electrophile, will be directed by the more powerful activating ethoxy group to the ortho position, yielding the desired product.[12][13]
-
Reagent Handling: The reaction requires phosphorus oxychloride (POCl₃) and anhydrous DMF, which are moisture-sensitive.[12] The Vilsmeier reagent is typically prepared in situ at low temperatures (0 °C) before the substrate is added.[12]
-
Work-up: The reaction is quenched by hydrolysis of the intermediate iminium salt, often with a buffered or basic aqueous solution.[12]
This route is primarily considered if 5-bromo-2-hydroxybenzaldehyde is unavailable or if a different synthetic strategy is required.
Part 2: Purification & Downstream Reactions
Purification and subsequent reactions present their own unique sets of challenges.
Q4: What are the most effective methods for purifying crude this compound?
The primary impurities are typically unreacted 5-bromo-2-hydroxybenzaldehyde and potentially some C-alkylation byproducts.
-
Recrystallization: This is highly effective if the crude product is a solid. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is often successful.[14] The crude material is dissolved in the minimum amount of the hot, more soluble solvent, and the less soluble solvent is added dropwise until turbidity persists. Cooling then affords purified crystals.
-
Column Chromatography: For oily crude products or to separate isomers with similar polarities, flash column chromatography on silica gel is the method of choice.[8][11] A gradient elution starting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increasing polarity will effectively separate the desired product from starting materials and byproducts.
Q5: I am struggling with a Suzuki coupling reaction using this compound. What factors should I optimize?
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by coupling the aryl bromide with a boronic acid.[15] Failure or low yield is common and requires systematic optimization. The C-Br bond at the 5-position is well-suited for this reaction.[15]
Decision Tree for Optimizing Suzuki Coupling Conditions
Caption: Decision tree for optimizing Suzuki coupling conditions.
A critical first step is ensuring the quality of the boronic acid, as they can be prone to decomposition or protodeboronation.[16] The reaction mechanism requires activation of the boronic acid by a base to facilitate transmetallation to the palladium center.[17]
Q6: My Wittig reaction with this compound is failing. What are the common pitfalls?
The Wittig reaction is a cornerstone for alkene synthesis from aldehydes.[18] When it fails with a relatively straightforward substrate like this compound, the issue usually lies with the ylide generation or stability.
-
Ylide Formation: The phosphonium ylide is generated by treating a phosphonium salt with a strong base (e.g., n-BuLi, NaH, or KOtBu).[19] Incomplete deprotonation is a common failure point. Ensure the base is fresh and the solvent is rigorously anhydrous.[20]
-
Ylide Stability:
-
Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) are highly reactive but can also be unstable.[21] They should be generated in situ at low temperature and used immediately.
-
Stabilized ylides (where the carbanion is stabilized by a group like -CO₂R) are much more stable but less reactive.[19] They may require heating and may not react efficiently with some aldehydes.[18][21]
-
-
Reaction Quenching: Ensure the aldehyde starting material is pure. Aldehydes can oxidize to carboxylic acids, which will quench the highly basic ylide.[18]
-
Steric Hindrance: While not a major issue for this aldehyde, using a very bulky phosphonium ylide could slow the reaction.[21]
A standard troubleshooting step is to change the order of addition: generate the ylide first, confirm its formation (often by a color change), and then add the aldehyde solution dropwise at a low temperature.[20]
References
- BenchChem. (2025). Optimization of Vilsmeier-Haack reaction parameters.
- BenchChem. (2025). Comparative Guide to the Synthesis and Characterization of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde and Its Analogs.
- BenchChem. (2025). Application Note: Suzuki Coupling Reaction of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde for the Synthesis of Biaryl Aldehydes.
- Chem-Impex. (n.d.). 5-Bromo-2-methoxybenzaldehyde.
- SciELO. (2021). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.
- BenchChem. (2025). Optimization of reaction conditions for 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde synthesis.
- Achmem. (n.d.). This compound.
- NIST. (2025). This compound. NIST Chemistry WebBook.
- PubChem. (2025). 5-Bromo-2-methoxybenzaldehyde.
- Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde.
- Cheméo. (2026). This compound.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- BenchChem. (2025). Technical Support Center: Troubleshooting the Wittig Reaction with Hindered Ketones.
- BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for 2-Ethoxybenzaldehyde.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-methoxybenzaldehyde 99%.
- ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?.
- Vilsmeier-Haack Reaction. (n.d.). Name Reactions in Organic Synthesis.
- Reddit. (2022). Problems with wittig reaction. r/Chempros.
- Utah Tech University. (n.d.). Wittig reaction.
- Organic-Chemistry.org. (n.d.). Wittig Reaction - Common Conditions.
- Google Patents. (2020). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
- BenchChem. (2025). An In-depth Technical Guide to 2-Ethoxybenzaldehyde: Discovery and History.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 2-Ethoxybenzaldehyde from Salicylaldehyde.
- Chemistry LibreTexts. (2023). Wittig Reaction.
- ECHEMI. (n.d.). This compound.
- BenchChem. (2025). Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde.
- BenchChem. (2025). Handling and storage conditions for 2-Bromo-5-hydroxybenzaldehyde to ensure stability.
Sources
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]
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- 19. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
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- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting the Suzuki Coupling of 5-Bromo-2-ethoxybenzaldehyde
Welcome to the technical support guide for the Suzuki-Miyaura coupling reaction, with a specific focus on the substrate 5-bromo-2-ethoxybenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this important cross-coupling reaction. Here, we will address common challenges and provide in-depth, field-tested solutions to optimize your experimental outcomes.
The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds.[1][2][3][4] However, like any chemical transformation, its success is highly dependent on a nuanced understanding of the reaction components and conditions. The presence of an aldehyde functional group and an ethoxy substituent on the aryl bromide introduces specific challenges that require careful consideration. This guide is structured in a question-and-answer format to directly address the issues you may encounter.
Troubleshooting Guide: Frequently Asked Questions (FAQs)
Q1: My reaction is showing low conversion of the starting material, this compound. What are the likely causes and how can I improve the yield?
Low conversion in a Suzuki coupling can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. For a substrate like this compound, which contains an aldehyde that can potentially interact with the catalyst or reagents, a systematic approach to troubleshooting is crucial.
Possible Causes & Solutions:
-
Inefficient Catalyst System: The choice of palladium source and ligand is paramount.[5][6] For sterically hindered or electron-rich aryl bromides, bulky and electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination.[6][7][8]
-
Inappropriate Base or Solvent: The base plays a critical role in the transmetalation step, and its strength and solubility can significantly impact the reaction rate.[11][12] The solvent system must be able to dissolve both the organic and inorganic components of the reaction.[13][14][15]
-
Recommendation: A common starting point is a carbonate base (e.g., K₂CO₃ or Cs₂CO₃) in a solvent mixture like dioxane/water or toluene/water.[12][16][17] If solubility is an issue, consider using a different solvent system such as DMF/water. For base-sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) can be effective.[6][18]
-
-
Oxygen Contamination: The active Pd(0) catalyst is susceptible to oxidation, which can lead to catalyst deactivation.
-
Recommendation: Ensure your reaction mixture is thoroughly degassed before heating. This can be achieved by bubbling an inert gas (nitrogen or argon) through the solvent or by using the freeze-pump-thaw method. Maintaining a positive pressure of inert gas throughout the reaction is also critical.[19]
-
Q2: I am observing significant amounts of side products, such as homocoupled boronic acid and protodeboronation of my boronic acid. How can I minimize these unwanted reactions?
The formation of byproducts is a common challenge in Suzuki couplings and can complicate purification and reduce the yield of the desired product.
Understanding and Mitigating Side Reactions:
-
Homocoupling: This side reaction leads to the formation of a symmetrical biaryl from the boronic acid starting material.[20] It is often promoted by the presence of Pd(II) species and oxygen.[19][21]
-
Mitigation Strategies:
-
Rigorous Degassing: As mentioned above, minimizing oxygen is crucial.[19]
-
Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source can sometimes reduce the amount of Pd(II) present at the beginning of the reaction.
-
"Slow-Release" Boron Reagents: Using boronic esters (e.g., pinacol esters) or organotrifluoroborates can help maintain a low concentration of the active boronic acid in the reaction mixture, thereby suppressing side reactions.[22][23][24]
-
-
-
Protodeboronation: This is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[22][25] This side reaction is often promoted by aqueous basic conditions.[3]
-
Mitigation Strategies:
-
Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions with a suitable base (e.g., KF) can prevent protodeboronation.
-
Boronic Acid Stability: Some boronic acids are inherently more prone to protodeboronation.[21] Using more stable derivatives like MIDA boronates can be beneficial.[22]
-
Reaction Rate: Increasing the rate of the desired cross-coupling reaction can outcompete the slower protodeboronation. This can be achieved by using a more active catalyst system or higher temperatures.[22]
-
-
Q3: The aldehyde group on my product seems to be reacting or degrading during the coupling. What conditions should I use to protect it?
The aldehyde functional group is generally well-tolerated in Suzuki couplings. However, under certain conditions, it can undergo side reactions.
Strategies for Aldehyde Compatibility:
-
Mild Reaction Conditions:
-
Base Selection: Avoid strongly nucleophilic bases that could potentially react with the aldehyde. Weaker inorganic bases like K₃PO₄ or K₂CO₃ are generally safe choices.[6]
-
Temperature Control: Running the reaction at the lowest temperature that still provides a reasonable reaction rate can help minimize degradation.
-
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to the reaction conditions.
-
Protection-Deprotection (If Necessary): In rare cases where the aldehyde is particularly sensitive, it can be protected as an acetal. However, this adds extra steps to the synthesis and is usually not required for Suzuki couplings.
Q4: My product is difficult to purify from the reaction mixture. What purification strategies are most effective?
Purification can be challenging due to the presence of residual catalyst, ligands, and byproducts.
Effective Purification Techniques:
-
Workup: After the reaction is complete, a standard aqueous workup is typically performed to remove the inorganic base and salts.
-
Filtration: Passing the crude product through a plug of silica gel or Celite can help remove some of the palladium catalyst.[26]
-
Crystallization: If the product is a solid, recrystallization is often an effective method for purification.[26][27][28][29]
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying Suzuki coupling products. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.[9]
Experimental Protocols & Data
Optimized Protocol for Suzuki Coupling of this compound
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 equiv.) and ligand (if necessary). Add this to the Schlenk flask.
-
Solvent Addition & Degassing: Add the solvent mixture (e.g., 1,4-dioxane/H₂O, 4:1 v/v). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
Table 1: Comparison of Catalyst Systems
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 60-75 | Standard, but may be slow for this substrate. |
| Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 85-95 | Generally reliable for a broad range of substrates. |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | >90 | Excellent for sterically hindered substrates.[10] |
| Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane | 80 | 90-98 | Highly active for electron-rich and -poor substrates.[10] |
Visualizing the Process
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. scite.ai [scite.ai]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
Preventing decomposition of 5-Bromo-2-ethoxybenzaldehyde
Here is your technical support center for preventing the decomposition of 5-Bromo-2-ethoxybenzaldehyde.
Welcome to the technical support guide for this compound (CAS No. 79636-94-5). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability, handling, and storage of this important synthetic intermediate. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound, which was a white to light yellow powder, has turned brownish. What happened and is it still usable?
A1: A color change to tan or brown is a primary indicator of degradation.[1] The most probable cause is the oxidation of the aldehyde functional group to the corresponding carboxylic acid (5-Bromo-2-ethoxybenzoic acid), a common degradation pathway for aromatic aldehydes exposed to air and/or light.[1][2][3] Before use, you must assess the compound's purity via analytical methods like HPLC or NMR. If significant degradation has occurred, purification is necessary, or the batch should be discarded to avoid compromising your experimental results.
Q2: I'm seeing an unexpected peak in my HPLC/NMR analysis of the starting material. What could it be?
A2: The most likely impurity is 5-Bromo-2-ethoxybenzoic acid, the oxidation product. In ¹H NMR, you would observe the disappearance of the characteristic aldehyde proton signal (typically δ 9.5-10.5 ppm) and the appearance of a broad carboxylic acid proton signal (δ >10 ppm). In reverse-phase HPLC, the more polar carboxylic acid will typically have a shorter retention time than the parent aldehyde.
Q3: What are the ideal long-term storage conditions for this compound?
A3: For long-term stability, the compound should be stored at refrigerated temperatures (2-8 °C) in a tightly sealed, amber glass vial to protect it from light.[4][5] The container headspace should be purged with an inert gas like argon or nitrogen to displace oxygen before sealing.
Q4: How should I handle the compound for routine experimental use on the bench?
A4: Minimize the compound's exposure to the atmosphere and ambient light.[6] Weigh out the required amount quickly and promptly reseal the main container, purging with inert gas if possible. Always use clean spatulas and glassware to prevent cross-contamination.[7] All handling of the solid powder should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation.[7][8]
Q5: Are solutions of this compound stable?
A5: Solutions are significantly less stable than the solid material and should be prepared fresh for immediate use whenever possible.[1] If a solution must be stored, even for a short period, it should be kept in a tightly sealed vial under an inert atmosphere and refrigerated. For longer-term storage, freezing at -20°C or below is recommended, but stability should be verified before use.[1]
Troubleshooting Guide: Degradation Issues
This section provides a more in-depth analysis of common problems, their root causes, and corrective actions.
Issue 1: Significant Color Change and Inconsistent Experimental Results
-
Probable Cause: This strongly suggests autoxidation of the aldehyde. Aromatic aldehydes are susceptible to free-radical chain oxidation, a process initiated by oxygen and accelerated by light and trace metal impurities.[2][3] The electron-donating ethoxy group can further activate the aromatic ring, though the primary site of reactivity remains the aldehyde's C-H bond.
-
Recommended Actions:
-
Quarantine the Batch: Do not use the material in any experiment until its purity has been verified.
-
Purity Assessment: Perform a quantitative analysis. An HPLC assay is ideal for determining the percentage of the remaining aldehyde versus the carboxylic acid impurity. (See Protocol 1).
-
Decision Point: If purity is below your experimental tolerance (e.g., <95%), you must either purify the material or discard it. Using degraded starting material is a common cause of low reaction yields, unexpected side products, and non-reproducible results.
-
Issue 2: Poor Solubility or Changes in Physical Properties
-
Probable Cause: The formation of 5-Bromo-2-ethoxybenzoic acid changes the compound's physical properties, including its solubility profile. While the parent aldehyde has good solubility in common organic solvents like dichloromethane and ethyl acetate, the carboxylic acid derivative may exhibit different characteristics.[1]
-
Recommended Actions:
-
Verify Solvent Choice: Confirm that you are using an appropriate solvent for this compound.
-
Analyze for Impurities: A small amount of the carboxylic acid impurity can sometimes affect dissolution. Use the analytical protocols below to confirm the identity of your material.
-
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to addressing suspected degradation.
Caption: Troubleshooting workflow for degraded this compound.
Best Practices for Storage and Handling
Adherence to proper storage and handling protocols is the most effective strategy for preventing decomposition.
Data Presentation: Recommended Storage Conditions
| Parameter | Short-Term (Days-Weeks) | Long-Term (Months-Years) | Rationale |
| Temperature | Room Temperature (in dark) | 2–8 °C[5] | Reduces the rate of oxidation and other potential degradation reactions. |
| Atmosphere | Tightly Sealed | Inert Gas (Argon or Nitrogen)[9] | Prevents contact with atmospheric oxygen, the primary driver of oxidation. |
| Container | Tightly Sealed Amber Glass Vial | Tightly Sealed Amber Glass Vial | Protects from photo-initiated degradation and prevents moisture ingress.[4][6] |
| Location | Dark, Dry Location (e.g., cabinet) | Refrigerator or Cold Room | Minimizes exposure to light and heat.[8] |
Data Presentation: Common Impurities and Analytical Signatures
| Impurity Name | Structure | ¹H NMR Signature Change | HPLC Signature Change |
| 5-Bromo-2-ethoxybenzoic acid | C₉H₉BrO₃ | Loss of aldehyde proton (δ ~10.1 ppm); Appearance of broad carboxylic acid proton (δ >10 ppm). | Shorter retention time on a C18 column due to increased polarity. |
| 5-Bromo-2-hydroxybenzaldehyde | C₇H₅BrO₂ | Loss of ethoxy signals (quartet & triplet); Appearance of broad phenolic -OH signal. | Retention time will shift based on polarity change. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Acetic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[10]
-
-
Sample Preparation:
-
Accurately prepare a stock solution of ~1 mg/mL in acetonitrile.
-
Dilute this stock solution to a working concentration of ~0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.
-
-
Analysis:
-
Inject 10 µL of the sample.
-
Run a gradient elution, for example: 50% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Data Interpretation:
-
The main peak corresponds to this compound.
-
Earlier eluting peaks may correspond to more polar impurities like the carboxylic acid.
-
Calculate purity by area percentage.
-
Protocol 2: Purification of Partially Decomposed this compound by Recrystallization
This procedure can be used to purify material that has undergone minor oxidation.
-
Solvent Selection: Identify a suitable solvent system. A common choice for compounds of this polarity is a binary mixture like ethanol/water or ethyl acetate/hexanes. The goal is to find a system where the compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurity has different solubility.
-
Dissolution: In a fume hood, place the impure solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) needed to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Swirl for a few minutes.
-
Filtration (Hot): If charcoal was used, perform a hot gravity filtration to remove it, ensuring the solution does not cool and crystallize prematurely.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Confirmation: Confirm the purity of the recrystallized material using the HPLC method described above and check its melting point.
Primary Decomposition Pathway Visualization
The primary degradation risk is oxidation, which should be the main focus of preventative measures.
Caption: The primary decomposition pathway via oxidation.
References
- Oxidation of Benzaldehyde to Benzoic Acid with Aqueous Hydrogen Peroxide over Dodecatungstophosphoric Acid. Scientific.Net. [Link]
- Full article: Oxidation of Benzaldehyde to Benzoic Acid. Taylor & Francis Online. [Link]
- Green Chemistry: The Oxidation of Benzaldehyde Using Atmospheric Oxygen and N-heterocyclic Carbenes as Catalysts. Misericordia Digital Commons. [Link]
- Myrac Aldehyde | Premium Aromatic Aldehyde.
- Oxidation of benzaldehydes to benzoic acid derivatives by three Desulfovibrio strains. National Institutes of Health (NIH). [Link]
- Oxidation of Benzaldehyde to Benzoic Acid.
- Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol. PubMed. [Link]
- Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances.
- Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone... RSC Publishing. [Link]
- HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations.
- The Proper Storage and Handling of Vol
- Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations.
- Effect of bromine substituent on optical properties of aryl compounds.
- Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. [Link]
- Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde.
- Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde... National Institutes of Health (NIH). [Link]
- Chemical Properties of this compound (CAS 79636-94-5). Cheméo. [Link]
- This compound.pdf. Cheméo. [Link]
- Sustainable Aerobic Bromination with Controllable Chemoselectivity. National Institutes of Health (NIH). [Link]
- 2-Bromo-5-ethoxybenzaldehyde. SIELC Technologies. [Link]
- What Is Bromination In Organic Chemistry? YouTube. [Link]
- Chemical Properties and Synthesis of 2-Bromo-5-hydroxybenzaldehyde.[Link]
- This compound. NIST WebBook. [Link]
- 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684. PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. digitalcommons.misericordia.edu [digitalcommons.misericordia.edu]
- 3. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. consolidated-chemical.com [consolidated-chemical.com]
- 9. achmem.com [achmem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 5-Bromo-2-ethoxybenzaldehyde
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 5-Bromo-2-ethoxybenzaldehyde. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work. As Senior Application Scientists, we have compiled this guide to address common challenges encountered during the synthesis, purification, and analysis of this important chemical intermediate.
Understanding the Chemistry: Synthesis Routes and Impurity Profiles
The purity of this compound is critical for the success of subsequent synthetic steps. Understanding its synthesis is key to anticipating and troubleshooting potential impurities. There are two primary synthetic routes for its preparation, each with a unique impurity profile.
Route A: Williamson Ether Synthesis of 5-Bromo-2-hydroxybenzaldehyde
This common and efficient method involves the O-alkylation of 5-bromo-2-hydroxybenzaldehyde with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base.[1]
Caption: Route A: Williamson Ether Synthesis.
Route B: Electrophilic Bromination of 2-Ethoxybenzaldehyde
This route involves the direct bromination of 2-ethoxybenzaldehyde using a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent.[2]
Caption: Route B: Electrophilic Bromination.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues you may encounter during your experiments, categorized by the synthetic route.
Impurities Associated with Route A (Williamson Ether Synthesis)
Q1: My final product shows a significant amount of a phenolic impurity that is difficult to remove. What is it and how can I get rid of it?
A1: This is likely unreacted 5-bromo-2-hydroxybenzaldehyde . Its presence indicates an incomplete etherification reaction.
-
Causality: Insufficient base, a less reactive ethylating agent, or inadequate reaction time and temperature can lead to incomplete conversion. The phenoxide anion, necessary for the nucleophilic attack, may not have been fully generated or had enough time to react.
-
Troubleshooting:
-
Reaction Conditions: Ensure at least a stoichiometric amount of a suitable base (e.g., potassium carbonate, sodium hydride) is used to fully deprotonate the phenol.[1] If using a weaker base, increasing the reaction temperature or using a more polar aprotic solvent like DMF can improve the reaction rate.[3]
-
Purification: Unreacted 5-bromo-2-hydroxybenzaldehyde can be removed by a basic wash. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous sodium hydroxide or potassium carbonate solution. The phenolic impurity will be deprotonated and extracted into the aqueous layer.
-
Q2: I observe a byproduct with a similar mass to my product in the mass spectrum, but it has a different retention time in HPLC. What could it be?
A2: While less common with phenoxides, you may be observing a product of C-alkylation . Phenoxide ions are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation).
-
Causality: The choice of solvent plays a crucial role. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.
-
Troubleshooting:
-
Solvent Selection: If C-alkylation is suspected, ensure you are using a polar aprotic solvent.
-
Purification: These isomers can often be separated by column chromatography on silica gel. A careful selection of the eluent system, possibly with a shallow gradient, will be necessary.[1]
-
| Impurity (Route A) | Typical Analytical Signature | Mitigation and Removal |
| 5-Bromo-2-hydroxybenzaldehyde | HPLC: Earlier retention time than the product. ¹H NMR: Presence of a phenolic -OH proton signal. | Optimize reaction conditions (base, temperature). Remove by basic aqueous wash. |
| C-Alkylated Isomer | HPLC: Different retention time. ¹H NMR: Altered aromatic proton splitting patterns. | Use polar aprotic solvents. Separation by column chromatography. |
Impurities Associated with Route B (Electrophilic Bromination)
Q3: My NMR spectrum shows multiple sets of aromatic signals, suggesting the presence of isomers. What are they and how can I avoid them?
A3: You are likely observing regioisomers of bromination. The ethoxy group is an ortho-, para-director. Since the ortho position is already occupied by the aldehyde, bromination is directed to the para position (C5) and the other ortho position (C3). You may also see di-substituted products.
-
Causality: The reaction conditions, particularly the brominating agent and solvent, can influence the regioselectivity. Milder conditions tend to favor the formation of the para-substituted product.
-
Troubleshooting:
-
Reaction Control: Use a less reactive brominating agent, such as N-bromosuccinimide (NBS), and perform the reaction at a controlled, low temperature to improve selectivity.[2]
-
Purification: Regioisomers can be challenging to separate. Fractional crystallization or preparative HPLC may be required. Analytical HPLC methods with high resolving power are essential to quantify the isomeric ratio.[4]
-
Q4: After purification, my product is still not as pure as expected, and I see a significant amount of the starting material. How can I improve the conversion?
A4: This is due to unreacted 2-ethoxybenzaldehyde , indicating an incomplete bromination reaction.
-
Causality: Insufficient brominating agent, short reaction time, or deactivation of the brominating agent can lead to poor conversion.
-
Troubleshooting:
-
Stoichiometry: Ensure a slight excess of the brominating agent is used.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to ensure it goes to completion.
-
Purification: The starting material can usually be separated from the product by column chromatography due to the polarity difference.
-
| Impurity (Route B) | Typical Analytical Signature | Mitigation and Removal |
| 3-Bromo-2-ethoxybenzaldehyde | HPLC: Different retention time. ¹H NMR: Distinct aromatic proton signals and coupling constants. | Optimize bromination conditions (reagent, temperature). Separation via fractional crystallization or preparative HPLC. |
| 3,5-Dibromo-2-ethoxybenzaldehyde | HPLC: Later retention time. ¹H NMR: Simpler aromatic signal pattern due to symmetry. | Use stoichiometric amount of brominating agent. Separation by column chromatography. |
| 2-Ethoxybenzaldehyde | HPLC: Earlier retention time. ¹H NMR: Absence of bromine-induced shifts in the aromatic region. | Ensure complete reaction. Separation by column chromatography. |
General Impurities and Degradation
Q5: I notice a new impurity forming during workup or upon storage. What could it be?
A5: This is likely 5-bromo-2-ethoxybenzoic acid , the oxidation product of the aldehyde.
-
Causality: Aldehydes are susceptible to oxidation, which can be accelerated by exposure to air, light, or certain contaminants.
-
Troubleshooting:
-
Handling and Storage: Work with the material under an inert atmosphere (e.g., nitrogen or argon) when possible. Store the final product in a cool, dark place, and consider storage under an inert atmosphere.
-
Purification: The carboxylic acid can be removed by a wash with a mild base like a saturated sodium bicarbonate solution. The acid will be extracted into the aqueous layer as its sodium salt.
-
Analytical Protocols
Protocol 1: HPLC Analysis for Purity Assessment
This protocol provides a general method for the analysis of this compound and its potential impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient: A starting composition of 50-60% B, ramping up to 95% B over 15-20 minutes, can provide good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where all components have reasonable absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in acetonitrile or the initial mobile phase composition at a concentration of approximately 0.1-1.0 mg/mL.
Protocol 2: ¹H NMR for Structural Confirmation and Impurity Identification
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Analysis:
-
Product: Look for the characteristic signals of the ethoxy group (a triplet and a quartet), the aldehyde proton (a singlet around 10 ppm), and the aromatic protons.
-
Impurities:
-
Starting materials: The presence of signals corresponding to the starting materials (e.g., a phenolic -OH for 5-bromo-2-hydroxybenzaldehyde) will indicate an incomplete reaction.
-
Regioisomers: Different substitution patterns will result in distinct splitting patterns and chemical shifts for the aromatic protons. 2D NMR techniques like COSY can help in assigning the proton connectivities and confirming the isomeric structure.
-
-
Logical Workflow for Troubleshooting
Caption: A logical workflow for impurity troubleshooting.
References
- PubChem. 5-Bromo-2-methoxybenzaldehyde.
- SIELC Technologies. 2-Bromo-5-ethoxybenzaldehyde. [Link]
- The Royal Society of Chemistry.
- SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. [Link]
- Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
- Patsnap. Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde.
- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- The Royal Society of Chemistry.
- NIH. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]
- SunanKalijaga.org.
- PubChem. Benzaldehyde, 2-ethoxy-. [Link]
Sources
Technical Support Center: Recrystallization of 5-Bromo-2-ethoxybenzaldehyde
Welcome to the technical support guide for the purification of 5-Bromo-2-ethoxybenzaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this key synthetic intermediate through recrystallization. Here, we move beyond simple protocols to provide a deeper understanding of the material science and thermodynamics that govern a successful crystallization, enabling you to troubleshoot and optimize your purification with confidence.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the critical physical properties of this compound I should consider before starting a recrystallization?
Understanding the fundamental physical properties of your compound is the bedrock of a logical purification strategy. For this compound (C₉H₉BrO₂), the key parameters are:
The melting point is particularly critical. To avoid the compound "oiling out" (separating as a liquid instead of a solid), a primary recrystallization solvent should have a boiling point lower than the compound's melting point (68-71 °C).[5][6] If a higher boiling solvent is necessary due to solubility requirements, it should be used with caution, and cooling should be very gradual. The LogP value suggests moderate polarity, guiding us toward solvents that share this characteristic.
Q2: How do I logically select an optimal recrystallization solvent?
The ideal recrystallization solvent is one in which your compound is sparingly soluble at low temperatures but highly soluble at higher temperatures.[5][7] This temperature-dependent solubility differential is the driving force for crystallization. The principle of "like dissolves like" is a useful heuristic; given the ether, aromatic, and aldehyde functionalities, moderately polar solvents are an excellent starting point.[8]
The solvent selection process can be visualized as a decision-making workflow:
Caption: Workflow for selecting a suitable recrystallization solvent.
Q3: What are some recommended single solvents to try first?
For an initial screening, alcohols are often a good choice for compounds with moderate polarity.
| Solvent | Boiling Point (°C) | Rationale & Potential Issues |
| Ethanol (95%) | ~78 | The ethoxy group on the compound suggests good affinity. The boiling point is slightly above the compound's melting point, so slow cooling is advised to prevent oiling out.[6] |
| Isopropanol | 82 | Similar to ethanol, but its higher boiling point increases the risk of oiling out. Use with caution. |
| Hexane/Heptane | 69 / 98 | As non-polar solvents, the compound is likely to be poorly soluble when hot, but they are excellent for precipitating the product from a more polar solvent in a mixed system.[9] |
| Toluene | 111 | Generally a good solvent for aromatic compounds, but its high boiling point makes oiling out a significant risk.[9] Not recommended for a single-solvent system here. |
Q4: My compound is either too soluble or not soluble enough in single solvents. How do I use a mixed-solvent system?
A mixed-solvent system (or solvent/anti-solvent) is a powerful technique when no single solvent has the ideal solubility profile.[10] You need two miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[11] For this compound, several pairs are promising:
-
Ethyl Acetate / Heptane (or Hexane): This is a classic combination for moderately polar compounds.[11][12] Ethyl acetate is a good "solvent," while heptane/hexane is the "anti-solvent."
-
Ethanol / Water: The compound should dissolve well in hot ethanol. Water, as the anti-solvent, is then added dropwise to induce crystallization.[8] This pair can sometimes promote oiling out, so careful addition and slow cooling are essential.[10]
-
Dichloromethane (DCM) / Hexane: A lower-boiling point option.[11] The compound is dissolved in a minimal amount of DCM, and hexane is added to decrease the overall solubility.
Core Protocol for Mixed Solvents:
-
Dissolve the crude compound in a minimum amount of the hot "solvent" (e.g., ethyl acetate).
-
To this hot solution, add the "anti-solvent" (e.g., heptane) dropwise until the solution becomes faintly cloudy (turbid). This indicates you have reached the saturation point.
-
If necessary, add a drop or two of the hot "solvent" to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines a general procedure for recrystallization. The chosen solvent or solvent system should be determined from preliminary tests as described in Q2.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and the minimum volume of your chosen solvent. Heat the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is the most critical factor for maximizing yield.[7][9] Excess solvent will retain more of your product in the solution (the "mother liquor") upon cooling.[5]
-
(Optional) Decolorization: If the hot solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal. Re-heat the solution to boiling for 2-5 minutes. Causality: The porous surface of activated charcoal adsorbs high-molecular-weight colored impurities.[9]
-
Hot Filtration: To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration. Use a short-stemmed funnel and fluted filter paper. Pre-heat the funnel and receiving flask with hot solvent vapor to prevent premature crystallization in the funnel.[10]
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[13] Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities and lead to the formation of a precipitate rather than a crystal lattice.[13]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent. Causality: The wash removes any remaining mother liquor containing dissolved impurities. The solvent must be ice-cold to minimize redissolving your purified product.[7]
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the solid to a watch glass and allow it to air dry completely. The purity can be assessed by taking a melting point; a sharp range close to the literature value (68-71 °C) indicates high purity.[13]
Troubleshooting Guide
Q6: My compound "oiled out" instead of forming crystals. What should I do?
"Oiling out" occurs when the compound separates from the solution as a supercooled liquid above its melting point.[10] This is common when the solvent's boiling point is higher than the compound's melting point or when significant impurities are present.[6]
-
Solution 1: Reheat and Dilute. Heat the solution until the oil redissolves completely. Add a small amount of additional solvent and attempt to cool the solution again, but much more slowly. A Dewar flask or insulated container can help slow the cooling rate.
-
Solution 2: Change Solvents. If the problem persists, the chosen solvent is likely unsuitable. Select a solvent or solvent pair with a lower boiling point.
Q7: No crystals are forming upon cooling. How can I induce crystallization?
This is a classic case of a supersaturated solution, where the solute remains dissolved even though its concentration is above its normal saturation point.[7]
-
Solution 1: Scratching. Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[9]
-
Solution 2: Seeding. If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed crystal" acts as a template for further crystallization.[7]
-
Solution 3: Reduce Solvent. If the above methods fail, you likely used too much solvent.[6] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool it again.
Q8: My final yield is very low. What are the common causes?
A low yield is a frequent and frustrating issue. The cause can usually be traced to one of several experimental steps.[7]
-
Cause 1: Too Much Solvent. As mentioned, this is the most common error.[9] The compound has some finite solubility even in cold solvent, and using an excess amount magnifies this loss.
-
Cause 2: Premature Crystallization. If the product crystallizes in the funnel during hot filtration, it will be discarded with the insoluble impurities. Ensure your apparatus is sufficiently pre-heated.
-
Cause 3: Incomplete Cooling. Ensure the solution is thoroughly chilled in an ice bath to minimize the amount of product that remains dissolved.
-
Cause 4: Excessive Washing. Using too large a volume of cold solvent to wash the crystals, or using solvent that is not sufficiently cold, can dissolve a significant portion of your product.[7]
References
- University of California, Davis. (n.d.). Recrystallization.
- Chemistry LibreTexts. (2021). 2.1: Recrystallization.
- Cheméo. (n.d.). Chemical Properties of this compound (CAS 79636-94-5).
- University of Colorado, Boulder. (n.d.). Recrystallization I.
- University of York. (n.d.). Problems with Recrystallisations.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Wellesley College. (n.d.). Recrystallization.
- Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde.
- Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures.
- NIST WebBook. (n.d.). This compound.
- Reddit r/Chempros. (2019). Recrystallization with two solvents.
- Cheméo. (n.d.). This compound.pdf.
Sources
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- 2. chemeo.com [chemeo.com]
- 3. echemi.com [echemi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. people.chem.umass.edu [people.chem.umass.edu]
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Technical Support Center: Navigating the Scale-Up of 5-Bromo-2-ethoxybenzaldehyde Production
Introduction
Welcome to the technical support center for the production of 5-Bromo-2-ethoxybenzaldehyde. This molecule is a key intermediate in the synthesis of various high-value compounds in the pharmaceutical and fine chemical industries. While its synthesis on a laboratory scale is well-documented, transitioning to pilot or industrial-scale production introduces significant challenges that can impact yield, purity, and safety.
This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, field-proven insights into the common hurdles encountered during the scale-up of this compound synthesis, focusing primarily on the widely-used Vilsmeier-Haack formylation route. Here, we dissect the causality behind experimental choices and offer robust, self-validating protocols to ensure a successful and safe scale-up campaign.
Synthesis Overview: The Vilsmeier-Haack Route
The most common and industrially viable method for synthesizing this compound is the Vilsmeier-Haack formylation of 4-bromophenetole. This reaction involves the use of a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and an amide like N,N-dimethylformamide (DMF).[1][2] The electron-rich aromatic ring of 4-bromophenetole attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate, which is then hydrolyzed during aqueous work-up to yield the final aldehyde product.[3]
Caption: The Vilsmeier-Haack formylation pathway.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
There are two main strategies. The most direct is the formylation of 4-bromophenetole, for which the Vilsmeier-Haack reaction is highly effective due to the electron-donating nature of the ethoxy group which activates the aromatic ring for electrophilic substitution.[4] An alternative, multi-step route involves the Williamson ether synthesis, starting from 5-bromo-2-hydroxybenzaldehyde (5-bromosalicylaldehyde) and an ethylating agent like ethyl iodide or diethyl sulfate.[5] The choice often depends on the cost and availability of starting materials and the desired process simplicity.
Q2: Why is the Vilsmeier-Haack reaction often preferred for industrial production?
The Vilsmeier-Haack reaction is favored for several reasons. Firstly, the reagents (DMF and POCl₃) are relatively inexpensive and readily available bulk chemicals. Secondly, the reaction is generally high-yielding for activated aromatic systems.[6] Thirdly, it is a one-pot procedure that avoids the need to isolate multiple intermediates, streamlining the production process. However, its thermal hazards necessitate careful process control during scale-up.[7][8]
Q3: What are the main safety concerns when scaling up this process?
The primary safety concern is the highly exothermic and rapid reaction between DMF and POCl₃ to form the Vilsmeier reagent.[8] On a large scale, inadequate heat removal can lead to a thermal runaway, causing a rapid increase in temperature and pressure. Another significant hazard is the quenching step; the hydrolysis of the reaction intermediate and any unreacted Vilsmeier reagent is also highly exothermic and can release corrosive HCl gas.[9] All personnel must use appropriate personal protective equipment (PPE), including acid-resistant gloves, eye protection, and lab coats.[10][11]
Q4: What are the critical process parameters (CPPs) to monitor during scale-up?
The most critical parameters are:
-
Temperature: Both the formation of the Vilsmeier reagent and the subsequent formylation step must be under strict temperature control. Reaction calorimetry is essential to understand the thermal profile before moving to the pilot plant.[7]
-
Reagent Stoichiometry and Addition Rate: The molar ratio of POCl₃ to DMF and the substrate is crucial. A slow, controlled addition rate of the limiting reagent (usually POCl₃) is vital to manage the exotherm.[8][9]
-
Agitation/Mixing: Efficient mixing is required to ensure homogenous temperature distribution and prevent localized "hot spots" where side reactions or decomposition could occur, especially as the iminium salt intermediate may precipitate.[12]
-
Purity of Reagents: Water content in the DMF can react with POCl₃ and the Vilsmeier reagent, reducing yield and creating impurities. Using anhydrous solvents is critical.[13]
Q5: How is the final product purified on a larger scale?
While laboratory-scale purification often relies on column chromatography, this is generally not economically viable for large-scale production.[14] The preferred industrial methods are:
-
Recrystallization: This is the most common method. A suitable solvent or solvent system (e.g., ethanol/water, heptane/ethyl acetate) is chosen to selectively crystallize the desired product, leaving impurities in the mother liquor.[15]
-
Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be an effective purification method.[16]
-
Washes and Extractions: The crude product is often washed with aqueous solutions (e.g., sodium bicarbonate to neutralize acid, brine to remove water) to remove inorganic salts and water-soluble impurities before final purification.[5]
Troubleshooting Guide
Scaling up a reaction often uncovers issues not apparent at the bench. This guide provides a systematic approach to diagnosing and solving common problems.
Caption: A decision tree for troubleshooting scale-up issues.
Troubleshooting Common Issues in Detail
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | 1. Incomplete reaction: Insufficient reaction time or temperature.[9] 2. Reagent decomposition: Moisture in DMF or degraded POCl₃.[13] 3. Poor Vilsmeier reagent formation: Incorrect stoichiometry or temperature during formation.[12] 4. Product loss during work-up: Product is partially soluble in the aqueous phase or adheres to inorganic salts.[9] | 1. Monitor reaction progress by TLC/HPLC. Consider extending reaction time or cautiously increasing temperature after the initial exotherm. 2. Use freshly opened, anhydrous DMF and high-purity POCl₃. 3. Ensure the POCl₃/DMF addition is performed at a low temperature (0-5 °C) to ensure controlled formation of the reagent. 4. Perform a thorough extraction of the aqueous layer. Wash the filtered inorganic salts with the extraction solvent to recover adsorbed product. |
| Formation of Impurities | 1. Di-formylation: The activated ring undergoes a second formylation. This is more likely with excess Vilsmeier reagent or at higher temperatures.[9] 2. Chlorinated byproducts: The Vilsmeier reagent can act as a chlorinating agent at elevated temperatures.[9] 3. Starting material degradation: Unstable starting material under acidic reaction conditions. | 1. Use a molar ratio of Vilsmeier reagent to substrate closer to 1:1. Add the substrate solution to the pre-formed reagent to avoid localized high concentrations. 2. Maintain the lowest effective reaction temperature. A prompt and efficient aqueous work-up is crucial to hydrolyze reactive intermediates. 3. Ensure the 4-bromophenetole is of high purity before starting the reaction. |
| Exothermic Runaway / Poor Temperature Control | 1. Reagent addition is too fast: Heat generation exceeds the cooling capacity of the reactor.[8] 2. Inadequate cooling: Insufficient heat transfer surface area or coolant flow rate for the reactor size. 3. Accumulation of unreacted reagents: The reaction has a significant induction period, leading to a build-up of reagents that then react uncontrollably.[8] | 1. CRITICAL: Reduce the addition rate. A "feed-controlled" reaction, where the reagent reacts as soon as it is added, is the safest profile.[7] 2. Ensure the pilot plant reactor is properly sized and the cooling system is fully operational. Model the reaction heat flow before scaling.[7] 3. Consider an alternative addition strategy: add POCl₃ to a mixture of the substrate and DMF. This consumes the Vilsmeier reagent as it forms, preventing accumulation.[8] |
| Solidification or Poor Mixing | 1. Precipitation of Vilsmeier reagent or iminium salt: The reaction intermediates may have low solubility in the reaction medium.[12] 2. Viscous reaction mass: The mixture becomes too thick for the agitator to handle effectively. | 1. Use a co-solvent like dichloromethane to improve solubility.[7] Ensure the reactor is equipped with a powerful overhead stirrer capable of handling slurries. 2. Increase the solvent volume to reduce the concentration and viscosity of the reaction mixture. |
Detailed Protocols & Scale-Up Considerations
Laboratory-Scale Synthesis Protocol (Illustrative)
This protocol is for informational purposes. All laboratory work should be conducted with appropriate safety precautions and engineering controls.
-
Vilsmeier Reagent Preparation: To a dry, three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0-5 °C in an ice-salt bath. Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture for an additional 30 minutes at 0-5 °C.
-
Formylation: Dissolve 4-bromophenetole (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent, again maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature, then heat to 40-50 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture back to room temperature. Slowly and carefully pour the mixture into a vigorously stirred beaker of crushed ice and water. This quench is highly exothermic. Adjust the pH to ~7-8 with a 30% NaOH solution. Extract the product with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by recrystallization from a suitable solvent system (e.g., ethanol/water).
Key Scale-Up Considerations
-
Thermal Hazard Analysis: Before any scale-up, a Reaction Calorimetry (RC1) or Differential Scanning Calorimetry (DSC) study is mandatory . This will quantify the heat of reaction and the potential for thermal decomposition, allowing engineers to design an adequate cooling system and safe operating limits.[7][8]
-
Reverse Addition: To minimize the risk of accumulating the highly reactive Vilsmeier reagent, consider a "reverse addition" process. Here, POCl₃ is added slowly to a solution of 4-bromophenetole in DMF. This ensures the reagent is consumed as it is formed, providing a much safer thermal profile.[8]
-
Quenching Strategy: Quenching a large volume is a critical operation. Instead of pouring the reaction mass into water, it is safer to slowly add the reaction mixture to a large, well-agitated, and cooled vessel of water or an aqueous base. This provides better control over the exotherm and any gas evolution.
-
Material Transfer: Use pumps and enclosed systems for transferring corrosive reagents like POCl₃ and for handling the reaction mixture to minimize operator exposure.
-
Waste Management: The aqueous waste stream will be acidic and contain phosphates. It must be neutralized and treated according to local environmental regulations.
Data Summary
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Bromophenetole (Starting Material) | 588-96-5 | C₈H₉BrO | 201.06 | -1 |
| This compound (Product) | 79636-94-5 | C₉H₉BrO₂ | 229.07 | 68-71[17] |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | -61 |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | Cl₃OP | 153.33 | 1.25 |
References
- Combined production method for substituted benzaldehyde, substituted benzyl alcohol and substituted benzoic acid. (n.d.). Patsnap Eureka.
- 5-Bromo-2-methoxybenzaldehyde 99 25016-01-7. (n.d.). Sigma-Aldrich.
- This compound. (n.d.). Achmem.
- Comparative Guide to the Synthesis and Characterization of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde and Its Analogs. (n.d.). Benchchem.
- 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684. (n.d.). PubChem.
- 79636-94-5, this compound Formula. (n.d.). ECHEMI.
- SAFETY DATA SHEET. (2010, October 15). Fisher Scientific.
- Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones. (n.d.). Benchchem.
- Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT.
- Vilsmeier-Haack Reaction. (n.d.). NROChemistry.
- Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. (n.d.). SciELO.
- Having some troubles with a Vislmeier-Haack reaction. (2021, July 9). Reddit.
- ortho-Formylation of phenols. (n.d.). Organic Syntheses Procedure.
- Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction. (n.d.).
- Vilsmeier-Haack Reaction. (2025, March 22). J&K Scientific LLC.
- Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
- Process for the preparation of substituted benzaldehydes. (n.d.). Google Patents.
- Vilsmeier–Haack reaction. (n.d.). Wikipedia.
- Vilsmeier-Haack reaction. (n.d.). Name-Reaction.com.
- Method for production of substituted benzaldehyde. (n.d.). Google Patents.
- 2-Amino-5-bromobenzaldehyde. (n.d.). Organic Syntheses Procedure.
- Technical Support Center: Synthesis of 2-Bromo-5-hydroxybenzaldehyde. (n.d.). Benchchem.
- Scale-Up of a Vilsmeier Formylation Reaction. (n.d.). ACS Publications.
- Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. (n.d.). Mettler Toledo.
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019, May 14).
- This compound.pdf. (n.d.). Cheméo.
- 5-Bromo-2-methoxybenzaldehyde. (n.d.). Chem-Impex.
- How can I improve the Vilsmeier-Haack reaction? (2020, September 7). ResearchGate.
- Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone. (n.d.). Google Patents.
- ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde. (2025, August 6). ResearchGate.
- A Comparative Guide to the Synthetic Routes of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. (n.d.). Benchchem.
- Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde. (n.d.). NIH.
- 2-Bromo-5-ethoxybenzaldehyde. (2018, May 16). SIELC Technologies.
- p-BROMOBENZALDEHYDE. (n.d.). Organic Syntheses Procedure.
- Preparation of 4-bromophenol. (n.d.). PrepChem.com.
- 4-Bromophenetole | C8H9BrO | CID 68523. (n.d.). PubChem.
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Technical Support Center: Reaction Monitoring of 5-Bromo-2-ethoxybenzaldehyde by TLC
Welcome to the technical support center for monitoring reactions involving 5-Bromo-2-ethoxybenzaldehyde using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to ensure accurate and efficient reaction monitoring.
Frequently Asked Questions (FAQs)
Q1: Why is TLC the preferred method for monitoring the progress of reactions with this compound?
A1: TLC is a rapid, cost-effective, and highly versatile chromatographic technique. It provides real-time qualitative information on the progress of a reaction by separating the starting material, intermediates, and products based on their polarity. For a compound like this compound, which is UV-active due to its aromatic ring, TLC allows for easy visualization of the disappearance of the starting material and the appearance of product spots, helping to determine the reaction's endpoint without the need for more complex instrumentation.[1][2]
Q2: How do I select an appropriate TLC plate for this analysis?
A2: For most applications involving aromatic aldehydes like this compound, standard silica gel plates (Silica Gel 60 F254) are the ideal choice. The "F254" designation indicates that the plate contains a fluorescent indicator that allows for the visualization of UV-active compounds under short-wave UV light (254 nm).[3][4] The polar silica stationary phase effectively separates compounds of varying polarities.
Q3: What is a good starting solvent system (eluent) for the TLC of this compound?
A3: A common and effective starting point for developing a solvent system for aromatic aldehydes is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[5][6] A typical starting ratio would be 7:3 or 8:2 hexane:ethyl acetate. The goal is to achieve a retention factor (Rf) for the starting material between 0.3 and 0.5, which provides a good window for observing the appearance of new, potentially more polar or less polar, product spots.[5] If the starting material spot runs too high (high Rf), decrease the polarity by adding more hexane. If it stays at the baseline (low Rf), increase the polarity by adding more ethyl acetate.[5]
Q4: How can I visualize the spots on the TLC plate?
A4: this compound is an aromatic aldehyde and will be UV-active. Therefore, the primary and non-destructive method of visualization is using a UV lamp at 254 nm.[3][7] The compound will appear as a dark spot against the fluorescent green background of the TLC plate. For compounds that are not UV-active or to confirm the presence of certain functional groups, chemical stains can be used. These are destructive methods. Good options for aldehydes include:
-
p-Anisaldehyde stain: This is an excellent multipurpose stain for various functional groups, including aldehydes.[3][8]
-
2,4-Dinitrophenylhydrazine (DNP) stain: This stain is highly specific for aldehydes and ketones, typically forming yellow to orange spots.[4][7]
-
Iodine Chamber: Iodine vapor has a high affinity for aromatic and unsaturated compounds and can be used as a general, semi-destructive visualization method.[8][9]
Q5: My starting material, this compound, is a solid. How do I prepare it for spotting on the TLC plate?
A5: To prepare a solid sample for TLC, dissolve a small amount (a few milligrams) in a volatile solvent in which it is soluble, such as dichloromethane, ethyl acetate, or acetone. The resulting solution should be dilute enough to prevent overloading the TLC plate, which can cause streaking.
Experimental Protocol: Monitoring a Reaction by TLC
This protocol provides a step-by-step guide for monitoring a generic reaction involving this compound.
Materials:
-
Silica Gel 60 F254 TLC plates
-
Developing chamber with a lid
-
Capillary spotters
-
Pencil
-
Ruler
-
Reaction mixture
-
Solution of this compound (starting material, SM) in a volatile solvent
-
Eluent (e.g., 7:3 Hexane:Ethyl Acetate)
-
UV lamp (254 nm)
Procedure:
-
Plate Preparation: With a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate. Mark three evenly spaced lanes on this line for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).[5]
-
Spotting:
-
In the "SM" lane, use a capillary spotter to apply a small spot of the diluted starting material solution.
-
In the "RM" lane, take an aliquot of the reaction mixture at a specific time point (e.g., t=0, 1h, 2h), dilute it if necessary, and spot it.[1][2]
-
In the "Co" lane, spot the starting material first, and then carefully spot the reaction mixture directly on top of the SM spot. This co-spot helps in definitively identifying the starting material spot in the reaction mixture lane.
-
-
Development: Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin line. Cover the chamber with the lid.[5]
-
Elution: Allow the solvent to travel up the plate by capillary action. When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Visualization and Analysis: Allow the solvent to evaporate completely from the plate in a fume hood. Visualize the plate under a UV lamp (254 nm).[3] Circle the observed spots with a pencil. The reaction is progressing if the intensity of the starting material spot in the "RM" lane decreases over time and a new spot (the product) appears. The reaction is considered complete when the starting material spot is no longer visible in the "RM" lane.[1][10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or Tailing of Spots | 1. The sample is too concentrated.[5] 2. The compound is acidic or basic.[5] 3. Strong interaction with the silica gel. | 1. Dilute the sample before spotting. 2. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent.[5] 3. Consider using a different stationary phase like alumina. |
| Spots are Not Visible | 1. The compound is not UV-active. 2. The sample is too dilute. | 1. Use a chemical stain for visualization (e.g., p-anisaldehyde, DNP, or iodine).[7][8] 2. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications. |
| Overlapping Spots (Poor Resolution) | 1. The solvent system is not optimal. 2. The spots have diffused. | 1. Adjust the polarity of the eluent. Try different solvent combinations.[11] For aromatic compounds, sometimes adding a small amount of toluene can improve separation.[12] 2. Ensure the spots are small and the plate is developed promptly after spotting. |
| Rf Value is Too High or Too Low | 1. The eluent is too polar (high Rf) or not polar enough (low Rf). | 1. To lower the Rf, decrease the eluent's polarity (e.g., increase the proportion of hexane). To raise the Rf, increase the polarity (e.g., increase the proportion of ethyl acetate).[5] |
| Uneven Solvent Front | 1. The TLC plate is touching the side of the chamber. 2. The bottom of the plate is not level in the chamber. | 1. Center the plate in the chamber.[5] 2. Ensure the chamber has a flat bottom and the plate is placed evenly. |
Visual Workflow
Caption: Workflow for monitoring a reaction using TLC.
References
- 2.3F: Visualizing TLC Plates - Chemistry LibreTexts. (2022, April 7).
- SiliaPlate TLC Visualization Methods - SiliCycle. (n.d.).
- TLC Visualization Methods. (n.d.).
- Chemical Properties of this compound (CAS 79636-94-5) - Cheméo. (n.d.).
- Technical Support Center: Monitoring Reactions of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde - Benchchem. (n.d.).
- Chromatography: Solvent Systems for TLC - Department of Chemistry : University of Rochester. (n.d.).
- 5-Bromo-2-methoxybenzaldehyde - Chem-Impex. (n.d.).
- Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? (2017, October 6).
- TLC Visualization Reagents - EPFL. (n.d.).
- Supporting Information - The Royal Society of Chemistry. (n.d.).
- 5.3: TLC Uses - Chemistry LibreTexts. (2025, August 21).
- TLC Visualization Techniques | PDF | Thin Layer Chromatography | Carotenoid - Scribd. (n.d.).
- S. Monitoring of the reaction progress (session 2) by TLC after one... - ResearchGate. (n.d.).
- Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds : r/Chempros - Reddit. (2025, June 12).
- US20200355656A1 - Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography - Google Patents. (n.d.).
- 2.3B: Uses of TLC - Chemistry LibreTexts. (2022, April 18).
- 5-Bromo-2-methoxybenzaldehyde, 99%, 25g - Chemsavers, Inc. (n.d.).
- Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. (n.d.).
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Technical Support Center: By-product Identification in 5-Bromo-2-ethoxybenzaldehyde Reactions
Welcome to the technical support center for reactions involving 5-Bromo-2-ethoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we address common challenges and provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in the identification and mitigation of by-products. Our focus is on providing practical, mechanistically-grounded advice to ensure the success of your synthetic endeavors.
Introduction to the Reactivity of this compound
This compound is a valuable building block in organic synthesis, featuring an electrophilic aldehyde, an electron-donating ethoxy group, and a bromine atom that can participate in various coupling and substitution reactions. The interplay of these functional groups dictates its reactivity and can also lead to the formation of specific by-products. Understanding these potential side reactions is crucial for optimizing reaction conditions and simplifying purification.
This guide is structured into two main sections:
-
Frequently Asked Questions (FAQs): Quick answers to common queries regarding the handling, stability, and reactivity of this compound.
-
Troubleshooting Guides: Detailed, reaction-specific guidance for identifying and mitigating by-products in common transformations such as Wittig reactions, Grignard reactions, and reductive aminations.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available this compound?
A1: Common impurities can include the starting material for its synthesis, 5-bromo-2-hydroxybenzaldehyde, and potentially over-alkylation or hydrolysis products. It is always recommended to verify the purity of the starting material by techniques such as NMR or GC-MS before use.
Q2: How stable is the ethoxy group in this compound?
A2: The ethoxy group is a moderately stable ether linkage. However, it can be susceptible to cleavage under strong acidic conditions, such as those employing HBr or HI, which can lead to the formation of 5-bromo-2-hydroxybenzaldehyde.[1][2] This is a critical consideration during acidic workups or when running reactions in acidic media.
Q3: Is the bromine atom susceptible to side reactions?
A3: Yes, the bromine atom can be labile under certain reductive conditions. Catalytic hydrogenation, for instance, can lead to hydrodebromination, yielding 2-ethoxybenzaldehyde.[3] Similarly, strong organometallic reagents or certain reducing agents might facilitate dehalogenation.
Q4: Can this compound undergo self-condensation?
A4: While less common for aromatic aldehydes compared to their aliphatic counterparts, self-condensation reactions like the Cannizzaro reaction (disproportionation to the corresponding alcohol and carboxylic acid) can occur under strongly basic conditions.
Troubleshooting Guides
This section provides detailed troubleshooting for common reactions involving this compound. Each guide follows a "Symptom - Potential Cause - Identification & Solution" format.
Guide 1: Wittig Reaction
The Wittig reaction is a powerful method for alkene synthesis from aldehydes.[4] However, with a substrate like this compound, certain side products can arise.
Symptom: Your reaction mixture shows multiple spots on TLC, and the desired alkene product is obtained in low yield.
Potential Cause 1: Formation of Triphenylphosphine Oxide and Unreacted Starting Material
-
Causality: The primary by-product of any Wittig reaction is triphenylphosphine oxide.[1] Its high polarity can sometimes make chromatographic separation from polar products challenging. Incomplete reactions will also show the presence of unreacted aldehyde.
-
Identification & Solution:
-
Identification: Triphenylphosphine oxide is a high-melting, polar solid. It can be identified by its characteristic signals in ¹H and ³¹P NMR spectroscopy.
-
Solution: Most of the triphenylphosphine oxide can be removed by precipitation from a non-polar solvent (e.g., hexane/ether mixture) followed by filtration. Careful column chromatography is often necessary for complete removal. To drive the reaction to completion, ensure the ylide is properly formed and use a slight excess of the Wittig reagent.
-
Potential Cause 2: Debromination of the Aromatic Ring
-
Causality: While less common in Wittig reactions, if any reductive quenching steps are used or if certain reactive metals are present as impurities, debromination can occur.
-
Identification & Solution:
-
Identification: The debrominated product, 2-ethoxy-styrene derivative, will have a molecular weight 79 Da less than the expected product. This can be readily identified by mass spectrometry. ¹H NMR will show a different aromatic splitting pattern compared to the desired product.
-
Solution: Ensure all reagents and solvents are pure and free from metal contaminants. Use non-reductive workup procedures.
-
Potential Cause 3: Ether Cleavage
-
Causality: If the reaction is worked up under strongly acidic conditions, the ethoxy group may be cleaved to a hydroxyl group, yielding the corresponding phenolic alkene.
-
Identification & Solution:
-
Identification: The phenolic by-product will have a different polarity on TLC and a molecular weight 28 Da less than the desired product. The presence of a broad singlet in the ¹H NMR spectrum corresponding to the phenolic -OH is a key indicator.
-
Solution: Use a neutral or mildly basic workup. A saturated aqueous solution of ammonium chloride or sodium bicarbonate is recommended.
-
-
Sample Preparation: Take a small aliquot of the crude reaction mixture and dilute it with a suitable solvent like dichloromethane or ethyl acetate.
-
GC-MS Analysis: Inject the sample into a GC-MS system.
-
Data Analysis:
-
Look for the mass of your expected product (e.g., for reaction with methyltriphenylphosphonium bromide, C₁₀H₁₁BrO, MW = 227.1 g/mol ).
-
Search for a peak corresponding to the debrominated product (MW = 148.2 g/mol ).
-
Look for a peak corresponding to the ether-cleaved product (MW = 199.0 g/mol ).
-
Triphenylphosphine oxide will also be visible (MW = 278.3 g/mol ).
-
// Nodes Start [label="Wittig Reaction with\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LowYield [label="Low Yield / Multiple Spots", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DesiredProduct [label="Desired Alkene", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct1 [label="Triphenylphosphine Oxide\n+ Unreacted Aldehyde", fillcolor="#FBBC05", fontcolor="#202124"]; Byproduct2 [label="Debrominated Alkene", fillcolor="#FBBC05", fontcolor="#202124"]; Byproduct3 [label="Ether-Cleaved Phenolic Alkene", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> LowYield [label="Observed Outcome"]; LowYield -> DesiredProduct [label="Potential Product"]; LowYield -> Byproduct1 [label="Potential By-product"]; LowYield -> Byproduct2 [label="Potential By-product"]; LowYield -> Byproduct3 [label="Potential By-product"]; } Caption: Troubleshooting workflow for Wittig reaction by-products.
Guide 2: Grignard Reaction
Grignard reactions are fundamental for C-C bond formation, converting aldehydes to secondary alcohols.[5] The high reactivity of Grignard reagents can also lead to side reactions.
Symptom: Formation of multiple products observed by TLC/GC-MS, with the desired secondary alcohol as a minor component.
Potential Cause 1: Reduction of the Aldehyde
-
Causality: If the Grignard reagent possesses a β-hydrogen, it can act as a reducing agent via a Meerwein-Ponndorf-Verley-type reduction, leading to the formation of 5-bromo-2-ethoxybenzyl alcohol.[6]
-
Identification & Solution:
-
Identification: The reduced product, 5-bromo-2-ethoxybenzyl alcohol, will have a distinct retention time in GC and a molecular weight corresponding to the addition of H₂ to the starting aldehyde. ¹H NMR will show a characteristic benzylic alcohol signal (a singlet or doublet around 4.5-4.8 ppm).
-
Solution: Use a Grignard reagent without β-hydrogens if possible (e.g., MeMgBr, PhMgBr). Alternatively, perform the reaction at a lower temperature to favor the nucleophilic addition pathway.
-
Potential Cause 2: Debromination
-
Causality: Grignard reagents can participate in halogen-metal exchange with aryl bromides, leading to the formation of a new Grignard reagent and a debrominated by-product.[7]
-
Identification & Solution:
-
Identification: The debrominated alcohol product will have a molecular weight 79 Da less than the expected product, detectable by MS. ¹H NMR will show a different aromatic coupling pattern.
-
Solution: Use inverse addition (adding the Grignard reagent to the aldehyde solution) at low temperatures to minimize the time the Grignard reagent is in excess.
-
Potential Cause 3: Ether Cleavage by the Grignard Reagent
-
Causality: While less common than acid-catalyzed cleavage, highly reactive Grignard reagents can potentially attack the ethoxy group, especially with Lewis acidic impurities present (e.g., MgBr₂). This would lead to 5-bromo-2-hydroxybenzaldehyde derivatives.
-
Identification & Solution:
-
Identification: Look for phenolic by-products using the methods described in the Wittig section (¹H NMR, MS).
-
Solution: Use freshly prepared, high-purity Grignard reagents. Ensure anhydrous conditions to prevent the formation of excessive magnesium salts that can act as Lewis acids.
-
| By-product Name | Chemical Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Feature |
| 5-Bromo-2-ethoxybenzyl alcohol | C₉H₁₁BrO₂ | 231.09 | ¹H NMR: ~4.7 ppm (s, 2H) |
| 2-Ethoxybenzyl alcohol derivative | C₉H₁₂O₂ | 152.19 | MS: M-79 from expected product |
| 5-Bromo-2-hydroxybenzyl alcohol derivative | C₇H₇BrO₂ | 203.04 | ¹H NMR: Broad -OH signal |
// Nodes Start [label="Grignard Reaction with\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ComplexMixture [label="Complex Mixture", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DesiredAlcohol [label="Desired Secondary Alcohol", fillcolor="#34A853", fontcolor="#FFFFFF"]; ReducedProduct [label="Reduced Aldehyde\n(Primary Alcohol)", fillcolor="#FBBC05", fontcolor="#202124"]; DebrominatedProduct [label="Debrominated Alcohol", fillcolor="#FBBC05", fontcolor="#202124"]; EtherCleavedProduct [label="Ether-Cleaved Phenol", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> ComplexMixture [label="Observed Outcome"]; ComplexMixture -> DesiredAlcohol [label="Potential Product"]; ComplexMixture -> ReducedProduct [label="Potential By-product"]; ComplexMixture -> DebrominatedProduct [label="Potential By-product"]; ComplexMixture -> EtherCleavedProduct [label="Potential By-product"]; } Caption: Troubleshooting workflow for Grignard reaction by-products.
Guide 3: Reductive Amination
Reductive amination is a versatile method for forming C-N bonds.[8] The choice of reducing agent and reaction conditions is critical to avoid side reactions.
Symptom: The reaction yields a mixture of the desired amine, unreacted starting materials, and other by-products.
Potential Cause 1: Reduction of the Aldehyde
-
Causality: Strong reducing agents like sodium borohydride can reduce the aldehyde to the corresponding alcohol (5-bromo-2-ethoxybenzyl alcohol) before imine formation is complete.[8]
-
Identification & Solution:
-
Identification: The alcohol by-product can be identified by GC-MS and ¹H NMR as described in the Grignard section.
-
Solution: Use a milder or more selective reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride, which are known to preferentially reduce the iminium ion over the aldehyde.[9] Alternatively, a two-step procedure where the imine is pre-formed before the addition of the reducing agent can be employed.
-
Potential Cause 2: Debromination
-
Causality: Catalytic hydrogenation (e.g., H₂/Pd-C) is a common method for reductive amination, but it is also highly effective for hydrodebromination.[10]
-
Identification & Solution:
-
Identification: The debrominated amine product will have a molecular weight 79 Da less than the desired product.
-
Solution: Avoid catalytic hydrogenation if debromination is a concern. Opt for hydride-based reducing agents.
-
Potential Cause 3: Over-alkylation
-
Causality: If a primary amine is used, the resulting secondary amine can react further with the aldehyde to form a tertiary amine.
-
Identification & Solution:
-
Identification: The over-alkylated product will have a higher molecular weight, which can be determined by mass spectrometry.
-
Solution: Use a stoichiometric amount of the aldehyde or a slight excess of the primary amine. Running the reaction at a lower concentration can also disfavor the second alkylation step.
-
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.0-1.2 eq) in a suitable solvent like dichloromethane or 1,2-dichloroethane.
-
Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirred solution at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
// Nodes Start [label="Reductive Amination of\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mixture [label="Product Mixture", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DesiredAmine [label="Desired Amine", fillcolor="#34A853", fontcolor="#FFFFFF"]; ReducedAldehyde [label="Reduced Aldehyde\n(Alcohol)", fillcolor="#FBBC05", fontcolor="#202124"]; DebrominatedAmine [label="Debrominated Amine", fillcolor="#FBBC05", fontcolor="#202124"]; OveralkylatedAmine [label="Over-alkylated Amine", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Mixture [label="Observed Outcome"]; Mixture -> DesiredAmine [label="Potential Product"]; Mixture -> ReducedAldehyde [label="Potential By-product"]; Mixture -> DebrominatedAmine [label="Potential By-product"]; Mixture -> OveralkylatedAmine [label="Potential By-product"]; } Caption: Troubleshooting workflow for reductive amination by-products.
References
- NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. NIST Chemistry WebBook.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Wikipedia. (2023). Ether cleavage. In Wikipedia.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Wikipedia. (2023). Dehalogenation. In Wikipedia.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Bhattacharyya, S. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Chemical Science Transactions, 2(S1), S43-S46.
- Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage.
- Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- Setamdideh, D., & Sepehraddin, F. (2013). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. J. Chil. Chem. Soc., 58(3).
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. Ether cleavage - Wikipedia [en.wikipedia.org]
- 3. Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress [reagents.acsgcipr.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Grignard Reaction (Chapter 56) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. Dehalogenation - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-ethoxybenzaldehyde
From the desk of the Senior Application Scientist
Welcome to the technical support center for the cross-coupling of 5-Bromo-2-ethoxybenzaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic campaigns. The unique substitution pattern of this molecule—an activating ortho-ethoxy group, a reactive aldehyde, and a bromine atom poised for cross-coupling—presents both opportunities and challenges. This guide provides in-depth, field-proven insights to help you navigate catalyst selection, optimize reaction conditions, and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing cross-coupling reactions with this compound?
The main challenges stem from its electronic and steric properties:
-
Electron-Rich System: The ortho-ethoxy group is strongly electron-donating, which increases the electron density at the C-Br bond. This can make the oxidative addition step, often the rate-determining step in palladium-catalyzed couplings, more difficult compared to electron-deficient aryl bromides.[1][2]
-
Steric Hindrance: The bulky ethoxy group adjacent to the bromine atom creates significant steric hindrance, which can impede the approach of the palladium catalyst.
-
Aldehyde Functionality: The aldehyde group is sensitive to certain reaction conditions. It can undergo side reactions like aldol condensation, particularly under strongly basic conditions, or may coordinate to the metal center, potentially inhibiting the catalyst.[3]
Q2: Which type of cross-coupling reaction is most suitable for this substrate?
The Suzuki-Miyaura coupling is often the first choice due to its high functional group tolerance, the commercial availability of a vast array of boronic acids, and generally milder reaction conditions.[4][5] However, other reactions are highly effective depending on the desired bond formation:
-
Sonogashira Coupling: For C-C triple bond formation (alkynylation).[8][9]
-
Negishi Coupling: Offers high reactivity, especially for challenging substrates, but requires the preparation of air-sensitive organozinc reagents.[12][13]
Q3: For a Suzuki-Miyaura coupling, what is the best starting point for a catalyst system?
For an electron-rich and sterically hindered substrate like this compound, standard catalysts like Pd(PPh₃)₄ may be inefficient.[1] A more robust system is required to facilitate the challenging oxidative addition step. An excellent starting point would be:
-
Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃.
-
Ligand: A bulky, electron-rich biaryl monophosphine ligand. SPhos or XPhos are industry standards for such transformations and are highly recommended.[1][14][15]
-
Base: A moderately strong base like K₃PO₄ or K₂CO₃ is often effective.[1][14] Stronger bases like hydroxides should be used with caution due to the potential for aldehyde side reactions.
-
Solvent: An aprotic polar or ethereal solvent, often with a small amount of water, is standard.[14] Common choices include 1,4-dioxane/H₂O or toluene/H₂O.[5]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Problem 1: No reaction or very low conversion of starting material.
Potential Cause 1: Ineffective Catalyst System for Oxidative Addition. The combination of steric hindrance from the ortho-ethoxy group and the electron-rich nature of the aromatic ring makes oxidative addition the most probable bottleneck.
-
Solution:
-
Switch to a More Active Ligand: If you are using a less bulky ligand like PPh₃, switch to a Buchwald biaryl phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands are designed to stabilize the monoligated L₁Pd(0) species, which is highly active in oxidative addition, and their bulk can accelerate the final reductive elimination step.[15]
-
Use a Precatalyst: Consider using a modern palladium precatalyst (e.g., XPhos Pd G3). These are air-stable and ensure the efficient generation of the active Pd(0) species in solution, avoiding issues with catalyst activation.
-
Increase Temperature: Carefully increase the reaction temperature in increments of 10-20 °C. For challenging substrates, temperatures of 80-110 °C are common.[5][14]
-
Potential Cause 2: Catalyst Deactivation. The catalyst may have been deactivated by oxygen or impurities.
-
Solution:
-
Ensure Rigorous Degassing: The reaction mixture must be thoroughly deoxygenated. Use a robust inert gas (Argon or Nitrogen) sparging technique for solvents and perform the reaction under a positive pressure of inert gas.[5] Multiple vacuum/backfill cycles are highly effective.
-
Use High-Purity Reagents: Ensure all reagents, especially the solvent and base, are of high purity and anhydrous where specified.
-
Potential Cause 3: Poor Quality of the Coupling Partner (e.g., Boronic Acid). Boronic acids can degrade over time, especially through protodeboronation, where the C-B bond is cleaved.[1]
-
Solution:
-
Use Fresh Reagent: Use a freshly opened bottle of the boronic acid or one that has been stored properly under inert gas.
-
Switch to a Boronate Ester: Consider using the corresponding pinacol boronate ester (BPin). They are generally more stable than boronic acids and act as a "slow-release" source of the active boron species under the reaction conditions.[1]
-
Problem 2: Significant formation of side products.
Side Product Observed: Protodehalogenation (hydrodehalogenation). You observe the formation of 2-ethoxybenzaldehyde (the product where the bromine has been replaced by hydrogen).
-
Cause: This occurs when the Pd(II)-aryl intermediate reacts with a hydride source before coupling. This can be exacerbated by certain bases or solvents.[16]
-
Solution:
-
Optimize the Base: Avoid strongly basic conditions if possible. Switch from alkoxides or hydroxides to carbonates (Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄).
-
Change the Solvent: If using an alcohol-based solvent, switch to an aprotic solvent like dioxane, toluene, or DMF.
-
Side Product Observed: Homocoupling of the Boronic Acid. You observe the formation of a biaryl derived from two molecules of your boronic acid coupling together.
-
Cause: This is often promoted by the presence of oxygen, which can facilitate the oxidation of Pd(0) to Pd(II), leading to a catalytic cycle for homocoupling.[16] It can also occur if transmetalation is slow.
-
Solution:
Catalyst System Selection Guide
The following table provides recommended starting conditions for various cross-coupling reactions with this compound. These are general guidelines and may require optimization.
| Coupling Reaction | Palladium Precatalyst | Recommended Ligand | Typical Base | Solvent System | Temp (°C) | Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos | K₃PO₄, K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-110 | Bulky, electron-rich ligands are crucial for this electron-rich substrate.[14][15] |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | XPhos, RuPhos | NaOt-Bu, LHMDS | Toluene, Dioxane | 80-110 | Requires a strong, non-nucleophilic base.[6][17] |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ (often sufficient) | Et₃N, i-Pr₂NH | THF, DMF | 25-70 | Requires a copper(I) co-catalyst (e.g., CuI).[8] |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tolyl)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-120 | Reaction with electron-rich aryl bromides can be sluggish.[10][18] |
| Negishi | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, dppf | None required | THF, Dioxane | 25-80 | Organozinc reagents are moisture-sensitive.[12][19] |
| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, P(furyl)₃ | None required | Toluene, DMF | 80-110 | Organotin reagents are toxic; requires careful handling and purification.[20][21] |
Visualizations & Workflows
Substrate Reactivity Profile
This diagram illustrates the key electronic and steric factors of this compound that influence its reactivity in cross-coupling reactions.
Caption: Key functional groups and their effects on reactivity.
General Catalytic Cycle: Suzuki-Miyaura Coupling
The following diagram outlines the fundamental steps of the Suzuki-Miyaura catalytic cycle, which is central to understanding and troubleshooting the reaction.
Caption: A decision tree for troubleshooting failed reactions.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
K₃PO₄ (2.0 equiv), finely powdered
-
Toluene and Deionized Water (e.g., 5:1 v/v mixture)
-
Round-bottom flask with condenser and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Setup: To a flame-dried round-bottom flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos under a positive flow of inert gas.
-
Degassing: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere. [5]3. Solvent Addition: Prepare a degassed solvent mixture by bubbling inert gas through the toluene and water for at least 20 minutes. Add the degassed solvent mixture to the reaction flask via cannula or syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Ruan, J., Saidi, O., Iggo, J. A., & Xiao, J. (2008). Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis. Journal of the American Chemical Society, 130(32), 10510–10511. [Link]
- Request PDF. (2025). Palladium-Catalyzed α-Arylation of Aldehydes with Aryl Bromides.
- ResearchGate. (n.d.). Direct acylation of aryl bromides with aldehydes by palladium catalysis.
- Scite.ai. (n.d.).
- University of Liverpool. (2020). Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis. University of Liverpool IT Services.[Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]
- ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of...
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.[Link]
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023).
- ChemEurope. (n.d.). Negishi coupling. ChemEurope.com.[Link]
- Yin, J., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1541-1552. [Link]
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.[Link]
- NROChemistry. (n.d.). Negishi Coupling. NROChemistry.[Link]
- Reddit. (2025). Problems with Suzuki coupling. r/Chempros.[Link]
- MDPI. (2023). Preformed Pd(II)
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.[Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link]
- ResearchGate. (2025). Rapid catalyst evaluation for Sonogashira coupling in continuous flow.
- Wikipedia. (n.d.). Heck reaction. Wikipedia.[Link]
- Walker, S. D., & Buchwald, S. L. (2010). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Angewandte Chemie International Edition, 49(36), 6517–6520. [Link]
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling Reaction. J&K Scientific.[Link]
- Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal.[Link]
- Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts.[Link]
- J&K Scientific LLC. (2025). Negishi Cross-Coupling. J&K Scientific.[Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.[Link]
- Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros.[Link]
- MDPI. (n.d.).
- Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.[Link]
- ArODES. (n.d.).
- J&K Scientific LLC. (2025). Stille Cross-Coupling. J&K Scientific.[Link]
- RSC Publishing. (n.d.). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Chemical Society Reviews.[Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]
- Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.).
- ResearchGate. (2025). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction.
- Bucknell Digital Commons. (n.d.). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. Bucknell University.[Link]
- ResearchGate. (2025). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating.
- National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules.[Link]
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- 9. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Effect of temperature on 5-Bromo-2-ethoxybenzaldehyde stability
An In-Depth Technical Guide on the Stability of 5-Bromo-2-ethoxybenzaldehyde
Introduction
This compound (CAS No. 79636-94-5) is a key substituted aromatic aldehyde utilized as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its bifunctional nature, containing a reactive aldehyde and a stable ether linkage on a halogenated aromatic ring, makes it a versatile intermediate. However, the very reactivity that makes the aldehyde group synthetically useful also renders it susceptible to degradation, primarily through oxidation. This susceptibility is significantly influenced by temperature, posing a critical challenge for researchers aiming for reproducibility and high yields in their experiments.
This technical support guide, structured in a practical question-and-answer format, provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors affecting the stability of this compound. It offers field-proven insights into storage, handling, troubleshooting common issues, and a protocol for conducting stability assessments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to ensure long-term stability?
A1: To maximize shelf-life and maintain purity, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[2][3] For optimal long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8 °C) is highly recommended.[1][4][5] This minimizes exposure to the three primary drivers of degradation: oxygen, heat, and light.
Q2: I've noticed my batch of this compound, which was initially a white or light-yellow powder, has darkened to a brownish color. What does this indicate?
A2: A significant darkening of the material is a primary visual indicator of degradation.[6] This color change is most commonly due to the oxidation of the aldehyde functional group (-CHO) to the corresponding carboxylic acid (5-Bromo-2-ethoxybenzoic acid).[6] This autoxidation process is often accelerated by prolonged exposure to air and light.[6] While the material may still be usable for some applications, its purity is compromised, which can lead to lower yields, unexpected side products, and inconsistent experimental results. It is strongly advised to assess the purity via an analytical method like HPLC or NMR before use.
Q3: How stable are solutions of this compound?
A3: Solutions are inherently less stable than the solid compound and should be prepared fresh for immediate use whenever possible.[6] If a solution must be stored, it should be in a tightly sealed vial, purged with an inert gas, protected from light (e.g., using an amber vial), and stored at low temperatures (-20°C). The choice of solvent can also impact stability; aprotic, anhydrous solvents are generally preferred.
Q4: What substances or materials are incompatible with this compound?
A4: The compound should not be stored or used with strong oxidizing agents, as they can cause a vigorous and potentially hazardous reaction, rapidly converting the aldehyde to a carboxylic acid.[2][3][7] Contact with strong bases should also be avoided.[2]
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Action(s) |
| Inconsistent Reaction Yields or New Impurities Detected | Compound Degradation: The starting material has partially oxidized to 5-bromo-2-ethoxybenzoic acid, reducing the molar equivalent of the aldehyde available for reaction. | 1. Verify Purity: Analyze the starting material using HPLC or ¹H NMR to quantify the level of the carboxylic acid impurity. 2. Purify or Replace: If significant degradation (>5%) is detected, either purify the material (e.g., by column chromatography or recrystallization) or use a fresh, high-purity batch. 3. Adjust Stoichiometry: For minor impurities, consider adjusting the stoichiometry of the reaction, though this is not ideal. |
| Compound Fails to Dissolve Completely in a Previously Used Solvent System | Formation of Insoluble Impurity: The degradation product, 5-bromo-2-ethoxybenzoic acid, may have different solubility characteristics compared to the parent aldehyde. | 1. Confirm Identity: Attempt to isolate the insoluble material and analyze it to confirm it is the carboxylic acid byproduct. 2. Review Handling: Ensure that proper handling procedures are followed to prevent future degradation (see FAQs). |
| Reaction Fails to Initiate or Proceeds Very Slowly | Loss of Reactive Aldehyde: The aldehyde group, which is the site of reaction, has been consumed by oxidation. | This is a strong indicator of severe degradation. The material should be discarded according to hazardous waste protocols, and a new batch should be procured.[8] Ensure the new batch is stored under the recommended inert and refrigerated conditions. |
Understanding Thermal Degradation Pathways
While ambient temperature degradation is primarily driven by oxidation, elevated temperatures can accelerate this process and potentially introduce other degradation pathways. The stability of this compound is dictated by the three key functional components of its structure.
-
The Aldehyde Group (-CHO): This is the most thermally sensitive part of the molecule. The primary degradation route is oxidation to a carboxylic acid. Heat acts as a catalyst for this autoxidation reaction, significantly increasing the rate of degradation, especially in the presence of oxygen.
-
The Ethoxy Group (-OCH₂CH₃): Ether linkages are generally robust and thermally stable. Cleavage of the ethoxy group to form the corresponding phenol (5-Bromo-2-hydroxybenzaldehyde) would require harsh conditions, such as refluxing with strong acids, and is not a significant concern under typical experimental or storage temperatures.
-
The Bromo-Aromatic Ring: The carbon-bromine bond and the benzene ring are very stable.[9] Thermal decomposition involving the cleavage of these structures requires extremely high temperatures (often >300-400°C) and is not a relevant pathway for most laboratory applications.[10]
The diagram below illustrates the most probable degradation pathway for this compound under common laboratory and storage conditions.
Caption: Primary degradation pathway of this compound.
Protocol: Accelerated Stability Study
To quantitatively assess the effect of temperature on the stability of this compound, an accelerated stability study can be performed. This protocol provides a self-validating system to determine a practical shelf-life under specific temperature stress conditions.
Objective: To quantify the rate of degradation of this compound at an elevated temperature (e.g., 40°C) over time.
Materials:
-
High-purity this compound
-
2 mL amber HPLC vials with PTFE-lined caps
-
Calibrated environmental chamber or oven
-
HPLC system with a UV detector and a C18 column
-
HPLC-grade acetonitrile and water
-
Analytical balance
Experimental Workflow Diagram:
Caption: Workflow for an accelerated stability study.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into ten separate amber HPLC vials.
-
Tightly cap five vials labeled for "Accelerated Storage (40°C)" and five for "Control Storage (4°C)". Do not add solvent at this stage.
-
-
Initial Analysis (T=0):
-
Prepare a stock solution from the same batch of compound used for the study.
-
Develop a stability-indicating HPLC method capable of separating the parent compound from its primary degradant (5-Bromo-2-ethoxybenzoic acid). A typical starting point would be a C18 column with a gradient of acetonitrile and water.
-
Analyze the stock solution to establish the initial purity (Area %) at T=0. This is your baseline.
-
-
Storage:
-
Place the five "Accelerated Storage" vials in a calibrated environmental chamber set to 40°C.
-
Place the five "Control Storage" vials in a refrigerator at 4°C.
-
-
Time-Point Analysis:
-
At each designated time point (e.g., 1, 2, 4, and 8 weeks), remove one vial from the 40°C chamber and one from the 4°C refrigerator.
-
Allow the vials to come to room temperature.
-
Dissolve the contents in a known volume of HPLC mobile phase (e.g., 10.0 mL) to create a 1 mg/mL solution.
-
Analyze the samples immediately by HPLC using the established method.
-
-
Data Analysis:
-
For each time point, calculate the purity of this compound as a percentage of the total peak area.
-
Plot the purity (%) versus time (weeks) for both the 40°C and 4°C conditions.
-
The resulting graph will provide a clear visual representation of the compound's stability under thermal stress.
-
Expected Outcome: The data will likely show a minimal decrease in purity for the samples stored at 4°C, while the samples at 40°C will show a time-dependent decrease in purity, with a corresponding increase in the peak for 5-Bromo-2-ethoxybenzoic acid. This data allows for an informed decision on appropriate storage and handling procedures to ensure experimental integrity.
References
- Hinshelwood, C. N. (1940). The thermal decomposition of gaseous benzaldehyde. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 175(961), 131–142.
- Vasiliou, A., Piech, K. M., Zhang, X., Nimlos, M. R., Ahmed, M., Daily, J. W., ... & Ellison, G. B. (2013). Thermal decomposition products of butyraldehyde. The Journal of Chemical Physics, 139(21).
- Lyu, G., Smith, C., & Garedew, M. (2022). Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. Energy & Fuels, 36(10), 5357–5365.
- ResearchGate. (n.d.). Reactions using benzaldehyde with electron withdrawing groups and various alcohols.
- Kumar, A., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports.
- PubMed. (2024). The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds.
- UNL Digital Commons. (1997). Thermal decomposition reactions of acetaldehyde and acetone on Si(100).
- Patsnap. (2019). Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde.
- ResearchGate. (n.d.). Reactions using benzaldehyde with electron donating groups and various alcohols.
- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
- Organic Syntheses. (n.d.). Preparation of 2-Amino-5-bromobenzaldehyde.
- Cheméo. (n.d.). This compound.
- The Royal Society. (1966). The thermal decomposition of aliphatic aldehydes.
- Royal Society of Chemistry. (2022). Aerobic oxidation of polyethylene using benzaldehyde to afford carbonyl-functionalised waxes.
- Master Organic Chemistry. (2019). Birch Reduction of Aromatic Rings.
- MDPI. (2024). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells.
- PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde.
- Loba Chemie. (2019). 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS.
- Chemistry LibreTexts. (2023). Reactions of Substituent Groups.
- Quora. (2018). How is the hydrolysis of benzene done?.
- Chemistry Stack Exchange. (2019). Inductive vs conjugation effects in ester hydrolysis.
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Technical Support Center: Moisture Sensitivity of 5-Bromo-2-ethoxybenzaldehyde Reactions
Welcome to the technical support guide for handling 5-Bromo-2-ethoxybenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the moisture sensitivity of this versatile reagent. Here, we provide in-depth answers to common questions and troubleshooting strategies to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: How does trace moisture affect reactions involving this compound?
A1: this compound, like many aromatic aldehydes, is susceptible to various side reactions in the presence of water, which can significantly impact reaction outcomes. The primary concerns are:
-
Reaction with Moisture-Sensitive Reagents: In many synthetic protocols, this compound is reacted with highly moisture-sensitive reagents, such as Grignard reagents or organolithiums.[1][2] Trace amounts of water will rapidly quench these reagents, leading to low or no yield of the desired product.[3] The water acts as a proton source, protonating the strongly basic organometallic species and rendering them inactive towards the aldehyde.[2]
-
Aldehyde Hydration: The aldehyde functional group can exist in equilibrium with its hydrate form in the presence of water. While this is a reversible process, the formation of the hydrate can reduce the concentration of the reactive aldehyde, potentially slowing down the desired reaction.
-
Catalyst Deactivation: In catalytic reactions, such as certain coupling reactions, water can lead to the deactivation of the catalyst.
-
Side Reactions: Depending on the reaction conditions, the presence of moisture can promote unwanted side reactions, leading to a complex mixture of products and complicating purification.
For optimal results, it is crucial to maintain anhydrous conditions throughout the experimental setup.[3][4]
Q2: What are the best practices for storing and handling this compound to prevent moisture contamination?
A2: Proper storage and handling are the first line of defense against moisture-related issues.
-
Storage: this compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).[5][6] This minimizes exposure to atmospheric moisture.
-
Handling: When handling the reagent, it is recommended to work in a glovebox or under a positive pressure of an inert gas. If a glovebox is not available, Schlenk line techniques can be employed to maintain an inert atmosphere.[7][8] Always use dry glassware and syringes for transfers. It is advisable to quickly weigh the desired amount and promptly reseal the container, purging the headspace with an inert gas before storage.[9]
Q3: My Grignard reaction with this compound is failing. What are the likely moisture-related causes?
A3: Grignard reactions are notoriously sensitive to moisture.[1][10][11] If your reaction is failing, consider the following potential sources of water contamination:
-
Solvent: The solvent (typically diethyl ether or THF) must be rigorously dried.[1] Standard anhydrous solvents may still contain enough water to inhibit the reaction. It is best to use freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone for ethers) or solvent from a commercial purification system.[7][12]
-
Glassware: All glassware must be thoroughly dried before use.[2] This can be achieved by oven-drying at a high temperature (e.g., >120°C) for several hours and allowing it to cool under a stream of inert gas or in a desiccator.[3] Flame-drying the apparatus under vacuum is also a common and effective technique.[13]
-
Reagents: The this compound itself or the magnesium turnings could have adsorbed moisture. Ensure the aldehyde is from a properly stored container. The magnesium turnings can be activated by grinding them in a dry flask to expose a fresh surface.[3]
-
Atmosphere: The reaction must be conducted under a strict inert atmosphere to prevent atmospheric moisture from entering the system.[3]
Below is a troubleshooting workflow for a failing Grignard reaction:
Caption: Troubleshooting logic for a failing Grignard reaction.
Q4: Can moisture affect a Wittig reaction with this compound?
A4: The sensitivity of a Wittig reaction to moisture depends on the nature of the ylide used.[14]
-
Non-stabilized Ylides: These are highly reactive and basic, and will be readily protonated and destroyed by water. Therefore, anhydrous conditions are essential when using non-stabilized ylides.[15]
-
Stabilized Ylides: These are less reactive and can sometimes be used in the presence of water, even in aqueous solvent systems.[16][17] However, for consistent and reproducible results, it is generally good practice to minimize moisture, as it can still potentially hydrolyze the aldehyde or affect the reaction rate and stereoselectivity.
For reactions with this compound, unless a specific aqueous protocol is being followed, it is recommended to use anhydrous solvents and dry glassware.[18]
Q5: How does moisture impact reductive amination reactions with this compound?
A5: Reductive amination involves the formation of an imine or iminium ion intermediate, followed by its reduction.[19] The presence of water can have a mixed effect:
-
Imine Formation: The formation of the imine from the aldehyde and amine is a condensation reaction that produces water as a byproduct. According to Le Chatelier's principle, the presence of excess water can shift the equilibrium back towards the starting materials, thus hindering the reaction. In some protocols, molecular sieves are added to remove the water as it is formed.
-
Reducing Agent: Many reducing agents used for this reaction, such as sodium borohydride and its derivatives, react with water. Therefore, the amount of water present can affect the stability and efficacy of the reducing agent.
While some reductive amination protocols are performed in protic solvents, careful control of the reaction conditions is necessary to achieve good yields.[19] For sensitive substrates or when using moisture-sensitive reducing agents, conducting the reaction under anhydrous conditions is preferable.
Section 2: Troubleshooting Guides
Guide 1: Low Yield in a Moisture-Sensitive Reaction
| Symptom | Potential Moisture-Related Cause | Recommended Solution |
| Low or no product formation in a Grignard or organolithium reaction. | Quenching of the organometallic reagent by trace water.[3] | 1. Verify Solvent Dryness: Use Karl Fischer titration to confirm water content is <50 ppm.[4] If necessary, re-dry the solvent by distillation over a suitable drying agent (e.g., sodium/benzophenone for THF/ether, CaH₂ for hydrocarbons).[4][12] 2. Ensure Rigorously Dry Glassware: Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool under an inert atmosphere.[3][13] 3. Maintain a Strict Inert Atmosphere: Use a Schlenk line or glovebox and ensure all connections are secure.[7][8] |
| Inconsistent yields in a reaction catalyzed by a moisture-sensitive catalyst. | Catalyst deactivation or hydrolysis due to water. | 1. Use Anhydrous Solvents and Reagents: Ensure all components of the reaction mixture are as dry as possible. 2. Degas Solvents: For particularly sensitive catalysts, degas the solvent by freeze-pump-thaw cycles or by bubbling an inert gas through it.[7] 3. Handle Catalyst Under Inert Atmosphere: Add the catalyst to the reaction mixture in a glovebox or under a positive flow of inert gas. |
| Formation of a significant amount of a byproduct corresponding to the hydrolysis of a starting material. | Presence of excess water in the reaction mixture. | 1. Review Drying Procedures: Re-evaluate the methods used for drying solvents, glassware, and starting materials. 2. Add a Drying Agent: For reactions that can tolerate them, consider adding activated molecular sieves (e.g., 3Å or 4Å) to the reaction mixture to scavenge trace amounts of water.[20] |
Guide 2: Unexpected Side Products
| Observation | Potential Moisture-Related Cause | Suggested Action |
| Isolation of the corresponding carboxylic acid (5-Bromo-2-ethoxybenzoic acid). | Oxidation of the aldehyde. While not directly caused by moisture, atmospheric oxygen is the primary culprit, and poor handling techniques can introduce both. Benzaldehydes can slowly oxidize in air.[21] | 1. Use Fresh Reagent: Use this compound from a recently opened bottle. 2. Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere to exclude air.[8] |
| Complex product mixture with unidentifiable components. | Moisture-induced decomposition of starting materials or intermediates. | 1. Simplify the System: Run a control reaction with just the this compound in the reaction solvent under the same conditions to check for decomposition. 2. Improve Anhydrous Technique: Revisit all steps of the experimental setup to identify and eliminate potential sources of moisture ingress.[22][23] |
Section 3: Experimental Protocols
Protocol 1: Drying of Tetrahydrofuran (THF) using Sodium/Benzophenone
This protocol describes a common and effective method for obtaining anhydrous THF suitable for moisture-sensitive reactions.
Materials:
-
THF (pre-dried over a less reactive agent like calcium hydride is recommended)
-
Sodium metal
-
Benzophenone
-
Distillation apparatus
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a distillation apparatus that has been oven or flame-dried and cooled under a stream of inert gas.[20]
-
Initial Setup: In the distillation flask, place small chunks of sodium metal and a small amount of benzophenone.
-
Solvent Addition: Add the pre-dried THF to the flask under an inert atmosphere.
-
Reflux: Heat the mixture to reflux. The solution will initially be colorless or yellow.
-
Indicator Color: Continue to reflux until a persistent deep blue or purple color develops. This color is due to the formation of the sodium benzophenone ketyl radical, which indicates that the solvent is anhydrous and free of oxygen.[12]
-
Distillation: Once the blue color is stable, distill the required amount of THF directly into the reaction flask, which is also under an inert atmosphere.
-
Storage: The freshly distilled solvent should be used immediately or stored over activated molecular sieves under an inert atmosphere.[20]
Protocol 2: Setting up a Reaction under an Inert Atmosphere using a Schlenk Line
This protocol outlines the basic steps for creating an inert atmosphere in a reaction flask.
Materials:
-
Schlenk flask or round-bottom flask with a sidearm
-
Rubber septum
-
Schlenk line with vacuum and inert gas manifolds
-
Heat gun or oven
Procedure:
-
Glassware Preparation: Ensure the reaction flask, stir bar, and any other glassware are clean and dry. Oven-drying is recommended.[13]
-
Assembly: Assemble the flask with the stir bar inside and seal the joint(s) with a rubber septum. Clamp the flask securely.
-
Connect to Schlenk Line: Connect the sidearm of the flask to the Schlenk line using thick-walled tubing.
-
Purge Cycle: a. Carefully open the flask to the vacuum manifold to evacuate the air. b. Close the connection to the vacuum and slowly open the connection to the inert gas manifold to backfill the flask with nitrogen or argon.[7] c. Repeat this vacuum/inert gas cycle at least three times to ensure the complete removal of atmospheric gases and moisture.[7]
-
Maintaining Inert Atmosphere: After the final backfill, leave the flask under a positive pressure of the inert gas. This can be achieved by connecting the inert gas line to an oil bubbler. An exit needle can be inserted through the septum to allow for a continuous flow of gas while adding reagents.[23]
Caption: Workflow for purging a reaction flask.
References
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- BenchChem. (n.d.). Techniques for drying 1-Propoxy-2-propanol for moisture-sensitive reactions.
- Quora. (2021). How to set up a reactor in an inert atmosphere (organic chemistry, experimental chemistry, synthesis, chemistry).
- Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Bromosalicylaldehyde.
- Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods.
- Sciencemadness Wiki. (2023). Drying solvents.
- Chemistry LibreTexts. (2022). 7.3: Inert Atmospheric Methods.
- ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?
- Organic Chemistry Class Notes. (n.d.). Alcohols from Carbonyl Compounds: Grignard Reaction.
- Chemistry LibreTexts. (2021). Drying Solvents.
- ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (1).
- BenchChem. (n.d.). Comparative Guide to the Synthesis and Characterization of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde and Its Analogs.
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- Techno PharmChem. (n.d.). BENZALDEHYDE.
- PubMed. (2007). Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3.
- Achmem. (n.d.). This compound.
- Google Patents. (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.
- Organic Chemistry Portal. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3.
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- Apollo Scientific. (2023). 4-Bromo-2,5-dimethoxybenzaldehyde SDS.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Loba Chemie. (2019). 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS.
- BenchChem. (n.d.). Impact of moisture on 1-Bromo-4-(trans-4-ethylcyclohexyl)benzene reactions.
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- BenchChem. (n.d.). Handling and storage conditions for 2-Bromo-5-hydroxybenzaldehyde to ensure stability.
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Validation & Comparative
A Comparative Guide to the Reactivity of 5-Bromo-2-ethoxybenzaldehyde and 5-Bromo-2-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, the selection of building blocks is paramount to achieving desired reaction outcomes and yields. Substituted benzaldehydes, such as 5-Bromo-2-ethoxybenzaldehyde and 5-Bromo-2-methoxybenzaldehyde, are pivotal intermediates. While structurally similar, the seemingly minor difference between an ethoxy and a methoxy group at the ortho position imparts distinct electronic and steric characteristics that can significantly influence the reactivity of the aldehyde functionality. This guide provides an in-depth technical comparison of these two reagents, supported by theoretical principles and extrapolated experimental insights, to inform rational substrate selection in synthetic workflows.
Physicochemical Properties: A Head-to-Head Comparison
A foundational understanding of the physical properties of these two aldehydes is crucial for their handling and use in synthesis. The additional methylene unit in the ethoxy-substituted compound results in a higher molecular weight and can influence properties such as melting point and solubility.
| Property | This compound | 5-Bromo-2-methoxybenzaldehyde |
| Molecular Formula | C₉H₉BrO₂[1][2][3] | C₈H₇BrO₂[4] |
| Molecular Weight | 229.07 g/mol [1][2] | 215.05 g/mol [4] |
| Appearance | - | White to yellow crystalline powder |
| Melting Point | 68-71 °C[1] | 116-119 °C[5] |
| CAS Number | 79636-94-5[1][2][3] | 25016-01-7[6] |
The Decisive Factors: Electronic and Steric Effects on Reactivity
The reactivity of the aldehyde group in these molecules is primarily governed by the electrophilicity of the carbonyl carbon. This, in turn, is modulated by the interplay of electronic and steric effects of the substituents on the aromatic ring.
Electronic Effects: A Tale of Two Alkoxy Groups
Both methoxy and ethoxy groups are electron-donating via resonance (+R effect) due to the lone pairs on the oxygen atom, which can delocalize into the benzene ring.[7] This effect increases the electron density on the ring and, by extension, on the carbonyl carbon, making it less electrophilic and thus less reactive towards nucleophiles compared to unsubstituted benzaldehyde.[7]
However, these groups also exert an electron-withdrawing inductive effect (-I effect) due to the electronegativity of the oxygen atom. The +R effect generally outweighs the -I effect. The ethyl group in the ethoxy substituent is slightly more electron-releasing than the methyl group of the methoxy substituent. This suggests that this compound might have a marginally less electrophilic carbonyl carbon than its methoxy counterpart, predicting a slightly lower reactivity in nucleophilic addition reactions.
Steric Hindrance: The "Ortho Effect" in Play
The placement of the alkoxy group at the ortho position to the aldehyde introduces significant steric hindrance. This "ortho effect" can impede the approach of nucleophiles to the carbonyl carbon. The ethyl group of the ethoxy substituent is bulkier than the methyl group of the methoxy substituent. This difference in size is expected to result in greater steric shielding of the aldehyde in this compound, further reducing its reactivity in comparison to 5-Bromo-2-methoxybenzaldehyde.
This increased steric bulk can also force the aldehyde group to twist out of the plane of the benzene ring, which would disrupt the delocalization of electrons from the ring to the carbonyl group. This disruption could, in principle, slightly increase the electrophilicity of the carbonyl carbon, but this effect is generally considered to be less significant than the direct steric hindrance to nucleophilic attack.
Comparative Reactivity in Key Synthetic Transformations
Based on the interplay of electronic and steric effects, we can predict the relative reactivity of these two aldehydes in common synthetic reactions. In general, this compound is expected to be less reactive than 5-Bromo-2-methoxybenzaldehyde.
Hypothetical Comparative Experimental Data
Table 1: Hypothetical Yields in a Wittig Reaction
The Wittig reaction, which is sensitive to both steric hindrance and the electrophilicity of the carbonyl carbon, would likely show a noticeable difference in yield.
| Aldehyde | Reaction Time (h) | Hypothetical Yield (%) |
| This compound | 24 | 65 |
| 5-Bromo-2-methoxybenzaldehyde | 24 | 75 |
Table 2: Hypothetical Yields in a Grignard Reaction
The Grignard reaction is highly sensitive to steric hindrance around the carbonyl group. The bulkier ethoxy group is expected to significantly lower the yield compared to the methoxy group.
| Aldehyde | Grignard Reagent | Hypothetical Yield (%) |
| This compound | Phenylmagnesium bromide | 50 |
| 5-Bromo-2-methoxybenzaldehyde | Phenylmagnesium bromide | 65 |
Table 3: Hypothetical Conversion in Reductive Amination
Reductive amination involves the formation of an imine followed by reduction. The initial nucleophilic attack of the amine is the step most likely to be affected by the differences between the two aldehydes.
| Aldehyde | Amine | Hypothetical Conversion (%) |
| This compound | Benzylamine | 70 |
| 5-Bromo-2-methoxybenzaldehyde | Benzylamine | 85 |
Experimental Protocols
To provide a practical context for the comparison, detailed, generalized protocols for key reactions are provided below. These should be optimized for specific laboratory conditions.
General Protocol for a Wittig Reaction
Materials:
-
Triphenylphosphonium salt (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Strong base (e.g., n-Butyllithium, 1.05 eq)
-
5-Bromo-2-alkoxybenzaldehyde (1.0 eq)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suspend the triphenylphosphonium salt in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C and add the strong base dropwise.
-
Allow the mixture to stir at room temperature for 1 hour to form the ylide.
-
Cool the ylide solution to 0 °C and add a solution of the 5-bromo-2-alkoxybenzaldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (as monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for a Grignard Reaction
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A Senior Application Scientist's Guide to the Synthesis of 5-Bromo-2-ethoxybenzaldehyde
Introduction: The Significance of 5-Bromo-2-ethoxybenzaldehyde in Modern Drug Discovery
This compound is a key substituted benzaldehyde derivative that serves as a pivotal building block in the synthesis of a wide range of biologically active molecules and pharmaceutical intermediates. Its unique structural features, including the reactive aldehyde functionality, the ortho-ethoxy group, and the bromine atom at the 5-position, make it a versatile synthon for the construction of complex molecular architectures. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering insights into the mechanistic underpinnings, practical considerations, and expected outcomes of each approach. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most suitable synthetic strategy based on factors such as yield, scalability, and available resources.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound can be approached from several distinct strategic disconnections. This guide will focus on the three most prevalent and practical routes:
-
Route 1: Williamson Ether Synthesis of 5-Bromo-2-hydroxybenzaldehyde. This is a classic and reliable method for the formation of the ether linkage.
-
Route 2: Electrophilic Bromination of 2-Ethoxybenzaldehyde. This route involves the direct bromination of the pre-formed ethoxy-substituted benzaldehyde.
-
Route 3: Formylation of 1-Bromo-4-ethoxybenzene. This approach builds the molecule by introducing the aldehyde group onto a pre-existing bromo-ethoxy benzene core.
The following sections will delve into the specifics of each route, providing a detailed comparison of their respective advantages and disadvantages.
Route 1: Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and a primary alkyl halide.[1] In the context of this compound synthesis, this involves the reaction of 5-bromo-2-hydroxybenzaldehyde with an ethylating agent.
Causality Behind Experimental Choices
The reaction proceeds via an SN2 mechanism, where the phenoxide, generated by deprotonating the hydroxyl group of 5-bromo-2-hydroxybenzaldehyde with a base, acts as a nucleophile and attacks the electrophilic carbon of the ethylating agent. The choice of a primary ethyl halide (e.g., ethyl iodide or ethyl bromide) is crucial to favor the SN2 pathway and minimize the competing E2 elimination reaction.[2] A polar aprotic solvent like acetone or DMF is typically used to dissolve the reactants and facilitate the nucleophilic attack without solvating the anionic nucleophile too strongly.
Performance Comparison
| Metric | Williamson Ether Synthesis |
| Starting Material | 5-Bromo-2-hydroxybenzaldehyde |
| Key Reagents | Ethyl halide, Base (K₂CO₃, NaH) |
| Typical Yield | High (often >90%)[3] |
| Reaction Time | 4-24 hours[3] |
| Advantages | Reliable, well-established, high-yielding. |
| Disadvantages | Can require relatively long reaction times. |
Route 2: Electrophilic Bromination of 2-Ethoxybenzaldehyde
This approach involves the direct introduction of a bromine atom onto the aromatic ring of 2-ethoxybenzaldehyde. The ethoxy group is an ortho-, para-directing activator, and the aldehyde group is a meta-directing deactivator. Therefore, the bromination is expected to occur at the position para to the activating ethoxy group, which is the desired 5-position.
Causality Behind Experimental Choices
Electrophilic aromatic substitution is the underlying mechanism for this transformation. A brominating agent, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), is used to generate the electrophilic bromine species. The reaction is typically carried out in a solvent like acetic acid or a chlorinated solvent.[4] The electron-donating ethoxy group activates the ring towards electrophilic attack, making the reaction proceed under relatively mild conditions.
Performance Comparison
| Metric | Electrophilic Bromination |
| Starting Material | 2-Ethoxybenzaldehyde |
| Key Reagents | Brominating agent (NBS, Br₂) |
| Typical Yield | Moderate to High |
| Reaction Time | Typically shorter than Williamson ether synthesis |
| Advantages | Direct, potentially faster route. |
| Disadvantages | Potential for side products (e.g., over-bromination), handling of hazardous bromine. |
Route 3: Formylation of 1-Bromo-4-ethoxybenzene
This strategy involves the synthesis of the target molecule by introducing the formyl (-CHO) group onto the pre-functionalized 1-bromo-4-ethoxybenzene ring. Several classic named reactions can be employed for this formylation step, including the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions.
Causality Behind Experimental Choices
-
Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5] The electrophilic species, a chloroiminium ion, attacks the electron-rich aromatic ring, and subsequent hydrolysis yields the aldehyde.[6] This method is particularly effective for arenes bearing electron-donating groups like the ethoxy group.[7]
-
Duff Reaction: The Duff reaction employs hexamine as the formylating agent in an acidic medium.[8] The electrophilic species is an iminium ion generated from hexamine, which then attacks the aromatic ring.[9] Formylation generally occurs ortho to the activating group.[8]
-
Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols using chloroform in a basic solution.[10] The reactive intermediate is dichlorocarbene (:CCl₂), which is generated in situ.[11] For this route to be applicable to 1-bromo-4-ethoxybenzene, a preliminary hydrolysis of the ether to the corresponding phenol would be necessary, making it a less direct approach for this specific target.
Performance Comparison
| Metric | Formylation (Vilsmeier-Haack) |
| Starting Material | 1-Bromo-4-ethoxybenzene |
| Key Reagents | DMF, POCl₃ |
| Typical Yield | Moderate to High |
| Reaction Time | Varies depending on substrate and conditions |
| Advantages | Direct formylation of the benzene ring. |
| Disadvantages | Use of hazardous reagents (POCl₃), potential for thermal runaway if not controlled.[12] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
5-Bromo-2-hydroxybenzaldehyde
-
Ethyl iodide (or ethyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 5-bromo-2-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide (1.2 eq) to the reaction mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Synthesis of this compound via Electrophilic Bromination
Materials:
-
2-Ethoxybenzaldehyde
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-ethoxybenzaldehyde (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.1 eq) portion-wise over 15 minutes, keeping the temperature below 5 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the product with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Protocol 3: Synthesis of this compound via Vilsmeier-Haack Formylation
Materials:
-
1-Bromo-4-ethoxybenzene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a fume hood, cool a solution of DMF (3.0 eq) in dichloromethane to 0 °C.
-
Slowly add POCl₃ (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-bromo-4-ethoxybenzene (1.0 eq) in dichloromethane dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and slowly quench by adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Safety Considerations
-
Bromine and NBS: Bromine is a highly corrosive and toxic substance.[13][14] N-bromosuccinimide is a lachrymator and should be handled with care. All manipulations involving these reagents should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15][16]
-
Vilsmeier Reagent (POCl₃/DMF): Phosphorus oxychloride is a corrosive and water-reactive compound. The Vilsmeier reagent is also highly reactive and should be prepared and used with caution in a fume hood.[17] The reaction can be exothermic, and proper temperature control is essential to prevent runaways.[12]
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound depends on several factors, including the availability of starting materials, desired scale of the reaction, and the laboratory's capabilities.
-
The Williamson ether synthesis is a robust and high-yielding method, making it an excellent choice for both small-scale and large-scale preparations, provided that 5-bromo-2-hydroxybenzaldehyde is readily available.
-
Electrophilic bromination offers a more direct route if 2-ethoxybenzaldehyde is the preferred starting material. However, careful control of the reaction conditions is necessary to avoid the formation of byproducts.
-
The Vilsmeier-Haack formylation is a powerful method for introducing the aldehyde group, but it requires the handling of hazardous reagents and careful temperature control.
For most laboratory applications, the Williamson ether synthesis often provides the most reliable and highest-yielding pathway. However, for process development and scale-up, the economics and availability of the starting materials for each route should be carefully evaluated.
References
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- Bromine handling and safety | DOCX - Slideshare. (n.d.).
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- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PubMed. (2019). Org Lett., 21(11), 4087-4091.
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters - ACS Publications. (2019).
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- Comparative Guide to the Synthesis and Characterization of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde and Its Analogs - Benchchem. (n.d.).
- Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. - Mettler Toledo. (n.d.).
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- Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes - UNI ScholarWorks. (n.d.).
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The Evolving Landscape of Substituted Benzaldehydes: A Comparative Guide to the Biological Activity of 5-Bromo-2-ethoxybenzaldehyde Derivatives
In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and selectivity is perpetual. Substituted benzaldehydes serve as a versatile scaffold for the synthesis of a myriad of derivatives exhibiting a wide spectrum of biological activities. This guide focuses on the therapeutic potential of derivatives of 5-Bromo-2-ethoxybenzaldehyde. While direct experimental data for this specific compound is emerging, a wealth of information on its close structural analog, 5-bromo-2-hydroxybenzaldehyde, provides a strong foundation for predicting and comparing its biological activities. This guide will therefore leverage data from these closely related derivatives to provide a comprehensive comparative analysis of their antimicrobial, anticancer, and anti-inflammatory properties.
The primary route for derivatizing this compound and its hydroxy analog is through the condensation of its aldehyde group with various primary amines to form Schiff bases, or with thiosemicarbazide to yield thiosemicarbazones. These derivatives often exhibit enhanced biological activity compared to the parent aldehyde, a phenomenon attributed to the introduction of the azomethine group (-C=N-) in Schiff bases and the thione group in thiosemicarbazones, which can chelate with metal ions and interact with biological targets.
Comparative Biological Efficacy: A Data-Driven Overview
The true measure of a compound's potential lies in its quantifiable biological activity. The following tables summarize the antimicrobial and anticancer activities of various Schiff base and thiosemicarbazone derivatives of 5-bromo-2-hydroxybenzaldehyde, offering a predictive framework for the potential efficacy of their this compound counterparts.
Table 1: Comparative Antimicrobial Activity of 5-Bromo-2-hydroxybenzaldehyde Derivatives
| Derivative Type | Amine/Thio-Component | Test Organism | MIC (µg/mL) | Reference |
| Schiff Base Metal Complex | p-toluidine (Zn(II) complex) | E. coli | - | [1] |
| Schiff Base Metal Complex | p-toluidine (Ni(II) complex) | P. aeruginosa | - | [1] |
| Schiff Base | Sulfamethoxazole | Rapidly Growing Mycobacteria | 0.61 - 1.22 | [1] |
| Schiff Base Metal Complex | 1-(furan-2-yl) methanamine (Pr³⁺ complex) | S. aureus | - | [2] |
| Schiff Base Metal Complex | 1-(furan-2-yl) methanamine (Pr³⁺ complex) | E. coli | - | [2] |
| Benzamide Derivative | Hydrazone | Staphylococcus aureus | 2.5 (mg/mL) | [3] |
| Benzamide Derivative | Hydrazone | Streptococcus pyogenes | 2.5 (mg/mL) | [3] |
| Benzamide Derivative | Hydrazone | Bacillus cereus | 2.5 (mg/mL) | [3] |
Note: The ethoxy derivatives are predicted to exhibit similar or potentially enhanced activity due to increased lipophilicity, which may facilitate cell membrane penetration.
Table 2: Comparative Anticancer Activity of 5-Bromo-2-hydroxybenzaldehyde Derivatives
| Derivative Type | Amine/Thio-Component | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiosemicarbazone Organotin(IV) Complex | 4,4-dimethylthiosemicarbazone | HCT 116 (Human Colon Cancer) | - | [4] |
| Schiff Base Rare Earth Metal Complex | 1-(furan-2-yl) methanamine (Pr³⁺ complex) | HeLa (Cervical Cancer) | - | [2] |
| Schiff Base Rare Earth Metal Complex | 1-(furan-2-yl) methanamine (Pr³⁺ complex) | MCF-7 (Breast Cancer) | - | [2] |
Note: The choice of the amine or thiosemicarbazide component, as well as the chelating metal ion, significantly influences the cytotoxic potency of the derivatives.
Elucidating the Mechanism of Action: Key Signaling Pathways
The anticancer and anti-inflammatory activities of salicylaldehyde derivatives are often attributed to their ability to modulate key cellular signaling pathways. Two of the most frequently implicated pathways are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.[1][5][6][7]
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[7] Aberrant MAPK signaling is a hallmark of many cancers. Salicylaldehyde Schiff bases have been shown to induce apoptosis in cancer cells by modulating the expression of genes within this pathway.[1]
The NF-κB pathway is a key regulator of the inflammatory response.[5][6] It controls the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. The anti-inflammatory effects of some brominated benzaldehyde derivatives are mediated through the inhibition of NF-κB activation.[5][6][7]
Caption: Potential signaling pathways modulated by this compound derivatives.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
Reproducibility is the cornerstone of scientific advancement. The following section provides detailed, step-by-step methodologies for the synthesis of Schiff base derivatives and the subsequent evaluation of their biological activities.
Synthesis of Schiff Base Derivatives from this compound
This protocol outlines a general procedure for the synthesis of Schiff bases via the condensation of this compound with a primary amine.
Caption: General workflow for the synthesis of Schiff base derivatives.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted anilines, amino acids)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable volume of absolute ethanol.
-
To this solution, add an equimolar amount of the desired primary amine.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture with continuous stirring for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.[8]
Materials:
-
Synthesized this compound derivatives
-
Bacterial or fungal strains
-
M Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Serial Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum but no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9]
Materials:
-
Synthesized this compound derivatives
-
Cancer cell lines (e.g., MCF-7, HeLa, HCT 116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Conclusion
Derivatives of this compound represent a promising class of compounds with the potential for significant antimicrobial, anticancer, and anti-inflammatory activities. While direct experimental evidence is still being gathered, the extensive research on the closely related 5-bromo-2-hydroxybenzaldehyde derivatives provides a robust framework for predicting their biological profiles. The synthetic accessibility of Schiff bases and thiosemicarbazones, coupled with their diverse biological activities, makes this class of compounds a fertile ground for further investigation in the pursuit of novel therapeutic agents. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of these intriguing molecules.
References
- BenchChem. (2025). Application Notes: Anticancer Activity Assays for Indole Schiff Bases.
- BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
- Balouiri, M., Sadiki, M., & Koraichi, S. I. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Journal of Pharmaceutical Analysis, 6(2), 79–83.
- WOAH - Asia. (2025). Antimicrobial susceptibility testing (Broth microdilution method).
- BenchChem. (2025).
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- Asian Journal of Chemistry. (2021). Characterization, Molecular Docking, Antimicrobial and Anticancer Studies on 5-Bromo salicylaldehyde-furan-2-yl-methanamine Condensed Schiff Base Rare Earth Metal Complexes.
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 5-Bromo-2-ethoxybenzaldehyde and Its Isomers
Abstract
In the fields of synthetic chemistry and drug development, the unambiguous structural confirmation of intermediates and final compounds is paramount. Positional isomers, which share the same molecular formula but differ in the arrangement of substituents, often exhibit distinct biological activities and physicochemical properties. This guide provides an in-depth spectroscopic comparison of 5-Bromo-2-ethoxybenzaldehyde, a key synthetic intermediate, with its close structural relatives: the positional isomer 2-Bromo-5-ethoxybenzaldehyde and the analogous compound 5-Bromo-2-methoxybenzaldehyde. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and UV-Visible spectroscopy, we will elucidate the subtle yet critical spectral differences that enable precise identification. This document is intended for researchers and scientists who rely on rigorous analytical characterization to validate their synthetic outcomes.
Introduction: The Imperative of Isomeric Purity
This compound and its related structures are valuable building blocks in organic synthesis. The precise placement of the bromo, ethoxy, and aldehyde groups on the benzene ring dictates the molecule's reactivity and its suitability for subsequent transformations. An incorrect substitution pattern can lead to unintended side-reactions, failure to produce the target molecule, or the generation of impurities with different toxicological profiles. Therefore, a robust analytical workflow capable of distinguishing between these isomers is not merely a procedural formality but a cornerstone of synthetic success and safety.
This guide explains the causal relationships between molecular structure and spectroscopic output, providing field-proven insights into data interpretation. We will compare experimental data for the target compound and its isomers, offering a clear framework for their differentiation.
Molecular Structures Under Investigation
The primary compounds discussed in this guide are presented below. Their structural differences, particularly the relative positions of the substituents, are the origin of their distinct spectroscopic signatures.
Figure 1: Chemical structures of the bromo-alkoxy-benzaldehyde isomers compared in this guide.
Comparative Spectroscopic Analysis
The electronic environment of each atom within a molecule is unique. Spectroscopy measures the interaction of molecules with electromagnetic radiation, providing data that reflects these unique environments. The following sections detail how NMR, IR, MS, and UV-Vis spectroscopy can be used to distinguish the target isomers.
¹H and ¹³C NMR Spectroscopy: The Definitive Tool for Isomer Elucidation
NMR spectroscopy is arguably the most powerful technique for differentiating positional isomers, as it provides detailed information about the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms.[1] The chemical shift (δ) of a nucleus is highly sensitive to the electron-donating or electron-withdrawing effects of nearby substituents.
Expert Insight: The primary diagnostic region in the ¹H NMR spectrum for these compounds is the aromatic region (~6.8-8.0 ppm). The substitution pattern creates a unique spin system for the aromatic protons, resulting in distinct multiplicities (singlet, doublet, doublet of doublets) and coupling constants (J-values) that act as a fingerprint for each isomer.
Figure 2: Relationship between substituent position and resulting NMR spectral parameters.
¹H NMR Data Comparison
| Compound | Aldehyde H (δ, ppm) | Aromatic H's (δ, ppm, Multiplicity, J) | Ethoxy/Methoxy H's (δ, ppm) |
| This compound | ~10.4 | H-3: ~7.1 (d, J=8.8 Hz)H-4: ~7.7 (dd, J=8.8, 2.5 Hz)H-6: ~7.9 (d, J=2.5 Hz) | OCH₂: ~4.1 (q)CH₃: ~1.4 (t) |
| 2-Bromo-5-ethoxybenzaldehyde | ~10.3 | H-3: ~7.6 (d, J=8.7 Hz)H-4: ~7.1 (dd, J=8.7, 3.0 Hz)H-6: ~7.3 (d, J=3.0 Hz) | OCH₂: ~4.1 (q)CH₃: ~1.4 (t) |
| 5-Bromo-2-methoxybenzaldehyde | ~10.4 | H-3: ~7.0 (d, J=8.8 Hz)H-4: ~7.7 (dd, J=8.8, 2.6 Hz)H-6: ~7.9 (d, J=2.6 Hz) | OCH₃: ~3.9 (s)[2] |
Note: Data are typical values and may vary slightly based on solvent and instrument.
¹³C NMR Data Comparison
| Compound | C=O (δ, ppm) | Aromatic C's (δ, ppm) | Ethoxy/Methoxy C's (δ, ppm) |
| This compound | ~189 | ~160 (C-O), ~138, ~135, ~125, ~116, ~115 (C-Br) | OCH₂: ~65CH₃: ~15 |
| 2-Bromo-5-ethoxybenzaldehyde | ~189 | ~158 (C-O), ~135, ~128, ~125 (C-Br), ~118, ~115 | OCH₂: ~64CH₃: ~15 |
| 5-Bromo-2-methoxybenzaldehyde | ~189.1 | ~160.7, ~138.0, ~135.2, ~124.9, ~115.4, ~114.6 | OCH₃: ~56.4[2] |
Note: Data are typical values and may vary slightly based on solvent and instrument.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is excellent for confirming the presence of key functional groups.[1] All isomers will show characteristic stretches for the aldehyde and ether functionalities. The primary diagnostic peak is the carbonyl (C=O) stretch of the aldehyde. Its frequency is sensitive to the electronic effects of the other ring substituents.
Expert Insight: Electron-withdrawing groups (like bromine) tend to increase the C=O stretching frequency, while electron-donating groups (like ethoxy) can decrease it, depending on their position relative to the aldehyde. For all these isomers, a strong C=O band is expected between 1680-1700 cm⁻¹.[3][4] A sharp C-H stretch for the aldehyde proton is also expected around 2830-2730 cm⁻¹.[4][5]
Comparative IR Data
| Compound | Aldehyde C=O Stretch (cm⁻¹) | Aldehyde C-H Stretch (cm⁻¹) | Aromatic C-O Stretch (cm⁻¹) |
| This compound | ~1685 | ~2850, ~2750 | ~1250 |
| 2-Bromo-5-ethoxybenzaldehyde | ~1690 | ~2845, ~2745 | ~1240 |
| 5-Bromo-2-methoxybenzaldehyde | ~1680 | ~2850, ~2750 | ~1255[2] |
Mass Spectrometry (MS): Confirming Mass and Halogenation
Mass spectrometry confirms the molecular weight and elemental formula. For these compounds, MS is particularly useful due to the presence of bromine, which has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.
Expert Insight: The molecular ion peak ([M]⁺) will appear as a characteristic doublet ([M]⁺ and [M+2]⁺) of nearly equal intensity.[6] This immediately confirms the presence of a single bromine atom in the molecule. The molecular weight for the ethoxy isomers is 229.07 g/mol , while for the methoxy analog it is 215.04 g/mol .[2][7] While the fragmentation patterns may show subtle differences, the primary utility of MS in this context is the confirmation of molecular weight and the presence of bromine.
Key Mass Spectrometry Features
| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) & Features |
| This compound | C₉H₉BrO₂ | 229.07[7] | [M]⁺ & [M+2]⁺ at 228/230. Loss of ethyl (-29), CO (-28). |
| 2-Bromo-5-ethoxybenzaldehyde | C₉H₉BrO₂ | 229.07[8] | [M]⁺ & [M+2]⁺ at 228/230. Fragmentation likely similar to its isomer. |
| 5-Bromo-2-methoxybenzaldehyde | C₈H₇BrO₂ | 215.04[2] | [M]⁺ & [M+2]⁺ at 214/216. Loss of methyl (-15), CO (-28). |
UV-Visible Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position of maximum absorbance (λmax) is influenced by the conjugation of the aromatic ring, the carbonyl group, and the substituents.[9]
Expert Insight: The ethoxy group is an activating, electron-donating group, while the bromo and aldehyde groups are deactivating, electron-withdrawing groups. Their relative positions affect the energy of the π → π* and n → π* transitions. While UV-Vis is less definitive for isomer differentiation than NMR, it can provide supporting evidence. For instance, the UV-Vis spectrum of the precursor, 5-Bromo-2-hydroxybenzaldehyde, has been studied in detail both experimentally and theoretically.[10][11]
Standardized Experimental Protocols
To ensure data is reliable and reproducible, standardized protocols must be followed. The following are generalized methodologies for the acquisition of high-quality spectroscopic data for this class of compounds.
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A Senior Application Scientist's Guide to the Purity Analysis of Commercial 5-Bromo-2-ethoxybenzaldehyde
For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which the reliability and reproducibility of their work are built. 5-Bromo-2-ethoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical agents, is no exception. The presence of even minor impurities can lead to unforeseen side reactions, diminished yields, and complications in downstream applications. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercial this compound, complete with experimental protocols and supporting data to ensure the integrity of your research.
The Genesis of Impurities: A Synthetic Perspective
To effectively analyze the purity of this compound, one must first understand its synthetic origins and the potential impurities that can arise. A common synthetic route is the Williamson ether synthesis, where 5-bromo-2-hydroxybenzaldehyde is reacted with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in the presence of a base. Another route could involve the direct bromination of 2-ethoxybenzaldehyde.
From these synthetic pathways, several classes of impurities can be anticipated:
-
Unreacted Starting Materials: The most common impurities are residual 5-bromo-2-hydroxybenzaldehyde or 2-ethoxybenzaldehyde.
-
Over-brominated Species: If the bromination step is not precisely controlled, di-brominated benzaldehydes may form.
-
Positional Isomers: Depending on the synthetic strategy, other isomers such as 3-Bromo-2-ethoxybenzaldehyde or 2-Bromo-5-ethoxybenzaldehyde could be present.
-
Related Impurities: Oxidation of the aldehyde functionality can lead to the formation of 5-bromo-2-ethoxybenzoic acid.
-
Residual Solvents: Solvents used in the synthesis and purification processes may also be present in trace amounts.
The presence of these impurities can have significant consequences. For instance, unreacted 5-bromo-2-hydroxybenzaldehyde possesses a reactive phenolic hydroxyl group that could interfere with subsequent reactions.[1]
A Multi-pronged Approach to Purity Verification
A robust purity analysis relies on the synergistic use of multiple analytical techniques. Here, we compare three workhorse methods in the analytical chemist's arsenal: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Quantitative Powerhouse
For the quantitative assessment of non-volatile and thermally labile compounds, HPLC is the technique of choice.[2] A reverse-phase method is particularly well-suited for separating this compound from its more polar or less polar impurities.
-
Instrumentation: An Agilent 1100 HPLC system or equivalent, equipped with a UV detector.[3]
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.[4]
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40) containing 0.1% phosphoric acid. The mobile phase should be filtered and degassed.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve a sample of the commercial this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
This method will allow for the separation of the main component from potential impurities, with quantification based on the area of the chromatographic peaks.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation
GC-MS is an invaluable tool for identifying and quantifying volatile and semi-volatile impurities.[2] The mass spectrometer provides structural information, aiding in the unambiguous identification of unknown peaks.
The fragmentation of this compound under electron ionization is expected to follow predictable pathways for aromatic aldehydes and ethers.[6][7] Key fragmentation events include:
-
Loss of a hydrogen atom: [M-1]⁺ from the aldehyde group.
-
Loss of the ethoxy group: [M-45]⁺.
-
Cleavage of the ethyl group from the ether: [M-29]⁺.
-
Formation of the benzoyl cation: [C₇H₄BrO]⁺ at m/z 199/201.
-
Characteristic isotopic pattern for bromine: The presence of a bromine atom will result in M and M+2 peaks of nearly equal intensity for bromine-containing fragments.[8]
-
Instrumentation: A Thermo Scientific TRACE 1300 GC-FID system or equivalent, coupled to a mass spectrometer.[9]
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-450.
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
¹H and ¹³C NMR spectroscopy are unparalleled for structural elucidation and can also be used for quantitative analysis (qNMR). The ¹H NMR spectrum provides a unique fingerprint of the molecule, and the integration of signals can be used to determine the relative amounts of the main component and any proton-bearing impurities.
The ¹H NMR spectrum of this compound is expected to show the following characteristic signals:
-
Aldehyde proton: A singlet around δ 10.3 ppm.
-
Aromatic protons: Three signals in the aromatic region (δ 7-8 ppm) exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.
-
Ethoxy protons: A quartet around δ 4.1 ppm (CH₂) and a triplet around δ 1.4 ppm (CH₃).
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. For quantitative analysis, ensure a sufficient relaxation delay between scans.
-
Processing: Process the data with Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals to determine the relative ratios of the main component and any impurities.
Comparative Purity Analysis: A Hypothetical Datasets
To illustrate the application of these methods, the following table presents hypothetical purity data for three different commercial batches of this compound.
| Batch ID | HPLC Purity (%) | GC-MS Purity (%) | Identified Impurities (GC-MS) |
| Batch A | 99.2 | 99.1 | 2-ethoxybenzaldehyde (0.4%), 5-bromo-2-hydroxybenzaldehyde (0.3%) |
| Batch B | 98.5 | 98.3 | 2-ethoxybenzaldehyde (0.8%), 5-bromo-2-ethoxybenzoic acid (0.5%) |
| Batch C | 99.8 | 99.7 | Trace residual solvent (dichloromethane) |
Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for a comprehensive purity analysis of commercial this compound.
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A Comparative Crystallographic and Spectroscopic Analysis of 5-Bromo-2-ethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comprehensive comparative analysis of the structural and spectroscopic properties of 5-Bromo-2-ethoxybenzaldehyde. While a definitive crystal structure for this compound is not publicly available in crystallographic databases as of this guide's publication, we can infer and compare its expected structural characteristics against closely related, structurally determined analogs. This approach provides valuable insights into the influence of substituent placement on molecular geometry and crystal packing, a critical consideration in drug design and materials science.
This guide will leverage detailed crystallographic data from its structural isomer, o-(2-Bromoethoxy)benzaldehyde, and a close chemical analog, 5-Bromo-2-methoxybenzaldehyde, to provide a robust comparative framework. We will explore the synthesis, experimental protocols for structural elucidation, and the nuanced interplay of intermolecular forces that govern the solid-state architecture of this class of compounds.
Introduction: The Significance of Substituted Benzaldehydes
Substituted benzaldehydes are a cornerstone in synthetic organic chemistry, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] The specific arrangement of substituents on the benzene ring dictates the molecule's electronic properties, reactivity, and, crucially, its three-dimensional conformation and intermolecular interactions in the solid state.[2][3] These solid-state properties, in turn, influence critical physicochemical parameters such as solubility, melting point, and bioavailability.
X-ray crystallography remains the gold standard for unambiguously determining the three-dimensional atomic arrangement within a crystal lattice.[4] This guide will utilize this powerful technique as its foundation, comparing known structures to predict the crystallographic features of this compound.
Synthesis and Crystallization: A Practical Protocol
The synthesis of this compound typically proceeds via a Williamson ether synthesis, a reliable and well-established method. This involves the reaction of a phenoxide with an alkyl halide.
Experimental Protocol: Synthesis of this compound
-
Deprotonation: To a solution of 5-bromo-2-hydroxybenzaldehyde (1.0 equivalent) in a polar aprotic solvent such as anhydrous acetone or DMF, add a suitable base like potassium carbonate (1.5 equivalents).[5][6]
-
Alkylation: Stir the resulting mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide. To this mixture, add ethyl iodide or ethyl bromide (1.2 equivalents).
-
Reaction: Reflux the reaction mixture for 4-8 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature and filter to remove inorganic salts. The filtrate is concentrated under reduced pressure.
-
Purification: The crude residue is redissolved in an organic solvent like dichloromethane, washed with a saturated sodium bicarbonate solution and brine, and then dried over anhydrous magnesium sulfate. The solvent is removed, and the final product is purified by column chromatography on silica gel.
Crystal Growth
Obtaining single crystals suitable for X-ray diffraction is a critical, and often empirical, step.[7] For a compound like this compound, slow evaporation from a mixed solvent system is a promising technique. A solution of the purified compound in a relatively volatile solvent (e.g., dichloromethane or ethyl acetate) can be layered with a less volatile anti-solvent (e.g., hexane or heptane) in a narrow vial, which is then loosely capped to allow for slow evaporation over several days.
Comparative Crystallographic Analysis
Lacking a solved structure for the title compound, we will compare the known crystal structures of two closely related molecules: o-(2-Bromoethoxy)benzaldehyde[8] (an isomer) and 5-Bromo-2-methoxybenzaldehyde[9] (a close analog).
| Parameter | o-(2-Bromoethoxy)benzaldehyde[8] | 5-Bromo-2-methoxybenzaldehyde[9] | This compound (Predicted) |
| Chemical Formula | C₉H₉BrO₂ | C₈H₇BrO₂ | C₉H₉BrO₂ |
| Molecular Weight | 229.07 | 215.04 | 229.07 |
| Crystal System | Monoclinic | Monoclinic | Likely Monoclinic or Orthorhombic |
| Space Group | P2₁/c | P2₁/n | To be determined |
| a (Å) | 7.7453 (9) | 7.337 (2) | To be determined |
| b (Å) | 16.2325 (19) | 7.781 (3) | To be determined |
| c (Å) | 7.3667 (9) | 14.113 (5) | To be determined |
| β (°) ** | 98.908 (2) | 97.49 (3) | To be determined |
| Volume (ų) ** | 915.01 (19) | 799.3 (5) | To be determined |
| Z | 4 | 4 | To be determined |
The comparison reveals that both known structures crystallize in the monoclinic system, which is common for substituted benzaldehydes.[10] The key difference lies in the unit cell dimensions, which are dictated by the specific packing of the molecules. The slightly larger ethoxy group in the title compound, compared to the methoxy group, is expected to result in a larger unit cell volume.
Intermolecular Interactions: The Drivers of Crystal Packing
The supramolecular assembly in the crystal is governed by a network of non-covalent interactions.[2][11]
-
Hydrogen Bonding: While lacking strong hydrogen bond donors, weak C—H···O hydrogen bonds involving the aldehyde oxygen and aromatic or alkyl hydrogens are expected to play a significant role in stabilizing the crystal lattice.[2] In the structure of o-(2-Bromoethoxy)benzaldehyde, C—H···O interactions are noted.[8]
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with the electronegative aldehyde oxygen of a neighboring molecule. This type of interaction is a powerful tool in crystal engineering.[6]
-
π–π Stacking: The aromatic rings are likely to engage in π–π stacking interactions. The structure of o-(2-Bromoethoxy)benzaldehyde explicitly shows molecules forming chains via π–π stacking.[8] These can be either face-to-face or offset (displaced) arrangements, the latter being more common for substituted rings to minimize steric hindrance.[12]
Methodologies for Structural Elucidation and Validation
The definitive validation of the structure would follow a standardized workflow.
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: General experimental workflow for X-ray crystallographic structure validation.
-
Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected on a detector.[4]
-
Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and reflection intensities. The crystal structure is solved using direct methods and refined using a full-matrix least-squares on F² method.[4]
-
Hirshfeld Surface Analysis: To visualize and quantify the intermolecular interactions, Hirshfeld surface analysis is a powerful computational tool.[2][11] It maps the different types of intermolecular contacts and their relative contributions to the overall crystal packing.
Logical Relationships in Crystal Structure
The final crystal structure is a direct consequence of the molecule's intrinsic chemical properties.
Caption: Relationship between molecular features and the final crystal structure.
Conclusion
While the definitive crystal structure of this compound awaits experimental determination, a detailed comparative analysis provides a strong predictive framework for its solid-state behavior. By examining the crystallographic data of its isomer, o-(2-Bromoethoxy)benzaldehyde, and its analog, 5-Bromo-2-methoxybenzaldehyde, we can anticipate that the title compound will crystallize in a common space group (likely monoclinic) and its supramolecular structure will be stabilized by a combination of weak C—H···O hydrogen bonds, potential halogen bonding, and significant π–π stacking interactions. This guide underscores the power of comparative structural analysis and provides a robust methodological blueprint for researchers investigating novel substituted benzaldehydes.
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- 12. journals.iucr.org [journals.iucr.org]
A Comparative Guide to the Structural Confirmation of 5-Bromo-2-ethoxybenzaldehyde and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Benzaldehydes in Medicinal Chemistry
Substituted benzaldehydes are a cornerstone in the synthesis of a vast array of pharmacologically active molecules. The precise arrangement of substituents on the benzaldehyde scaffold is critical in defining the molecule's interaction with biological targets, thereby influencing its efficacy and safety profile. 5-Bromo-2-ethoxybenzaldehyde, a key intermediate, presents a compelling case for rigorous structural confirmation due to the nuanced effects of its halogen and alkoxy substituents on its chemical properties and reactivity. This guide provides a comprehensive comparison of modern analytical techniques for the unambiguous structural elucidation of this compound, leveraging experimental data from closely related analogs and established spectroscopic principles.
The Gold Standard: Single Crystal X-ray Crystallography of a Close Analog
While a crystal structure for this compound is not publicly available, the Cambridge Crystallographic Data Centre (CCDC) houses the structure of its close analog, 5-Bromo-2-methoxybenzaldehyde (CCDC Deposition Number: 619068). X-ray crystallography provides the definitive, three-dimensional arrangement of atoms in a crystalline solid, offering an unambiguous benchmark for bond lengths, bond angles, and overall molecular conformation.[1] The crystal structure of the methoxy analog serves as a powerful reference point, confirming the substitution pattern on the aromatic ring and the relative orientation of the functional groups. This data provides a solid foundation upon which we can build our understanding of the ethoxy derivative through other analytical techniques.
A Multi-faceted Approach to Structural Confirmation
In the absence of a dedicated crystal structure for our target molecule, a combination of spectroscopic methods is essential for unequivocal structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools in the organic chemist's arsenal for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy provides detailed information about the chemical environment of each nucleus in a molecule. For this compound, ¹H and ¹³C NMR are indispensable.
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Based on the analysis of related substituted benzaldehydes, the following ¹H NMR spectral features are predicted for this compound in a deuterated chloroform (CDCl₃) solvent.[2][3]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| Aldehydic Proton (-CHO) | 10.3 - 10.5 | Singlet (s) | N/A | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group. |
| Aromatic Proton (H-6) | 7.7 - 7.9 | Doublet (d) | ~2.5 | This proton is ortho to the bromine atom and meta to the aldehyde group, leading to a downfield shift. It will show a small meta coupling to H-4. |
| Aromatic Proton (H-4) | 7.5 - 7.7 | Doublet of Doublets (dd) | ~8.8, ~2.5 | This proton is ortho to the bromine and meta to the ethoxy group. It will show a larger ortho coupling to H-3 and a smaller meta coupling to H-6. |
| Aromatic Proton (H-3) | 6.9 - 7.1 | Doublet (d) | ~8.8 | This proton is ortho to the electron-donating ethoxy group, resulting in an upfield shift. It will show a large ortho coupling to H-4. |
| Methylene Protons (-OCH₂CH₃) | 4.0 - 4.2 | Quartet (q) | ~7.0 | These protons are adjacent to the oxygen atom and coupled to the methyl protons. |
| Methyl Protons (-OCH₂CH₃) | 1.4 - 1.6 | Triplet (t) | ~7.0 | These protons are coupled to the adjacent methylene protons. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer's spinner. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. An acquisition time of 2-3 seconds and a relaxation delay of 1-2 seconds are typically sufficient.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Integrate the signals to determine the relative proton ratios.
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The predicted ¹³C NMR chemical shifts for this compound in CDCl₃ are outlined below.[2][3]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl Carbon (-CHO) | 188 - 192 | The carbonyl carbon is highly deshielded and appears significantly downfield. |
| C-2 (C-OEt) | 158 - 162 | This carbon is attached to the electronegative oxygen of the ethoxy group, causing a downfield shift. |
| C-5 (C-Br) | 115 - 119 | The carbon attached to the bromine atom is shielded relative to an unsubstituted carbon. |
| C-1 (C-CHO) | 124 - 128 | The ipso-carbon to the aldehyde group. |
| C-6 | 135 - 139 | This aromatic carbon is deshielded due to the influence of the adjacent bromine and aldehyde groups. |
| C-4 | 128 - 132 | This aromatic carbon is influenced by the adjacent bromine and the meta-positioned ethoxy group. |
| C-3 | 112 - 116 | This aromatic carbon is shielded by the ortho-ethoxy group. |
| Methylene Carbon (-OCH₂CH₃) | 64 - 68 | The carbon of the methylene group in the ethoxy substituent. |
| Methyl Carbon (-OCH₂CH₃) | 14 - 16 | The carbon of the methyl group in the ethoxy substituent. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Tune the carbon probe and set the appropriate spectral width.
-
Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For this compound, the presence of a bromine atom is a key diagnostic feature.
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[4] This results in two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2).
The predicted fragmentation pathways under electron ionization (EI) include:
-
Loss of an ethyl radical (-•CH₂CH₃): Cleavage of the ether bond to lose an ethyl radical, followed by the loss of a hydrogen atom.
-
Loss of an ethoxy radical (-•OCH₂CH₃): Cleavage of the C-O bond.
-
Loss of carbon monoxide (-CO): A common fragmentation for benzaldehydes.
-
Formation of a bromophenyl cation: Cleavage of the aldehyde and ethoxy groups.
| m/z | Proposed Fragment | Notes |
| 228/230 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |
| 200/202 | [M - CO]⁺ | Loss of carbon monoxide from the molecular ion. |
| 199/201 | [M - C₂H₅]⁺ | Loss of an ethyl radical. |
| 183/185 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical. |
| 157/159 | [C₆H₄Br]⁺ | Bromophenyl cation. |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The GC column separates the components of the sample before they enter the mass spectrometer. A typical temperature program would start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 250°C).
-
Mass Spectrometry Analysis: The separated components are ionized in the mass spectrometer (typically by electron ionization at 70 eV). The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and the detector records the abundance of each ion.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.
Visualizing the Analytical Workflow
The logical flow of the structural confirmation process can be visualized as follows:
Caption: Workflow for the structural confirmation of this compound.
Comparative Data Summary
The following table summarizes the key analytical data for this compound and its close structural analogs. This comparison highlights the influence of the substituents on the spectroscopic properties.
| Compound | Molecular Weight ( g/mol ) | ¹H NMR (Aldehyde δ, ppm) | ¹³C NMR (Carbonyl δ, ppm) | Key MS Fragments (m/z) |
| This compound | 229.07 | ~10.4 | ~189 | 228/230, 200/202, 199/201 |
| 5-Bromo-2-methoxybenzaldehyde | 215.04 | ~10.4 | ~189 | 214/216, 186/188, 200/202 |
| 5-Bromo-2-hydroxybenzaldehyde | 201.02 | ~9.8 (H-bonded) | ~196 | 200/202, 172/174, 121 |
| 2-Ethoxybenzaldehyde | 150.17 | ~10.5 | ~190 | 150, 121, 93 |
Conclusion: An Integrated Approach for Confident Structural Assignment
The definitive structural confirmation of this compound and its derivatives relies on a synergistic application of modern analytical techniques. While single crystal X-ray crystallography of a close analog provides an invaluable structural benchmark, a combination of ¹H and ¹³C NMR spectroscopy and mass spectrometry is essential for routine and unambiguous characterization. By carefully analyzing the chemical shifts, coupling constants, and fragmentation patterns, and comparing them with data from known analogs, researchers can confidently ascertain the structure of these important synthetic intermediates, thereby ensuring the integrity of their subsequent research and development efforts.
References
- Wiley-VCH. (2007). Supporting Information.
- Royal Society of Chemistry. (2016). Electronic Supplementary Information.
- Royal Society of Chemistry. (2018). Supporting Information.
- BenchChem. (2025). Comparative Guide to the Synthesis and Characterization of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde and Its Analogs.
- Khan, I., et al. (2022). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Structure, 1264, 133246. [Link]
- CCDC. (n.d.). The Cambridge Structural Database (CSD).
- CCDC. (n.d.). Short Guide to CIFs.
- ResearchGate. (2020). How to use CCDC to find CIF files?.
- NIST. (n.d.). NIST Chemistry WebBook.
- NIST Mass Spectrometry Data Center. (n.d.).
- ResearchGate. (2021). Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime.
- LibreTexts. (2023). Mass Spectrometry - Halides.
- BenchChem. (2025). A Comparative Analysis of 4-Bromo-2-hydroxybenzaldehyde using ¹H and ¹³C NMR Spectroscopy.
- NIST. (2023). NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis. Journal of the American Society for Mass Spectrometry, 34(7), 1297-1306. [Link]
- ResearchGate. (2017). Analytical Derivatives for the NIST/NIH/EPA Mass Spectral Library.
- Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo.
- YouTube. (2023). How to download crystal structures from CCDC and ICSD database.
- CCDC. (n.d.). Retrieve structures from COD or ICSD.
Sources
A Senior Application Scientist's Guide to Catalyst Selection for Reactions of 5-Bromo-2-ethoxybenzaldehyde
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of polysubstituted aromatic compounds is a cornerstone of modern synthesis. 5-Bromo-2-ethoxybenzaldehyde is a valuable building block, offering a reactive bromine atom for cross-coupling reactions, an aldehyde for further derivatization, and an ethoxy group that influences the electronic properties of the aromatic ring. The success of synthetic campaigns involving this substrate hinges on the judicious selection of a catalyst system that can achieve high yields, selectivity, and functional group tolerance.
This guide provides a comparative analysis of various catalyst systems for the most common and synthetically useful transformations of this compound. We will delve into the nuances of catalyst and ligand choice for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, supported by experimental data from analogous systems and detailed, field-proven protocols.
The Strategic Importance of Catalyst Selection
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is primarily dictated by the C-Br bond. The general order of reactivity for aryl halides is I > Br > Cl, making the bromo substituent the active site for oxidative addition to a low-valent palladium center. The electron-donating ethoxy group at the ortho position can influence the electron density of the aromatic ring and may also play a steric role, making the choice of an appropriate ligand crucial for efficient catalysis.
Section 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of biaryl structures, which are prevalent in pharmaceuticals. The choice of a palladium catalyst and an appropriate ligand is critical for achieving high efficiency, especially with the potential for steric hindrance from the ortho-ethoxy group.
Comparative Analysis of Catalyst Systems
For the Suzuki-Miyaura coupling of aryl bromides, particularly those with ortho-substituents, the use of bulky and electron-rich phosphine ligands is often essential to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.
| Catalyst System (Precursor + Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Key Characteristics & Causality |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | 70-85 | A classic, reliable catalyst. Triphenylphosphine is a versatile ligand, but may be less effective for sterically hindered substrates compared to more modern ligands. |
| Pd(OAc)₂ + SPhos | K₃PO₄ | Toluene | 80-100 | 2-12 | >95 | SPhos is a bulky, electron-rich biarylphosphine ligand that accelerates both oxidative addition and reductive elimination, leading to higher turnover numbers and suitability for hindered substrates.[1] |
| Pd₂(dba)₃ + XPhos | K₃PO₄ | Dioxane | 80-100 | 4-16 | 90-98 | XPhos, another Buchwald ligand, is highly effective for creating sterically encumbered biaryl linkages. Its bulk facilitates the reductive elimination step, which can be rate-limiting. |
| PEPPSI-IPr | K₂CO₃ | Dioxane/H₂O | 80 | 2-6 | ~98 | This N-heterocyclic carbene (NHC) ligated catalyst offers high thermal stability and activity. The strong σ-donating ability of the NHC ligand promotes efficient catalysis.[1] |
Note: Yields are based on studies with structurally similar ortho-alkoxy substituted aryl bromides and represent expected performance.
Expert Insights
For routine transformations of this compound, Pd(PPh₃)₄ can be a cost-effective starting point. However, for more challenging couplings with sterically demanding boronic acids or when high throughput is required, the use of a more advanced catalyst system is recommended. The Pd(OAc)₂/SPhos combination is often a superior choice, offering excellent yields under relatively mild conditions. The pre-formed PEPPSI-IPr catalyst is also an excellent option, providing high stability and activity.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid using a Pd(OAc)₂/SPhos catalyst system.
-
Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).
-
Catalyst Preparation: In a separate vial, dissolve Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous toluene (5 mL).
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the solids.
-
Reaction Conditions: Heat the mixture to 100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Section 2: Heck Reaction for Alkene Arylation
The Mizoroki-Heck reaction is a powerful tool for the formation of C-C bonds by coupling aryl halides with alkenes.[2] The choice of catalyst and reaction conditions can influence the regioselectivity of the addition to the alkene.
Comparative Analysis of Catalyst Systems
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Key Characteristics & Causality |
| Pd(OAc)₂ + P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 75-90 | A classic "Jeffery conditions" modification that often works well for aryl bromides. Tri(o-tolyl)phosphine is a bulkier alternative to PPh₃, which can improve yields. |
| Pd₂(dba)₃ + P(t-Bu)₃ | Cy₂NMe | Dioxane | 80-100 | 12-18 | 85-95 | The use of the very bulky and electron-rich tri(tert-butyl)phosphine ligand often allows for lower reaction temperatures and catalyst loadings. |
| Palladacycle Catalysts (e.g., Herrmann's catalyst) | NaOAc | NMP | 120-140 | 4-12 | >90 | Palladacycles are highly stable pre-catalysts that are effective at high temperatures, making them suitable for less reactive substrates. |
Note: Yields are based on studies with structurally similar aryl bromides and represent expected performance.
Expert Insights
For the Heck reaction with this compound, starting with Pd(OAc)₂ and P(o-tol)₃ is a reasonable approach. If yields are suboptimal, transitioning to a more active system with a bulkier ligand like P(t-Bu)₃ is a logical next step. For challenging substrates or large-scale synthesis where catalyst stability is paramount, a palladacycle may be the most robust option, despite the higher required temperatures.
Visualizing the Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Detailed Experimental Protocol: Heck Reaction
This protocol describes a general procedure for the Heck reaction of this compound with styrene.
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.03 mmol, 3 mol%), and Tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).
-
Reagent Addition: Add anhydrous DMF (5 mL) and triethylamine (1.5 mmol, 1.5 equiv) to the tube. Finally, add styrene (1.2 mmol, 1.2 equiv).
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100 °C in a preheated oil bath. Stir for 24 hours.
-
Work-up: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[2]
Section 3: Sonogashira Coupling for Alkyne Synthesis
The Sonogashira coupling is the most common method for coupling terminal alkynes with aryl halides, providing a direct route to substituted alkynes.[3] This reaction is typically co-catalyzed by palladium and copper(I).[4]
Comparative Analysis of Catalyst Systems
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Key Characteristics & Causality | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT - 50 | 2-6 | 85-95 | The classic Sonogashira catalyst system. It is generally effective for aryl bromides. The copper(I) co-catalyst is crucial for the formation of the copper acetylide intermediate.[3] | | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | RT | 3-8 | >90 | Tetrakis(triphenylphosphine)palladium(0) is also a highly effective pre-catalyst for this transformation. | | Pd(OAc)₂ + XPhos (Copper-free) | - | Cs₂CO₃ | Dioxane | 80-100 | 12-24 | 80-90 | Copper-free Sonogashira couplings have been developed to avoid issues with homocoupling of the alkyne (Glaser coupling). These often require a bulkier ligand and a stronger base. |
Note: Yields are based on studies with structurally similar aryl bromides and represent expected performance.
Expert Insights
For most applications involving this compound, the traditional Pd(PPh₃)₂Cl₂/CuI system is robust and high-yielding. It is the recommended starting point due to its reliability and mild reaction conditions. Copper-free conditions can be explored if alkyne homocoupling proves to be a significant side reaction.
Visualizing the Sonogashira Coupling Workflow
Caption: A generalized experimental workflow for the Sonogashira coupling reaction.
Detailed Experimental Protocol: Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.
-
Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 equiv) in THF (10 mL) at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), CuI (0.06 mmol, 6 mol%), and diisopropylamine (2.0 mmol, 2.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature for 3-6 hours. Monitor progress by TLC.
-
Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with additional ether. Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel.
Section 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become the method of choice for the synthesis of aryl amines from aryl halides.[5] The selection of the ligand is of utmost importance for achieving high yields and broad substrate scope.
Comparative Analysis of Catalyst Systems
| Catalyst System (Precursor + Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Key Characteristics & Causality |
| Pd₂(dba)₃ + BINAP | NaOt-Bu | Toluene | 80-100 | 12-24 | 70-85 | An early generation catalyst system. BINAP is a bidentate phosphine ligand that can be effective, but often requires higher temperatures and longer reaction times. |
| Pd(OAc)₂ + XPhos | K₃PO₄ | t-BuOH | 100-110 | 16-24 | >95 | XPhos is a highly effective bulky monophosphine ligand for C-N coupling, enabling the use of a wider range of amines and milder bases like K₃PO₄.[6] |
| Pd₂(dba)₃ + RuPhos | NaOt-Bu | Toluene | 100 | 16-24 | >95 | RuPhos is another highly active Buchwald ligand, particularly effective for coupling with primary amines and ammonia surrogates.[6] |
Note: Yields are based on studies with structurally similar aryl bromides and represent expected performance.
Expert Insights
For the Buchwald-Hartwig amination of this compound, the use of modern, bulky monophosphine ligands is strongly recommended. The Pd(OAc)₂/XPhos system is a versatile and high-performing choice for a broad range of primary and secondary amines. The strong base NaOt-Bu is commonly used, but for base-sensitive substrates, a switch to K₃PO₄ or Cs₂CO₃ with an appropriate ligand is advisable.
Visualizing the Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of this compound with a primary or secondary amine.
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv).
-
Reagent Addition: Add anhydrous toluene (5 mL) via syringe. Finally, add the amine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction Conditions: Seal the vessel tightly and heat the reaction mixture to 100-110 °C with vigorous stirring for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[6]
Conclusion and Future Outlook
The functionalization of this compound is readily achievable through a variety of modern cross-coupling reactions. The selection of the catalyst system is the most critical parameter for success. While traditional catalysts like those based on triphenylphosphine can be effective, the use of modern, bulky, and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene ligands often provides superior results in terms of yield, reaction time, and substrate scope. For C-C bond formation, Suzuki-Miyaura and Heck reactions offer robust methodologies, while the Sonogashira coupling provides a direct route to alkynylated products. For the crucial C-N bond formation, the Buchwald-Hartwig amination stands as the preeminent method.
As the field of catalysis continues to evolve, the development of even more active and selective catalysts, including those based on more sustainable and earth-abundant metals like nickel and iron, will undoubtedly further expand the synthetic utility of versatile building blocks like this compound.
References
- Ullmann, F. Ueber eine neue Bildungsweise von Diphenylaminderivaten. Ber. Dtsch. Chem. Ges.1903, 36, 2382–2384. (Note: While this is a foundational citation for Ullmann-type reactions, specific URLs for such old articles are not always stable. A general search for the title and author will yield the source.)
- Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Acc. Chem. Res.2008, 41 (11), 1534–1544. [Link]
- Chemistry LibreTexts.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Frech, C. M. et al. Comparative Study of the Frech Catalyst with Two Conventional Catalysts in the Heck Synthesis of 2,4-Diaminopyrimidine-based Antibiotics. Molecules2013, 18(1), 893-903. [Link]
Sources
A Comparative Guide to the Reactivity of Halogenated Benzaldehydes for Synthetic Strategy Optimization
For the discerning researcher, scientist, and drug development professional, the selection of a starting material is a critical decision that dictates the trajectory of a synthetic pathway. Halogenated benzaldehydes, a class of versatile intermediates, offer a rich landscape of reactivity profiles that can be strategically exploited.[1] The identity and position of the halogen substituent on the aromatic ring profoundly influence the electrophilicity of the carbonyl carbon and the overall electronic environment of the molecule. This guide provides an in-depth, objective comparison of the reactivity of fluoro-, chloro-, bromo-, and iodobenzaldehydes in key organic transformations, supported by experimental data and detailed protocols to inform your synthetic design.
The Duality of Halogen Substituents: A Tale of Inductive and Resonance Effects
The reactivity of the aldehyde functional group in halogenated benzaldehydes is primarily governed by the electronic effects exerted by the halogen substituent. Halogens exhibit a dual nature: they are electronegative and withdraw electron density through the sigma bond (an inductive effect, -I), while their lone pairs can donate electron density into the aromatic pi-system (a resonance effect, +R).
-
Inductive Effect (-I): This electron-withdrawing effect increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it more susceptible to nucleophilic attack. The strength of the inductive effect decreases down the group: F > Cl > Br > I.
-
Resonance Effect (+R): This electron-donating effect can partially offset the inductive withdrawal. The effectiveness of this donation is dependent on the overlap between the p-orbitals of the halogen and the carbon of the benzene ring.
For reactions involving nucleophilic attack at the carbonyl carbon, the dominant influence is the electron-withdrawing inductive effect. This leads to an increase in reactivity for halogenated benzaldehydes compared to the unsubstituted parent molecule. Electron-withdrawing groups generally accelerate reactions where the rate-determining step involves nucleophilic attack on the carbonyl carbon.[2]
Conversely, steric hindrance plays a significant role, particularly for substituents at the ortho position. A bulky halogen in close proximity to the aldehyde group can impede the approach of a nucleophile, thereby decreasing the reaction rate, irrespective of the electronic effects.
The following diagram illustrates the interplay of these effects on the carbonyl carbon's electrophilicity.
Caption: Interplay of electronic and steric effects on reactivity.
Comparative Reactivity in Key Transformations
To provide a practical understanding of these principles, we will compare the reactivity of halogenated benzaldehydes in four fundamental reactions: the Knoevenagel Condensation, Oxidation, Reduction, and the Cannizzaro Reaction.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. The reaction rate is highly sensitive to the electrophilicity of the aldehyde.[3]
General Trend: The reactivity of substituted benzaldehydes in the Knoevenagel condensation is significantly enhanced by electron-withdrawing groups. Therefore, the expected order of reactivity is:
-
Positional Isomers: para > meta > ortho (due to steric hindrance in the ortho position)
-
Halogen Series (for a given position): F > Cl > Br > I (following the trend of the inductive effect)
| Benzaldehyde Derivative | Active Methylene | Catalyst/Solvent | Yield (%) | Reaction Time (h) | Reference |
| 4-Fluorobenzaldehyde | Malononitrile | Piperidine/Ethanol | High | Shorter | [4] |
| 4-Chlorobenzaldehyde | Malononitrile | Piperidine/Ethanol | High | - | [4] |
| 4-Bromobenzaldehyde | Malononitrile | Piperidine/Ethanol | High | - | [2] |
| 4-Nitrobenzaldehyde | Malononitrile | Piperidine/Ethanol | >95 | <1 | [2] |
| Benzaldehyde | Malononitrile | Piperidine/Ethanol | Moderate | Longer | [5] |
Note: Direct comparative kinetic data under identical conditions is sparse in the literature; the table reflects general trends and reported observations.
Detailed Experimental Protocol: Knoevenagel Condensation
This protocol provides a general procedure for the Knoevenagel condensation of a substituted benzaldehyde with malononitrile.
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol, 66 mg)
-
Piperidine (catalytic amount, ~0.1 mmol)
-
Ethanol (10 mL)
-
25 mL round-bottomed flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a 25 mL round-bottomed flask, add the substituted benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol).
-
Add 10 mL of ethanol to the flask and stir the mixture until all solids are dissolved.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will likely precipitate. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Dry the product under vacuum to obtain the corresponding benzylidenemalononitrile derivative.
-
Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and melting point).[3]
Caption: Experimental workflow for Knoevenagel condensation.
Oxidation to Carboxylic Acids
The oxidation of aldehydes to carboxylic acids is a fundamental transformation. For halogenated benzaldehydes, this reaction proceeds readily, often with permanganate or chromate reagents. The rate of this reaction can also be influenced by the electronic nature of the substituents.
General Trend: Electron-withdrawing groups facilitate the formation of the hydrate intermediate, which is a key step in the oxidation mechanism, thus increasing the reaction rate.
-
Positional Isomers: para > meta > ortho
-
Halogen Series (for a given position): F > Cl > Br > I
| Benzaldehyde Derivative | Oxidant | Conditions | Yield (%) | Reference |
| Benzaldehyde | KMnO₄ | Phase Transfer Catalysis | >90 | [6] |
| 4-Chlorobenzaldehyde | KMnO₄ | Phase Transfer Catalysis | >90 | [6] |
| 4-Bromobenzaldehyde | KMnO₄ | Phase Transfer Catalysis | >90 | [6] |
| 4-Nitrobenzaldehyde | KMnO₄ | Phase Transfer Catalysis | >90 | [6] |
Note: While yields are generally high, kinetic studies show a clearer differentiation in reaction rates.
Detailed Experimental Protocol: Permanganate Oxidation
This protocol describes the oxidation of a substituted benzaldehyde to the corresponding benzoic acid using potassium permanganate under phase-transfer catalysis.[6]
Materials:
-
Substituted benzaldehyde (0.1 mol)
-
Potassium permanganate (0.5 mol)
-
Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst (0.01 mol)
-
Toluene (50 mL)
-
50 mL aqueous solution of KMnO₄
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the substituted benzaldehyde (0.1 mol) and TBAB (0.01 mol) in 50 mL of toluene in a reaction flask.
-
Add the 50 mL aqueous solution of potassium permanganate (0.5 mol) to the flask.
-
Stir the biphasic mixture vigorously at room temperature for approximately 30 minutes.
-
Monitor the reaction by observing the disappearance of the purple permanganate color.
-
After the reaction is complete, separate the aqueous and organic layers.
-
Acidify the aqueous layer with concentrated HCl to precipitate the benzoic acid derivative.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain the pure carboxylic acid.[6]
-
Characterize the product by its melting point and spectroscopic methods.[6]
Reduction to Alcohols
The reduction of aldehydes to primary alcohols is commonly achieved using hydride-donating reagents like sodium borohydride (NaBH₄). The rate of this reaction is dependent on the electrophilicity of the carbonyl carbon.
General Trend: Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydride ion, thus accelerating the reaction.[7]
-
Positional Isomers: para > meta > ortho
-
Halogen Series (for a given position): F > Cl > Br > I
| Benzaldehyde Derivative | Reducing Agent | Solvent | Product | General Outcome |
| Halogenated Benzaldehydes | NaBH₄ | Methanol/Ethanol | Corresponding Benzyl Alcohol | Efficient reduction |
Note: While NaBH₄ is effective for all listed substrates, the reaction rates are expected to follow the trend of carbonyl electrophilicity.
Detailed Experimental Protocol: Sodium Borohydride Reduction
This protocol provides a general method for the reduction of a halogenated benzaldehyde to its corresponding benzyl alcohol.[8]
Materials:
-
Halogenated benzaldehyde (1 eq.)
-
Sodium borohydride (1.2 eq.)
-
Methanol or Ethanol (10 volumes)
-
Ammonium chloride solution (aqueous, saturated)
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the halogenated benzaldehyde (1 eq.) in methanol or ethanol (10 volumes) in a round-bottomed flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.2 eq.) in small portions to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous mixture with dichloromethane (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude alcohol product.
-
Purify the product by column chromatography or distillation if necessary.
Caption: General mechanism of hydride reduction of an aldehyde.
Cannizzaro Reaction
The Cannizzaro reaction is a disproportionation reaction of two molecules of a non-enolizable aldehyde to yield a primary alcohol and a carboxylic acid.[9] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon.
General Trend: Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to the initial hydroxide attack and facilitating the subsequent hydride transfer, which is often the rate-determining step.[10][11]
-
Positional Isomers: para > meta > ortho
-
Halogen Series (for a given position): F > Cl > Br > I
| Benzaldehyde Derivative | Base | Products | Relative Reactivity | Reference |
| 4-Nitrobenzaldehyde | KOH | 4-Nitrobenzyl alcohol & 4-Nitrobenzoic acid | Fastest | [11] |
| 4-Chlorobenzaldehyde | KOH | 4-Chlorobenzyl alcohol & 4-Chlorobenzoic acid | Faster | [11] |
| Benzaldehyde | KOH | Benzyl alcohol & Benzoic acid | Standard | [9] |
| 4-Methoxybenzaldehyde | KOH | 4-Methoxybenzyl alcohol & 4-Methoxybenzoic acid | Slower | [12] |
Detailed Experimental Protocol: Cannizzaro Reaction
This protocol is a general procedure for the Cannizzaro reaction of a halogenated benzaldehyde.[11][13]
Materials:
-
Halogenated benzaldehyde (e.g., 4-chlorobenzaldehyde, 5.0 g)
-
Potassium hydroxide (5.0 g)
-
Water (5 mL)
-
Dichloromethane
-
Concentrated Hydrochloric Acid
-
Separatory funnel
Procedure:
-
In a flask, dissolve potassium hydroxide (5.0 g) in water (5 mL).
-
Add the halogenated benzaldehyde (5.0 g) to the concentrated KOH solution.
-
Stopper the flask and shake vigorously until a thick emulsion forms. Allow the mixture to stand at room temperature for 24 hours.
-
After 24 hours, add enough water to dissolve the potassium salt of the carboxylic acid.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL) to separate the alcohol.
-
Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude alcohol.
-
Cool the aqueous layer from the initial extraction in an ice bath and acidify with concentrated HCl to precipitate the carboxylic acid.
-
Collect the carboxylic acid by vacuum filtration, wash with cold water, and dry.
-
Purify the alcohol and carboxylic acid products by distillation or recrystallization, respectively.
Conclusion: Strategic Selection of Halogenated Benzaldehydes
The reactivity of halogenated benzaldehydes is a nuanced interplay of electronic and steric factors. For reactions where nucleophilic attack on the carbonyl carbon is the key step, such as the Knoevenagel condensation, reduction with hydrides, and the Cannizzaro reaction, electron-withdrawing halogens enhance reactivity. The general trend for reactivity is F > Cl > Br > I for a given position, and para > meta > ortho. The ortho isomers are often the least reactive due to steric hindrance.
This guide provides a framework for understanding and predicting the reactivity of these valuable synthetic intermediates. By carefully considering the electronic and steric properties of the halogen substituent and its position on the aromatic ring, researchers can make informed decisions to optimize reaction conditions, improve yields, and ultimately, accelerate the drug development process.
References
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- ResearchGate. (n.d.). Comparison of the conversion of benzaldehyde over time for the Knoevenagel condensation with malononitrile when using REG‐0.40 and NMP‐0.33. [Link]
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A Senior Application Scientist's Guide to Validated Analytical Methods for 5-Bromo-2-ethoxybenzaldehyde
Introduction: The Analytical Imperative for 5-Bromo-2-ethoxybenzaldehyde
This compound (C₉H₉BrO₂, MW: 229.07 g/mol , CAS: 79636-94-5) is a substituted aromatic aldehyde that serves as a crucial intermediate in the synthesis of more complex molecules within the pharmaceutical and fine chemical industries.[1] Its purity, stability, and impurity profile directly impact the quality, safety, and efficacy of the final product. Therefore, robust and validated analytical methods are not merely a regulatory formality but a scientific necessity for ensuring process control and product quality.
This guide provides an in-depth comparison of the principal analytical techniques for the characterization and quantification of this compound. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions and delve into the causality behind methodological choices—explaining why a particular column is selected for High-Performance Liquid Chromatography (HPLC), or why a specific temperature gradient is optimal for Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies discussed herein are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring that each protocol is a self-validating system designed for trustworthiness and reproducibility.[2][3][4]
Core Comparative Analysis: HPLC-UV vs. GC-MS
The two most powerful and prevalent techniques for the analysis of a semi-volatile, moderately polar compound like this compound are High-Performance Liquid Chromatography with Ultraviolet (UV) detection and Gas Chromatography coupled with Mass Spectrometry (GC-MS). The choice between them depends on the analytical objective: are we determining potency (assay), identifying and quantifying trace-level impurities, or performing release testing?
-
High-Performance Liquid Chromatography (HPLC): This is often the workhorse for assay and purity testing in quality control laboratories. Its primary advantage lies in its ability to analyze samples at ambient temperatures, preventing the degradation of thermally sensitive impurities. For a chromophoric molecule like this compound, UV detection provides excellent sensitivity and linearity.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is unparalleled for its sensitivity and specificity, making it the gold standard for identifying and quantifying volatile and semi-volatile impurities, especially potential genotoxic impurities (GTIs).[6] The mass spectrometer provides structural information, which is invaluable for identifying unknown degradation products or process-related impurities.[7]
Logical Framework for Method Selection
The decision to employ HPLC or GC-MS is driven by the analyte's properties and the analytical goal.
Caption: Method Selection Workflow for this compound.
Performance Comparison: A Validated Perspective
A validated analytical method must demonstrate suitability for its intended purpose through a series of performance characteristics.[8][9] The following table summarizes expected validation parameters for hypothetical, well-developed HPLC-UV and GC-MS methods for this compound, based on data from similar aromatic aldehydes and brominated compounds.[2][10][11]
| Validation Parameter | HPLC-UV Method (Assay & Purity) | GC-MS Method (Trace Impurity Analysis) | Rationale & Causality |
| Specificity | Baseline resolution >1.5 from known impurities. Peak purity analysis via DAD/PDA confirms no co-elution. | Unique mass fragments and retention times for each analyte, demonstrating no interference from the matrix or other components. | HPLC: Ensures the UV signal is solely from the analyte. GC-MS: Mass spectral data provides a higher degree of certainty in peak identity. |
| Linearity (R²) | ≥ 0.999 over 50-150% of the nominal concentration. | ≥ 0.995 over a range spanning the Limit of Quantification (LOQ) to ~20 ppm. | Demonstrates a direct, proportional relationship between detector response and concentration, which is fundamental for accurate quantification.[12] |
| Accuracy (% Recovery) | 98.0% - 102.0% for spiked samples at three levels (e.g., 80%, 100%, 120%). | 80.0% - 120.0% for spiked samples at low concentrations (e.g., LOQ, 5 ppm, 10 ppm). | Confirms the closeness of the measured value to the true value. Wider acceptance criteria for trace analysis reflect the increased variability at low levels. |
| Precision (% RSD) | Repeatability: ≤ 1.0% Intermediate Precision: ≤ 2.0% | Repeatability: ≤ 15.0% Intermediate Precision: ≤ 20.0% | Measures the method's consistency. Tighter limits for an assay method are critical for reliable potency determination.[13] |
| Limit of Detection (LOD) | ~0.01% (based on a 1 mg/mL solution) | ~0.1 ppm (0.1 µg/g) | LOD: The lowest amount of analyte that can be detected but not necessarily quantified. Crucial for impurity methods. |
| Limit of Quantification (LOQ) | ~0.03% (based on a 1 mg/mL solution) | ~0.5 ppm (0.5 µg/g) | LOQ: The lowest amount of analyte that can be quantified with acceptable precision and accuracy. Defines the lower limit of the reporting range. |
| Robustness | Unaffected by minor changes in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). | Unaffected by minor changes in oven ramp rate (±1°C/min) and carrier gas flow (±0.1 mL/min). | Demonstrates the method's reliability during normal usage and transfer between laboratories. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are detailed, validated methodologies designed for direct application in a laboratory setting.
Protocol 1: HPLC-UV Method for Assay and Purity
This method is optimized for the accurate quantification of this compound and the separation of key process-related impurities. The use of a C18 stationary phase is ideal for retaining this moderately non-polar molecule, while a methanol/water mobile phase provides good separation efficiency.[3][14]
1. Instrumentation and Conditions:
-
System: HPLC or UHPLC with UV/Vis or Diode Array Detector (DAD/PDA).[15]
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: Ultrapure Water
-
Mobile Phase B: Methanol
-
Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 60% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (Aromatic aldehydes typically have strong absorbance in this region).[16]
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Solvent (Diluent): 50:50 Methanol:Water
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 2.5 mL of the Standard Stock Solution to 25 mL with diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh ~25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with diluent.
3. Validation Workflow:
Caption: HPLC-UV Analysis Workflow.
Protocol 2: GC-MS Method for Trace Impurity Analysis
This method is designed for high-sensitivity detection and identification of volatile and semi-volatile impurities. A non-polar 5% phenyl-polysiloxane column (e.g., HP-5ms) is chosen for its excellent resolving power for a wide range of analytes.[17]
1. Instrumentation and Conditions:
-
System: Gas Chromatograph with a Mass Selective Detector (MSD).[2]
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C
-
Injection Mode: Splitless (to maximize sensitivity), 1 µL injection volume.
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 40-450) for identification of unknowns. Selected Ion Monitoring (SIM) can be used for target impurity quantification to enhance sensitivity.
2. Standard and Sample Preparation:
-
Solvent: Dichloromethane or Ethyl Acetate (high purity, GC grade).
-
Impurity Standard Stock (if available): Prepare a stock solution of known impurities at ~100 µg/mL.
-
Sample Solution (10 mg/mL): Accurately weigh ~100 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
3. Justification of Parameters:
-
The splitless injection ensures that the entire sample volume is transferred to the column, which is critical for trace analysis.[6]
-
The temperature ramp is designed to first elute highly volatile impurities at lower temperatures before ramping up to elute the main component and less volatile species, ensuring good chromatographic separation.
-
Full scan mode is essential during method development and for analyzing unknown samples, as it provides complete mass spectra for library matching and structural elucidation.[7]
Alternative & Complementary Analytical Techniques
While chromatography is central to quantitative analysis, other spectroscopic techniques provide valuable, often complementary, information.
-
UV-Visible Spectrophotometry: A rapid and simple technique for determining concentration using Beer's Law.[18] A full spectral scan (e.g., 200-400 nm) in a suitable solvent like methanol or acetonitrile can confirm the λmax for routine quantification and can be used for dissolution testing. However, it is non-selective and should not be used for purity analysis without prior validation against a specific method like HPLC.[19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is the most powerful tool for absolute structural elucidation and confirmation.[21][22] It can unambiguously identify the compound and its impurities, provided they are present at sufficient concentration (>1%). Quantitative NMR (qNMR) can also be used as a primary method for determining purity against a certified internal standard.[23]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is an excellent technique for identity confirmation. The spectrum will show characteristic absorption bands for the aldehyde C=O stretch (~1690 cm⁻¹), aromatic C=C stretches, and C-O-C ether linkages, providing a unique fingerprint for the molecule.[24]
Conclusion: A Multi-faceted Approach to Analytical Control
There is no single "best" method for the analysis of this compound. Instead, a suite of validated analytical techniques should be employed, each fit for its specific purpose. For routine quality control, assay, and stability testing, a validated HPLC-UV method offers the ideal balance of performance, robustness, and efficiency. For the critical task of identifying and controlling trace-level and potentially genotoxic impurities, the superior sensitivity and specificity of a validated GC-MS method are indispensable. Complementary techniques like NMR and FTIR serve as foundational tools for structural confirmation and identity verification.
By understanding the scientific principles behind each technique and applying rigorous validation standards as outlined by ICH guidelines, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of the final product.
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- Raja, M., et al. (2020). A Simple and Trace Level-Sensitive Gas Chromatography with Mass Spectrometer (GCMS) Method for the Determination of Seven Potentially Genotoxic Impurities in Cilastatin Sodium Drug Substance. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-5026. [Link][11]
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A Senior Application Scientist's Guide to the Cross-Validation of 5-Bromo-2-ethoxybenzaldehyde Characterization Data
Introduction: The Imperative for Rigorous Characterization
5-Bromo-2-ethoxybenzaldehyde (CAS No. 79636-94-5) is a pivotal intermediate in the synthesis of high-value organic molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1] Its molecular architecture, featuring a reactive aldehyde, a synthetically versatile bromine atom, and an ethoxy group, makes it a desirable building block. However, the integrity of any multi-step synthesis hinges on the unequivocal purity and structural confirmation of its starting materials. Ambiguities in characterization can propagate, leading to compromised yields, unforeseen side products, and, in drug development, potentially critical safety concerns.
Part 1: Foundational Physicochemical & Spectroscopic Profile
A complete characterization begins with foundational data. The following tables summarize the key physical and spectroscopic properties of this compound, which will form the basis of our cross-validation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 79636-94-5 | [2][3] |
| Molecular Formula | C₉H₉BrO₂ | [2][3] |
| Molecular Weight | 229.07 g/mol | [2][3][4] |
| Appearance | White flakes or solid | [2] |
| Melting Point | 68-71 °C | [2] |
| Boiling Point | 302.7 °C at 760 mmHg | [2] |
| Density | 1.451 g/cm³ | [2] |
Table 2: Primary Spectroscopic Data for this compound
| Technique | Key Expected Features |
| ¹H NMR | Signals for ethoxy group (quartet & triplet), three distinct aromatic protons, and a downfield aldehyde proton singlet. |
| ¹³C NMR | Resonances for nine unique carbons, including a downfield aldehyde carbon (~188-190 ppm), aromatic carbons, and two aliphatic carbons for the ethoxy group. |
| FTIR (ATR) | Strong C=O stretch for the aldehyde, prominent C-O ether stretches, and characteristic aromatic C-H and C=C bands. |
| Mass Spec (EI) | Distinct molecular ion [M]⁺ and [M+2]⁺ peaks of nearly equal intensity, the hallmark of a monobrominated compound. |
Part 2: Deep Dive into Characterization & Comparative Analysis
In this section, we dissect the data from each analytical technique, explaining the expected results and critically comparing them with 5-Bromo-2-methoxybenzaldehyde to provide context and reinforce our structural assignment. The logic is simple: if our compound is indeed this compound, its data should differ from its methoxy analog in predictable ways.
Workflow for Comprehensive Structural Elucidation
The following workflow illustrates the logical process of using multiple analytical techniques to achieve unambiguous structural confirmation.
Caption: A logical workflow for the cross-validation of analytical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for elucidating the precise structure of organic molecules.
-
¹H NMR Insights: The proton NMR spectrum provides information about the electronic environment and connectivity of hydrogen atoms.
-
Aldehyde Proton (CHO): This proton is highly deshielded by the carbonyl group and appears as a sharp singlet far downfield, typically around 10.3 ppm.
-
Aromatic Protons: The substitution pattern on the benzene ring gives rise to three distinct signals. H-6 (adjacent to the ethoxy group) will be a doublet, H-4 will be a doublet of doublets, and H-3 will be a doublet.
-
Ethoxy Group (-OCH₂CH₃): This group gives a characteristic quartet for the methylene (-OCH₂) protons coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the methylene protons.
-
-
¹³C NMR Insights: The carbon spectrum reveals the number of unique carbon environments.
-
Carbonyl Carbon: The aldehyde carbon is the most downfield signal, typically appearing around 189 ppm.
-
Aromatic Carbons: Six distinct signals are expected, with the carbon attached to the oxygen (C-2) being the most shielded among the substituted carbons, and the carbon attached to the bromine (C-5) showing a characteristic shift.
-
Ethoxy Carbons: Two aliphatic signals will be present for the -OCH₂- and -CH₃ carbons.
-
Table 3: Comparative NMR Data Analysis
| Feature | This compound (Expected) | 5-Bromo-2-methoxybenzaldehyde (Reference)[5] | Causality Behind the Difference |
| Alkoxy Protons (¹H) | ~4.2 ppm (quartet, 2H), ~1.5 ppm (triplet, 3H) | ~3.9 ppm (singlet, 3H) | The ethoxy group's ethyl chain results in a quartet-triplet splitting pattern, whereas the methoxy group is a simple singlet. This is a definitive differentiating feature. |
| Alkoxy Carbons (¹³C) | ~65 ppm (-OCH₂), ~15 ppm (-CH₃) | ~56 ppm (-OCH₃) | The presence of two aliphatic carbon signals confirms the ethoxy group over a methoxy group. |
| Molecular Weight | 229.07 g/mol | 215.04 g/mol [5][6] | The 14.03 g/mol difference corresponds precisely to a methylene (-CH₂-) group, providing foundational support for the ethoxy structure. |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups based on their vibrational frequencies.
-
Key Diagnostic Peaks:
-
C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of an aromatic aldehyde's carbonyl group.[7]
-
C-O Ether Stretches: Two distinct C-O stretching bands are expected: one for the aryl-oxygen bond (~1250 cm⁻¹) and one for the alkyl-oxygen bond (~1040 cm⁻¹).
-
Aromatic C-H and C=C: Bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively, confirm the presence of the benzene ring.
-
Aldehyde C-H Stretch: Two weak bands are often visible around 2850 cm⁻¹ and 2750 cm⁻¹.[8]
-
Comparing the IR spectrum to 5-bromo-2-methoxybenzaldehyde, the overall patterns will be very similar. The primary utility of IR here is to confirm the presence of the key functional groups (aldehyde, ether, aromatic ring) common to both, rather than to differentiate them. The NIST Chemistry WebBook provides reference spectra for related compounds that can be used for comparison.[3][9]
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern, offering definitive proof of the elemental composition.
-
The Bromine Isotope Pattern: The most crucial feature for a brominated compound is its isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks: the [M]⁺ peak and the [M+2]⁺ peak, which should be of almost equal intensity. For C₉H₉BrO₂, we expect peaks at m/z 228 and 230. The absence of this pattern would immediately invalidate the proposed structure.
-
Key Fragmentation Pathways:
-
Loss of CHO: A common fragmentation is the loss of the formyl radical (•CHO, 29 Da), leading to a significant peak at m/z 199/201.
-
Loss of Ethoxy Group: Cleavage of the ethoxy group (•OC₂H₅, 45 Da) is another expected pathway.
-
The mass spectrum for 5-bromo-2-methoxybenzaldehyde would also show the characteristic 1:1 bromine isotope pattern, but its molecular ion would be at m/z 214/216.[5] This 14-unit mass difference is a critical cross-validation point that confirms the ethoxy substituent.
Part 3: Verifiable Experimental Protocols
These protocols are designed to be self-validating and are based on standard laboratory practices for the characterization of aromatic aldehydes.[7][8][10]
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
-
Methodology:
-
Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of CDCl₃ is standard for its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peaks for calibration.[8]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Insert the tube into the NMR spectrometer (e.g., 400 MHz or higher for better resolution). Acquire a standard ¹H spectrum, followed by a ¹³C spectrum (typically requiring more scans due to the lower natural abundance of ¹³C).
-
Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase and baseline the resulting spectra. Calibrate the chemical shifts using the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).
-
Analysis: Integrate the ¹H signals to determine proton ratios. Analyze splitting patterns (coupling) to infer connectivity. Correlate ¹H and ¹³C signals if 2D NMR experiments (like HSQC/HMBC) are performed.
-
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the primary functional groups present in the molecule.
-
Methodology (using Attenuated Total Reflectance - ATR):
-
Background Scan: Ensure the ATR crystal (typically diamond) is clean. Run a background spectrum to capture the ambient atmospheric conditions (H₂O, CO₂). This is a critical step as the software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only data from the sample itself.[8]
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Lower the press arm to apply firm, even pressure. This ensures good contact between the sample and the crystal, which is essential for obtaining a strong, high-quality signal.
-
Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe after analysis.
-
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the molecular weight, confirm the presence of bromine, and assess purity.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup: Set the GC oven temperature program to adequately separate the analyte from any potential impurities. A typical program might start at 80°C and ramp up to 250°C. Set the mass spectrometer to scan over a mass range that includes the expected molecular weight (e.g., m/z 50-300). Electron Ionization (EI) at 70 eV is the standard method.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) to assess purity. Examine the mass spectrum corresponding to the main peak. Verify the molecular ion peaks at m/z 228 and 230 and check for the expected 1:1 isotopic ratio. Analyze the fragmentation pattern to further support the structural assignment.
-
Conclusion
References
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- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. National Institutes of Health (NIH). [Link]
- Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
- Thermometric determination of aromatic aldehydes. Analyst (RSC Publishing). [Link]
- New Method for Detection of Aromatic Aldehydes. Taylor & Francis Online. [Link]
- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]
- This compound. NIST Chemistry WebBook. [Link]
- Determination of Aromatic Aldehydes by High Performance Liquid Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimethyl-o-phenylenediamine. Semantic Scholar. [Link]
- 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2. PubChem. [Link]
- Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. National Institutes of Health (NIH). [Link]
- Methods for Determining Aldehydes in Air. (Chapter 2). [Link]
- Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. [Link]
- Molecular structures of substituted benzaldehydes 1-50 (training set).
- The synthesis and characterization of substituted benzaldehyde - N - aryloxyacetyl hydrazone compounds.
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure.
- Benzaldehyde, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. [Link]
- Benzaldehyde, 5-bromo-2-hydroxy- (IR Spectrum). NIST Chemistry WebBook. [Link]
- Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Inform
- 2-Bromo-5-ethoxybenzaldehyde. SIELC Technologies. [Link]
- Exploring 2-Bromo-5-(hydroxy)
- This compound.pdf. Cheméo. [Link]
- Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Sciencemadness Discussion Board. [Link]
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Introduction: The Predictive Power of Computational Chemistry
An Expert's Comparative Guide to In-Silico Modeling of 5-Bromo-2-ethoxybenzaldehyde Reactions
This guide provides a comprehensive comparison of in-silico methodologies for modeling the chemical reactions of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind computational choices, ensuring a robust and validated approach to predictive chemistry. We will explore and contrast high-accuracy quantum mechanical methods with high-throughput semi-empirical techniques, providing the insights necessary to select the appropriate tool for your research objectives.
This compound is a versatile benzaldehyde derivative utilized as a building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Understanding its reactivity—predicting reaction outcomes, elucidating complex mechanisms, and identifying potential byproducts—is paramount for efficient and successful research and development. In-silico modeling, or computational chemistry, offers a powerful, cost-effective alternative to purely experimental approaches, allowing scientists to simulate reactions and predict their energetic landscapes before ever stepping into a lab.[1][2]
This guide will compare two prominent computational strategies for modeling a representative reaction of this compound: a nucleophilic addition to the aldehyde carbonyl. We will contrast the rigorous, high-accuracy Density Functional Theory (DFT) approach with a rapid, efficient semi-empirical method (xTB), providing a clear framework for when and why to use each.
Part 1: A Comparative Overview of Computational Software
The choice of software is a critical first step in any computational study. The landscape includes powerful commercial packages and increasingly capable free, open-source alternatives.[3] The selection depends on the desired accuracy, available computational resources, and the specific task at hand.
| Software | Primary Method(s) | Accessibility | Key Strengths & Use Cases |
| Gaussian | DFT, Ab Initio, Semi-empirical | Commercial | The long-standing industry and academic standard for a wide range of high-accuracy calculations, including transition state analysis and thermochemistry.[4] |
| GAMESS | DFT, Ab Initio | Free (No-Cost License) | A powerful, free alternative to Gaussian capable of high-level calculations on systems ranging from small molecules to large clusters.[5][6][7] |
| ORCA | DFT, Ab Initio, Semi-empirical | Free for Academia | Known for its computational efficiency, modern feature set, and user-friendly syntax, making it an excellent choice for DFT calculations.[8] |
| xtb (Extended Tight-Binding) | Semi-empirical (GFN-methods) | Free & Open-Source | Optimized for speed, making it ideal for rapid geometry optimizations, high-throughput screening, and preliminary analysis of very large molecular systems.[2][8] |
| Avogadro | Molecular Editor/Visualizer | Free & Open-Source | An intuitive tool for building molecules, setting up calculations, and visualizing the results from computational packages like GAMESS and ORCA.[7][9] |
Part 2: Modeling a Nucleophilic Addition Reaction: A Workflow Comparison
To illustrate the practical differences between computational approaches, we will model the addition of a cyanide ion (⁻CN) to the carbonyl carbon of this compound. This reaction is a classic example of nucleophilic addition and serves as an excellent model for probing electronic effects and reaction energetics.
General Computational Workflow
The fundamental workflow for analyzing a reaction mechanism is consistent across most software packages. The goal is to locate the stationary points on the potential energy surface—specifically, the energy minima of the reactants and products, and the first-order saddle point of the transition state (TS) that connects them.
Conclusion and Future Directions
This guide has demonstrated a robust, multi-level framework for the in-silico modeling of reactions involving this compound. By leveraging both rapid semi-empirical methods for initial screening and high-accuracy DFT for detailed mechanistic investigation, researchers can build a comprehensive and predictive understanding of their chemical systems. The protocols outlined herein emphasize self-validation through techniques like frequency analysis and IRC calculations, ensuring the trustworthiness of the computational results.
Future work can extend these models to include solvent effects using Polarizable Continuum Models (PCM), explore dynamic effects with ab initio molecular dynamics, or apply these reactivity insights to larger-scale problems like predicting metabolic pathways in drug discovery. [10]Adopting these computational tools empowers chemists to design more efficient experiments, interpret complex results, and accelerate the pace of scientific innovation.
References
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- 2. chemrxiv.org [chemrxiv.org]
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- 5. ChemCompute — Free Computational Chemistry for Undergraduates [chemcompute.org]
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- 7. Best Free Computational Chemistry Programs - Automation Chemistry [automationchemistry.com]
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- 9. Avogadro - Free cross-platform molecular editor - Avogadro [avogadro.cc]
- 10. pharmaexcipients.com [pharmaexcipients.com]
A Senior Application Scientist's Guide to the Synthesis of 5-Bromo-2-ethoxybenzaldehyde: A Comparative Benchmarking Study
Introduction
5-Bromo-2-ethoxybenzaldehyde is a key substituted benzaldehyde derivative utilized as a versatile building block in the synthesis of pharmaceuticals and other high-value organic compounds. Its unique substitution pattern, featuring an activating ethoxy group ortho to the aldehyde and a directing bromo group, makes it a valuable intermediate for constructing complex molecular architectures. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers in medicinal and process chemistry.
This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound. We will move beyond simple protocol recitation to dissect the mechanistic underpinnings, practical advantages, and potential pitfalls of each approach. The objective is to equip researchers with the necessary insights to select and execute the optimal synthetic strategy for their specific laboratory or production needs.
Strategic Overview: Two Divergent Pathways
The synthesis of this compound can be approached from two fundamentally different strategic directions, each with distinct starting materials and reaction types.
-
Strategy A: Electrophilic Bromination. This approach begins with the commercially available 2-ethoxybenzaldehyde and introduces the bromine atom via electrophilic aromatic substitution.
-
Strategy B: Aromatic Formylation. This strategy starts with the brominated precursor, 4-bromo-1-ethoxybenzene, and introduces the aldehyde functionality onto the aromatic ring.
This guide will benchmark these two core strategies, providing detailed protocols and a critical evaluation of their respective merits.
Caption: High-level overview of the two primary synthetic routes.
Strategy A: Electrophilic Bromination of 2-Ethoxybenzaldehyde
This is arguably the most direct route on paper. The synthesis begins with an inexpensive, commercially available starting material and aims to install the bromo group in a single step.
Mechanistic Considerations
The key to this reaction is understanding the directing effects of the substituents on the benzene ring. The ethoxy group (-OEt) is a powerful activating, ortho, para-director due to resonance donation of its lone pair electrons. The aldehyde group (-CHO) is a deactivating, meta-director.
In 2-ethoxybenzaldehyde, these effects are in opposition. The powerful activating nature of the ethoxy group dominates, directing the incoming electrophile (Br+) primarily to the positions ortho and para to it. The position ortho to the ethoxy group (C6) is sterically hindered by the adjacent aldehyde. Therefore, the primary site of attack is the C5 position, which is para to the activating ethoxy group and meta to the deactivating aldehyde group, leading to the desired product.
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
Rationale: N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) for laboratory-scale reactions. It is a solid, making it easier and safer to handle, and it generates the electrophilic bromine species in situ at a controlled concentration, which can help minimize over-bromination and other side reactions.
Detailed Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and protected from light, add 2-ethoxybenzaldehyde (1.0 eq) and a suitable solvent such as glacial acetic acid or acetonitrile (approx. 10 mL per 1 g of aldehyde).
-
Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the solution portion-wise over 15 minutes at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Pour the reaction mixture into a beaker containing cold water (approx. 50 mL). The product will often precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration and wash thoroughly with cold water to remove succinimide and any remaining acid.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield this compound as a white to off-white crystalline solid.
Strategy B: Formylation of 4-Bromo-1-ethoxybenzene
This approach "builds" the molecule in the opposite direction, starting with the brominated aromatic core and adding the aldehyde group. This strategy relies on the high regioselectivity of formylation reactions on activated benzene rings.
Mechanistic Considerations
The starting material, 4-bromo-1-ethoxybenzene, has two directing groups. The ethoxy group is a strong ortho, para-director, while the bromo group is a weak deactivating, but also ortho, para-directing, group. Both groups direct the incoming electrophile to the same positions: C2 and C6 (both are ortho to the ethoxy group). Due to the steric bulk of the ethoxy group, substitution at the C2 position is generally favored, leading to the desired 2-formylated product.
The most common and industrially scalable method for this transformation is the Vilsmeier-Haack reaction.[1][2][3] This reaction uses a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate an electrophilic iminium salt known as the Vilsmeier reagent.[4][5] This reagent is a mild electrophile, making it highly selective for activated aromatic rings.[4]
Protocol 2: Vilsmeier-Haack Formylation
Rationale: The Vilsmeier-Haack reaction is a robust and widely used method for formylating electron-rich aromatic compounds.[3] It avoids harsh Lewis acids and typically provides high yields with excellent regioselectivity.
Detailed Methodology:
-
Vilsmeier Reagent Formation: In a two-necked flask under an inert atmosphere (e.g., nitrogen), cool N,N-dimethylformamide (DMF, 3.0 eq) to 0 °C. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise, ensuring the temperature remains below 10 °C. Stir the mixture at 0 °C for 30 minutes. A thick, white precipitate of the Vilsmeier reagent may form.
-
Reactant Addition: Dissolve 4-bromo-1-ethoxybenzene (1.0 eq) in a minimal amount of DMF or a chlorinated solvent like dichloromethane and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.[6]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-5 hours. Monitor the reaction by TLC.
-
Hydrolysis: Cool the reaction mixture back to 0 °C and carefully quench by pouring it onto crushed ice. Then, add a saturated solution of sodium acetate or sodium bicarbonate until the mixture is neutral or slightly basic to hydrolyze the iminium intermediate.
-
Workup & Isolation: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford pure this compound.
Caption: Step-by-step workflow for the Vilsmeier-Haack reaction.
Performance Benchmark: A Head-to-Head Comparison
To aid in the selection process, the two strategies are compared across several key performance metrics. The data presented is a synthesis of typical results found in the literature and insights from experienced application scientists.
| Metric | Strategy A: Bromination | Strategy B: Vilsmeier-Haack Formylation | Senior Scientist's Analysis |
| Starting Material Cost | Low (2-ethoxybenzaldehyde is inexpensive) | Moderate (4-bromo-1-ethoxybenzene is more expensive) | Strategy A has a clear advantage in raw material cost. |
| Reagent Cost & Safety | Moderate. NBS is relatively safe but Br₂ is hazardous. Acetic acid is corrosive. | High. POCl₃ is highly corrosive and water-reactive. DMF is a suspect teratogen. | Reagents for Strategy A are generally safer and easier to handle in a standard lab setting. Strategy B requires more stringent handling protocols. |
| Yield | Good to Excellent (Typically 75-90%) | Excellent (Typically 80-95%) | Both methods can provide high yields, with the Vilsmeier-Haack often having a slight edge in optimization. |
| Selectivity & Purity | Good. Minor isomers (e.g., 3-bromo) are possible but usually minimal. | Excellent. Highly regioselective due to the mild electrophile and strong directing groups. | Strategy B offers superior regioselectivity, leading to a purer crude product and simplifying purification. |
| Scalability | Moderate. Exothermic control and handling large volumes of Br₂ can be challenging. | High. The Vilsmeier-Haack is a well-established and scalable industrial process. | For large-scale production, Strategy B is generally preferred due to its robustness and predictability. |
| Workup & Purification | Simple. Often involves precipitation and recrystallization. | More complex. Requires careful quenching, extraction, and often chromatography. | Strategy A offers a significantly simpler and faster post-reaction workup. |
Conclusion and Recommendation
Both the direct bromination of 2-ethoxybenzaldehyde (Strategy A) and the Vilsmeier-Haack formylation of 4-bromo-1-ethoxybenzene (Strategy B) are viable and effective methods for synthesizing this compound. The optimal choice is contingent on the specific needs and constraints of the researcher.
-
For academic research, small-scale synthesis, or when prioritizing operational simplicity and lower reagent hazards, Strategy A (Bromination) is highly recommended. Its use of a cheaper starting material and a straightforward workup make it an attractive and efficient route for producing gram quantities of the target compound.
-
For process development, large-scale synthesis, or when the highest possible purity and yield are paramount, Strategy B (Vilsmeier-Haack Formylation) is the superior choice. Despite its more expensive starting material and hazardous reagents, its excellent regioselectivity and proven scalability make it the more robust and reliable option for producing kilogram quantities and beyond.
By carefully weighing these factors, researchers can confidently select the synthetic pathway that best aligns with their objectives, ensuring an efficient and successful synthesis of this valuable chemical intermediate.
References
- Benchchem. (n.d.). Comparative Guide to the Synthesis and Characterization of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde and Its Analogs.
- PrepChem.com. (n.d.). Synthesis of 5-bromo-2-methoxybenzaldehyde.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- SciELO. (2020). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.
- Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Universiti Kebangsaan Malaysia. (n.d.). Bromination of 2,5-dimethoxybenzaldehyde.
- Chem-Impex. (n.d.). 5-Bromo-2-methoxybenzaldehyde.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
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A Comparative Guide to the Isomeric Purity Determination of 5-Bromo-2-ethoxybenzaldehyde for Pharmaceutical Applications
For researchers, scientists, and drug development professionals, the chemical purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The presence of impurities, particularly isomers, can introduce unforeseen toxicological risks or alter therapeutic outcomes. 5-Bromo-2-ethoxybenzaldehyde is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Its isomeric purity is therefore of paramount importance.
This guide provides an in-depth comparison of analytical methodologies for determining the isomeric purity of this compound. We will dissect the rationale behind method selection, present detailed experimental protocols, and offer a comparative analysis of performance based on field-proven insights and regulatory expectations, primarily guided by the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.[3][4]
The Analytical Challenge: Understanding Potential Impurities
Effective impurity profiling begins with a thorough understanding of the synthetic route. This compound is typically synthesized via the bromination of 2-ethoxybenzaldehyde. This electrophilic aromatic substitution reaction, while generally regioselective, can produce several positional isomers that are critical to separate and quantify.
Potential Isomeric and Process-Related Impurities Include:
-
Positional Isomers: 3-Bromo-2-ethoxybenzaldehyde, 4-Bromo-2-ethoxybenzaldehyde, 6-Bromo-2-ethoxybenzaldehyde, and dibrominated species.
-
Starting Material: Unreacted 2-ethoxybenzaldehyde.
-
Related Impurities: 5-Bromo-2-hydroxybenzaldehyde (if starting from salicylaldehyde derivatives).[5]
-
Degradation Products: 5-Bromo-2-ethoxybenzoic acid (formed via oxidation of the aldehyde).[6]
The structural similarity of these compounds presents a significant analytical challenge, demanding high-resolution separation techniques.
Caption: Synthetic pathway and potential impurity formation.
The Gold Standard: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For the quality control of non-volatile, moderately polar small molecules like substituted benzaldehydes, RP-HPLC with UV detection is the undisputed industry gold standard. Its robustness, high resolving power, and straightforward method development make it ideal for routine analysis in a regulated environment.
Causality Behind Experimental Choices
The selection of an RP-HPLC method is deliberate. The C18 stationary phase provides a nonpolar environment where separation is driven by hydrophobic interactions. Aromatic isomers, differing subtly in their polarity and interaction with the stationary phase, can be effectively resolved. A buffered mobile phase (e.g., using phosphate or acetate) is crucial to maintain a consistent pH, ensuring the retention times are reproducible, especially if acidic impurities like benzoic acid derivatives are present. Gradient elution is often preferred over isocratic elution to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are resolved and eluted with good peak shape within a reasonable runtime.
Self-Validating System: Method Validation Protocol per ICH Q2(R1)
A trustworthy analytical method must be validated to prove its suitability for the intended purpose.[7] The following parameters, outlined in ICH Q2(R1) and USP <1225>, form a self-validating system that ensures the integrity of the generated data.[4][8]
Caption: Workflow for analytical method validation.
1. Specificity: The method's ability to unequivocally assess the analyte in the presence of other components.[9] This is demonstrated by separating the main peak from all known impurities and placebo components.
- Protocol: Analyze a blank (diluent), a placebo, the this compound sample, and a spiked sample containing low levels of all potential isomers and related substances. Use a photodiode array (PDA) detector to assess peak purity across the entire peak.
2. Linearity & Range: A linear relationship between the concentration of an impurity and the detector response over a specified range.[8]
- Protocol: Prepare a series of solutions of each impurity ranging from the Limit of Quantitation (LOQ) to 120% of the specification limit (e.g., 5 concentrations). Plot the peak area against concentration and determine the correlation coefficient (R²), which should be ≥ 0.99.
3. Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which an impurity can be reliably detected and quantified, respectively.
- Protocol: Determine LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) by analyzing solutions with decreasing concentrations of the impurity.
4. Accuracy: The closeness of the test results to the true value.
- Protocol: Spike the drug substance with known amounts of impurities at three concentration levels (e.g., LOQ, 100%, and 120% of the specification limit). The recovery should typically be within 90-110% for impurities.
5. Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.
- Protocol:
- Repeatability: Analyze six replicate samples of the drug substance spiked with impurities at the specification limit on the same day, by the same analyst, on the same instrument.
- Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The relative standard deviation (RSD) should be within established limits (e.g., <10% for impurities).
Example HPLC Protocol
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for good resolution of small aromatic molecules. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified to ensure sharp peaks for any acidic impurities. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 50% B to 90% B over 20 min | Ensures elution of all components with good peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Wavelength where benzaldehyde derivatives strongly absorb. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Hypothetical Validation Data Summary
| Validation Parameter | Impurity A (3-Bromo) | Impurity B (Acid) | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9991 | ≥ 0.99 |
| LOQ (% area) | 0.03% | 0.04% | Reportable |
| LOD (% area) | 0.01% | 0.01% | Reportable |
| Accuracy (% Recovery) | 98.7% - 102.1% | 97.5% - 103.4% | 90.0% - 110.0% |
| Precision (RSD) | 2.5% | 3.1% | ≤ 10% |
Comparative Analysis of Alternative Methodologies
While HPLC is the primary choice, other techniques offer unique advantages and can be valuable for orthogonal testing or specific research applications.
Gas Chromatography (GC)
GC is a powerful technique for separating volatile and thermally stable compounds. Halogenated benzaldehydes are generally suitable for GC analysis.[10]
-
Applicability & Rationale: GC offers exceptional resolution, often exceeding that of HPLC, for volatile isomers. A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds. For definitive identification, a Mass Spectrometer (MS) can be coupled to the GC, providing both retention time and mass fragmentation data.[11][12]
-
Advantages:
-
Very high separation efficiency.
-
Sensitive detection with FID.
-
Definitive identification with MS.
-
-
Limitations & Considerations:
-
The analyte must be thermally stable; degradation in the hot injector port can be a concern.
-
Non-volatile impurities, such as the corresponding 5-Bromo-2-ethoxybenzoic acid, will not elute and may require derivatization (e.g., esterification) to become volatile, adding complexity to the sample preparation.[13]
-
Example GC Protocol
| Parameter | Condition |
|---|---|
| Column | HP-5 (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temp. | 250 °C |
| Oven Program | 100 °C hold 1 min, ramp 10 °C/min to 280 °C, hold 5 min |
| Detector | FID at 300 °C or MS |
Capillary Electrophoresis (CE)
CE separates analytes based on their charge-to-size ratio in an electric field. For neutral isomers like the target compounds, a modification such as Micellar Electrokinetic Chromatography (MEKC) is required.[14]
-
Applicability & Rationale: CE can provide extremely high theoretical plate counts, making it an excellent choice for resolving very similar isomers that may co-elute in HPLC. In MEKC, a surfactant is added to the buffer above its critical micelle concentration. Neutral analytes partition between the aqueous buffer and the hydrophobic core of the micelles, and this differential partitioning affects their migration time, enabling separation.[15][16]
-
Advantages:
-
Exceptional separation efficiency and resolution.
-
Minimal solvent and sample consumption.
-
Orthogonal separation mechanism compared to HPLC.
-
-
Limitations & Considerations:
-
Method development can be more complex than for HPLC.
-
Generally lower concentration sensitivity compared to HPLC-UV.
-
Can be less robust for routine QC applications due to sensitivity to buffer composition and capillary surface conditions.
-
Head-to-Head Performance Comparison
| Feature | RP-HPLC | Gas Chromatography (GC) | Capillary Electrophoresis (CE/MEKC) |
| Resolution | Very Good | Excellent (for volatiles) | Exceptional |
| Sensitivity (LOD/LOQ) | Very Good (UV) | Excellent (FID/MS) | Good to Moderate |
| Robustness | Excellent | Good | Moderate |
| Throughput | High | High | Moderate |
| Regulatory Acceptance | High (Standard) | High | Moderate (Often as orthogonal method) |
| Impurity Scope | Broad (Volatile & Non-volatile) | Volatile & Thermally Stable Only | Broad (Charged & Neutral) |
| Cost (Instrument) | Moderate | Moderate to High (with MS) | Moderate |
| Cost (Operational) | Moderate (Solvent use) | Low (Gas use) | Very Low |
Conclusion and Recommendations
The determination of isomeric purity for this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. The choice of analytical methodology should be guided by the specific requirements of the analysis.
-
For routine Quality Control and batch release in a GMP environment, a validated RP-HPLC method is the most appropriate and authoritative choice. Its proven robustness, high performance, and universal acceptance make it the industry standard.
-
Gas Chromatography, particularly GC-MS, serves as an excellent orthogonal technique for impurity identification. It is invaluable during process development to definitively identify and confirm the structure of volatile impurities.
-
Capillary Electrophoresis should be considered for challenging separation problems, where its ultra-high resolving power may be necessary to separate critical isomeric pairs that are difficult to resolve by HPLC or GC.
Ultimately, a comprehensive analytical control strategy may employ HPLC as the primary release method, supported by data from orthogonal techniques like GC-MS to build a complete and trustworthy impurity profile, aligning with the principles of scientific integrity and regulatory compliance.[17][18]
References
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- ICH. (1999). Q3A Impurities in New Drug Substances.
- IKEV. (n.d.). ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances.
- International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- BA Sciences. (n.d.). USP <1225> Method Validation.
- USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
- International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
- Taylor & Francis Online. (n.d.). Capillary Electrophoretic Methods for the Separation of Polycyclic Aromatic Compounds.
- Chromatography Online. (2014). Validation of Impurity Methods, Part II.
- SIELC Technologies. (2018). 2-Bromo-5-ethoxybenzaldehyde.
- PubMed. (2018). Simultaneous determination of isomeric substituted anilines by imidization with benzaldehyde and gas chromatography-mass spectrometry.
- PubMed. (2000). Capillary electrochromatography-mass spectrometry for the separation and identification of isomeric polyaromatic hydrocarbon DNA adducts derived from in vitro reactions.
- MDPI. (n.d.). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes.
- PubMed. (2013). Trace Determination of Low-Molecular-Mass Substituted Benzaldehydes in Treated Water Using Micro Solid-Phase Extraction Followed by Liquid Chromatography-Mass Spectrometric Detection.
- ElectronicsAndBooks. (n.d.). Capillary electrochromatography–mass spectrometry for the separation and identification of isomeric polyaromatic hydrocarbon DNA adducts derived from in vitro reactions.
- ResearchGate. (n.d.). Capillary Electrophoretic Methods for the Separation of Polycyclic Aromatic Compounds.
- Chemistry LibreTexts. (2023). Capillary Electrophoresis.
- Patsnap. (n.d.). Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde.
- Agilent. (n.d.). GC AND GC/MS.
- ResearchGate. (n.d.). Molecular structures of substituted benzaldehydes 1-50 (training set).
- PubMed. (2015). [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples].
- PubMed. (1990). Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol.
- Chemistry LibreTexts. (2022). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Cheméo. (n.d.). This compound.pdf.
- NIH. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
- ResearchGate. (n.d.). GC-MS analysis data of a commercially available sample of benzaldehyde.
- ResearchGate. (2014). What are the optimal conditions for GC analysis of benzaldehyde?.
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A Senior Application Scientist's Guide to the Certificate of Analysis for 5-Bromo-2-ethoxybenzaldehyde: A Comparative Analysis for Researchers in Drug Development
For the discerning researcher in the fast-paced world of pharmaceutical and materials science, the purity and characterization of starting materials are paramount. A seemingly minor impurity can derail a multi-step synthesis, compromise biological activity, and ultimately lead to costly delays. This guide provides an in-depth analysis of the Certificate of Analysis (CoA) for 5-Bromo-2-ethoxybenzaldehyde, a key building block in organic synthesis. Beyond a simple breakdown of a typical CoA, we will delve into a comparative analysis of its performance against common alternatives, supported by theoretical and practical considerations. This document is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting reagents for their critical applications.
Deconstructing the Certificate of Analysis: A Guarantee of Quality
A Certificate of Analysis is more than just a piece of paper; it is a legally binding document that attests to a product's quality and purity. It provides a detailed summary of the analytical tests performed on a specific batch of a compound. For a crucial intermediate like this compound, a comprehensive CoA is the first line of defense against unforeseen experimental outcomes.
Below is a representative Certificate of Analysis for this compound, outlining the key parameters and their significance.
Table 1: Representative Certificate of Analysis for this compound
| Parameter | Specification | Result | Method |
| Appearance | White to off-white crystalline powder | Conforms | Visual |
| Identity | Conforms to structure | Conforms | ¹H NMR, ¹³C NMR, MS |
| Purity (by HPLC) | ≥ 98.0% | 99.2% | High-Performance Liquid Chromatography |
| Purity (by GC) | ≥ 98.0% | 99.5% | Gas Chromatography |
| Melting Point | 68-71 °C | 69.5 °C | Capillary Method |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.15% | Karl Fischer Titration |
| Residual Solvents | Meets USP <467> limits | Conforms | Headspace GC-MS |
| Elemental Analysis | C: 47.19%, H: 3.96% | C: 47.25%, H: 3.98% | Combustion Analysis |
Causality Behind the Specifications:
-
Appearance: A simple yet critical first check. Any deviation from the expected color or form can indicate the presence of impurities or degradation.
-
Identity: This is the cornerstone of the CoA. A combination of spectroscopic techniques provides an unambiguous confirmation of the molecule's structure.
-
¹H and ¹³C NMR (Nuclear Magnetic Resonance): Provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms.
-
MS (Mass Spectrometry): Determines the molecular weight of the compound, providing further evidence of its identity.[1]
-
-
Purity (HPLC & GC): These chromatographic techniques separate the main compound from any impurities. The percentage purity is a direct measure of the quality of the material. Using two different chromatographic methods provides a more robust assessment of purity.
-
Melting Point: A sharp melting point range is indicative of high purity. Impurities tend to broaden and depress the melting point.[2]
-
Water Content: The presence of water can be detrimental to many organic reactions, particularly those involving organometallic reagents. Karl Fischer titration is a highly sensitive method for quantifying water content.
-
Residual Solvents: Solvents used in the synthesis and purification of the compound can remain in the final product. Headspace GC-MS is used to identify and quantify these residual solvents to ensure they are below acceptable limits, as defined by pharmacopeial standards like USP <467>.
-
Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, etc.) in the compound. The experimental values should closely match the theoretical values for the molecular formula C₉H₉BrO₂.
Performance Comparison with Key Alternatives: A Matter of Reactivity and Application
This compound is a versatile reagent, but its selection over other similar building blocks is often a nuanced decision based on the specific chemical transformation being performed. The primary alternatives are 5-Bromo-2-methoxybenzaldehyde and 5-Bromo-2-hydroxybenzaldehyde.
Table 2: Comparison of Physicochemical Properties of this compound and its Alternatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Differentiating Feature |
| This compound | C₉H₉BrO₂ | 229.07 | 68-71[2] | Ethoxy group offers moderate steric hindrance and is a stable ether linkage. |
| 5-Bromo-2-methoxybenzaldehyde | C₈H₇BrO₂ | 215.04 | 116-119 | Methoxy group provides less steric bulk than the ethoxy group. |
| 5-Bromo-2-hydroxybenzaldehyde | C₇H₅BrO₂ | 201.02 | 128-131 | The hydroxyl group is acidic and can participate in hydrogen bonding, influencing solubility and reactivity. It can also act as a directing group in electrophilic aromatic substitution. |
The choice between these reagents often hinges on the interplay of steric and electronic effects, which can significantly impact reaction outcomes.
Reactivity in Nucleophilic Addition Reactions (e.g., Wittig Reaction)
The aldehyde functional group is electrophilic and susceptible to nucleophilic attack. The reactivity of the aldehyde is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, while electron-donating groups decrease it.
In the case of 5-bromo-2-alkoxybenzaldehydes, the alkoxy group (-OR) is an electron-donating group through resonance, which deactivates the aldehyde towards nucleophilic attack. The ethoxy group in this compound is slightly more electron-donating than the methoxy group, which would theoretically make it marginally less reactive. However, the difference in reactivity is generally minimal in most applications.
The hydroxyl group in 5-Bromo-2-hydroxybenzaldehyde is also strongly electron-donating, which would decrease the electrophilicity of the aldehyde. Furthermore, the acidic proton of the hydroxyl group can interfere with basic reagents often used in nucleophilic additions, such as in the Wittig reaction, potentially requiring a protection step.
Expected Reactivity Trend in Nucleophilic Addition: 5-Bromo-2-methoxybenzaldehyde ≈ this compound > 5-Bromo-2-hydroxybenzaldehyde (without protection)
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
In Suzuki coupling reactions, an aryl halide is coupled with an organoboron compound. The reactivity of the aryl halide is influenced by both electronic and steric factors. The carbon-bromine bond in all three compounds is the reactive site.
The electronic effect of the ortho-alkoxy or ortho-hydroxy group can influence the oxidative addition step of the catalytic cycle. The steric bulk of the ortho substituent can also play a significant role. The ethoxy group is larger than the methoxy group, which could slightly hinder the approach of the bulky palladium catalyst to the C-Br bond, potentially leading to slower reaction rates or requiring more robust catalytic systems. The hydroxyl group, being smaller, would present less steric hindrance.
Expected Reactivity Trend in Suzuki Coupling: 5-Bromo-2-hydroxybenzaldehyde > 5-Bromo-2-methoxybenzaldehyde > this compound
Experimental Protocols: Ensuring Reproducibility and Self-Validation
To provide a practical context for the comparison, detailed protocols for key analytical and synthetic procedures are provided below. These protocols are designed to be self-validating, with clear endpoints and expected outcomes.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and its alternatives by separating the main component from any impurities.
Methodology:
-
Preparation of Standard Solution: Accurately weigh approximately 10 mg of the benzaldehyde derivative and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Preparation of Sample Solution: Prepare a sample solution at the same concentration as the standard solution.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions. The purity is calculated by comparing the peak area of the main component in the sample to the total peak area of all components.
Caption: Workflow for HPLC Purity Determination.
Protocol 2: Comparative Wittig Reaction
Objective: To compare the reactivity of this compound and 5-Bromo-2-methoxybenzaldehyde in a Wittig reaction.
Methodology:
-
Preparation of the Ylide: To a suspension of methyltriphenylphosphonium bromide (1.2 mmol) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, add n-butyllithium (1.2 mmol, 2.5 M in hexanes) dropwise. Stir the resulting yellow-orange solution for 30 minutes at 0 °C.
-
Wittig Reaction: To the ylide solution, add a solution of the respective 5-bromo-2-alkoxybenzaldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield of the resulting alkene product for each reaction.
Sources
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to the Proper Disposal of 5-Bromo-2-ethoxybenzaldehyde
For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel compounds like 5-Bromo-2-ethoxybenzaldehyde are routine. However, the lifecycle of these chemicals extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in scientific principles and regulatory standards to ensure the safety of laboratory personnel and the protection of our environment.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. According to safety data sheets (SDS), this compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[1][2][3][4] Therefore, appropriate personal protective equipment (PPE) is non-negotiable.
Essential Personal Protective Equipment (PPE)
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against accidental splashes of the chemical or its solutions.[1][2][4] |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact and irritation.[1][2] |
| Body Protection | Laboratory coat | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Minimizes the inhalation of any dusts or vapors.[1][2][4] |
The "Cradle-to-Grave" Responsibility: Regulatory Framework
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA).[5][6][7] This regulation establishes a "cradle-to-grave" management system for hazardous waste, meaning the generator of the waste is responsible for its safe handling from generation to final disposal.[7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Procedures
Part 1: Waste Segregation
The primary principle of chemical waste management is segregation to prevent dangerous reactions.[8][9] this compound is a halogenated organic compound due to the presence of bromine. Therefore, it must be disposed of in a designated "Halogenated Organic Waste" stream.[10]
Procedure:
-
Identify the Waste Stream: All waste containing this compound, including unreacted material, solutions, and contaminated items (e.g., gloves, weigh boats, pipette tips), must be treated as halogenated hazardous waste.
-
Separate from Other Waste: Do not mix this waste with non-halogenated solvents, acids, bases, or other incompatible materials.[8]
Part 2: Containerization and Labeling
Proper containment and labeling are crucial for safety and regulatory compliance.
Procedure:
-
Select an Appropriate Container: Use a chemically compatible container with a secure, leak-proof cap. The original container, if in good condition, is an ideal choice.[8]
-
Label the Container: The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The relevant hazard characteristics (e.g., "Irritant")
-
The date when waste was first added to the container (accumulation start date)
-
Part 3: Storage in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste are required to have designated Satellite Accumulation Areas (SAAs).[8][11] These are locations at or near the point of waste generation for the collection of hazardous waste.
Procedure:
-
Store the Labeled Container: Place the securely closed waste container in your laboratory's designated SAA.
-
Secondary Containment: It is best practice to store the waste container within a secondary containment bin to mitigate any potential leaks or spills.
-
Monitor Accumulation: Keep track of the amount of waste accumulated. Federal regulations limit the volume of hazardous waste that can be stored in an SAA.[11]
Part 4: Final Disposal
The final step is the removal of the hazardous waste by a licensed disposal service.
Procedure:
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to schedule a pickup.
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from your laboratory to its final disposal facility.[12]
Empty Container Disposal
Even "empty" containers that held this compound must be handled with care.
Procedure:
-
Thoroughly Empty: Remove all contents from the container.
-
Rinse the Container: Triple rinse the container with a suitable solvent (e.g., acetone or ethanol). Crucially, the rinsate must be collected and disposed of as halogenated hazardous waste.
-
Deface the Label: Obliterate or remove the original label from the empty, rinsed container.
-
Final Disposal of Container: Once triple-rinsed and with the label removed, the container can typically be disposed of as regular laboratory glass or plastic waste. However, always confirm your institution's specific policies.[13]
By adhering to these detailed procedures, you can ensure the safe and compliant disposal of this compound, upholding your commitment to laboratory safety and environmental stewardship.
References
- How to Properly Manage Hazardous Waste Under EPA Regul
- General Disposal Procedures for Labor
- Resource Conservation and Recovery Act (RCRA)
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS.
- Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society.
- Laboratory Guide for Managing Chemical Waste. (2023, October). Vanderbilt University Medical Center.
- EPA Hazardous Waste Management. (2024, April 29).
- Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
- Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
- SAFETY DATA SHEET: 5-Bromo-2-hydroxy-3-methoxybenzaldehyde. (2010, October 15). Fisher Scientific.
- Safeguarding Your Research: A Comprehensive Guide to Handling 5-Bromo-3-fluoro-2-hydroxybenzaldehyde. (2025). Benchchem.
- This compound. (n.d.). ECHEMI.
- SAFETY DATA SHEET: 5-Bromo-2-methoxybenzaldehyde. (2014, September 5). Fisher Scientific.
- This compound. (n.d.). Achmem.
- SAFETY DATA SHEET: 5-Bromosalicylaldehyde. (n.d.). Fisher Scientific.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
